(2S,3R)-Fmoc-Abu(3-N3)-OH
Descripción
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propiedades
IUPAC Name |
(2S,3R)-3-azido-2-(9H-fluoren-9-ylmethoxycarbonylamino)butanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N4O4/c1-11(22-23-20)17(18(24)25)21-19(26)27-10-16-14-8-4-2-6-12(14)13-7-3-5-9-15(13)16/h2-9,11,16-17H,10H2,1H3,(H,21,26)(H,24,25)/t11-,17+/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLJMYBCJYQGZOS-DIFFPNOSSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)N=[N+]=[N-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]([C@@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)N=[N+]=[N-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901132352 | |
| Record name | Butanoic acid, 3-azido-2-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]-, [R-(R*,S*)]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901132352 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
366.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
146306-79-8 | |
| Record name | Butanoic acid, 3-azido-2-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]-, [R-(R*,S*)]- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=146306-79-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Butanoic acid, 3-azido-2-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]-, [R-(R*,S*)]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901132352 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to (2S,3R)-Fmoc-Abu(3-N3)-OH: Properties, Applications, and Experimental Protocols
This technical guide provides a comprehensive overview of the chemical properties, applications, and experimental methodologies related to (2S,3R)-Fmoc-Abu(3-N3)-OH for researchers, scientists, and professionals in drug development. This non-proteinogenic amino acid is a valuable building block in peptide chemistry, primarily utilized for the introduction of an azide (B81097) moiety for subsequent bioconjugation via "click chemistry."
Core Chemical Properties
This compound, systematically named (2S,3R)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-3-azidobutanoic acid, is a synthetic amino acid derivative. The fluorenylmethyloxycarbonyl (Fmoc) protecting group on the alpha-amine allows for its seamless integration into standard solid-phase peptide synthesis (SPPS) protocols. The key feature of this molecule is the azido (B1232118) group at the 3-position of the aminobutyric acid side chain, which serves as a chemical handle for bioorthogonal ligation reactions.
Table 1: General and Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| Systematic Name | (2S,3R)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-3-azidobutanoic acid | [1] |
| Synonyms | Fmoc-L-Abu(3R-N3)-OH | |
| CAS Number | 146306-79-8 | [1][2] |
| Molecular Formula | C₁₉H₁₈N₄O₄ | [2] |
| Molecular Weight | 366.38 g/mol | [1] |
| Appearance | White crystalline powder | |
| Melting Point | 150 - 156 °C | |
| Optical Rotation | [α]D²⁰ = -7 ± 1º (c=1 in MeOH) | |
| Storage Temperature | 2-8°C, protect from light and moisture |
Table 2: Solubility Profile of Fmoc-Protected Amino Acids
| Solvent | General Solubility | Notes | Reference(s) |
| N,N-Dimethylformamide (DMF) | High | Commonly used for stock solutions and in coupling reactions. | [3][4] |
| N-Methyl-2-pyrrolidone (NMP) | High | An alternative to DMF, known for good resin swelling and solvation of growing peptide chains. | [3][4][5] |
| Dichloromethane (DCM) | Moderate to High | Often used for resin washing and in specific coupling protocols. | [3][4] |
| Dimethyl Sulfoxide (DMSO) | High | Can be used to dissolve Fmoc-amino acids, sometimes in combination with other solvents. | [3] |
| Tetrahydrofuran (THF) | Moderate | Can be a suitable solvent, particularly with PEG-based resins. | [4] |
Note: For precise solubility data, it is recommended to consult the manufacturer's certificate of analysis or perform internal solubility tests.
Spectroscopic Characterization
Detailed experimental spectroscopic data (¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry) for this compound are not publicly available. Researchers should obtain a certificate of analysis from the supplier for lot-specific characterization data. The expected spectral features would include signals corresponding to the Fmoc group, the aminobutyric acid backbone, and a characteristic azide stretch in the IR spectrum (typically around 2100 cm⁻¹).
Applications in Research and Drug Development
The primary utility of this compound lies in its role as a versatile building block for the synthesis of modified peptides and proteins. The strategically placed azide group allows for the site-specific introduction of a wide array of functionalities through bioorthogonal "click chemistry" reactions.
Key Applications Include:
-
Peptide-Drug Conjugates (PDCs): The azide handle enables the covalent attachment of cytotoxic drugs, imaging agents, or targeting moieties to peptides. This is a crucial strategy in the development of targeted therapies, particularly in oncology.
-
Bioconjugation: Fluorophores, biotin, or polyethylene (B3416737) glycol (PEG) chains can be conjugated to the peptide to study protein interactions, for visualization in cellular imaging, or to improve the pharmacokinetic properties of the peptide therapeutic, respectively.
-
Synthesis of Complex Peptide Architectures: The azide group is stable to the conditions of Fmoc-based solid-phase peptide synthesis, allowing for its incorporation at any desired position in the peptide sequence. This facilitates the synthesis of branched, cyclic, and other complex peptide structures.
The azide group can participate in two main types of click chemistry reactions:
-
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This highly efficient and specific reaction forms a stable 1,4-disubstituted-1,2,3-triazole linkage between the azide-modified peptide and an alkyne-containing molecule.
-
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): This is a copper-free click reaction that utilizes a strained cyclooctyne (B158145) (e.g., DBCO, BCN) to react with the azide. The absence of a cytotoxic copper catalyst makes SPAAC particularly suitable for applications in living systems.
Experimental Protocols
The following sections provide detailed, generalized methodologies for the use of this compound in key experimental workflows.
Incorporation of this compound into Peptides via Solid-Phase Peptide Synthesis (SPPS)
This protocol describes the standard procedure for incorporating the azido-amino acid into a peptide sequence using an automated or manual peptide synthesizer.
Materials:
-
Fmoc-Rink Amide resin (or other suitable solid support)
-
This compound
-
Other required Fmoc-protected amino acids
-
Coupling Reagents: HBTU/HATU/HCTU and DIPEA, or DIC and OxymaPure
-
Fmoc Deprotection Solution: 20% piperidine (B6355638) in DMF
-
Solvents: DMF, DCM
-
Washing Solvents: DMF, DCM, Isopropanol
-
Cleavage Cocktail: e.g., 95% TFA, 2.5% TIS, 2.5% H₂O
-
Cold diethyl ether
Procedure:
-
Resin Swelling: Swell the resin in DMF for 30-60 minutes in a reaction vessel.
-
Fmoc Deprotection: Remove the Fmoc group from the resin-bound amino acid by treating with 20% piperidine in DMF.
-
Washing: Thoroughly wash the resin with DMF and DCM to remove piperidine and by-products.
-
Amino Acid Activation: In a separate vessel, pre-activate this compound (typically 3-5 equivalents relative to resin loading) with a suitable coupling agent (e.g., HBTU and DIPEA) in DMF.
-
Coupling: Add the activated amino acid solution to the resin and allow the coupling reaction to proceed for 1-2 hours. Monitor the reaction completion using a Kaiser test.
-
Washing: Wash the resin extensively with DMF and DCM to remove excess reagents.
-
Repeat: Repeat steps 2-6 for each subsequent amino acid in the peptide sequence.
-
Final Deprotection: After the final coupling step, remove the N-terminal Fmoc group.
-
Cleavage and Deprotection: Wash the resin with DCM and dry. Treat the resin with the cleavage cocktail for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups.
-
Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether, centrifuge to collect the peptide pellet, and purify by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Characterization: Confirm the identity and purity of the azide-containing peptide by mass spectrometry and analytical RP-HPLC.
Post-Synthetic Modification via Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol outlines the conjugation of an alkyne-modified molecule to the azide-containing peptide in solution.
Materials:
-
Azide-functionalized peptide
-
Alkyne-functionalized molecule (e.g., fluorescent dye, drug)
-
Copper(II) sulfate (B86663) (CuSO₄)
-
Sodium ascorbate
-
Tris(benzyltriazolylmethyl)amine (TBTA) or other copper-stabilizing ligand
-
Solvents: DMSO, water, or a suitable buffer system
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of the azide-peptide in a suitable solvent (e.g., DMSO/water).
-
Prepare a stock solution of the alkyne-molecule (typically 1.1-1.5 molar equivalents) in a compatible solvent.
-
Prepare fresh stock solutions of CuSO₄ and sodium ascorbate.
-
-
Reaction Setup: In a reaction vessel, combine the azide-peptide, alkyne-molecule, and the copper-stabilizing ligand (if used).
-
Initiation: Initiate the reaction by adding CuSO₄ followed by sodium ascorbate. The final concentration of copper is typically in the range of 50-100 µM.
-
Incubation: Allow the reaction to proceed at room temperature for 1-4 hours. The reaction can be monitored by RP-HPLC or mass spectrometry.
-
Purification: Purify the resulting peptide conjugate by RP-HPLC to remove unreacted starting materials and catalyst.
-
Characterization: Confirm the identity and purity of the final conjugate by mass spectrometry.
Post-Synthetic Modification via Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
This protocol describes the copper-free conjugation of a strained alkyne to the azide-functionalized peptide.
Materials:
-
Azide-functionalized peptide
-
Strained alkyne-functionalized molecule (e.g., DBCO-dye)
-
Solvents: A suitable buffer (e.g., PBS) or a mixture of an organic solvent and water.
Procedure:
-
Reagent Preparation:
-
Dissolve the azide-peptide in the chosen reaction buffer.
-
Dissolve the strained alkyne (typically 1.1-2.0 molar equivalents) in a minimal amount of a compatible organic solvent (e.g., DMSO) and then dilute into the reaction buffer.
-
-
Reaction: Combine the solutions of the azide-peptide and the strained alkyne.
-
Incubation: Incubate the reaction mixture at room temperature. Reaction times can vary from 1 to 24 hours depending on the specific strained alkyne and the concentrations of the reactants.
-
Monitoring and Purification: Monitor the reaction progress by RP-HPLC or mass spectrometry. Once complete, purify the peptide conjugate by RP-HPLC.
-
Characterization: Verify the identity and purity of the final product by mass spectrometry.
Visualizing Workflows and Pathways
The following diagrams, generated using the DOT language, illustrate the key experimental workflows and the logical relationship of this compound in creating functional biomolecules.
References
An In-depth Technical Guide to (2S,3R)-Fmoc-Abu(3-N3)-OH
For Researchers, Scientists, and Drug Development Professionals
Introduction
(2S,3R)-Fmoc-Abu(3-N3)-OH is a synthetically modified amino acid that serves as a crucial building block in modern peptide chemistry and drug development. It is a derivative of 2-aminobutyric acid (Abu) featuring two key chemical modifications: a fluorenylmethyloxycarbonyl (Fmoc) protecting group on the α-amino group and an azido (B1232118) (N3) group at the 3-position of the side chain.
The Fmoc group is a base-labile protecting group that is fundamental to solid-phase peptide synthesis (SPPS), allowing for the sequential addition of amino acids to a growing peptide chain. The azido group is a versatile functional handle for "click chemistry," a class of biocompatible reactions that enable the efficient and specific conjugation of molecules. This makes this compound a valuable tool for creating peptides with novel structures and functions, such as cyclic peptides, peptide-drug conjugates, and fluorescently labeled peptides.[1][2][3][4]
Physicochemical Properties
The key physicochemical properties of this compound are summarized in the table below. This data is essential for its use in synthesis and characterization.
| Property | Value |
| Molecular Formula | C₁₉H₁₈N₄O₄ |
| Molecular Weight | 366.37 g/mol [5] |
| CAS Number | 146306-79-8[6] |
| Appearance | White to off-white powder |
| Purity (HPLC) | ≥98.0%[5] |
| Storage Temperature | -20°C |
Synthesis of Fmoc-Protected Azido Amino Acids
Generalized Synthetic Pathway
Caption: Generalized synthesis of Fmoc-azido amino acids.
Experimental Protocols
Incorporation of this compound into a Peptide Sequence via Fmoc-SPPS
This protocol outlines the manual solid-phase synthesis of a peptide containing (2S,3R)-Abu(3-N3) on a 0.1 mmol scale.
Materials and Reagents:
-
Fmoc-Rink Amide resin (or other suitable resin)
-
This compound and other required Fmoc-protected amino acids
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Dichloromethane (DCM), peptide synthesis grade
-
20% (v/v) Piperidine (B6355638) in DMF
-
Coupling reagents (e.g., HATU, HOBt)
-
N,N-Diisopropylethylamine (DIEA)
-
Cleavage cocktail (e.g., 95% TFA, 2.5% H₂O, 2.5% TIS)
-
Cold diethyl ether
Procedure:
-
Resin Swelling: Swell the resin in DMF in a reaction vessel for at least 30 minutes.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 20 minutes to remove the Fmoc group. Wash the resin thoroughly with DMF.
-
Amino Acid Coupling:
-
In a separate vial, dissolve the Fmoc-amino acid (3 equivalents), HATU (2.9 equivalents), and HOBt (3 equivalents) in DMF.
-
Add DIEA (6 equivalents) and allow the mixture to pre-activate for 1-2 minutes.
-
Add the activated amino acid solution to the resin and agitate for 1-2 hours.
-
Wash the resin with DMF.
-
-
Repeat Deprotection and Coupling: Repeat steps 2 and 3 for each amino acid in the peptide sequence. For the incorporation of this compound, follow the same procedure as for other Fmoc-amino acids.
-
Final Deprotection: After the final amino acid coupling, perform a final Fmoc deprotection (step 2).
-
Cleavage and Deprotection:
-
Wash the peptide-resin with DCM and dry under a stream of nitrogen.
-
Treat the resin with the cleavage cocktail for 2-3 hours.
-
Filter the resin and collect the filtrate.
-
Precipitate the peptide by adding cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and dry the peptide.
-
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) on a Peptide
This protocol describes a general procedure for performing a CuAAC "click" reaction on a peptide containing an azido group, such as one synthesized with this compound.
Materials and Reagents:
-
Azide-containing peptide
-
Alkyne-functionalized molecule (e.g., a fluorescent dye, biotin, or another peptide)
-
Copper(II) sulfate (B86663) (CuSO₄)
-
Sodium ascorbate (B8700270)
-
Solvent (e.g., a mixture of water and a suitable organic solvent like DMSO or t-butanol)
Procedure:
-
Dissolve Reactants: Dissolve the azide-containing peptide and the alkyne-functionalized molecule in the chosen solvent system.
-
Prepare Catalysts: Prepare fresh stock solutions of CuSO₄ and sodium ascorbate in water.
-
Initiate Reaction: Add the sodium ascorbate solution to the reaction mixture, followed by the CuSO₄ solution. The sodium ascorbate reduces Cu(II) to the active Cu(I) catalyst in situ.
-
Reaction Incubation: Allow the reaction to proceed at room temperature for 1-12 hours. The reaction progress can be monitored by HPLC or mass spectrometry.
-
Purification: Once the reaction is complete, purify the resulting triazole-linked product using reverse-phase HPLC.
Experimental Workflows
Solid-Phase Peptide Synthesis (SPPS) Workflow
Caption: A typical workflow for Fmoc-based solid-phase peptide synthesis.
Click Chemistry Workflow
Caption: A standard workflow for a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction.
Applications in Drug Development
The incorporation of this compound into peptides opens up a wide range of possibilities for drug development:
-
Peptide Cyclization: The azide group can react with an alkyne group on another amino acid within the same peptide to form a cyclic peptide. Cyclization can improve peptide stability, receptor binding affinity, and cell permeability.[1]
-
Peptide-Drug Conjugates (PDCs): The azide can be used to "click" a small molecule drug onto a peptide that targets a specific cell or tissue type. This approach can improve the therapeutic index of the drug by increasing its concentration at the site of action and reducing off-target toxicity.[3]
-
Bioconjugation: Peptides containing this amino acid can be conjugated to other biomolecules, such as proteins, antibodies, or oligonucleotides, to create novel therapeutic or diagnostic agents.
-
Development of Peptidomimetics: The triazole ring formed during the click reaction is a stable isostere of the peptide bond. Replacing a peptide bond with a triazole can lead to peptidomimetics with enhanced resistance to enzymatic degradation.[4]
References
A Technical Guide to (2S,3R)-Fmoc-Abu(3-N3)-OH: A Versatile Building Block for Peptide and Bioconjugate Chemistry
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of (2S,3R)-Fmoc-Abu(3-N3)-OH (CAS Number: 146306-79-8), a non-proteinogenic amino acid that has become an invaluable tool in modern peptide chemistry and drug discovery. Its unique structural features, particularly the presence of a bioorthogonal azido (B1232118) group, enable a wide range of applications, from the synthesis of structurally constrained peptides to the development of targeted therapeutics and advanced biomaterials.
Core Compound Data
This compound, systematically named (2S,3R)-3-azido-2-(9H-fluoren-9-ylmethoxycarbonylamino)butanoic acid, is a chiral amino acid derivative.[1] The fluorenylmethyloxycarbonyl (Fmoc) protecting group on the alpha-amino function makes it directly compatible with standard solid-phase peptide synthesis (SPPS) protocols.[2] The key feature of this compound is the azido moiety at the beta-position, which serves as a versatile chemical handle for "click chemistry" reactions.[2][3]
Physicochemical Properties
| Property | Value | Reference |
| CAS Number | 146306-79-8 | [1] |
| Molecular Formula | C₁₉H₁₈N₄O₄ | [1] |
| Molecular Weight | 366.38 g/mol | |
| Appearance | White to off-white powder | |
| Purity | ≥95% (typically by HPLC) | [1] |
| Melting Point | Data not consistently available | |
| Solubility | Soluble in DMF, DMSO, and other polar organic solvents | |
| Storage | Store at -20°C for long-term stability |
Spectroscopic and Analytical Data
While specific, detailed spectroscopic data for peptides incorporating this exact amino acid is not widely published, the following are expected characterization methods:
| Technique | Expected Observations |
| ¹H NMR | Characteristic peaks for the Fmoc group, the alpha- and beta-protons of the aminobutanoic acid backbone, and the methyl group. |
| ¹³C NMR | Resonances corresponding to the carbonyl, aromatic, and aliphatic carbons of the molecule. |
| FT-IR | A strong, characteristic azide (B81097) (N₃) stretch typically appears around 2100 cm⁻¹. |
| Mass Spectrometry (ESI-MS) | Accurate mass determination to confirm the molecular formula. |
| Reverse-Phase HPLC (RP-HPLC) | Used to assess purity and for purification of peptides containing this amino acid. |
Key Applications in Research and Development
The primary utility of this compound stems from its azide functionality, which is stable throughout the Fmoc-SPPS process and can be selectively reacted post-synthetically. This bioorthogonal handle is central to its application in several cutting-edge areas of chemical biology and drug development.
-
Peptide Cyclization: The azide group can be reacted with an alkyne-containing amino acid within the same peptide chain via Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) or Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) to form a stable triazole linkage, thereby creating cyclic peptides with enhanced conformational stability and biological activity.[4]
-
Bioconjugation: Peptides containing this amino acid can be readily conjugated to other molecules of interest, such as fluorescent dyes for imaging, polyethylene (B3416737) glycol (PEG) for improving pharmacokinetic profiles, or cytotoxic drugs for targeted cancer therapy.[3][4]
-
Protein and Peptide Labeling: The "click" reaction allows for the specific labeling of proteins and peptides in complex biological systems without interfering with native biochemical processes.
-
Development of Novel Biomaterials: The ability to form stable crosslinks makes this amino acid a valuable component in the design of hydrogels and other advanced biomaterials for tissue engineering and drug delivery.[3]
Experimental Protocols
The following sections provide detailed methodologies for the synthesis of this compound, its incorporation into peptides via SPPS, and its subsequent modification using click chemistry.
Synthesis of this compound
Step 1: Mesylation of the Hydroxyl Group
-
Dissolve Fmoc-L-threonine (1 equivalent) in anhydrous dichloromethane (B109758) (DCM) under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0°C in an ice bath.
-
Add triethylamine (B128534) (Et₃N) (2.5 equivalents) to the solution.
-
Slowly add methanesulfonyl chloride (MsCl) (1.5 equivalents) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with saturated aqueous sodium bicarbonate (NaHCO₃).
-
Extract the aqueous layer with DCM (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), and concentrate under reduced pressure to yield the crude mesylated intermediate.
Step 2: Azide Substitution
-
Dissolve the crude mesylated intermediate in dimethylformamide (DMF).
-
Add sodium azide (NaN₃) (3-5 equivalents) to the solution.
-
Heat the reaction mixture to 60-70°C and stir for 12-24 hours. The reaction should proceed with an inversion of stereochemistry at the beta-carbon, yielding the desired (2S,3R) configuration.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature and pour it into cold water.
-
Acidify the aqueous solution to pH 2-3 with 1M HCl.
-
Extract the product with ethyl acetate (B1210297) (3x).
-
Combine the organic layers, wash with water and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel to obtain pure this compound.
Caption: Proposed synthesis of this compound.
Incorporation into Peptides via Fmoc-SPPS
The following is a general protocol for the manual solid-phase synthesis of a peptide containing this compound. Automated synthesizers can also be programmed with similar steps.
Materials:
-
Fmoc-Rink Amide resin (or other suitable solid support)
-
This compound
-
Other required Fmoc-protected amino acids
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
20% (v/v) piperidine (B6355638) in DMF
-
Coupling reagents: e.g., HBTU/HOBt or HATU
-
N,N-Diisopropylethylamine (DIPEA)
-
Cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O)
-
Diethyl ether
Procedure:
-
Resin Swelling: Swell the resin in DMF for 30-60 minutes in a reaction vessel.
-
Fmoc Deprotection: Drain the DMF and add 20% piperidine in DMF to the resin. Agitate for 5 minutes, drain, and repeat with fresh piperidine solution for 15 minutes.
-
Washing: Wash the resin thoroughly with DMF (5-7 times) to remove piperidine.
-
Amino Acid Coupling:
-
In a separate vial, pre-activate this compound (3-5 equivalents relative to resin loading) with HBTU/HOBt (or HATU) (1 equivalent) and DIPEA (2 equivalents) in DMF for 5-10 minutes.
-
Add the activated amino acid solution to the resin.
-
Agitate the reaction mixture for 1-2 hours at room temperature.
-
Monitor the coupling reaction using a ninhydrin (B49086) test. If the test is positive (indicating incomplete coupling), the coupling step can be repeated.
-
-
Washing: Wash the resin with DMF (3-5 times) and DCM (2-3 times).
-
Repeat: Repeat steps 2-5 for each subsequent amino acid in the peptide sequence.
-
Final Fmoc Deprotection: After the final coupling, perform a final Fmoc deprotection as described in step 2.
-
Cleavage and Deprotection: Wash the resin with DCM and dry under vacuum. Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.
-
Peptide Precipitation and Purification: Filter the resin and collect the filtrate. Precipitate the crude peptide by adding cold diethyl ether. Centrifuge to pellet the peptide, decant the ether, and dry the peptide pellet. Purify the crude peptide by reverse-phase HPLC.
Caption: Workflow for SPPS with this compound.
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol describes a general procedure for the on-resin "click" reaction of an azide-containing peptide with an alkyne-functionalized molecule.
Materials:
-
Azide-functionalized peptide on resin
-
Alkyne-containing molecule (e.g., a fluorescent dye with an alkyne handle)
-
Copper(II) sulfate (CuSO₄)
-
Sodium ascorbate (B8700270)
-
Tris(benzyltriazolylmethyl)amine (TBTA) or other copper-coordinating ligand
-
DMF or a mixture of DMF/water
Procedure:
-
Resin Preparation: Swell the azide-containing peptide-resin in DMF.
-
Reaction Cocktail Preparation:
-
In a separate vial, prepare the "click" cocktail. For a typical reaction, dissolve the alkyne-containing molecule (5-10 equivalents), CuSO₄ (0.1-0.5 equivalents), and TBTA (0.5-1.0 equivalent) in DMF.
-
In another vial, prepare a fresh solution of sodium ascorbate (5-10 equivalents) in water or DMF.
-
-
Initiate the Reaction: Add the alkyne/CuSO₄/TBTA solution to the resin, followed by the sodium ascorbate solution.
-
Reaction Incubation: Agitate the reaction mixture at room temperature for 6-24 hours. The reaction is typically performed in the dark to prevent photodegradation of the reagents.
-
Washing: After the reaction is complete, wash the resin thoroughly with DMF, water, and DCM to remove excess reagents and copper salts.
-
Cleavage and Purification: Cleave the modified peptide from the resin and purify as described in the SPPS protocol.
Caption: Schematic of the CuAAC "click" reaction.
Conclusion
This compound is a powerful and versatile building block for the synthesis of complex peptides and bioconjugates. Its compatibility with standard Fmoc-SPPS and the bioorthogonality of its azide group provide researchers with a robust platform for developing novel therapeutics, diagnostic tools, and advanced biomaterials. The detailed protocols and data presented in this guide are intended to facilitate the successful application of this compound in a wide range of research and development endeavors.
References
(2S,3R)-Fmoc-Abu(3-N3)-OH molecular weight
Introduction: This document provides the core technical specifications for the compound (2S,3R)-Fmoc-Abu(3-N3)-OH, a reagent utilized in biochemical research. The primary focus is the determination and verification of its molecular weight based on its chemical formula. This compound is an azide-containing derivative of aminobutyric acid, featuring an Fmoc protecting group, making it suitable for applications in peptide synthesis and click chemistry.[1][2]
Molecular Formula and Weight
The empirical chemical formula for this compound has been identified as C₁₉H₁₈N₄O₄.[1] Based on this formula, the calculated molecular weight is approximately 382.38 g/mol .
Calculation of Molecular Weight
The molecular weight is the sum of the atomic weights of all atoms in the molecule. The calculation based on the formula C₁₉H₁₈N₄O₄ is detailed below.
| Element | Symbol | Atomic Count | Atomic Mass (amu) | Total Mass (amu) |
| Carbon | C | 19 | 12.011 | 228.209 |
| Hydrogen | H | 18 | 1.008 | 18.144 |
| Nitrogen | N | 4 | 14.007 | 56.028 |
| Oxygen | O | 4 | 15.999 | 63.996 |
| Total | 382.377 |
Workflow for Molecular Weight Determination
The process for calculating the molecular weight of a chemical compound is straightforward and follows a defined logical path. This involves identifying the molecular formula and summing the atomic weights of the constituent atoms.
Caption: Workflow for calculating molecular weight.
References
An In-depth Technical Guide to (2S,3R)-Fmoc-Abu(3-N3)-OH: Synthesis, Applications, and Experimental Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
(2S,3R)-Fmoc-Abu(3-N3)-OH is a non-proteinogenic amino acid derivative of significant interest in peptide chemistry and drug development. Its unique structure, featuring a stereochemically defined backbone, an azide (B81097) moiety for bioorthogonal conjugation, and an Fmoc protecting group for seamless integration into solid-phase peptide synthesis (SPPS), makes it a valuable tool for creating modified peptides with enhanced properties. This technical guide provides a comprehensive overview of the synthesis of this compound, detailed protocols for its application in peptide synthesis and click chemistry, and a summary of its key physicochemical properties. The information presented herein is intended to serve as a valuable resource for researchers leveraging this versatile building block in the design and development of novel peptide-based therapeutics and research tools.
Core Properties of this compound
This compound, systematically named (2S,3R)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-3-azidobutanoic acid, is a synthetic amino acid that serves as a versatile building block in chemical biology and medicinal chemistry. The key features of this compound are its stereochemistry, the presence of an azide functional group, and the N-terminal Fmoc protecting group.
The "(2S,3R)" designation defines the specific stereoisomer, which can be crucial for the conformational properties and biological activity of the resulting peptides. The azide group is a powerful tool for "click chemistry," a set of bioorthogonal reactions that enable the efficient and specific formation of covalent bonds.[1] This allows for the site-specific labeling of peptides with fluorescent dyes, imaging agents, or the conjugation of drug molecules. The Fmoc (9-fluorenylmethoxycarbonyl) group is a base-labile protecting group widely used in solid-phase peptide synthesis (SPPS), allowing for the stepwise assembly of amino acids into a peptide chain.
Physicochemical Data
A summary of the key physicochemical properties of this compound is presented in Table 1. This data is essential for its handling, characterization, and use in synthetic protocols.
| Property | Value | Reference |
| CAS Number | 146306-79-8 | [2] |
| Molecular Formula | C₁₉H₁₈N₄O₄ | [2] |
| Molecular Weight | 366.38 g/mol | [2] |
| Appearance | White to off-white powder | Generic Supplier Data |
| Purity (HPLC) | ≥98% | Generic Supplier Data |
| Storage Conditions | 2-8°C, desiccated | Generic Supplier Data |
Synthesis of this compound
Proposed Synthetic Pathway
Caption: Proposed synthetic workflow for this compound.
Detailed Experimental Protocol (Hypothetical)
Step 1: Synthesis of a (2S,3R)-3-azido-2-hydroxybutanoic acid derivative
This step is crucial for setting the stereochemistry. A plausible approach involves the diastereoselective azidation of a chiral epoxide derived from a crotonate derivative or a related strategy.
-
Materials: Starting material (e.g., an appropriate derivative of trans-crotonic acid), azidating agent (e.g., sodium azide), chiral catalyst or auxiliary, suitable solvents (e.g., THF, DMF), and reagents for workup.
-
Procedure:
-
Dissolve the starting material in an appropriate solvent under an inert atmosphere.
-
Add the chiral catalyst or auxiliary.
-
Cool the reaction mixture to the optimal temperature (e.g., 0°C or lower).
-
Slowly add the azidating agent.
-
Allow the reaction to proceed for the required time, monitoring by TLC or LC-MS.
-
Quench the reaction and perform an aqueous workup.
-
Extract the product with an organic solvent.
-
Dry the organic layer, concentrate, and purify the product by column chromatography.
-
Step 2: Introduction of the amino group with inversion of configuration
-
Materials: The product from Step 1, a suitable activating agent for the hydroxyl group (e.g., mesyl chloride, tosyl chloride), a nitrogen source (e.g., sodium azide followed by reduction, or a protected amine), and appropriate solvents.
-
Procedure:
-
Activate the hydroxyl group of the product from Step 1.
-
Displace the activated hydroxyl group with an azide via an Sₙ2 reaction, which will proceed with inversion of stereochemistry at the C2 position.
-
Reduce the newly introduced azide to an amine (e.g., using Staudinger reduction or catalytic hydrogenation).
-
Step 3: Fmoc Protection of the Amino Group
-
Materials: The amino acid derivative from Step 2, Fmoc-OSu (N-(9-Fluorenylmethoxycarbonyloxy)succinimide) or Fmoc-Cl (9-fluorenylmethyloxycarbonyl chloride), a base (e.g., sodium bicarbonate), and a solvent mixture (e.g., dioxane/water or acetone/water).
-
Procedure:
-
Dissolve the amino acid derivative in the aqueous base solution.
-
Cool the mixture in an ice bath.
-
Add a solution of Fmoc-OSu or Fmoc-Cl in the organic solvent dropwise.
-
Allow the reaction to warm to room temperature and stir for several hours.
-
Acidify the reaction mixture to precipitate the Fmoc-protected product.
-
Collect the precipitate by filtration, wash with water, and dry.
-
Step 4: Final Deprotection (if necessary)
If the carboxylic acid was protected as an ester during the synthesis, a final deprotection step (e.g., hydrolysis) is required.
Purification and Characterization
The final product should be purified by recrystallization or column chromatography. Its identity and purity should be confirmed by:
-
NMR Spectroscopy (¹H and ¹³C): To confirm the structure and stereochemistry.
-
Mass Spectrometry: To verify the molecular weight.
-
HPLC: To determine the purity.
-
Optical Rotation: To confirm the enantiomeric purity.
Applications in Peptide Synthesis and Drug Development
The primary application of this compound is as a building block in SPPS to introduce a site-specific azide handle into a peptide sequence. This allows for post-synthetic modifications via click chemistry.
Incorporation into Peptides via Solid-Phase Peptide Synthesis (SPPS)
The incorporation of this compound into a peptide sequence follows standard Fmoc-based SPPS protocols.
Experimental Protocol for SPPS:
-
Resin Swelling: Swell the desired resin (e.g., Rink amide resin for a C-terminal amide) in DMF.
-
Fmoc Deprotection: Treat the resin with 20% piperidine (B6355638) in DMF to remove the Fmoc group from the resin or the previously coupled amino acid.
-
Coupling of this compound:
-
Activate this compound (3-5 equivalents) with a coupling reagent such as HBTU/HOBt or HATU in the presence of a base like DIPEA.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate the reaction mixture for 1-2 hours.
-
Monitor the coupling reaction using a qualitative test (e.g., Kaiser test).
-
-
Washing: Wash the resin thoroughly with DMF and DCM.
-
Chain Elongation: Repeat the deprotection and coupling steps for the subsequent amino acids in the sequence.
-
Cleavage and Deprotection: Once the synthesis is complete, cleave the peptide from the resin and remove the side-chain protecting groups using a cleavage cocktail (e.g., TFA/TIS/water).
-
Purification: Purify the crude peptide by reverse-phase HPLC.
Caption: General workflow for Solid-Phase Peptide Synthesis (SPPS).
Post-Synthetic Modification via Click Chemistry
The azide-containing peptide can be readily modified using Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) or Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).
Experimental Protocol for CuAAC:
-
Materials: Azido-peptide, alkyne-containing molecule (e.g., a fluorescent dye), copper(II) sulfate (B86663) (CuSO₄), a reducing agent (e.g., sodium ascorbate), a copper(I)-stabilizing ligand (e.g., THPTA), and a suitable buffer (e.g., phosphate (B84403) buffer, pH 7).
-
Procedure:
-
Dissolve the azido-peptide and the alkyne-containing molecule in the buffer.
-
Prepare a premix of CuSO₄ and the ligand.
-
Add the copper/ligand premix to the peptide solution.
-
Initiate the reaction by adding a fresh solution of sodium ascorbate.
-
Allow the reaction to proceed at room temperature for 1-4 hours.
-
Purify the resulting triazole-linked conjugate by HPLC.
-
Caption: Schematic of Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).
Quantitative Data
The following tables provide representative quantitative data that might be expected from the synthesis and application of this compound. It is important to note that actual results will vary depending on the specific reaction conditions, scale, and the nature of the peptide sequence.
Table 2: Representative Yields for the Synthesis of this compound
| Step | Product | Starting Material | Typical Yield (%) |
| 1 | (2S,3R)-3-Azido-2-hydroxybutanoic acid derivative | trans-Crotonic acid derivative | 60-75 |
| 2 | (2S,3R)-3-Azido-2-aminobutanoic acid derivative | Product from Step 1 | 70-85 |
| 3 | This compound | Product from Step 2 | 85-95 |
| Overall | This compound | trans-Crotonic acid derivative | 35-55 |
Table 3: Representative Data for SPPS and CuAAC
| Process | Parameter | Typical Value |
| SPPS | Coupling Efficiency of this compound | >99% (as determined by Kaiser test) |
| Overall Yield of a 10-mer Azido-Peptide (crude) | 70-85% | |
| Purity of a 10-mer Azido-Peptide (after HPLC) | >95% | |
| CuAAC | Reaction Time for Conjugation | 1-4 hours |
| Yield of Triazole-Conjugated Peptide (after HPLC) | 60-80% | |
| Purity of Triazole-Conjugated Peptide (after HPLC) | >98% |
Conclusion
This compound is a highly valuable and versatile building block for the synthesis of modified peptides. Its well-defined stereochemistry and the presence of a bioorthogonal azide handle provide researchers with a powerful tool for developing novel peptide-based therapeutics, diagnostic agents, and research probes. The protocols and data presented in this technical guide offer a comprehensive resource for the successful synthesis and application of this important compound, facilitating its use in advancing the frontiers of chemical biology and drug discovery.
References
An In-depth Technical Guide to Fmoc-Protected Azido-Aminobutyric Acid: Synthesis, Characterization, and Applications
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of Fmoc-protected azido-aminobutyric acid, a critical building block in modern peptide chemistry and drug development. The incorporation of this non-canonical amino acid enables the site-specific introduction of an azide (B81097) moiety into a peptide sequence. This bioorthogonal handle serves as a versatile platform for subsequent chemical modifications, most notably through copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC), commonly known as "click chemistry." These reactions allow for the precise attachment of various functionalities, including fluorophores, imaging agents, and drug molecules, thereby facilitating the development of sophisticated peptide-based therapeutics and diagnostics.
Core Concepts and Applications
The primary utility of Fmoc-protected azido-aminobutyric acid lies in its application in solid-phase peptide synthesis (SPPS). The 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group on the alpha-amino group allows for its seamless integration into standard Fmoc-based SPPS protocols. The azide group, being chemically inert to the conditions of peptide synthesis, remains intact throughout the chain assembly. Once the desired peptide is synthesized, the azide serves as a reactive handle for post-synthetic modifications.
Key applications include:
-
Peptide-Drug Conjugates: The azide group allows for the attachment of cytotoxic drugs or other therapeutic agents to a target peptide.
-
Fluorescent Labeling: Fluorophores can be "clicked" onto the peptide for use in imaging and diagnostic applications.
-
Peptide Cyclization: Intramolecular click chemistry can be employed to generate cyclic peptides with enhanced stability and bioactivity.
-
Bioconjugation: Peptides containing azido-aminobutyric acid can be conjugated to other biomolecules, such as proteins or nucleic acids, to create novel hybrid structures.[1]
Synthesis of Fmoc-Protected Azido-Aminobutyric Acid
Several synthetic routes to Fmoc-protected azido-aminobutyric acids have been reported. A prevalent and efficient method involves a two-step process starting from readily available Fmoc-protected glutamine. This approach, detailed below, consists of a Hofmann rearrangement followed by a diazo-transfer reaction.[1][2]
Experimental Protocol: Two-Step Synthesis from Fmoc-L-Glutamine
Step 1: Hofmann Rearrangement to Fmoc-L-2,4-diaminobutyric acid (Fmoc-L-Dab-OH)
-
Materials: Fmoc-L-Gln-OH, [Bis(trifluoroacetoxy)iodo]benzene, Pyridine (B92270), DMF, Water.
-
Procedure:
-
Dissolve Fmoc-L-Gln-OH (e.g., 8.52 mmol) in a 2:1 mixture of DMF and water.
-
Add [Bis(trifluoroacetoxy)iodo]benzene (1.65 equivalents) and pyridine (2.3 equivalents).
-
Stir the reaction mixture for approximately 14 hours.
-
The product, Fmoc-L-Dab-OH, can be isolated by filtration as a white powder.
-
Step 2: Diazo-Transfer Reaction to Fmoc-L-2-amino-4-azidobutanoic acid
-
Materials: Fmoc-L-Dab-OH, Imidazole-1-sulfonyl azide hydrochloride, CuSO₄·5H₂O, K₂CO₃, Methanol, Water, CH₂Cl₂.
-
Procedure:
-
Dissolve Fmoc-L-Dab-OH (e.g., 3.11 mmol) in a biphasic mixture of water, methanol, and dichloromethane (B109758) (e.g., 15 mL : 30 mL : 25 mL).[1]
-
Add a catalytic amount of CuSO₄·5H₂O (e.g., 0.020 mmol) and imidazole-1-sulfonyl azide hydrochloride (e.g., 9.62 mmol).[1]
-
Adjust the pH of the mixture to 9 using an aqueous solution of K₂CO₃.[1]
-
Stir the reaction vigorously for 18 hours.[1]
-
Perform an aqueous workup to isolate the final product. The organic phase is extracted with saturated NaHCO₃. The combined aqueous extracts are then washed with Et₂O, acidified to pH 2 with concentrated HCl, and extracted with Et₂O.[1]
-
This method provides the desired Fmoc-L-2-amino-4-azidobutanoic acid in good yield and high purity, often without the need for column chromatography.[1]
Characterization Data
Thorough characterization is essential to confirm the identity and purity of the synthesized Fmoc-protected azido-aminobutyric acid.
| Parameter | Fmoc-L-2-amino-4-azidobutanoic acid | Fmoc-D-2-amino-4-azidobutanoic acid | Reference |
| Molecular Formula | C₁₉H₁₈N₄O₄ | C₁₉H₁₈N₄O₄ | |
| Molecular Weight | 366.38 g/mol | 366.4 g/mol | |
| Appearance | White crystalline powder | White crystalline powder | |
| Melting Point | 122 - 129 °C | 122 - 128 °C | |
| Optical Rotation | [α]D²⁰ = -28 ± 2º (c=1 in DMF) | [α]D²⁰ = +29 ± 2º (c=1 in DMF) | |
| Purity (HPLC) | ≥ 99% | ≥ 99% |
Infrared (IR) Spectroscopy:
A characteristic peak for the azide group is observed around 2103 cm⁻¹. Other notable peaks include those for the carbamate (B1207046) and carboxylic acid functional groups.[1]
Nuclear Magnetic Resonance (NMR) Spectroscopy:
The ¹H and ¹³C NMR spectra will show characteristic signals for the Fmoc protecting group and the aminobutyric acid backbone. The introduction of the azidoethyl group on a side chain, for instance in a tyrosine residue, induces characteristic downfield shifts for the aromatic protons and the carbon bearing the ether linkage. Diagnostic signals for the methylene (B1212753) carbons adjacent to the oxygen and the azide will also be present.[3]
Mass Spectrometry (MS):
Electrospray ionization mass spectrometry (ESI-MS) is used to confirm the molecular weight of the compound. Fragmentation analysis can provide further structural information.
Workflow and Methodologies
Solid-Phase Peptide Synthesis (SPPS) Workflow
The incorporation of Fmoc-azido-aminobutyric acid into a peptide sequence follows the standard Fmoc-SPPS protocol.
Post-Synthetic Modification via Click Chemistry
Once the azido-functionalized peptide is synthesized and purified, it can be conjugated to an alkyne-containing molecule via CuAAC.
Detailed Experimental Protocol: On-Resin CuAAC Reaction
-
Materials: Azido-peptide on resin, alkyne-modified molecule, Copper(II) sulfate (B86663) (CuSO₄), Sodium ascorbate (B8700270), DMF/water.
-
Procedure:
-
Swell the peptide-resin in a suitable solvent like DMF.
-
Prepare a solution of the alkyne-modified molecule (e.g., 5 equivalents) in a DMF/water mixture.
-
Prepare a fresh solution of sodium ascorbate (e.g., 10 equivalents) in water.
-
Prepare a solution of CuSO₄ (e.g., 1 equivalent) in water.
-
Add the alkyne solution, sodium ascorbate solution, and CuSO₄ solution to the resin.
-
Agitate the reaction mixture at room temperature for 1-4 hours.
-
Wash the resin thoroughly with DMF and DCM.
-
Cleave the conjugated peptide from the resin using a standard TFA cocktail.
-
Precipitate the crude peptide in cold diethyl ether and purify by RP-HPLC.
-
Conclusion
Fmoc-protected azido-aminobutyric acid is an invaluable tool for chemical biologists and drug developers. Its compatibility with standard Fmoc-SPPS and the bioorthogonality of the azide group provide a robust and versatile platform for the synthesis of complex and functionalized peptides. The synthetic and application protocols outlined in this guide offer a solid foundation for researchers to incorporate this powerful building block into their research and development endeavors.
References
The Expanding Toolkit of Peptide Synthesis: An In-depth Technical Guide to Non-Natural Amino Acids
For Researchers, Scientists, and Drug Development Professionals
The precise construction of peptides is fundamental to advancements in therapeutics, diagnostics, and materials science. While the 20 proteinogenic amino acids offer a significant chemical alphabet, the incorporation of non-natural amino acids (nnAAs) has emerged as a transformative strategy, unlocking novel functionalities and overcoming the inherent limitations of natural peptides. This technical guide provides a comprehensive overview of the core principles, experimental methodologies, and impactful applications of utilizing nnAAs in peptide synthesis, with a focus on quantitative data and detailed protocols for the modern researcher.
The Strategic Advantage of Non-Natural Amino Acids
The introduction of nnAAs into a peptide sequence can profoundly alter its physicochemical and biological properties. These modifications are instrumental in drug discovery and development, offering enhanced stability, potency, and target selectivity.[1] Peptides composed solely of natural amino acids are often susceptible to rapid proteolytic degradation in vivo, limiting their therapeutic potential. The incorporation of nnAAs can render peptides resistant to enzymatic cleavage, thereby extending their half-life and bioavailability.[2]
Furthermore, nnAAs can be used to:
-
Constrain Peptide Conformation: Introducing cyclic or sterically hindered nnAAs can lock the peptide into a specific bioactive conformation, enhancing its binding affinity and selectivity for a target receptor.
-
Introduce Novel Functionalities: Side chains with unique chemical groups, such as bioorthogonal handles (e.g., azides, alkynes), fluorescent probes, or photo-crosslinkers, can be incorporated to facilitate specific labeling, imaging, and interaction studies.[3]
-
Modulate Pharmacokinetic Properties: Altering the hydrophobicity, charge, and hydrogen bonding capacity of a peptide through nnAA substitution can optimize its absorption, distribution, metabolism, and excretion (ADME) profile.
Core Methodologies for Incorporating Non-Natural Amino Acids
The two primary strategies for incorporating nnAAs into peptides are Solid-Phase Peptide Synthesis (SPPS) and Native Chemical Ligation (NCL).
Solid-Phase Peptide Synthesis (SPPS)
SPPS is the cornerstone of modern peptide synthesis, enabling the stepwise addition of amino acids to a growing peptide chain anchored to a solid support.[] The most prevalent method is Fmoc/tBu (9-fluorenylmethoxycarbonyl/tert-butyl) chemistry, which utilizes an orthogonal protection scheme. The temporary Fmoc group on the α-amine is removed by a mild base (e.g., piperidine), while the permanent side-chain protecting groups (e.g., tBu) are cleaved at the end of the synthesis with a strong acid (e.g., trifluoroacetic acid, TFA).[5]
Experimental Workflow for Fmoc-SPPS:
The general cycle for incorporating an amino acid, including a nnAA, via Fmoc-SPPS is as follows:
Quantitative Data in SPPS:
The efficiency of incorporating nnAAs can vary depending on their structure. Sterically hindered nnAAs may exhibit slower coupling kinetics, requiring longer reaction times or more potent coupling reagents.
| Amino Acid Type | Coupling Reagent | Coupling Time (min) | Repetitive Cycle Yield (%) | Final Purity (%) |
| Natural (e.g., Ala) | HBTU/DIPEA | 30-60 | >99.5 | >95 |
| Simple nnAA (e.g., D-Ala) | HBTU/DIPEA | 30-60 | >99.5 | >95 |
| Bulky nnAA (e.g., Aib) | HATU/DIPEA | 60-120 | 98-99 | 90-95 |
| N-methyl nnAA | HATU/DIPEA | 120-240 | 95-98 | 85-90 |
Data compiled from various sources and represent typical values. Actual results may vary based on sequence and specific conditions.
Detailed Experimental Protocol: Manual Fmoc-SPPS of a Peptide Containing a Non-Natural Amino Acid
This protocol describes the manual synthesis of a short peptide on a 0.1 mmol scale.
-
Resin Preparation:
-
Place 200 mg of Rink Amide resin (loading ~0.5 mmol/g) in a fritted syringe.
-
Swell the resin in dichloromethane (B109758) (DCM, 5 mL) for 30 minutes, followed by dimethylformamide (DMF, 5 mL) for 30 minutes. Drain the solvent after each wash.
-
-
Fmoc Deprotection:
-
Add 5 mL of 20% (v/v) piperidine in DMF to the resin.
-
Agitate for 3 minutes and drain.
-
Repeat with a fresh 5 mL portion of the piperidine solution for 10 minutes.
-
Wash the resin thoroughly with DMF (5 x 5 mL).
-
-
Amino Acid Coupling:
-
In a separate vial, dissolve the Fmoc-protected amino acid (natural or non-natural, 0.4 mmol, 4 equivalents) and HCTU (0.4 mmol, 4 equivalents) in 2 mL of DMF.
-
Add N,N-diisopropylethylamine (DIPEA, 0.8 mmol, 8 equivalents) to the activation mixture and vortex for 1 minute.
-
Add the activated amino acid solution to the resin.
-
Agitate at room temperature for 1-2 hours. For sterically hindered nnAAs, extend the coupling time to 4 hours or perform a double coupling.
-
Monitor the coupling reaction using a Kaiser test. A negative result (yellow beads) indicates complete coupling.
-
Drain the coupling solution and wash the resin with DMF (5 x 5 mL).
-
-
Peptide Elongation:
-
Repeat steps 2 and 3 for each subsequent amino acid in the sequence.
-
-
Cleavage and Deprotection:
-
After the final Fmoc deprotection, wash the resin with DMF, followed by DCM, and dry under vacuum.
-
Prepare a cleavage cocktail of 95% TFA, 2.5% triisopropylsilane (B1312306) (TIS), and 2.5% water.
-
Add 5 mL of the cleavage cocktail to the resin and agitate at room temperature for 2-3 hours.
-
Filter the cleavage solution into a cold centrifuge tube containing diethyl ether.
-
Precipitate the peptide by centrifugation, decant the ether, and wash the peptide pellet with cold ether twice.
-
Dry the crude peptide under vacuum.
-
-
Purification and Characterization:
-
Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Characterize the purified peptide by mass spectrometry (e.g., MALDI-TOF or ESI-MS) to confirm its identity and purity.
-
Native Chemical Ligation (NCL)
NCL is a powerful technique for the synthesis of large peptides and proteins by joining two unprotected peptide fragments.[6][7][8][9][10] The reaction occurs between a peptide with a C-terminal thioester and another peptide with an N-terminal cysteine residue. This chemoselective reaction forms a native peptide bond at the ligation site.[6][9] NCL is particularly useful for incorporating nnAAs into large proteins, as the nnAA can be synthesized within a smaller, more manageable peptide fragment.
Detailed Experimental Protocol: Native Chemical Ligation
-
Preparation of Peptide Fragments:
-
Synthesize the peptide-α-thioester and the N-terminal cysteine-containing peptide using SPPS as described above, with appropriate modifications for thioester generation.
-
Purify both peptide fragments to >95% purity by RP-HPLC.
-
-
Ligation Reaction:
-
Dissolve the two peptide fragments in equimolar amounts in a ligation buffer (e.g., 6 M guanidine (B92328) hydrochloride, 100 mM sodium phosphate, pH 7.5).
-
Add a thiol catalyst, such as 4-mercaptophenylacetic acid (MPAA), to a final concentration of 20-30 mM.
-
Incubate the reaction mixture at room temperature or 37°C and monitor its progress by RP-HPLC and mass spectrometry.
-
-
Purification of the Ligated Product:
-
Once the ligation is complete, purify the full-length peptide from the reaction mixture by RP-HPLC.
-
Application Spotlight: Modulating GPCR Signaling with Photo-Crosslinking nnAAs
G protein-coupled receptors (GPCRs) are a major class of drug targets. Peptides containing photo-crosslinking nnAAs, such as p-benzoyl-L-phenylalanine (Bpa), are invaluable tools for elucidating the binding sites and activation mechanisms of these receptors.[11] Upon UV irradiation, the benzophenone (B1666685) side chain of Bpa forms a covalent bond with nearby residues, allowing for the identification of interaction partners.
Signaling Pathway Modulation:
The binding of a peptide agonist containing Bpa to a GPCR can trigger downstream signaling cascades. For example, activation of a Gs-coupled GPCR leads to the activation of adenylyl cyclase, which converts ATP to cyclic AMP (cAMP). cAMP then activates Protein Kinase A (PKA), which phosphorylates downstream targets, leading to a cellular response.
Conclusion
The incorporation of non-natural amino acids has revolutionized peptide science, offering unprecedented control over the structure, function, and therapeutic potential of these versatile biomolecules. By leveraging powerful synthetic techniques like SPPS and NCL, researchers can now design and construct peptides with tailored properties for a wide range of applications in medicine and biotechnology. This guide provides a foundational understanding and practical protocols to empower scientists in harnessing the full potential of non-natural amino acids in their research endeavors.
References
- 1. researchgate.net [researchgate.net]
- 2. cpcscientific.com [cpcscientific.com]
- 3. Reprogramming natural proteins using unnatural amino acids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
- 6. Protein synthesis by native chemical ligation: Expanded scope by using straightforward methodology - PMC [pmc.ncbi.nlm.nih.gov]
- 7. homepages.ucl.ac.uk [homepages.ucl.ac.uk]
- 8. researchgate.net [researchgate.net]
- 9. Native chemical ligation - Wikipedia [en.wikipedia.org]
- 10. Native Chemical Ligation of Peptides and Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | Transmembrane signal transduction by peptide hormones via family B G protein-coupled receptors [frontiersin.org]
Bioorthogonal Handles for Peptide Modification: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Bioorthogonal chemistry has emerged as an indispensable tool in chemical biology and drug development, enabling the precise chemical modification of biomolecules within their native environments. This guide provides a comprehensive overview of the core bioorthogonal handles used for peptide modification, offering a detailed examination of their reaction mechanisms, quantitative performance data, and experimental protocols. The content is designed to equip researchers, scientists, and drug development professionals with the necessary knowledge to select and implement the most suitable bioorthogonal strategy for their specific application, from live-cell imaging to the development of novel peptide-based therapeutics.
Core Principles of Bioorthogonal Chemistry
Coined by Carolyn R. Bertozzi, "bioorthogonal chemistry" refers to a class of chemical reactions that can occur within living systems without interfering with or being perturbed by native biochemical processes.[1][2] To be considered bioorthogonal, a reaction must exhibit several key characteristics:
-
High Selectivity: The reacting partners must be mutually reactive while remaining inert to the vast array of functional groups present in biological systems, such as amines and thiols.[1][2]
-
Biocompatibility: The reagents and the resulting linkage must be non-toxic and not disrupt the normal physiology of the cell or organism.[3]
-
Favorable Reaction Kinetics: The reaction should proceed efficiently at physiological temperatures, pH, and low concentrations.[2][4]
-
Stability: The bioorthogonal handle and the resulting conjugate should be stable in aqueous environments.[5]
The typical workflow for bioorthogonal peptide modification involves a two-step process. First, a peptide is functionalized with a bioorthogonal handle. This can be achieved through solid-phase peptide synthesis (SPPS) by incorporating a non-canonical amino acid bearing the desired functional group. Subsequently, the modified peptide is reacted with a probe molecule carrying the complementary bioorthogonal handle. This probe can be a fluorophore, a drug molecule, a radiolabel, or another biomolecule.[4]
Key Bioorthogonal Handles and Ligation Chemistries
A variety of bioorthogonal reactions have been developed, each with its own unique advantages and limitations. The choice of a particular bioorthogonal pair is often dictated by the specific experimental requirements, such as the need for rapid kinetics in live-cell imaging or the demand for high stability in therapeutic applications.
Azide-Alkyne Cycloadditions
The reaction between an azide (B81097) and an alkyne to form a stable triazole ring is one of the most widely used bioorthogonal ligations.[6] The azide group is an ideal bioorthogonal handle due to its small size, metabolic stability, and lack of endogenous reactivity.[7][8]
-
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This "click chemistry" reaction, developed by K. Barry Sharpless and Morten Meldal, is highly efficient and regiospecific, exclusively yielding the 1,4-disubstituted triazole isomer.[1][3] However, the requirement for a copper(I) catalyst, which can be toxic to living organisms, limits its application in live-cell studies.[3][9] It remains a powerful tool for in vitro peptide modification.
-
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): To circumvent the issue of copper toxicity, Bertozzi and coworkers developed SPAAC, which utilizes a strained cyclooctyne (B158145) that reacts spontaneously with an azide without the need for a catalyst.[1][5] This has made SPAAC a go-to reaction for live-cell and in vivo applications.[5] Various generations of cyclooctynes have been developed with improved kinetics and stability.[10]
Inverse-Electron-Demand Diels-Alder (IEDDA) Reaction
The IEDDA reaction, often referred to as the tetrazine ligation, is currently the fastest known bioorthogonal reaction.[5][11] It occurs between an electron-deficient 1,2,4,5-tetrazine (B1199680) and a strained alkene, such as a trans-cyclooctene (B1233481) (TCO) or a norbornene.[11][12] The exceptional speed of this reaction allows for the labeling of low-abundance biomolecules and the tracking of rapid biological processes.[10][13]
Other Notable Bioorthogonal Ligations
-
Staudinger Ligation: The first bioorthogonal reaction to be developed, the Staudinger ligation involves the reaction of an azide with a triarylphosphine bearing an electrophilic trap.[4] While it has been instrumental in the field, its relatively slow kinetics have led to it being largely superseded by faster reactions like SPAAC and IEDDA.[4][9]
-
Oxime and Hydrazone Ligations: These reactions involve the condensation of an aldehyde or ketone with an aminooxy or hydrazine (B178648) derivative, respectively.[4][11] While generally slower than cycloaddition reactions, the reversibility of the resulting linkage under certain conditions can be exploited for applications such as drug delivery.[11]
-
Photo-Click Chemistry: Light-activated bioorthogonal reactions, such as those involving tetrazoles, offer spatiotemporal control over the modification process.[11][14] Irradiation with light generates a reactive nitrile imine intermediate that rapidly reacts with an alkene.[10][11]
Quantitative Data on Bioorthogonal Handles
The selection of an appropriate bioorthogonal handle is critically dependent on its quantitative performance characteristics. The following tables summarize key data for some of the most common bioorthogonal reactions used in peptide modification.
| Bioorthogonal Reaction | Reactants | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) | Stability of Resulting Linkage | Key Features |
| CuAAC | Terminal Alkyne + Azide | ~10 - 200[15] | Highly stable triazole | High yield, regiospecific. Requires copper catalyst, which can be toxic to cells.[3] |
| SPAAC | Cyclooctyne (e.g., OCT) + Azide | ~0.003 | Highly stable triazole | First-generation copper-free click reaction.[1] |
| DIBO + Azide | ~0.1[1] | Highly stable triazole | Improved kinetics over first-generation cyclooctynes.[1] | |
| BCN + Azide | ~1.0[1] | Highly stable triazole | High reactivity and stability.[1] | |
| DIFO + Azide | 0.076[10] | Highly stable triazole | Fluorinated cyclooctyne with enhanced reactivity.[10] | |
| BARAC + Azide | 0.96 | Highly stable triazole | Aza-dibenzocyclooctyne with fast kinetics.[16] | |
| IEDDA | Tetrazine + TCO | ~1 - 1 x 10⁶[5] | Dihydropyridazine | Exceptionally fast kinetics.[11][12] |
| Staudinger Ligation | Azide + Phosphine | ~0.0025[10] | Stable amide bond | First bioorthogonal reaction; slow kinetics.[4][9] |
| Oxime Ligation | Aldehyde/Ketone + Aminooxy | ~0.01[11] | Oxime | Can be reversible under acidic conditions.[11] |
| Photo-Click Chemistry | Tetrazole + Alkene | ~11.0[10] | Fluorescent pyrazoline | Spatiotemporal control with light.[11][14] |
Experimental Protocols
This section provides detailed methodologies for key experiments involving the bioorthogonal modification of peptides.
Protocol 1: General Procedure for SPAAC Labeling of an Azide-Containing Peptide in vitro
This protocol describes the labeling of a peptide containing an azidohomoalanine (Aha) residue with a dibenzocyclooctyne (DBCO)-functionalized fluorophore.
Materials:
-
Azide-containing peptide (e.g., synthesized with an Aha residue)
-
DBCO-fluorophore conjugate (e.g., DBCO-PEG4-5/6-carboxyrhodamine 110)
-
Phosphate-buffered saline (PBS), pH 7.4
-
DMSO (for dissolving the DBCO-fluorophore)
-
HPLC for purification and analysis
-
Mass spectrometer for characterization
Procedure:
-
Peptide Preparation: Dissolve the azide-containing peptide in PBS to a final concentration of 1-5 mg/mL.
-
Probe Preparation: Prepare a stock solution of the DBCO-fluorophore conjugate in DMSO at a concentration of 1-10 mM.
-
Ligation Reaction: Add the DBCO-fluorophore stock solution to the peptide solution. A 1.5 to 5-fold molar excess of the DBCO probe over the peptide is typically used.
-
Incubation: Incubate the reaction mixture at room temperature for 1-4 hours. The reaction can also be performed at 4°C for overnight incubation.
-
Monitoring the Reaction: The progress of the reaction can be monitored by LC-MS to observe the formation of the desired product and the consumption of the starting materials.
-
Purification: Once the reaction is complete, the labeled peptide can be purified from excess probe and unreacted peptide by reverse-phase HPLC.
-
Characterization: Confirm the identity of the purified product by mass spectrometry.
Protocol 2: General Procedure for IEDDA Labeling of a TCO-Containing Peptide on Live Cells
This protocol outlines the labeling of a peptide containing a trans-cyclooctene (TCO) moiety on the surface of live cells with a tetrazine-fluorophore conjugate.
Materials:
-
Live cells expressing a receptor for the TCO-containing peptide
-
TCO-containing peptide
-
Tetrazine-fluorophore conjugate (e.g., Tetrazine-Sulfo-Cy5)
-
Cell culture medium
-
PBS, pH 7.4
-
Fluorescence microscope or flow cytometer
Procedure:
-
Cell Preparation: Culture the cells in a suitable format (e.g., chambered coverglass for microscopy or a multi-well plate for flow cytometry) until they reach the desired confluency.
-
Peptide Incubation: Incubate the cells with the TCO-containing peptide in serum-free cell culture medium for a predetermined time (e.g., 30-60 minutes) at 37°C to allow for binding to the cell surface receptor.
-
Washing: Gently wash the cells three times with PBS to remove any unbound peptide.
-
Probe Preparation: Prepare a solution of the tetrazine-fluorophore conjugate in cell culture medium at the desired final concentration (typically in the low micromolar range).
-
Labeling Reaction: Add the tetrazine-fluorophore solution to the cells and incubate for a short period (e.g., 5-15 minutes) at room temperature or 37°C, protected from light.
-
Washing: Wash the cells three times with PBS to remove the unreacted tetrazine-fluorophore.
-
Imaging/Analysis: The labeled cells can now be visualized by fluorescence microscopy or quantified by flow cytometry.
Visualizing Bioorthogonal Chemistry Workflows and Concepts
Diagrams created using the DOT language provide a clear visual representation of the workflows and relationships in bioorthogonal chemistry.
Caption: General workflow for the two-step bioorthogonal labeling of peptides.
Caption: Comparison of reaction kinetics for major bioorthogonal ligations.
References
- 1. benchchem.com [benchchem.com]
- 2. chempep.com [chempep.com]
- 3. pcbiochemres.com [pcbiochemres.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. benchchem.com [benchchem.com]
- 6. Bioorthogonal labelling of biomolecules: new functional handles and ligation methods - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. benchchem.com [benchchem.com]
- 8. Bioorthogonal chemistry - Wikipedia [en.wikipedia.org]
- 9. Bioorthogonal Reactions for Labeling Proteins (2014) | Kathrin Lang | 514 Citations [scispace.com]
- 10. Bioorthogonal Chemistry: Recent Progress and Future Directions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Bioorthogonal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. Affinity Bioorthogonal Chemistry (ABC) Tags for Site-selective Conjugation, On-Resin Protein-Protein Coupling, and Purification of Protein Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. researchgate.net [researchgate.net]
- 16. Bioorthogonal chemistry: strategies and recent development - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to Azide-Containing Amino Acids for Click Chemistry
For Researchers, Scientists, and Drug Development Professionals
The site-specific incorporation of non-canonical amino acids bearing bioorthogonal functionalities has revolutionized the study and manipulation of proteins. Among these, azide-containing amino acids have become indispensable tools for chemical biology, drug discovery, and materials science. The azide (B81097) group, being small, stable, and biologically inert, serves as a versatile chemical handle for "click chemistry," enabling the precise and efficient conjugation of a wide array of molecules, such as fluorescent dyes, imaging agents, and therapeutic payloads.[1]
This technical guide provides a comprehensive overview of commonly used azide-containing amino acids, detailing their synthesis, incorporation into proteins, and their application in copper-catalyzed (CuAAC) and strain-promoted (SPAAC) azide-alkyne cycloaddition reactions.
Core Azide-Containing Amino Acids
Several azide-containing amino acids have been developed, each with specific applications and methods of incorporation. The most prominent examples include:
-
L-Azidohomoalanine (AHA): A methionine analogue that can be incorporated into proteins during translation in methionine-auxotrophic expression systems or by supplementing cell culture media.[2][3] It is widely used for monitoring global protein synthesis and for introducing azides into recombinant proteins.[4][5]
-
Azido-lysine and Azido-ornithine: These are typically incorporated during solid-phase peptide synthesis (SPPS) and provide a means to introduce an azide at a specific position within a peptide sequence.[6][7] A key consideration when replacing a lysine (B10760008) residue with azido-lysine is the potential for reduced peptide solubility due to the loss of the primary amine and its positive charge at physiological pH.[1][6]
-
p-Azido-L-phenylalanine (pAzF) and p-Azidomethyl-L-phenylalanine: These are aromatic amino acids that can be genetically encoded in response to a nonsense codon (e.g., the amber codon, UAG) using an orthogonal aminoacyl-tRNA synthetase/tRNA pair.[7][8] This allows for the site-specific incorporation of an azide into a protein in living cells with high precision.
Quantitative Data Summary
The efficiency of click chemistry reactions is a critical factor in their application. The following tables summarize key quantitative data for CuAAC and SPAAC reactions involving azide-containing amino acids.
| Reaction | Reagents | Second-Order Rate Constant (M⁻¹s⁻¹) | Key Features |
| CuAAC | Terminal Alkyne + Azide | 10² - 10⁴ | Very fast reaction rates and high yields. Requires a copper catalyst, which can be toxic to living cells.[9][10] |
| SPAAC | Strained Cyclooctyne (B158145) + Azide | 10⁻³ - 1 | Catalyst-free and highly biocompatible, making it suitable for in vivo applications. Reaction rates are dependent on the strain of the cyclooctyne.[9][10] |
| Azido-Amino Acid | Cyclooctyne | Second-Order Rate Constant (M⁻¹s⁻¹) | Reference |
| Novel Hydrophilic Azido-Amino Acid | DBCO | 0.34 | [11] |
| Novel Hydrophilic Azido-Amino Acid | BCN | 0.28 | [11] |
| Benzyl Azide | [9+1]CPP | 2.2 x 10⁻³ | [12] |
| Benzyl Azide | [11+1]CPP | 4.5 x 10⁻⁴ | [12] |
| Benzyl Azide | m[9+1]CPP | 9.6 x 10⁻³ | [12] |
Experimental Protocols
Detailed methodologies are essential for the successful application of azide-containing amino acids in click chemistry.
Synthesis of Fmoc-Protected Azido-Amino Acids for SPPS
This protocol describes a general method for the synthesis of Fmoc-protected azido-lysine and azido-ornithine.[7]
Materials:
-
Fmoc-L-lysine(Boc)-OH or Fmoc-L-ornithine(Boc)-OH
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Sodium azide (NaN₃)
-
Copper(II) sulfate (B86663) (CuSO₄)
-
Sodium ascorbate
-
Appropriate solvents for extraction and purification
Procedure:
-
Boc Deprotection: Dissolve the Fmoc-protected amino acid in a solution of TFA in DCM (typically 25-50%) and stir at room temperature for 1-2 hours.
-
Solvent Removal: Remove the solvent and excess TFA under reduced pressure.
-
Azide Installation (Diazo Transfer): Dissolve the resulting amine salt in a suitable solvent system (e.g., a mixture of water, methanol, and DCM). Add a copper(II) sulfate solution and a diazo transfer reagent (e.g., imidazole-1-sulfonyl azide hydrochloride). Adjust the pH to basic conditions (pH 9) with a suitable base like potassium carbonate. Stir the reaction vigorously overnight.
-
Work-up and Purification: Perform an aqueous work-up to remove the catalyst and other water-soluble impurities. Extract the product with an organic solvent. Purify the crude product by flash chromatography to obtain the pure Fmoc-protected azido-amino acid.
Metabolic Labeling of Proteins with L-Azidohomoalanine (AHA)
This protocol outlines the general procedure for labeling newly synthesized proteins with AHA in cultured cells.[4][13]
Materials:
-
Mammalian cells in culture
-
Methionine-free cell culture medium
-
L-azidohomoalanine (AHA) solution (sterile)
-
Phosphate-buffered saline (PBS)
-
Cell lysis buffer
Procedure:
-
Methionine Depletion: Wash the cells with PBS and then incubate them in methionine-free medium for 30-60 minutes to deplete the intracellular pool of methionine.
-
AHA Labeling: Replace the methionine-free medium with fresh methionine-free medium supplemented with a final concentration of 25-50 µM AHA. The optimal concentration and labeling time (typically 1-24 hours) should be determined empirically for each cell type and experimental goal.
-
Cell Lysis: After the labeling period, wash the cells with ice-cold PBS to remove unincorporated AHA. Lyse the cells using a lysis buffer compatible with downstream click chemistry reactions.
-
Protein Quantification: Determine the protein concentration of the cell lysate using a standard protein assay. The lysate containing AHA-labeled proteins is now ready for the click reaction.
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol describes a typical procedure for conjugating an alkyne-containing molecule to an azide-labeled protein.[12][14]
Materials:
-
AHA-labeled protein lysate or purified protein containing an azide-amino acid
-
Alkyne-functionalized molecule (e.g., alkyne-biotin, alkyne-fluorophore)
-
Copper(II) sulfate (CuSO₄)
-
Copper(I)-stabilizing ligand (e.g., THPTA)
-
Reducing agent (e.g., sodium ascorbate)
-
Reaction buffer (e.g., phosphate (B84403) buffer, pH 7.4)
Procedure:
-
Prepare Click Reaction Cocktail: Prepare a fresh stock solution of the click reaction cocktail. For a typical reaction, mix the alkyne probe, CuSO₄, and THPTA in the reaction buffer.
-
Initiate the Reaction: Add the reducing agent (sodium ascorbate) to the cocktail immediately before adding it to the protein sample. The final concentrations of the reagents should be optimized, but typical ranges are: 100-200 µM alkyne probe, 1 mM CuSO₄, 5 mM THPTA, and 5 mM sodium ascorbate.
-
Incubation: Incubate the reaction at room temperature for 1-2 hours.
-
Analysis: The click-modified protein can be analyzed by various methods, such as SDS-PAGE followed by in-gel fluorescence scanning (if a fluorescent alkyne was used) or western blot analysis (if a biotin (B1667282) alkyne was used).
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
This protocol provides a general method for the copper-free conjugation of a strained cyclooctyne to an azide-labeled protein.[7][8]
Materials:
-
Azide-labeled protein lysate or purified protein
-
Strained cyclooctyne-functionalized molecule (e.g., DBCO-fluorophore, BCN-biotin)
-
Reaction buffer (e.g., PBS, pH 7.4)
Procedure:
-
Reaction Setup: In a microcentrifuge tube, combine the azide-containing protein with the strained cyclooctyne reagent in the reaction buffer. The molar excess of the cyclooctyne reagent will depend on the specific reactants and desired labeling efficiency, but a 2-10 fold molar excess is a common starting point.
-
Incubation: Incubate the reaction at room temperature or 37°C. The reaction time can vary from 1 to 24 hours depending on the reactivity of the cyclooctyne and the concentration of the reactants.
-
Analysis: The labeled protein can be analyzed using similar methods as for CuAAC, such as fluorescence imaging or western blotting.
Mandatory Visualizations
Experimental Workflows
Signaling Pathway Example: Probing Glycosylation
Azide-containing amino acids can be used to study post-translational modifications, such as glycosylation. For instance, cells can be metabolically labeled with an azide-modified sugar, which is incorporated into glycoproteins. These azide-labeled glycoproteins can then be detected via click chemistry.
References
- 1. benchchem.com [benchchem.com]
- 2. An Integrative Biology Approach to Quantify the Biodistribution of Azidohomoalanine In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Evaluation of Translation Rate Through L-azidohomoalanine (AHA) Incorporation and Subsequent Alkyne Fluorophore-Mediated Click Chemistry in Yeast - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Optimized syntheses of Fmoc azido amino acids for the preparation of azidopeptides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Site-specific protein conjugates incorporating Para-Azido-L-Phenylalanine for cellular and in vivo imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. Experimental and theoretical elucidation of SPAAC kinetics for strained alkyne-containing cycloparaphenylenes - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Cell Type-specific Metabolic Labeling of Proteins with Azidonorleucine in Drosophila - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Functionalizing tandem mass tags for streamlining click-based quantitative chemoproteomics - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Fmoc Solid-Phase Peptide Synthesis
Introduction to Solid-Phase Peptide Synthesis (SPPS)
Solid-Phase Peptide Synthesis (SPPS) is a cornerstone of modern peptide chemistry, enabling the creation of synthetic peptides for research, diagnostics, and therapeutic applications.[1][2] Developed by Bruce Merrifield, who was awarded the Nobel Prize in Chemistry for this work, the method involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble solid support or resin.[3] This approach revolutionized peptide synthesis by simplifying the purification process; excess reagents and by-products are removed by simple filtration and washing, a significant improvement over traditional liquid-phase synthesis.[3][4][5]
The most widely used strategy in SPPS is the Fmoc/tBu approach.[6] This method utilizes the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group for the temporary protection of the α-amino group of the amino acids.[4][5] Reactive amino acid side chains are protected by acid-labile groups, such as tert-butyl (tBu). This "orthogonal" protection scheme is critical, as it allows for the selective removal of the Fmoc group at each cycle without affecting the side-chain protecting groups.[7][8]
The Core Principle: The SPPS Cycle
Fmoc SPPS is a cyclical process where each cycle adds a single amino acid to the peptide chain. The general cycle consists of four main steps: deprotection, washing, coupling, and another washing step.[5][8]
-
Deprotection: The cycle begins with the removal of the Nα-Fmoc protecting group from the resin-bound amino acid or peptide. This is typically achieved by treating the resin with a solution of a secondary amine base, most commonly 20% piperidine (B6355638) in a polar aprotic solvent like N,N-dimethylformamide (DMF).[3][7][9]
-
Washing: After deprotection, the resin is thoroughly washed with a solvent such as DMF to remove the piperidine and the dibenzofulvene-piperidine adduct byproduct.[7]
-
Coupling: The next Fmoc-protected amino acid is activated and coupled to the newly exposed N-terminal amine of the resin-bound peptide.[5]
-
Washing: A final washing step removes excess reagents and by-products, leaving the peptide-resin ready for the next cycle.[5]
This cycle is repeated until the desired peptide sequence is assembled.
References
- 1. Fmoc Solid-Phase Peptide Synthesis | Springer Nature Experiments [experiments.springernature.com]
- 2. Fmoc Solid-Phase Peptide Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]
- 5. bachem.com [bachem.com]
- 6. chemistry.du.ac.in [chemistry.du.ac.in]
- 7. benchchem.com [benchchem.com]
- 8. peptide.com [peptide.com]
- 9. chem.uci.edu [chem.uci.edu]
The Core Principles of Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): A Technical Guide
The Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) stands as a cornerstone of "click chemistry," a concept introduced by K.B. Sharpless in 2001 to describe reactions that are high-yielding, broad in scope, and generate only easily removable byproducts.[1] This reaction has become an indispensable tool in drug discovery, bioconjugation, and materials science due to its remarkable efficiency, selectivity, and biocompatibility.[2][3][4] This technical guide provides an in-depth exploration of the core principles of CuAAC, including its mechanism, kinetics, the critical role of ligands, and detailed experimental protocols.
Fundamental Principles and Mechanism
The CuAAC reaction is the copper(I)-catalyzed variant of the Huisgen 1,3-dipolar cycloaddition between an azide (B81097) and a terminal alkyne, which results in the exclusive formation of the 1,4-disubstituted 1,2,3-triazole regioisomer.[5][6] This is in stark contrast to the thermal Huisgen cycloaddition, which requires elevated temperatures and often yields a mixture of 1,4- and 1,5-regioisomers.[1][5] The copper catalyst dramatically accelerates the reaction, with rate enhancements of 10⁷ to 10⁸ compared to the uncatalyzed version, allowing the reaction to proceed at room temperature and under aqueous conditions.[1]
The active catalyst is the copper(I) ion, which can be introduced from Cu(I) salts (e.g., CuI, CuBr) or, more commonly, generated in situ from a Cu(II) salt like copper(II) sulfate (B86663) (CuSO₄) using a reducing agent such as sodium ascorbate (B8700270).[6][7] The in situ generation is often preferred as it mitigates the instability of Cu(I) towards oxidation.[7]
The reaction mechanism is generally understood to proceed through the following key steps:
-
Formation of a Copper-Acetylide Intermediate: The Cu(I) catalyst first interacts with the terminal alkyne to form a π-complex. In the presence of a base, the terminal proton of the alkyne is removed, leading to the formation of a copper-acetylide intermediate.[6] The copper catalyst significantly lowers the pKa of the alkyne's C-H bond, facilitating this deprotonation.[6]
-
Coordination of the Azide: The azide then coordinates to the copper acetylide complex.[8]
-
Cycloaddition: A 1,3-dipolar cycloaddition occurs between the coordinated azide and the acetylide, forming a six-membered copper metallacycle intermediate.[][10]
-
Ring Contraction and Protonolysis: This intermediate undergoes ring contraction to a more stable five-membered triazolyl-copper derivative.[1] Subsequent protonolysis cleaves the copper-triazole bond, yielding the 1,4-disubstituted 1,2,3-triazole product and regenerating the Cu(I) catalyst for the next cycle.[1]
Some studies suggest that the catalytic cycle may involve a dicopper species, with one copper atom activating the alkyne and the second activating the azide, which can lead to a second-order dependence on the copper concentration.[10][11]
The Role of Ligands
While the CuAAC reaction can proceed with just a copper(I) source, the use of chelating ligands is crucial for optimizing the reaction.[12] Ligands play several vital roles:
-
Stabilization of the Cu(I) state: Ligands protect the catalytically active Cu(I) from oxidation to the inactive Cu(II) state and prevent its disproportionation.[7][13]
-
Acceleration of the reaction rate: Ligands can accelerate the reaction by orders of magnitude, allowing for lower catalyst loading and milder conditions.[12][14]
-
Reduction of copper-induced cytotoxicity: In biological applications, ligands are essential for sequestering the copper ions, thereby reducing their toxicity to cells and preventing damage to biomolecules like DNA.[7][15]
A variety of ligands have been developed for CuAAC, with tris(triazolylmethyl)amine-based ligands being among the most effective.[12] The choice of ligand often depends on the specific reaction conditions, such as the solvent and the nature of the substrates.[12]
| Ligand Type | Examples | Key Features |
| Tris(triazolylmethyl)amines | TBTA (Tris(benzyltriazolylmethyl)amine), THPTA (Tris(3-hydroxypropyltriazolylmethyl)amine) | Highly effective at accelerating the reaction and stabilizing Cu(I).[5][12] THPTA is water-soluble, making it ideal for bioconjugation.[12] |
| Phenanthrolines | Bathocuproinedisulfonic acid (BCS) | Water-soluble and effective at stabilizing Cu(I) in aqueous media.[12] |
| Tripodal Amines | Tris(pyridylmethyl)amines, Benzimidazole-based ligands | Can provide significant rate acceleration.[14][16] |
| N-alkylimidazoles | 1-(1-Adamantyl)imidazole | Monodentate ligands that can act as both a ligand and a base, showing high efficiency.[17] |
Quantitative Data on Reaction Parameters
The efficiency of the CuAAC reaction is influenced by several factors, including the choice of copper source, ligand, solvent, and temperature. The following table summarizes typical reaction parameters.
| Parameter | Typical Range/Value | Notes | Reference |
| Reactant Ratio (Azide:Alkyne) | 1:1 to 1:2 | A slight excess of one reagent can drive the reaction to completion. | [7] |
| Copper Catalyst Concentration | 1-5 mol% (for synthesis) | Higher concentrations may be used in bioconjugation. | [7] |
| Ligand to Copper Ratio | 1:1 to 5:1 | Higher ratios can sometimes be inhibitory. | [7] |
| Solvent | t-BuOH/H₂O, DMSO, PBS, aqueous/organic mixtures | The choice depends on the solubility of the substrates. | [7] |
| Temperature | Room temperature | Gentle heating (e.g., 45°C) can be used for slower reactions. | [7] |
| Reaction Time | Minutes to several hours | Highly dependent on the specific substrates and reaction conditions. | [7] |
Experimental Protocols
Below are two representative protocols for performing the CuAAC reaction, one for general organic synthesis and another for bioconjugation.
General Protocol for Organic Synthesis
This protocol is suitable for reactions where the substrates are soluble in organic solvents.
Materials:
-
Azide-containing compound
-
Terminal alkyne-containing compound
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Sodium ascorbate (NaAsc)
-
Tris(benzyltriazolylmethyl)amine (TBTA)
-
tert-Butanol (t-BuOH) and deionized water (1:1 mixture)
-
Organic solvent for extraction (e.g., ethyl acetate)
-
Brine
Procedure:
-
In a reaction vessel, dissolve the azide (1.0 equivalent) and the terminal alkyne (1.1 equivalents) in a 1:1 mixture of t-BuOH and water.[12]
-
Add TBTA (0.05 equivalents).[12]
-
In a separate vial, prepare a fresh aqueous solution of sodium ascorbate (0.2 equivalents).[12]
-
Add the sodium ascorbate solution to the reaction mixture, followed by an aqueous solution of CuSO₄·5H₂O (0.01-0.05 equivalents).
-
Stir the reaction mixture vigorously at room temperature.
-
Monitor the reaction progress using thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).[18]
-
Upon completion, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).[18]
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[18]
-
Purify the crude product by column chromatography or recrystallization.[18]
Protocol for Bioconjugation
This protocol is a general guideline for labeling biomolecules in an aqueous environment.
Materials:
-
Biomolecule with an alkyne or azide group
-
Azide- or alkyne-functionalized cargo molecule
-
Phosphate-buffered saline (PBS), pH 7.4
-
Copper(II) sulfate (CuSO₄) solution (e.g., 20 mM in water)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) solution (e.g., 50 mM in water)
-
Sodium ascorbate solution (e.g., 100 mM in water, freshly prepared)
-
Aminoguanidine (B1677879) solution (optional, to prevent oxidative damage)
Procedure:
-
In a microcentrifuge tube, dissolve the biomolecule-alkyne (or azide) in the appropriate buffer.[18]
-
Add the cargo-azide (or alkyne) to the solution.[18]
-
Prepare a premixed solution of CuSO₄ and THPTA.[18]
-
To the reaction mixture, add the aminoguanidine solution (if used), followed by the premixed catalyst-ligand solution.[18]
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution.[18]
-
Gently mix the reaction and allow it to proceed at room temperature or 37°C for 1-4 hours.[18]
-
Purify the labeled biomolecule using a method appropriate for the specific biomolecule, such as size-exclusion chromatography, dialysis, or affinity purification.[18]
Applications in Drug Development
The CuAAC reaction has had a profound impact on drug discovery and development.[2][4][19] Its reliability and mild reaction conditions make it ideal for:
-
Lead Discovery and Optimization: CuAAC is widely used to rapidly synthesize large libraries of diverse compounds for high-throughput screening.[2] The triazole ring formed is not just a linker but can also act as a bioisostere for other functional groups, influencing the pharmacological properties of the molecule.[19]
-
Bioconjugation: The bioorthogonal nature of the azide and alkyne groups allows for the specific labeling and modification of biomolecules, such as proteins, nucleic acids, and carbohydrates, in complex biological environments.[3][20] This is crucial for developing antibody-drug conjugates (ADCs), where a cytotoxic drug is attached to an antibody to target cancer cells specifically.[21]
-
Development of Diagnostic and Imaging Agents: Click chemistry is employed to attach imaging agents (e.g., fluorophores, radioisotopes) to targeting moieties for in vivo imaging and diagnostics.[22]
Conclusion
The copper-catalyzed azide-alkyne cycloaddition has established itself as a premier click reaction, offering an unparalleled combination of efficiency, selectivity, and versatility. Its robust nature and compatibility with a wide range of functional groups and reaction conditions have made it an invaluable tool for researchers, scientists, and drug development professionals. A thorough understanding of its core principles, including the catalytic mechanism and the critical role of ligands, is essential for harnessing the full potential of this powerful transformation in the creation of novel therapeutics, diagnostics, and advanced materials.
References
- 1. Click Chemistry [organic-chemistry.org]
- 2. Recent applications of click chemistry in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. bioclone.net [bioclone.net]
- 4. echemi.com [echemi.com]
- 5. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Azide-alkyne Huisgen cycloaddition - Wikipedia [en.wikipedia.org]
- 7. benchchem.com [benchchem.com]
- 8. What is the mechanism of click chemistry? | AAT Bioquest [aatbio.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. benchchem.com [benchchem.com]
- 13. Click reaction ligands | BroadPharm [broadpharm.com]
- 14. Tailored Ligand Acceleration of the Cu-Catalyzed Azide-Alkyne Cycloaddition Reaction: Practical and Mechanistic Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 15. glenresearch.com [glenresearch.com]
- 16. Tripodal amine ligands for accelerating Cu-catalyzed azide–alkyne cycloaddition: efficiency and stability against oxidation and dissociation - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 17. pubs.acs.org [pubs.acs.org]
- 18. benchchem.com [benchchem.com]
- 19. researchgate.net [researchgate.net]
- 20. bioclone.net [bioclone.net]
- 21. axispharm.com [axispharm.com]
- 22. An Overview of Recent Advances in Biomedical Applications of Click Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The strain-promoted azide-alkyne cycloaddition (SPAAC) has emerged as a powerful and indispensable tool in the fields of chemical biology, drug development, and materials science. As a cornerstone of bioorthogonal chemistry, SPAAC enables the specific and efficient covalent ligation of molecules in complex biological environments without the need for cytotoxic copper catalysts.[1] This in-depth technical guide provides a comprehensive overview of the core principles of SPAAC, detailed experimental protocols, and a quantitative analysis of its kinetics to empower researchers in their scientific endeavors.
Core Principles of SPAAC
The driving force behind SPAAC is the significant ring strain of cyclooctynes, the smallest stable cyclic alkynes.[1] This inherent strain dramatically lowers the activation energy for the [3+2] cycloaddition reaction with azides, allowing the reaction to proceed rapidly at physiological temperatures and pH.[1][2] The reaction is highly selective, as both the strained alkyne and the azide (B81097) functional groups are bioorthogonal, meaning they are chemically inert to the vast array of functional groups present in biological systems.[1][3]
The mechanism of SPAAC is a concerted 1,3-dipolar cycloaddition, where the azide acts as a 1,3-dipole that reacts with the strained alkyne (the dipolarophile) to form a stable triazole linkage.[1] This reaction proceeds without the need for a copper catalyst, which is a significant advantage over the copper-catalyzed azide-alkyne cycloaddition (CuAAC) for in vivo and live-cell applications due to the cytotoxicity of copper.[1][4]
Quantitative Data Presentation: Comparison of Cyclooctyne (B158145) Reactivity
The choice of cyclooctyne is a critical factor in designing a SPAAC experiment, as it directly influences the reaction rate. The reactivity of different cyclooctynes is typically compared using their second-order rate constants (k) for the reaction with a reference azide, most commonly benzyl (B1604629) azide.
| Cyclooctyne | Abbreviation | Second-Order Rate Constant (k) with Benzyl Azide (M⁻¹s⁻¹) | Key Features |
| Dibenzocyclooctyne | DBCO | ~0.1 - 1.0[5][6] | High reactivity and stability, widely used.[7][8] |
| Bicyclo[6.1.0]nonyne | BCN | ~0.01 - 0.1[3][9] | Small, hydrophilic, and relatively stable with good reactivity.[7] |
| Dibenzoazacyclooctyne | DIBAC/ADIBO | ~0.3[7] | High reactivity.[7] |
| Biarylazacyclooctynone | BARAC | ~0.9[9] | Very high reactivity, but can be less stable.[9] |
| Difluorinated Cyclooctyne | DIFO | ~0.076 - 0.4[10][11] | Increased reactivity due to electron-withdrawing fluorine atoms.[11] |
| 4-Dibenzocyclooctynol | DIBO | ~0.1 - 0.7[3][9] | Good balance of reactivity and stability.[11] |
| Strained alkyne-containing cycloparaphenylene | [9+1]CPP | 2.2 x 10⁻³[12] | Inherently fluorescent with tunable properties.[13][14] |
| Strained alkyne-containing cycloparaphenylene | [11+1]CPP | 4.5 x 10⁻⁴[12] | Inherently fluorescent with tunable properties.[13][14] |
| Fluorinated [11+1]CPP | fluor[11+1]CPP | 4.7 x 10⁻³[12] | Approximately 10-fold increase in reaction rate compared to [11+1]CPP due to fluorination.[12][13] |
| meta-linked [9+1]CPP | m[9+1]CPP | 9.6 x 10⁻³[12] | 4.4-fold increase in reaction rate compared to [9+1]CPP due to increased local strain.[12] |
Note: Reaction rates can vary depending on the specific azide, solvent, temperature, and pH.
Mandatory Visualization: Reaction Mechanism and Experimental Workflows
To visually represent the core concepts and experimental processes, the following diagrams have been generated using the Graphviz (DOT language).
Figure 1: General mechanism of Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).
Figure 2: Workflow for the synthesis of an Antibody-Drug Conjugate (ADC) using SPAAC.
Figure 3: Conceptual workflow of pre-targeted drug delivery using in vivo SPAAC.
Experimental Protocols
This section provides detailed methodologies for key applications of SPAAC in research and drug development.
Protocol 1: General Procedure for SPAAC Labeling of a Protein
This protocol outlines a general workflow for conjugating a protein modified with a strained cyclooctyne (e.g., DBCO) to an azide-containing molecule (e.g., a fluorescent dye).
Materials:
-
DBCO-functionalized protein in an amine-free buffer (e.g., PBS, pH 7.4)
-
Azide-containing molecule (e.g., Azide-fluorophore)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Reaction buffer (e.g., PBS, pH 7.4)
-
Purification system (e.g., Size Exclusion Chromatography (SEC) or dialysis)
Procedure:
-
Reagent Preparation:
-
Allow the vial of the azide-containing molecule to warm to room temperature before opening.
-
Prepare a stock solution of the azide-containing molecule in anhydrous DMSO (e.g., 10 mM).
-
-
Reaction Setup:
-
In a suitable reaction vessel, add the DBCO-functionalized protein to the reaction buffer to achieve the desired final concentration (e.g., 1-5 mg/mL).
-
Add a 2- to 4-fold molar excess of the azide-containing molecule stock solution to the protein solution.[15]
-
-
Incubation:
-
Gently mix the reaction components.
-
Incubate the reaction for 4-24 hours at 4°C or for at least 4 hours at 25°C with agitation.[15] The optimal reaction time will depend on the specific reactants and their concentrations.
-
-
Purification:
-
Remove the excess, unreacted azide-containing molecule using a desalting column or dialysis with a molecular weight cutoff appropriate for the protein.[16]
-
-
Characterization and Storage:
Protocol 2: Synthesis of an Antibody-Drug Conjugate (ADC) via SPAAC
This protocol describes the conjugation of a DBCO-functionalized drug-linker to an azide-modified antibody.
Materials:
-
Azide-functionalized antibody in PBS, pH 7.4
-
DBCO-functionalized drug-linker
-
Anhydrous DMSO
-
Desalting column (e.g., PD-10)
-
PBS, pH 7.4
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of the DBCO-functionalized drug-linker in DMSO (e.g., 10-30 mM).[17]
-
-
SPAAC Conjugation:
-
To the azide-functionalized antibody solution (e.g., 1-10 mg/mL in PBS), add a 5- to 50-fold molar excess of the DBCO-drug linker stock solution.[4][18] The final concentration of DMSO should be kept below 20% to maintain antibody integrity.[19]
-
Incubate the reaction mixture for 2-24 hours at room temperature or 4°C with gentle mixing.[17][18]
-
-
Purification of the ADC:
-
Characterization:
-
Thoroughly characterize the ADC to determine the drug-to-antibody ratio (DAR), purity, and stability using techniques such as mass spectrometry, HPLC, and SDS-PAGE.[18]
-
Protocol 3: SPAAC for Live Cell Imaging
This protocol details the labeling of azide-modified biomolecules on the surface of living cells with a DBCO-fluorophore.
Materials:
-
Mammalian cells cultured in appropriate medium
-
Azide-modified precursor (e.g., an azide-modified sugar for metabolic labeling)
-
DBCO-fluorophore
-
Growth medium
-
PBS
Procedure:
-
Metabolic Labeling (Introduction of Azide):
-
Culture mammalian cells to the desired confluency.
-
Replace the normal growth medium with a medium containing the azide-modified precursor (e.g., Ac4ManNAz for sialic acid engineering) and incubate for a period sufficient for metabolic incorporation (typically 24-48 hours).[13]
-
-
SPAAC Labeling:
-
Wash the cells with PBS to remove any unincorporated azide precursor.
-
Add growth medium containing the DBCO-fluorophore at a suitable concentration (e.g., 5-25 µM) to the cells.
-
Incubate the cells with the DBCO-fluorophore for 30-60 minutes at 37°C.[20]
-
-
Washing and Imaging:
-
Wash the cells several times with PBS to remove any unbound DBCO-fluorophore.
-
Image the cells using a fluorescence microscope with the appropriate filter sets for the chosen fluorophore.
-
Conclusion
Strain-promoted azide-alkyne cycloaddition has revolutionized the way scientists approach the covalent modification of molecules in complex environments. Its bioorthogonality, efficiency, and copper-free nature have made it an invaluable technique in drug discovery, diagnostics, and materials science.[1] By understanding the core principles, optimizing reaction conditions based on quantitative kinetic data, and following robust experimental protocols, researchers can effectively harness the power of SPAAC to advance their scientific frontiers.
References
- 1. researchgate.net [researchgate.net]
- 2. Strain-Promoted 1,3-Dipolar Cycloaddition of Cycloalkynes and Organic Azides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. interchim.fr [interchim.fr]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Labeling proteins on live mammalian cells using click chemistry | Springer Nature Experiments [experiments.springernature.com]
- 8. alfa-chemistry.com [alfa-chemistry.com]
- 9. Protocols [baseclick.eu]
- 10. chemrxiv.org [chemrxiv.org]
- 11. youtube.com [youtube.com]
- 12. Experimental and theoretical elucidation of SPAAC kinetics for strained alkyne-containing cycloparaphenylenes - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Click Chemistry as a Tool for Cell Engineering and Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. plueckthun.bioc.uzh.ch [plueckthun.bioc.uzh.ch]
- 16. benchchem.com [benchchem.com]
- 17. Click Chemistry Conjugations - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Synthesis of precision antibody conjugates using proximity-induced chemistry [thno.org]
- 19. docs.aatbio.com [docs.aatbio.com]
- 20. researchgate.net [researchgate.net]
The Azide Group: A Lynchpin in Modern Bioconjugation Strategies
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The azide (B81097) functional group (-N₃) has become an indispensable tool in the field of bioconjugation, enabling the precise and stable covalent labeling of biomolecules within complex biological systems. Its utility stems from a unique combination of properties: it is small, metabolically stable, and bioorthogonal, meaning it does not typically participate in reactions with naturally occurring functional groups in living organisms. This chemical inertness allows for highly selective "click" reactions with specifically engineered reaction partners, most notably alkynes and phosphines. This guide provides a comprehensive overview of the role of the azide group in bioconjugation, detailing the key chemical reactions, providing quantitative comparisons, outlining experimental protocols, and illustrating its diverse applications in biological research and drug development.
Core Properties of the Azide Group for Bioconjugation
The success of the azide group as a bioorthogonal chemical reporter is due to several key features:
-
Small Size: The azide group is compact, minimizing potential steric hindrance or perturbation of the structure and function of the biomolecule to which it is attached.[1]
-
Bioorthogonality: Azides are virtually absent in biological systems and do not react with the vast majority of endogenous functional groups, ensuring high selectivity in labeling experiments.[1] The azide acts as a soft electrophile, favoring reactions with soft nucleophiles like phosphines, rather than the hard nucleophiles commonly found in biology.[1]
-
Stability: The azide group is stable in physiological settings, including aqueous environments at neutral pH and body temperature, allowing for its use in live-cell and in vivo studies.[1]
-
Versatile Reactivity: The azide group can participate in a number of highly efficient and specific chemical reactions, providing a versatile handle for a wide range of bioconjugation applications.
Key Bioconjugation Reactions Involving Azides
Three primary classes of bioorthogonal reactions have been developed to leverage the unique properties of the azide group for bioconjugation: the Staudinger ligation, the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).
The Staudinger Ligation
The Staudinger ligation, a modification of the classic Staudinger reaction, was one of the first bioorthogonal reactions to be widely adopted.[2][3] It involves the reaction of an azide with a triarylphosphine that is engineered with an electrophilic trap, typically a methyl ester, ortho to the phosphorus atom.[3][4] This reaction forms a stable amide bond.[5][]
Advantages and Limitations: The Staudinger ligation is a metal-free reaction, making it suitable for use in living systems without concerns of metal-induced toxicity.[5][] However, it generally suffers from slower reaction kinetics compared to azide-alkyne cycloaddition reactions.[7] Additionally, the phosphine (B1218219) reagents can be susceptible to air oxidation.[8]
The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is the most prominent example of "click chemistry."[1][9] This 1,3-dipolar cycloaddition reaction between an azide and a terminal alkyne is accelerated by a copper(I) catalyst, leading to the formation of a highly stable 1,4-disubstituted 1,2,3-triazole ring.[1][10] The reaction is extremely efficient, high-yielding, and regiospecific.[1]
Advantages and Limitations: CuAAC offers superior kinetics compared to the Staudinger ligation, making it ideal for applications requiring high sensitivity.[1] However, the requirement for a copper catalyst can be a significant drawback for live-cell applications due to the cytotoxicity of Cu(I) ions.[1][11][12]
The Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
To address the issue of copper toxicity, the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) was developed.[12][13] This reaction utilizes a strained cyclooctyne, which reacts readily with an azide without the need for a metal catalyst.[13][14] The driving force for this reaction is the release of ring strain in the cyclooctyne.[13]
Advantages and Limitations: SPAAC is a copper-free click reaction, making it highly biocompatible and ideal for in vivo and live-cell imaging applications.[][15] The reaction kinetics of SPAAC are generally faster than the Staudinger ligation but can be slower than CuAAC.[16] The reactivity of SPAAC can be tuned by modifying the structure of the cyclooctyne.[17]
Quantitative Comparison of Azide Bioconjugation Reactions
The choice of bioconjugation chemistry often depends on the specific application, balancing the need for rapid kinetics with the requirement for biocompatibility. The following table summarizes the second-order rate constants for these three key reactions.
| Reaction Type | Specific Reaction | Second-Order Rate Constant (M⁻¹s⁻¹) | Notes |
| Staudinger Ligation | Traceless Staudinger Ligation | ~7.7 x 10⁻³ | Generally slower kinetics. Prone to air oxidation of the phosphine reagent.[8] |
| Staudinger Ligation | ~10⁻³ | The rate-determining step is the initial attack of the phosphine on the azide.[8] | |
| Azide-Alkyne Cycloaddition | Copper(I)-Catalyzed (CuAAC) | 10 to 10⁴ | Very fast reaction rates. Requires a copper catalyst which can be toxic to cells.[8] |
| Strain-Promoted (SPAAC) | 10⁻³ to 10³ | Catalyst-free. Rate is dependent on the strain of the cyclooctyne.[8] | |
| SPAAC (nonfluorinated cyclooctyne) | ~2.4 x 10⁻³ | Slower than many other SPAAC variants.[8] | |
| SPAAC (with BCN) | ~0.06 | Bicyclo[6.1.0]nonyne (BCN) is a commonly used strained alkyne.[8] | |
| SPAAC (with DIFO) | Significantly faster than phosphine ligation and nonfluorinated cyclooctynes | DIFO (difluorinated cyclooctyne) reagents show enhanced reactivity.[8] |
Signaling Pathways and Experimental Workflows
The versatility of the azide group allows for its incorporation into various biomolecules through metabolic labeling, followed by detection and manipulation using bioorthogonal chemistry.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Conjugation Based on Click Chemistry - Creative Biolabs [creative-biolabs.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 7. SPAAC Pulse-Chase: A Novel Click Chemistry-Based Method to Determine the Half-Life of Cellular Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Metabolic labeling of glycans with azido sugars and subsequent glycan-profiling and visualization via Staudinger ligation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. lumiprobe.com [lumiprobe.com]
- 14. benchchem.com [benchchem.com]
- 15. vectorlabs.com [vectorlabs.com]
- 16. Accelerating Strain-Promoted Azide-Alkyne Cycloaddition Using Micellar Catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Strain-Promoted Azide-Alkyne Cycloaddition - Creative Biolabs [creative-biolabs.com]
The Chemistry of the Fmoc Protecting Group: An In-depth Technical Guide
The 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group is a cornerstone of modern chemical peptide synthesis, particularly in solid-phase peptide synthesis (SPPS).[1][2][3] Its utility is rooted in its unique lability under mild basic conditions, which permits an orthogonal protection strategy in combination with acid-labile side-chain protecting groups.[1][4] This technical guide provides a comprehensive overview of Fmoc chemistry, including its core principles, detailed experimental protocols, quantitative data on its removal, and a discussion of common side reactions, tailored for researchers, scientists, and drug development professionals.
Core Principles of Fmoc Chemistry
The Fmoc group functions as a temporary shield for the α-amino group of an amino acid, thereby preventing unwanted self-coupling during the stepwise assembly of a peptide chain.[1][5] It is typically introduced by reacting an amino acid with reagents like 9-fluorenylmethyl chloroformate (Fmoc-Cl) or 9-fluorenylmethylsuccinimidyl carbonate (Fmoc-OSu).[1][6] The latter is more commonly used due to its enhanced stability and reduced likelihood of promoting side reactions.[1]
The key characteristic of the Fmoc group is its susceptibility to removal by a base. The fluorenyl ring system's electron-withdrawing nature makes the proton at the C9 position acidic.[1] This allows for its abstraction by a mild base, initiating a β-elimination reaction that liberates the free amine.[1][7][8] Secondary amines, most notably piperidine (B6355638), are highly effective for this purpose as they not only facilitate the deprotection but also act as scavengers for the resulting dibenzofulvene (DBF) byproduct, forming a stable adduct and preventing its interference with the newly exposed amine.[6][9][10]
This base-lability of the Fmoc group contrasts with the acid-lability of many side-chain protecting groups (e.g., Boc, tBu), forming an orthogonal system that allows for selective deprotection of the α-amine without disturbing the side chains.[4][][]
Fmoc Protection and Deprotection Mechanisms
The chemical transformations underpinning the application of the Fmoc group are fundamental to its utility in peptide synthesis.
Fmoc Protection Mechanism
The protection of an amino acid's α-amine is achieved by nucleophilic attack of the amine on the electrophilic carbonyl carbon of the Fmoc reagent, such as Fmoc-Cl or Fmoc-OSu.[9]
Caption: General scheme for the protection of an amine with Fmoc-Cl.
Fmoc Deprotection Mechanism
Fmoc removal is a two-step process initiated by a base, typically piperidine. The base abstracts the acidic proton on the fluorene (B118485) ring, followed by a β-elimination that releases CO2 and the free amine of the peptide.[13][14]
Caption: Mechanism of Fmoc deprotection using piperidine.
Quantitative Data on Fmoc Deprotection
The efficiency and rate of Fmoc removal are critical for the success of SPPS and can be influenced by the choice of deprotection reagent, its concentration, and the specific amino acid residue.
Comparison of Deprotection Reagents
While 20% piperidine in DMF is the standard, other bases have been investigated to mitigate side reactions or address difficult sequences.
| Deprotection Reagent | Concentration | Typical Deprotection Time | Notes |
| Piperidine | 20% (v/v) in DMF | 5-20 minutes | Standard and most common reagent.[6][15][16] |
| Piperazine (B1678402) | 5% (w/v) in DMF/Ethanol (9:1) | 10-20 minutes | Can reduce aspartimide formation.[13][17] |
| 4-Methylpiperidine (4MP) | 20% (v/v) in DMF | Similar to Piperidine | An alternative to piperidine.[13] |
| DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) | 1-2% (v/v) in DMF | Very rapid (< 5 minutes) | Strong, non-nucleophilic base; can increase risk of side reactions.[1][17][18] |
Deprotection Kinetics for Specific Amino Acids
The rate of Fmoc deprotection can vary depending on the amino acid. Sterically hindered residues or those prone to aggregation can exhibit slower deprotection kinetics.
| Amino Acid | Deprotection Reagent (20% in DMF) | Deprotection (%) at 3 min | Deprotection (%) at 7 min | Deprotection (%) at 10 min |
| Fmoc-L-Leucine-OH | Piperidine / 4MP | ~80 | >95 | >99 |
| Fmoc-L-Leucine-OH | Piperazine | ~80 | >95 | >99 |
| Fmoc-L-Arginine(Pbf)-OH | Piperidine / 4MP | <40 | ~70 | >90 |
| Fmoc-L-Arginine(Pbf)-OH | Piperazine | <30 | ~60 | ~85 |
| Data interpreted from graphical representations in source material.[1][13] |
Experimental Protocols
Detailed and consistent methodologies are crucial for successful peptide synthesis using Fmoc chemistry.
Protocol for Fmoc Protection of an Amino Acid (Solution Phase)
-
Dissolution : Dissolve the amino acid (1.0 equivalent) in a 10% aqueous sodium carbonate solution or a mixture of dioxane and aqueous sodium bicarbonate.[1]
-
Reagent Addition : Cool the solution to 0-5°C. Slowly add a solution of Fmoc-OSu (1.05 equivalents) in dioxane or acetone (B3395972) with vigorous stirring.[1]
-
Reaction : Allow the mixture to warm to room temperature and stir for several hours or overnight.[1]
-
Work-up : Dilute the reaction mixture with water and wash with diethyl ether to remove unreacted Fmoc-OSu.[1]
-
Acidification and Precipitation : Acidify the aqueous layer to pH 2-3 with dilute hydrochloric acid to precipitate the Fmoc-amino acid.[1][19]
-
Isolation : Collect the product by vacuum filtration, wash with cold water, and dry. The product can be further purified by recrystallization. A typical yield is over 90%.[1][19]
Protocol for a Single Cycle of Manual Solid-Phase Peptide Synthesis (SPPS)
This protocol outlines the addition of one amino acid to a growing peptide chain on a solid support.[1]
Caption: Workflow for a single amino acid addition cycle in Fmoc-SPPS.
-
Resin Preparation : Place the Fmoc-amino acid pre-loaded resin in a suitable reaction vessel. Swell the resin in N,N-dimethylformamide (DMF) for 30-60 minutes.[1][5][15]
-
Fmoc Deprotection : Drain the DMF. Add a 20% (v/v) solution of piperidine in DMF. Agitate for 3 minutes, then drain. Add a fresh portion of the piperidine solution and agitate for an additional 10-15 minutes.[1][16]
-
Washing : Drain the deprotection solution. Thoroughly wash the resin with DMF (5-7 times) to completely remove residual piperidine and the DBF-piperidine adduct.[1][15]
-
Amino Acid Coupling : In a separate vial, pre-activate the next Fmoc-protected amino acid (typically 3-5 equivalents) with a coupling reagent (e.g., HATU, HOBt/DIC) and a base (e.g., DIPEA) in DMF. Add this activation mixture to the washed resin and agitate for 1-4 hours.[15][20] The completion of the reaction can be monitored using a colorimetric test like the Kaiser test.[21]
-
Final Washing : Drain the coupling solution and wash the resin with DMF to remove excess reagents. The resin is now ready for the next cycle.
Protocol for Final Cleavage from the Resin
-
Final Deprotection and Washing : After the last amino acid has been coupled, perform a final Fmoc deprotection as described above. Wash the resin with DMF, followed by dichloromethane (B109758) (DCM), and then dry the resin under vacuum.[1]
-
Cleavage : Prepare a cleavage cocktail appropriate for the peptide's side-chain protecting groups. A common cocktail is 95% trifluoroacetic acid (TFA), 2.5% water, and 2.5% triisopropylsilane (B1312306) (TIS).[5] Add this cocktail to the dried resin and agitate at room temperature for 2-3 hours.[5]
-
Peptide Precipitation : Filter the cleavage mixture to remove the resin. Add the filtrate dropwise to a large volume of cold diethyl ether to precipitate the crude peptide.[1]
-
Isolation : Collect the precipitated peptide by centrifugation, decant the ether, and wash the peptide pellet with cold ether multiple times. Dry the final peptide product under vacuum.[1]
Common Side Reactions in Fmoc Chemistry
Despite its robustness, several side reactions can occur during Fmoc-based SPPS, potentially impacting the yield and purity of the final product.
-
Aspartimide Formation : This is a major side reaction, especially for sequences containing Asp-Gly, Asp-Asn, or Asp-Ser.[10][22] The side-chain carboxylate of aspartic acid can attack the peptide backbone, forming a stable five-membered ring (aspartimide). This can lead to racemization and the formation of β-aspartyl peptides upon ring-opening.[18][22] The use of alternative deprotection bases like piperazine or the addition of HOBt to the piperidine solution can help minimize this issue.[17][18][23]
-
Racemization : The α-proton of an activated amino acid can be abstracted by base, leading to a loss of stereochemical integrity (racemization). This is particularly problematic for sensitive residues like cysteine and histidine.[1][22]
-
Diketopiperazine Formation : This side reaction can occur at the dipeptide stage, where the N-terminal amine attacks the C-terminal ester linkage to the resin, cleaving the dipeptide from the support as a cyclic diketopiperazine. This is most common when proline is the second residue in the sequence.[18]
-
Incomplete Deprotection : In some cases, particularly with "difficult" or aggregation-prone sequences, the Fmoc group may not be completely removed. This leads to deletion sequences in the final product.[24] Monitoring the Fmoc deprotection by UV-spectrophotometry of the DBF-piperidine adduct can help identify and troubleshoot this issue.[6][24]
Conclusion
The Fmoc protecting group is an essential tool in modern peptide chemistry, providing a mild, efficient, and versatile strategy for the synthesis of a vast range of peptides.[1][25] A thorough understanding of its core chemical principles, lability, and potential side reactions is critical for researchers and drug development professionals. By carefully selecting reagents, meticulously controlling reaction conditions, and monitoring each step of the synthesis, the challenges associated with Fmoc chemistry can be effectively managed, enabling the successful and high-fidelity synthesis of complex peptide targets.[1]
References
- 1. benchchem.com [benchchem.com]
- 2. Focus on FMOC chemistry | LGC Standards [lgcstandards.com]
- 3. connectsci.au [connectsci.au]
- 4. benchchem.com [benchchem.com]
- 5. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]
- 6. Fluorenylmethyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 7. youtube.com [youtube.com]
- 8. benchchem.com [benchchem.com]
- 9. total-synthesis.com [total-synthesis.com]
- 10. benchchem.com [benchchem.com]
- 13. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Methods for Removing the Fmoc Group | Springer Nature Experiments [experiments.springernature.com]
- 15. chem.uci.edu [chem.uci.edu]
- 16. peptide.com [peptide.com]
- 17. researchgate.net [researchgate.net]
- 18. peptide.com [peptide.com]
- 19. benchchem.com [benchchem.com]
- 20. chemistry.du.ac.in [chemistry.du.ac.in]
- 21. ema.europa.eu [ema.europa.eu]
- 22. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Base-induced side reactions in Fmoc-solid phase peptide synthesis:Minimization by use of piperazine as Nα-deprotectionreagent | Semantic Scholar [semanticscholar.org]
- 24. benchchem.com [benchchem.com]
- 25. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
Methodological & Application
Application Notes and Protocols for the Solid-Phase Peptide Synthesis of Peptides Containing (2S,3R)-Fmoc-Abu(3-N3)-OH
For Researchers, Scientists, and Drug Development Professionals
Introduction
The site-specific incorporation of non-canonical amino acids into peptides is a powerful strategy for enhancing their therapeutic properties and for introducing bioorthogonal handles for further functionalization. (2S,3R)-Fmoc-Abu(3-N3)-OH, a derivative of aminobutyric acid (Abu) featuring an azide (B81097) moiety at the β-position, is a valuable building block in modern peptide chemistry. The azide group is a versatile functional handle that can be used in a variety of bioorthogonal reactions, most notably the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), often referred to as "click chemistry"[1]. These reactions allow for the precise attachment of various molecular entities such as fluorescent dyes, imaging agents, cytotoxic drugs, and polyethylene (B3416737) glycol (PEG) chains to the peptide scaffold[2][3]. This document provides a detailed protocol for the incorporation of this compound into peptides using standard Fmoc-based solid-phase peptide synthesis (SPPS), along with data on coupling efficiency, purification, and characterization.
Key Applications
Peptides containing (2S,3R)-Abu(3-N3) are valuable tools in various research and drug development areas:
-
Peptide-Drug Conjugates (PDCs): The azide group allows for the straightforward conjugation of cytotoxic payloads to tumor-homing or cell-penetrating peptides.
-
Molecular Imaging: Fluorophores or radioisotopes can be "clicked" onto the peptide for in vitro and in vivo imaging applications.
-
Biomaterial Science: The azide handle can be used to immobilize peptides onto surfaces or to cross-link them into hydrogels[3].
-
Structure-Activity Relationship (SAR) Studies: The introduction of this unnatural amino acid can provide insights into the conformational requirements for peptide bioactivity. A notable application is in the synthesis of analogs of the cyclic lipopeptide antibiotic daptomycin (B549167), where modifications to the peptide backbone are explored to enhance antibacterial activity[4][5][6].
Experimental Protocols
This section outlines a detailed protocol for the manual solid-phase synthesis of a peptide containing this compound on a 0.1 mmol scale using a standard Fmoc/tBu strategy.
Materials and Reagents
-
Resin: Rink Amide resin (for C-terminal amide) or pre-loaded Wang/2-Chlorotrityl chloride resin.
-
Amino Acids: Fmoc-protected amino acids, including this compound.
-
Solvents: N,N-Dimethylformamide (DMF), Dichloromethane (DCM), Piperidine (B6355638), Diisopropylethylamine (DIPEA).
-
Coupling Reagents: HCTU, HATU, or PyBOP.
-
Cleavage Cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIPS), 2.5% water.
-
Precipitation/Wash Solvent: Cold diethyl ether.
-
Purification Solvents: HPLC-grade water and acetonitrile (B52724) (ACN) with 0.1% TFA.
SPPS Workflow
The synthesis follows a cyclical process of deprotection, washing, coupling, and washing for each amino acid addition.
Caption: General workflow for Fmoc-based solid-phase peptide synthesis.
Detailed Synthesis Steps (0.1 mmol scale)
-
Resin Swelling: Place the resin in a reaction vessel and swell in DMF for 30-60 minutes.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (2 x 10 min). Wash thoroughly with DMF.
-
Coupling of this compound:
-
Pre-activation: In a separate vial, dissolve this compound (3 eq, 0.3 mmol), HCTU (2.9 eq, 0.29 mmol) in DMF. Add DIPEA (6 eq, 0.6 mmol) and agitate for 1-2 minutes.
-
Coupling Reaction: Add the activated amino acid solution to the deprotected resin. Agitate at room temperature for 1-2 hours.
-
Monitoring: Perform a Kaiser test to check for free amines. If the test is positive (blue beads), a second coupling is recommended.
-
-
Washing: Wash the resin with DMF (3x) and DCM (3x).
-
Repeat Cycles: Repeat steps 2-4 for each subsequent amino acid in the sequence.
-
Final Deprotection: After the last amino acid is coupled, perform a final Fmoc deprotection (step 2).
-
Cleavage and Global Deprotection: Wash the resin with DCM and dry under vacuum. Treat the resin with the cleavage cocktail for 2-3 hours at room temperature.
-
Peptide Precipitation: Filter the cleavage solution and precipitate the crude peptide by adding it to cold diethyl ether. Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash.
-
Purification: Dissolve the crude peptide in a water/acetonitrile mixture and purify by reverse-phase HPLC.
-
Lyophilization: Freeze-dry the pure fractions to obtain the final peptide as a white powder.
Quantitative Data and Optimization
The incorporation of β-substituted amino acids like this compound can be sterically challenging, potentially leading to lower coupling efficiencies compared to standard amino acids. The following table summarizes recommended coupling conditions and expected outcomes.
| Parameter | Standard Coupling (HCTU) | Optimized Coupling (HATU) | Double Coupling |
| Amino Acid (eq) | 3 | 3-4 | 3 (x2) |
| Coupling Reagent (eq) | 2.9 | 3.9 | 2.9 (x2) |
| Base (DIPEA) (eq) | 6 | 8 | 6 (x2) |
| Coupling Time | 1-2 hours | 2-4 hours | 2 x (1-2 hours) |
| Expected Efficiency | ~90-98% | >98% | >99% |
| Notes | Monitor with Kaiser test. | Recommended for difficult sequences. | Use fresh reagents for the second coupling. |
Troubleshooting Low Coupling Efficiency
-
Positive Kaiser Test: Indicates incomplete coupling. Perform a second coupling (double coupling) with fresh reagents[7].
-
Choice of Coupling Reagent: For sterically hindered amino acids, more potent coupling reagents like HATU or PyBOP are recommended over HBTU or DIC/HOBt[8][9].
-
Extended Coupling Time: Increasing the reaction time can help drive the coupling to completion.
Purification and Characterization
HPLC Purification
Reverse-phase HPLC (RP-HPLC) is the standard method for purifying azide-modified peptides. The azide group adds hydrophobicity, which may slightly increase the peptide's retention time compared to its non-azido counterpart.
-
Column: C18 stationary phase.
-
Mobile Phase A: 0.1% TFA in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: A linear gradient of increasing Mobile Phase B (e.g., 5% to 65% B over 30 minutes). The optimal gradient will depend on the overall hydrophobicity of the peptide.
-
Detection: UV absorbance at 214-220 nm (peptide backbone).
Mass Spectrometry Characterization
Electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) mass spectrometry is used to confirm the molecular weight of the final peptide. The presence of the azido (B1232118) group will result in a specific mass addition. Tandem mass spectrometry (MS/MS) can be used to verify the peptide sequence and confirm the location of the azido modification. During MS/MS analysis, a characteristic neutral loss of N₂ (28 Da) may be observed, which can aid in identifying the azido-containing fragments.
Application Example: Daptomycin and Click Chemistry
Daptomycin is a cyclic lipopeptide antibiotic that exhibits potent activity against Gram-positive bacteria. Its mechanism of action involves a calcium-dependent interaction with the bacterial cell membrane, leading to membrane depolarization and cell death. The synthesis of daptomycin analogs is an active area of research to improve its efficacy and overcome resistance[4][5][6]. The incorporation of (2S,3R)-Abu(3-N3)-OH into daptomycin-like scaffolds allows for the subsequent attachment of various probes via click chemistry to study its mechanism of action or to develop novel antibiotic conjugates.
Caption: Workflow for creating functional peptide conjugates using click chemistry.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. qyaobio.com [qyaobio.com]
- 3. benchchem.com [benchchem.com]
- 4. An entirely fmoc solid phase approach to the synthesis of daptomycin analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Solid-phase total synthesis of daptomycin and analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. luxembourg-bio.com [luxembourg-bio.com]
- 9. peptide.com [peptide.com]
Application Notes and Protocols for the Incorporation of (2S,3R)-Fmoc-Abu(3-N3)-OH into Peptides
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the successful incorporation of the non-canonical amino acid (2S,3R)-Fmoc-Abu(3-N3)-OH into synthetic peptides. This versatile building block introduces a bioorthogonal azide (B81097) handle, enabling a wide range of downstream modifications through click chemistry, making it an invaluable tool in chemical biology and drug discovery.
Introduction
This compound is a stereospecific, Fmoc-protected azido-amino acid that serves as a crucial component in modern peptide chemistry. The presence of the azide group at the beta-position of the aminobutyric acid scaffold allows for site-specific modification of peptides post-synthesis. This is primarily achieved through copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC), enabling the attachment of various functionalities such as fluorophores, imaging agents, drug payloads, and polyethylene (B3416737) glycol (PEG) chains.[1][2][3] The Fmoc protecting group ensures compatibility with standard solid-phase peptide synthesis (SPPS) protocols.[4][5]
The compact size of the azide group offers a key advantage by minimizing steric hindrance during peptide synthesis, which can be a challenge with bulkier protecting groups.[4] This feature is particularly beneficial for the synthesis of complex or sterically demanding peptide sequences.
Physicochemical Properties and Handling
A summary of the key properties of this compound is presented below.
| Property | Value | References |
| Chemical Name | (2S,3R)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-3-azidobutanoic acid | [6] |
| Synonyms | Fmoc-L-Abu(3R-N3)-OH | [7] |
| CAS Number | 146306-79-8 | [6][7][8] |
| Molecular Formula | C19H18N4O4 | [6][7][8] |
| Molecular Weight | 366.38 g/mol | [6] |
| Appearance | White crystalline powder | [7] |
| Purity | ≥ 99% (by HPLC) | [7] |
| Storage | Store at 2-8°C | [6] |
Handling Precautions: While the azide group in this compound is generally stable, it is good practice to handle all azide-containing compounds with care. Avoid exposure to strong reducing agents or excessive heat.
Experimental Protocols
Incorporation of this compound into Peptides via Solid-Phase Peptide Synthesis (SPPS)
This protocol outlines the manual incorporation of this compound into a growing peptide chain on a solid support using standard Fmoc/tBu chemistry.
Materials:
-
This compound
-
Fmoc-Rink Amide MBHA resin (or other suitable resin)
-
Peptide synthesis grade N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
20% (v/v) Piperidine (B6355638) in DMF
-
Coupling reagents: HBTU/HOBt or HATU
-
N,N-Diisopropylethylamine (DIPEA)
-
Kaiser test kit
-
Methanol
-
Diethyl ether (cold)
Protocol:
-
Resin Swelling: Swell the resin in DMF for 30 minutes in a peptide synthesis vessel.
-
Fmoc Deprotection:
-
Treat the resin with 20% piperidine in DMF for 5 minutes.
-
Drain and repeat the treatment for 15 minutes.
-
Wash the resin thoroughly with DMF (5x), DCM (3x), and DMF (3x).
-
-
Amino Acid Coupling:
-
In a separate vial, pre-activate this compound (3 eq.) with HBTU/HOBt (3 eq.) or HATU (3 eq.) and DIPEA (6 eq.) in DMF for 2-5 minutes.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate the reaction mixture for 2-4 hours at room temperature.
-
Monitor the coupling reaction using the Kaiser test. A negative result (yellow beads) indicates complete coupling.
-
If the Kaiser test is positive, extend the coupling time or perform a double coupling.
-
-
Washing: After complete coupling, wash the resin with DMF (5x), DCM (3x), and DMF (3x) to remove excess reagents.
-
Chain Elongation: Repeat the deprotection and coupling steps for the subsequent amino acids in the peptide sequence.
-
Final Fmoc Deprotection: After the final coupling step, deprotect the N-terminal Fmoc group as described in step 2.
-
Resin Washing and Drying: Wash the final peptide-resin with DMF (5x), DCM (5x), and Methanol (3x). Dry the resin under vacuum.
Cleavage and Deprotection
Materials:
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Water
-
1,2-Ethanedithiol (EDT) (if cysteine is present)
-
Cold diethyl ether
Protocol:
-
Prepare a cleavage cocktail (e.g., TFA/TIS/Water 95:2.5:2.5 v/v/v).
-
Add the cleavage cocktail to the dried peptide-resin and incubate for 2-3 hours at room temperature with occasional swirling.
-
Filter the resin and collect the filtrate.
-
Precipitate the crude peptide by adding the filtrate to a 50-fold excess of cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether twice.
-
Dry the crude peptide pellet under vacuum.
Peptide Purification and Characterization
Purification:
-
Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC) using a suitable C18 column and a water/acetonitrile gradient containing 0.1% TFA.
Characterization:
-
Analytical RP-HPLC: Assess the purity of the final peptide.
-
Mass Spectrometry (ESI-MS or MALDI-TOF): Confirm the molecular weight of the purified peptide.
Downstream Applications: Click Chemistry
The incorporated azide group serves as a versatile handle for various bioconjugation reactions.
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol describes the on-resin CuAAC reaction to conjugate an alkyne-containing molecule to the azido-peptide.
Materials:
-
Azido-peptide on resin
-
Alkyne-functionalized molecule (e.g., alkyne-fluorophore)
-
Copper(II) sulfate (B86663) pentahydrate (CuSO4·5H2O)
-
Sodium ascorbate (B8700270)
-
DMF/Water solvent system
Protocol:
-
Swell the azido-peptide resin in DMF.
-
Prepare a solution of the alkyne-functionalized molecule (5 eq.) in a DMF/water mixture.
-
Add CuSO4·5H2O (0.1 eq.) and sodium ascorbate (0.5 eq.) to the alkyne solution.
-
Add the reaction mixture to the resin and agitate at room temperature for 12-24 hours.
-
Wash the resin thoroughly with DMF, water, and DCM.
-
Proceed with cleavage and purification as described above.
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
SPAAC is a copper-free click chemistry method ideal for biological systems where copper toxicity is a concern.[2][3]
Materials:
-
Azido-peptide in solution
-
Cyclooctyne-functionalized molecule (e.g., DBCO-PEG)
-
Biologically compatible buffer (e.g., PBS)
Protocol:
-
Dissolve the purified azido-peptide in a suitable buffer.
-
Add the cyclooctyne-functionalized molecule (1.5-3 eq.).
-
Incubate the reaction mixture at room temperature or 37°C for 2-12 hours.
-
Monitor the reaction progress by RP-HPLC and mass spectrometry.
-
Purify the conjugated peptide by RP-HPLC.
Visualized Workflows and Pathways
Workflow for Peptide Synthesis and Modification
Caption: Workflow for SPPS incorporation of this compound and subsequent click chemistry.
Click Chemistry Pathways
Caption: Comparison of CuAAC and SPAAC pathways for peptide modification.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Incomplete Coupling (Positive Kaiser Test) | Steric hindrance; Inefficient activation. | Extend coupling time; Perform a double coupling; Use a more efficient coupling reagent like HATU. |
| Low Yield of Crude Peptide | Incomplete coupling at multiple steps; Premature chain termination. | Optimize coupling conditions for each amino acid; Ensure complete deprotection. |
| Side Reactions during Cleavage | Presence of sensitive residues (e.g., Trp, Met). | Add appropriate scavengers to the cleavage cocktail (e.g., TIS for Trp, EDT for Cys). |
| Azide Reduction during Synthesis | Use of certain reagents. | While generally stable, avoid prolonged exposure to harsh reducing conditions if not intended. The side-chain azido (B1232118) group is reported to be stable to piperidine and TFA. |
Conclusion
The incorporation of this compound into peptides is a robust and straightforward method for introducing a versatile chemical handle for bioorthogonal modifications. By following the detailed protocols outlined in these application notes, researchers can efficiently synthesize azido-functionalized peptides and subsequently conjugate them with a wide array of molecules, opening up new avenues for research in drug development, diagnostics, and materials science.[9]
References
Application Notes and Protocols for the Automated Synthesis of Peptides Containing (2S,3R)-Fmoc-Abu(3-N3)-OH
For Researchers, Scientists, and Drug Development Professionals
Introduction
(2S,3R)-Fmoc-Abu(3-N3)-OH is a non-proteinogenic amino acid derivative that serves as a valuable building block in modern peptide chemistry. Its incorporation into peptide sequences using automated solid-phase peptide synthesis (SPPS) provides a versatile handle for a variety of bioconjugation strategies. The key feature of this amino acid is the presence of an azide (B81097) group on the side chain, which is stable under standard Fmoc-SPPS conditions, including exposure to piperidine (B6355638) for Fmoc deprotection and trifluoroacetic acid (TFA) for final cleavage. This bioorthogonal functionality allows for the selective modification of the resulting peptide through copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC), commonly known as "click chemistry".[1][2]
These application notes provide detailed protocols and guidelines for the efficient incorporation of this compound into peptide sequences using an automated peptide synthesizer. The protocols are based on the widely adopted Fmoc/tBu (tert-butyl) synthesis strategy.
Materials and Reagents
| Reagent | Grade/Purity | Supplier | Purpose |
| This compound | ≥98% (HPLC) | Various | Building block |
| Rink Amide Resin (or other suitable resin) | 100-200 mesh | Standard | Solid support for C-terminal amides |
| Fmoc-protected amino acids | Peptide synthesis grade | Standard | Standard building blocks |
| N,N-Dimethylformamide (DMF) | Peptide synthesis grade | Standard | Main solvent for washing and reactions |
| Piperidine | Reagent grade | Standard | Fmoc deprotection |
| Coupling Reagents (e.g., HBTU, HATU, DIC) | Reagent grade | Standard | Activation of carboxylic acids |
| Base (e.g., DIPEA, NMM) | Reagent grade | Standard | Activation and neutralization |
| Dichloromethane (DCM) | Reagent grade | Standard | Resin washing |
| Trifluoroacetic acid (TFA) | Reagent grade | Standard | Cleavage from resin |
| Scavengers (e.g., TIS, water, DODT) | Reagent grade | Standard | Cation scavenging during cleavage |
| Diethyl ether (cold) | Reagent grade | Standard | Peptide precipitation |
Experimental Protocols
Automated Peptide Synthesis Cycle for this compound Incorporation
The following is a generalized protocol for an automated peptide synthesizer, assuming a 0.1 mmol synthesis scale. Parameters such as reaction times and reagent volumes may need to be optimized based on the specific instrument and peptide sequence.
1. Resin Preparation and Swelling:
-
Place the desired amount of resin (e.g., 200 mg of Rink Amide resin, 0.5 mmol/g loading) into the synthesizer's reaction vessel.
-
Swell the resin in DMF for 30-60 minutes.
2. Standard Automated Synthesis Cycle:
| Step | Reagent/Solvent | Typical Parameters | Notes |
| Fmoc Deprotection | 20% (v/v) Piperidine in DMF | 1. 2-minute treatment2. 5-7 minute treatment | Two-stage deprotection ensures complete Fmoc removal. |
| Washing | DMF | 5-7 cycles | Thorough washing is crucial to remove piperidine and byproducts. |
| Coupling of this compound | See Table below for reagent quantities | 45-90 minutes | Due to potential steric hindrance, a longer coupling time or a double coupling protocol may be necessary. |
| Washing | DMF | 3-5 cycles | Removes excess reagents and byproducts. |
| Capping (Optional) | Acetic anhydride/DIPEA in DMF | 10-15 minutes | To block any unreacted amino groups. Recommended if coupling is inefficient. |
| Washing | DMF | 3-5 cycles | Prepares the resin for the next cycle. |
Coupling Reagent Quantities (0.1 mmol scale):
| Activation Method | Reagents | Equivalents (relative to resin loading) | Volume (for 0.1 mmol) |
| HBTU/DIPEA | (2S,3R)-Fmoc-Abu(3-N3)-OHHBTUDIPEA | 43.98 | 0.4 mmol0.39 mmol0.8 mmol |
| HATU/DIPEA | (2S,3R)-Fmoc-Abu(3-N3)-OHHATUDIPEA | 43.98 | 0.4 mmol0.39 mmol0.8 mmol |
| DIC/Oxyma | (2S,3R)-Fmoc-Abu(3-N3)-OHDICOxyma Pure | 444 | 0.4 mmol0.4 mmol0.4 mmol |
Diagram of the Automated SPPS Workflow:
Caption: Automated Solid-Phase Peptide Synthesis Cycle.
3. Double Coupling Protocol for Potentially Difficult Couplings:
For sterically hindered amino acids or if a monitoring test (e.g., Kaiser test on a small sample) indicates incomplete coupling, a double coupling protocol is recommended.
-
Perform the first coupling step as described above for 45-60 minutes.
-
Drain the reaction vessel.
-
Wash the resin with DMF (3-5 cycles).
-
Repeat the coupling step with a fresh solution of activated this compound for another 45-60 minutes.
-
Wash the resin thoroughly with DMF before proceeding to the next deprotection step.
4. Final Cleavage and Deprotection:
-
After the final Fmoc deprotection, wash the peptide-resin with DCM to remove residual DMF.
-
Dry the resin under a stream of nitrogen.
-
Treat the resin with a cleavage cocktail (e.g., Reagent K: TFA/Phenol/Water/Thioanisole/EDT, 82.5:5:5:5:2.5) for 2-4 hours at room temperature.
-
Filter the resin and collect the filtrate.
-
Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
-
Centrifuge and decant the ether. Wash the peptide pellet with cold ether.
-
Dry the crude peptide.
5. Purification and Analysis:
-
Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Confirm the identity and purity of the peptide by mass spectrometry (e.g., LC-MS).
Application Example: Synthesis of an RGD Peptidomimetic for Integrin Targeting
The Arg-Gly-Asp (RGD) sequence is a well-known motif that mediates cell adhesion by binding to integrin receptors. Peptides containing the RGD sequence are valuable tools in cancer research and therapy as some integrins are overexpressed on tumor cells and are involved in angiogenesis and metastasis.[3] Incorporating (2S,3R)-Abu(3-N3)-OH into an RGD peptide sequence allows for the subsequent attachment of imaging agents (e.g., fluorophores) or therapeutic payloads via click chemistry, enabling the development of targeted diagnostics and therapeutics.
Example Peptide Sequence: Ac-Cys-Arg-Gly-Asp-Xaa -Cys-NH2 (where Xaa = (2S,3R)-Abu(3-N3))
The terminal cysteine residues can be used to form a cyclic peptide through a disulfide bridge, which often enhances binding affinity and stability. The azide group on the Abu residue provides a site for modification.
Diagram of a Simplified Integrin Signaling Pathway:
Caption: Simplified Integrin Signaling Cascade.
Quantitative Data Summary
While specific coupling efficiency data for this compound is not extensively published, the following table provides expected performance metrics based on the behavior of other sterically hindered and non-proteinogenic amino acids in automated SPPS.
| Parameter | Expected Value | Notes |
| Single Coupling Efficiency | >95% | May be lower depending on the preceding amino acid. Monitoring is recommended. |
| Double Coupling Efficiency | >99% | Recommended for ensuring complete incorporation. |
| Overall Crude Peptide Purity | 60-85% (Sequence-dependent) | Purity can be improved by optimizing coupling times and using high-quality reagents. |
| Final Yield (after purification) | 10-40% (Sequence-dependent) | Highly dependent on peptide length, sequence, and purification efficiency. |
Troubleshooting
| Problem | Possible Cause | Solution |
| Low Coupling Efficiency | 1. Steric hindrance of this compound.2. Inefficient activation.3. Aggregation of the growing peptide chain. | 1. Implement a double coupling protocol.2. Use a more potent coupling reagent (e.g., HATU).3. Increase coupling time and/or temperature (if the synthesizer allows). |
| Deletion of Abu(N3) residue in final product | Incomplete coupling of this compound. | See "Low Coupling Efficiency" solutions. Consider a capping step after the coupling of Abu(N3). |
| Side reactions involving the azide group | The azide group is generally stable to SPPS conditions. | Ensure high-purity reagents and anhydrous conditions to minimize potential side reactions. The azide group can be reduced by phosphines or thiols, so avoid these reagents during synthesis. |
Conclusion
This compound is a valuable reagent for the synthesis of modified peptides with broad applications in chemical biology and drug discovery. Its successful incorporation using automated peptide synthesizers can be achieved with high efficiency by optimizing coupling conditions, and when necessary, employing a double coupling strategy. The resulting azide-functionalized peptides are ready for subsequent modification via click chemistry, enabling the development of sophisticated tools for studying biological processes and creating targeted therapeutics.
References
Application Note: Manual Coupling of (2S,3R)-Fmoc-Abu(3-N3)-OH in Solid-Phase Peptide Synthesis
Introduction
The site-specific incorporation of non-canonical amino acids into peptides is a powerful tool in chemical biology and drug development. Azido-functionalized amino acids, such as (2S,3R)-Fmoc-Abu(3-N3)-OH, are particularly valuable as they provide a versatile chemical handle for bioorthogonal modifications.[1] The azide (B81097) group can be selectively modified post-synthesis using reactions like the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) or Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), enabling the attachment of various moieties including fluorescent dyes, PEG chains, or cytotoxic drugs.[1][2]
This compound is an azido (B1232118) analog of threonine. The azide group is stable under the standard basic conditions of Fmoc deprotection (e.g., piperidine (B6355638) in DMF) and the strong acidic conditions used for final cleavage from the resin (e.g., trifluoroacetic acid).[2][3] This stability allows for its seamless integration into standard Fmoc-based solid-phase peptide synthesis (SPPS) protocols.[4] However, similar to other β-substituted amino acids, its steric profile may require optimized coupling conditions to ensure high efficiency.
This document provides detailed protocols for the efficient manual coupling of this compound onto a solid support during standard Fmoc-SPPS.
Experimental Protocols
The following protocols describe the manual coupling cycle for incorporating this compound into a growing peptide chain on a solid-phase resin. The procedure starts after the initial amino acid has been loaded onto the resin and the Fmoc group has been removed.
1. Materials and Reagents
-
This compound
-
Peptide synthesis grade N,N-Dimethylformamide (DMF)
-
Peptide synthesis grade Dichloromethane (DCM)
-
Fmoc Deprotection Solution: 20% (v/v) piperidine in DMF.[4][5]
-
Coupling Reagents (Choose from Protocol A or B):
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
DIC (N,N'-Diisopropylcarbodiimide)
-
Oxyma Pure (Ethyl cyanohydroxyiminoacetate)
-
-
Base: N,N-Diisopropylethylamine (DIPEA)
-
Resin with N-terminal amine (e.g., swelled Rink Amide or Wang resin after Fmoc deprotection)
-
Kaiser Test Kit
2. General Workflow
The overall workflow for a single coupling cycle in Fmoc-SPPS is depicted below. This cycle is repeated for each amino acid in the peptide sequence.
Caption: Manual coupling workflow for this compound.
3. Protocol A: Coupling using HATU (Recommended)
Uronium/aminium-based reagents like HATU are highly efficient and particularly recommended for hindered amino acids or challenging sequences.[6]
-
Preparation: In a separate vial, dissolve this compound and HATU in DMF.
-
Activation: Add DIPEA to the amino acid solution and allow it to pre-activate for 1-2 minutes.[7]
-
Coupling: Add the activated amino acid solution to the reaction vessel containing the deprotected resin.
-
Reaction: Agitate the mixture at room temperature for 1-2 hours.
-
Washing: Drain the reaction vessel and wash the resin thoroughly with DMF (3-5 times) and DCM (3-5 times) to remove excess reagents and byproducts.[2]
-
Monitoring: Perform a Kaiser test. A negative result (yellow beads) indicates successful coupling. If the test is positive (blue beads), a second coupling (recoupling) with a fresh solution of activated amino acid is recommended.[6][7]
Table 1: Reagent Quantities for HATU Coupling
| Reagent | Equivalents (relative to resin loading) | Molar Quantity (for 0.1 mmol scale) |
| Resin-bound Free Amine | 1 | 0.1 mmol |
| This compound | 3 - 5 | 0.3 - 0.5 mmol |
| HATU | 2.9 - 4.9 | 0.29 - 0.49 mmol |
| DIPEA | 6 - 10 | 0.6 - 1.0 mmol |
| DMF | - | 2 - 5 mL |
Note: The number of equivalents can be adjusted based on the difficulty of the coupling. For potentially hindered amino acids, starting with higher equivalents is advisable.
4. Protocol B: Coupling using DIC/Oxyma Pure
Carbodiimide activators are a cost-effective and widely used alternative. The addition of an additive like Oxyma Pure (or HOBt) is crucial to minimize the risk of racemization.[8][9]
-
Preparation: In a separate vial, dissolve this compound and Oxyma Pure in DMF.
-
Activation: Add DIC to the solution and allow it to pre-activate for 5-10 minutes.
-
Coupling: Add the activated amino acid solution to the reaction vessel containing the deprotected resin.
-
Reaction: Agitate the mixture at room temperature for 1-3 hours. Carbodiimide couplings can sometimes be slower than those with uronium reagents.[10]
-
Washing: Drain the reaction vessel and wash the resin thoroughly with DMF (3-5 times) and DCM (3-5 times).[2]
-
Monitoring: Perform a Kaiser test as described in Protocol A. If the coupling is incomplete, a second coupling is recommended.
Table 2: Reagent Quantities for DIC/Oxyma Pure Coupling
| Reagent | Equivalents (relative to resin loading) | Molar Quantity (for 0.1 mmol scale) |
| Resin-bound Free Amine | 1 | 0.1 mmol |
| This compound | 3 - 5 | 0.3 - 0.5 mmol |
| DIC | 3 - 5 | 0.3 - 0.5 mmol |
| Oxyma Pure | 3 - 5 | 0.3 - 0.5 mmol |
| DMF | - | 2 - 5 mL |
5. Post-Coupling and Chain Elongation
After a successful coupling is confirmed, the synthesis proceeds to the next step:
-
Fmoc Deprotection: The Fmoc group of the newly added (2S,3R)-Abu(3-N3)-OH is removed using 20% piperidine in DMF.[4]
-
Chain Elongation: The cycle of coupling and deprotection is repeated with the next amino acid in the sequence until the full peptide is assembled.[2]
6. Final Cleavage
Once the peptide synthesis is complete, the peptide is cleaved from the resin, and the acid-labile side-chain protecting groups are simultaneously removed.
-
Wash the final peptide-resin with DCM and dry under vacuum.
-
Treat the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% Triisopropylsilane (TIS), 2.5% H₂O) for 2-3 hours at room temperature.[4]
-
Precipitate the crude peptide in cold diethyl ether, wash the pellet, and dry.
-
Purify the crude peptide using reverse-phase HPLC.
The incorporation of this compound into synthetic peptides is readily achievable using standard manual Fmoc-SPPS techniques. Due to its structure as a β-substituted amino acid, using a robust coupling reagent combination such as HATU/DIPEA is recommended to ensure high coupling efficiency. Alternatively, a DIC/Oxyma Pure protocol can be effectively employed. The stability of the azide moiety throughout the synthesis process makes this amino acid an excellent building block for creating peptides intended for subsequent bioorthogonal modification.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. peptide.com [peptide.com]
- 4. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]
- 5. chem.uci.edu [chem.uci.edu]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. peptide.com [peptide.com]
- 9. bachem.com [bachem.com]
- 10. merckmillipore.com [merckmillipore.com]
Application Notes and Protocols for Click Chemistry with (2S,3R)-Fmoc-Abu(3-N3)-OH Modified Peptides
For Researchers, Scientists, and Drug Development Professionals
Introduction
Click chemistry has emerged as a powerful and versatile tool for the specific and efficient modification of biomolecules. This set of reactions, characterized by high yields, stereospecificity, and tolerance to a wide range of functional groups and solvents, has found extensive applications in drug discovery, chemical biology, and materials science. The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and the strain-promoted azide-alkyne cycloaddition (SPAAC) are two prominent examples of click chemistry used for bioconjugation.
This document provides detailed protocols for the incorporation of the azide-containing non-canonical amino acid (2S,3R)-Fmoc-Abu(3-N3)-OH into peptides via Solid-Phase Peptide Synthesis (SPPS). Subsequently, it outlines procedures for the conjugation of alkyne-modified molecules to the resulting azide-functionalized peptides using both CuAAC and SPAAC methodologies. The application of these protocols is contextualized through the synthesis of a daptomycin (B549167) analog, a clinically relevant lipopeptide antibiotic, followed by an assessment of its antimicrobial activity.
Data Presentation: Comparison of CuAAC and SPAAC for Peptide Conjugation
The choice between CuAAC and SPAAC depends on the specific requirements of the experiment, particularly the sensitivity of the biomolecules to copper ions and the desired reaction kinetics. The following tables provide a summary of quantitative data for both methods based on typical peptide labeling experiments.
| Parameter | Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) |
| Catalyst | Copper(I) | None |
| Biocompatibility | Lower, due to potential copper cytotoxicity.[1] | High, as it is a catalyst-free reaction suitable for living systems.[1] |
| Reaction Kinetics | Very fast, with second-order rate constants typically in the range of 10² - 10³ M⁻¹s⁻¹. Reactions are often complete within minutes to a few hours.[1] | Fast, but generally slower than CuAAC, with second-order rate constants ranging from 10⁻³ to 1 M⁻¹s⁻¹, highly dependent on the cyclooctyne (B158145) used. Reaction times can range from 1 to 12 hours or longer.[1] |
| Reactants | Terminal alkyne and azide | Strained cyclooctyne (e.g., DBCO, BCN) and azide.[1] |
| Yield | Generally high specificity and near-quantitative yields under optimized conditions.[1] | High specificity and can achieve high yields, though sometimes slightly lower than CuAAC.[1] |
Table 1: General Comparison of CuAAC and SPAAC
| Reagents | Typical Molar Excess (vs. Peptide) | Typical Reaction Time | Typical Yield |
| CuAAC | |||
| Alkyne-probe | 1.5 - 5 equivalents | 1 - 4 hours | > 90% |
| CuSO₄ | 0.1 - 1 equivalent | ||
| Sodium Ascorbate (B8700270) | 1 - 5 equivalents | ||
| Ligand (e.g., THPTA) | 0.5 - 2 equivalents | ||
| SPAAC | |||
| Cyclooctyne-probe (e.g., DBCO) | 1.1 - 3 equivalents | 2 - 12 hours | > 85% |
Table 2: Typical Reagent Concentrations and Outcomes for Peptide Click Reactions
Experimental Protocols
Protocol 1: Incorporation of this compound via Fmoc-SPPS
This protocol describes the manual solid-phase synthesis of a peptide containing (2S,3R)-3-azidobutanoic acid.
Materials:
-
Rink Amide resin
-
Fmoc-protected amino acids
-
This compound
-
Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), DIPEA (N,N-diisopropylethylamine)
-
Deprotection solution: 20% piperidine (B6355638) in DMF (N,N-dimethylformamide)
-
Solvents: DMF, DCM (dichloromethane)
-
Cleavage cocktail: 95% TFA (trifluoroacetic acid), 2.5% TIS (triisopropylsilane), 2.5% water
-
Cold diethyl ether
Procedure:
-
Resin Swelling: Swell the Rink Amide resin in DMF in a reaction vessel for 30 minutes.
-
Fmoc Deprotection: Remove the Fmoc group from the resin by treating it with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 15 minutes. Wash the resin thoroughly with DMF and DCM.
-
Amino Acid Coupling:
-
For standard Fmoc-amino acids: Pre-activate the Fmoc-amino acid (3 equivalents) with HBTU (3 equivalents) and DIPEA (6 equivalents) in DMF for 5 minutes. Add the activated amino acid solution to the resin and agitate for 1-2 hours.
-
For incorporation of this compound: Follow the same procedure as for standard amino acids.
-
-
Coupling Monitoring: Monitor the completion of the coupling reaction using a Kaiser test.
-
Washing: Wash the resin with DMF and DCM.
-
Chain Elongation: Repeat steps 2-5 for each subsequent amino acid in the peptide sequence.
-
Final Fmoc Deprotection: After coupling the final amino acid, remove the N-terminal Fmoc group as described in step 2.
-
Cleavage and Deprotection: Wash the peptide-resin with DCM and dry under vacuum. Treat the resin with the cleavage cocktail for 2-3 hours at room temperature to cleave the peptide from the resin and remove side-chain protecting groups.
-
Peptide Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether. Centrifuge to pellet the peptide, decant the ether, and air-dry the peptide. Purify the azide-containing peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
Protocol 2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) in Solution
This protocol details the conjugation of a terminal alkyne-containing molecule to the purified azide-modified peptide in solution.
Materials:
-
Azide-modified peptide
-
Alkyne-containing molecule (e.g., a fluorescent dye, biotin, or a lipid tail)
-
Copper(II) sulfate (B86663) (CuSO₄)
-
Sodium ascorbate
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)
-
Degassed buffer (e.g., phosphate (B84403) buffer, pH 7.4)
-
Organic co-solvent (e.g., DMSO or t-butanol)
Procedure:
-
Preparation of Stock Solutions:
-
Dissolve the azide-modified peptide in the degassed buffer.
-
Dissolve the alkyne-containing molecule in a minimal amount of organic co-solvent.
-
Prepare fresh stock solutions of CuSO₄, sodium ascorbate, and THPTA in water.
-
-
Reaction Setup:
-
In a reaction vial, combine the azide-peptide solution and the alkyne-probe solution (typically 1.5 equivalents).
-
Add the THPTA solution (final concentration to be 5 times that of CuSO₄) and the CuSO₄ solution (final concentration of approximately 1 mM).
-
-
Reaction Initiation: Initiate the reaction by adding the sodium ascorbate solution (final concentration of approximately 5 mM).
-
Incubation: Gently agitate the reaction mixture at room temperature for 1-4 hours.
-
Monitoring: Monitor the reaction progress by RP-HPLC or LC-MS.
-
Purification: Upon completion, purify the peptide conjugate by preparative RP-HPLC.
Protocol 3: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) in Solution
This protocol describes the copper-free conjugation of a strained alkyne (e.g., a DBCO-functionalized molecule) to the purified azide-modified peptide.
Materials:
-
Azide-modified peptide
-
Strained alkyne-containing molecule (e.g., DBCO-PEG-biotin)
-
Reaction buffer (e.g., PBS or HEPES, pH 7.4)
-
Organic co-solvent (e.g., DMSO)
Procedure:
-
Preparation of Solutions:
-
Dissolve the azide-modified peptide in the reaction buffer to a final concentration of 1-10 mM.
-
Dissolve the DBCO-functionalized molecule in a minimal amount of a compatible organic solvent (e.g., DMSO) to prepare a stock solution.
-
-
Reaction Setup:
-
Add the DBCO-reagent stock solution to the peptide solution. A slight molar excess (1.1-1.5 equivalents) of the DBCO-reagent is typically used. Ensure the final concentration of the organic co-solvent is low (<10%) to maintain peptide stability.
-
-
Incubation: Incubate the reaction mixture for 2-12 hours at room temperature with gentle shaking.
-
Monitoring: Monitor the reaction progress by RP-HPLC or LC-MS.
-
Purification: Once the reaction is complete, purify the peptide conjugate by RP-HPLC to remove unreacted starting materials.
Visualization of Experimental Workflow
Synthesis and Evaluation of a Daptomycin Analog
The following diagram illustrates the workflow for synthesizing a daptomycin analog using the this compound building block, followed by click chemistry to attach a lipid tail, and subsequent evaluation of its antimicrobial activity.
Caption: Workflow for the synthesis and evaluation of a daptomycin analog.
Daptomycin's Mechanism of Action
Daptomycin exerts its antibacterial effect through a calcium-dependent interaction with the bacterial cell membrane, leading to membrane depolarization and cell death.[1]
Caption: Calcium-dependent mechanism of action of daptomycin.
References
Application Notes and Protocols for Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) on Azido-Peptides
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a premier example of "click chemistry," enabling the efficient and specific formation of a stable 1,4-disubstituted 1,2,3-triazole linkage between an azide (B81097) and a terminal alkyne.[1][2] This bioorthogonal reaction has become an indispensable tool in peptide chemistry and drug development due to its high yields, mild reaction conditions, and tolerance of a wide range of functional groups.[2][3]
Applications of CuAAC in peptide science are diverse, including the synthesis of peptide-drug conjugates (PDCs), peptide cyclization to enhance stability and activity, and the attachment of imaging agents or polyethylene (B3416737) glycol (PEG) chains to improve pharmacokinetic profiles.[3] The resulting triazole ring is chemically stable and can act as an isostere of the amide bond, potentially increasing resistance to proteolytic degradation.[3]
These application notes provide a comprehensive overview of CuAAC reaction conditions for azido-peptides, detailed experimental protocols for both on-resin and solution-phase conjugations, and troubleshooting guidelines to address common challenges.
Reaction Mechanism and Key Components
The CuAAC reaction involves the copper(I)-catalyzed reaction between an azide and a terminal alkyne to form a triazole. The catalytic cycle is initiated by the coordination of the copper(I) catalyst to the alkyne.
Caption: Catalytic cycle of the CuAAC reaction.
Data Presentation: CuAAC Reaction Conditions and Yields
The efficiency of the CuAAC reaction on azido-peptides is influenced by several factors, including the choice of copper source, ligand, solvent, and reaction temperature. The following tables summarize quantitative data from various studies.
Table 1: On-Resin CuAAC Reaction Conditions and Yields
| Peptide Sequence/Resin | Alkyne (Equivalents) | Copper Source (Equivalents) | Ligand (Equivalents) | Reducing Agent (Equivalents) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Azido-peptide on Rink Amide | 5-10 | CuI (1.5) | N/A | N/A | DMF | RT | 12-24 | >95 | [3] |
| Azido-peptide on Wang Resin | 5 | CuSO₄ (0.1) | TBTA (0.1) | Na-Ascorbate (0.5) | DMF/H₂O | RT | 12 | ~90 | [4] |
| Azido-peptide on Polystyrene | 10 | [Cu₄I₄(pip)₄] (1.5) | Piperidine | N/A | DMF | RT | 12 | 89 | [5] |
| Azido-peptide on Solid Support | 5 | CuSO₄ (4) | N/A | Na-Ascorbate (4.4) | DMF | 100 (MW) | 0.25 | >98 | [4] |
Table 2: Solution-Phase CuAAC Reaction Conditions and Yields
| Azido-Peptide | Alkyne (Equivalents) | Copper Source (Equivalents) | Ligand (Equivalents) | Reducing Agent (Equivalents) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Purified Azido-peptide | 1.5 | CuSO₄·5H₂O (1) | N/A | Na-Ascorbate (2.5) | H₂O/t-BuOH | RT | 1 | >95 | [3] |
| Azido-Peptide | 2 | CuSO₄ (1) | THPTA (5) | Na-Ascorbate | Buffer | RT | 1 | Not specified | [6] |
| ¹⁸F-PEG-alkyne & RGD-azide | Not specified | Copper (II) acetate | N/A | Na-Ascorbate | H₂O/MeCN | 70 | Not specified | Smooth reaction | [4] |
| SNEW peptide & ¹⁸F-alkyne | Not specified | CuSO₄·5H₂O | N/A | Na-Ascorbate | DMF | 40 | 16 | High | [7] |
Experimental Protocols
Protocol 1: On-Resin CuAAC of an Azido-Peptide
This protocol describes the conjugation of an alkyne-containing molecule to an azido-peptide synthesized on a solid support.
Caption: Experimental workflow for on-resin CuAAC.
Materials:
-
Azido-peptide on resin (e.g., Rink Amide resin)
-
Alkyne-containing molecule (5-10 equivalents)
-
Copper(I) iodide (CuI) (1.5 equivalents)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Methanol (MeOH)
-
Cleavage cocktail (e.g., 95% TFA, 2.5% H₂O, 2.5% TIS)
-
Solid-phase synthesis vessel
-
Shaker
Procedure:
-
Resin Swelling: Swell the azido-peptide functionalized resin in DMF for at least 30 minutes in a solid-phase synthesis vessel.[3]
-
Reaction Cocktail Preparation: In a separate vial, dissolve the alkyne-containing molecule (5-10 eq) and CuI (1.5 eq) in DMF.
-
Initiate Reaction: Add the reaction cocktail to the swollen resin.
-
Reaction Incubation: Agitate the mixture at room temperature for 12-24 hours.
-
Washing: Drain the reaction solution and wash the resin thoroughly with DMF (3x), DCM (3x), and MeOH (3x).
-
Drying: Dry the resin under vacuum.
-
Cleavage: Cleave the peptide from the resin using a standard cleavage cocktail for 2-3 hours.
-
Purification and Analysis: Precipitate the peptide in cold diethyl ether, and purify by preparative HPLC. Confirm the product by mass spectrometry and analytical HPLC.
Protocol 2: Solution-Phase CuAAC of a Purified Azido-Peptide
This protocol is for the conjugation of a purified azido-peptide with an alkyne-containing molecule in solution.[3]
Materials:
-
Purified azido-peptide (1 equivalent)
-
Alkyne-containing molecule (1.5 equivalents)
-
Copper(II) sulfate (B86663) pentahydrate (CuSO₄·5H₂O) (1 equivalent)
-
Sodium ascorbate (2.5 equivalents)
-
Degassed solvent (e.g., a mixture of water and t-butanol)
-
Reaction vial
Procedure:
-
Dissolve Reactants: Dissolve the purified azido-peptide (1 eq) and the alkyne-containing molecule (1.5 eq) in the chosen degassed solvent.[3]
-
Prepare Catalyst and Reducing Agent: Prepare fresh stock solutions of CuSO₄·5H₂O and sodium ascorbate in water.
-
Initiate Reaction: Add the sodium ascorbate solution (2.5 eq) to the reaction mixture, followed by the aqueous solution of CuSO₄·5H₂O (1 eq).[3]
-
Reaction Incubation: Stir the reaction at room temperature. Monitor the reaction progress by analytical HPLC-MS. Reactions are often complete within 1-4 hours.
-
Purification: Upon completion, purify the triazole-linked peptide by preparative HPLC.
Troubleshooting and Side Reactions
Table 3: Common Issues, Causes, and Solutions in CuAAC of Peptides
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Formation | Oxidation of Cu(I) to inactive Cu(II). [1] | Degas solvents. Prepare sodium ascorbate solution fresh. Use a copper-coordinating ligand (e.g., THPTA, TBTA) to stabilize Cu(I).[6] |
| Poor reagent accessibility on solid support. [1] | Ensure adequate resin swelling. Consider using a more polar solvent like DMSO to disrupt peptide aggregation. | |
| Side Reactions/Byproducts | Oxidation of sensitive amino acids (Met, Cys, Trp). [8] | Use a copper-coordinating ligand. Minimize reaction time and temperature. |
| Azide reduction to an amine. [1] | Avoid thiol-based scavengers (e.g., dithiothreitol) in the cleavage cocktail if the azide is to be used in a subsequent reaction. | |
| Formation of thiotriazole byproducts with free thiols (e.g., from Cys). [9] | Add free thiols like glutathione (B108866) or cysteine to the reaction mixture to outcompete the side reaction.[9] |
Conclusion
The CuAAC reaction is a robust and versatile tool for the modification of azido-peptides. By carefully selecting the reaction conditions, including the copper source, ligand, and solvent, high yields of the desired triazole-linked peptide can be achieved. The protocols and troubleshooting guide provided in these application notes offer a solid foundation for researchers to successfully implement this powerful technology in their drug discovery and development efforts.
References
- 1. benchchem.com [benchchem.com]
- 2. jpt.com [jpt.com]
- 3. benchchem.com [benchchem.com]
- 4. Peptide Conjugation via CuAAC ‘Click’ Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Copper–ligand clusters dictate size of cyclized peptide formed during alkyne–azide cycloaddition on solid support - RSC Advances (RSC Publishing) DOI:10.1039/D0RA07491H [pubs.rsc.org]
- 6. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for SPAAC Ligation of Peptides with DBCO and BCN
For Researchers, Scientists, and Drug Development Professionals
Introduction to Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) is a cornerstone of "click chemistry," enabling the efficient and specific covalent linking of molecules under biocompatible conditions.[1] This bioorthogonal reaction occurs between a strained cyclooctyne (B158145), such as Dibenzocyclooctyne (DBCO) or Bicyclo[6.1.0]nonyne (BCN), and an azide-functionalized molecule.[2][3] The reaction's driving force is the release of ring strain in the cyclooctyne, which allows it to proceed rapidly without the need for a cytotoxic copper catalyst.[2][4] This key feature makes SPAAC ideal for applications involving sensitive biomolecules and for use in living systems.[2][4][5]
The azide (B81097) and cyclooctyne functional groups are abiotic, meaning they do not typically interact with naturally occurring functional groups in biological systems, ensuring high specificity.[1][2] The resulting triazole linkage is exceptionally stable against hydrolysis, oxidation, and enzymatic degradation.[4] These properties have led to the widespread adoption of SPAAC in various fields, including:
-
Peptide and Protein Labeling: Site-specific attachment of fluorophores, biotin, or other reporter molecules.[2]
-
Drug Development: Creation of antibody-drug conjugates (ADCs) and peptide-drug conjugates (PDCs).[1]
-
Peptide Macrocyclization: Enhancing peptide stability and bioactivity.[1]
Comparative Analysis: DBCO vs. BCN
The choice between DBCO and BCN is critical and depends on the specific experimental requirements, including desired reaction speed, the nature of the azide, and the chemical environment.
Key Differences Between DBCO and BCN
| Feature | DBCO (Dibenzocyclooctyne) | BCN (Bicyclo[6.1.0]nonyne) | Reference(s) |
| Structure | Bulky, aromatic | Compact, non-aromatic | [6] |
| Reactivity with Azides | Generally higher than BCN | Generally lower than DBCO | [6] |
| Stability with Thiols (e.g., Glutathione) | Less stable | More stable | [6][7] |
| Lipophilicity | Higher | Lower | [6] |
| Size | Larger | Smaller | [6] |
Reaction Kinetics
The efficiency of a SPAAC reaction is measured by its second-order rate constant (k). A higher rate constant signifies a faster reaction. While DBCO is generally faster, the specific azide partner significantly influences the kinetics.[4] Notably, endo-BCN can exhibit faster kinetics with aromatic azides compared to DBCO.[4]
Table of Second-Order Rate Constants (k) for SPAAC Reactions
| Cyclooctyne | Azide Reactant | Second-Order Rate Constant (k) [M⁻¹s⁻¹] | Solvent/Conditions | Reference(s) |
| DBCO | Benzyl azide (Bn-N₃) | 0.24 - 0.31 | CH₃CN:H₂O (3:1) | [4] |
| endo-BCN | Benzyl azide (Bn-N₃) | 0.07 - 0.18 | CH₃CN:H₂O (3:1) | [4] |
| DBCO | Phenyl azide (Ph-N₃) | 0.033 | CH₃CN:H₂O (3:1) | [4] |
| endo-BCN | Phenyl azide (Ph-N₃) | 0.20 | CH₃CN:H₂O (3:1) | [4] |
| DBCO | Peptide with azidolysine | 0.34 | HBS buffer (pH 7.4), 25°C | [4][8] |
| endo-BCN | Boc-protected azido-amino acid | 0.28 | MeOD, 25°C | [4][8] |
Note: Reaction rates can vary depending on the solvent, temperature, and the specific structures of the reactants.[4]
Diagrams of Mechanisms and Workflows
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Biomedical applications of copper-free click chemistry: in vitro , in vivo , and ex vivo - Chemical Science (RSC Publishing) DOI:10.1039/C9SC03368H [pubs.rsc.org]
- 4. benchchem.com [benchchem.com]
- 5. vectorlabs.com [vectorlabs.com]
- 6. benchchem.com [benchchem.com]
- 7. Comparative Study of Click Handle Stability in Common Ligation Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for the Synthesis of Site-Specific Antibody-Drug Conjugates using Azido-Amino Acids
For Researchers, Scientists, and Drug Development Professionals
Introduction
The development of antibody-drug conjugates (ADCs) represents a significant advancement in targeted cancer therapy. These biotherapeutics combine the exquisite specificity of a monoclonal antibody (mAb) with the potent cell-killing ability of a cytotoxic payload. A critical aspect of ADC design is the method of conjugation, which links the drug to the antibody. Site-specific conjugation technologies have emerged as a superior alternative to traditional random conjugation methods, offering precise control over the drug-to-antibody ratio (DAR) and the location of the payload. This leads to homogeneous ADC populations with improved pharmacokinetics, stability, and therapeutic index.
One of the most powerful methods for achieving site-specific conjugation is through the incorporation of unnatural amino acids (UAAs) bearing bioorthogonal functional groups. This application note provides a detailed overview and experimental protocols for the synthesis of ADCs using an azide-containing UAA.
Principle of the Technology
The synthesis of a site-specific ADC using an azido-amino acid is a two-stage process:
-
Site-Specific Incorporation of the Azido-Amino Acid: An engineered host cell line (e.g., CHO) is utilized to express the monoclonal antibody. This cell line is co-transfected with a plasmid encoding an orthogonal aminoacyl-tRNA synthetase (aaRS) and its cognate transfer RNA (tRNA). The aaRS is specifically evolved to recognize the azido-amino acid (e.g., pAzF) and charge it onto the orthogonal tRNA. The antibody's gene is mutated to include an amber stop codon (TAG) at the desired conjugation site. During protein translation, the orthogonal tRNA recognizes the amber codon and incorporates the azido-amino acid at that specific position, resulting in a homogeneous antibody with an azide (B81097) handle at a defined location.
-
Bioorthogonal Conjugation (Click Chemistry): The azide-functionalized antibody is then conjugated to a drug-linker entity that contains a strained alkyne, such as dibenzocyclooctyne (DBCO). This reaction, known as Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), is a type of "click chemistry" that is highly efficient, specific, and occurs under mild, biocompatible conditions without the need for a cytotoxic copper catalyst.[1] This results in the formation of a stable triazole linkage, yielding a homogeneous ADC with a precise DAR.
Experimental Workflow Overview
Caption: Overall workflow for the synthesis of a site-specific ADC using an azido-amino acid.
Detailed Experimental Protocols
Protocol 1: Site-Specific Incorporation of p-azido-L-phenylalanine (pAzF) into a Monoclonal Antibody
Materials:
-
CHO-S cells (or other suitable mammalian expression host)
-
Expression vector containing the heavy and light chain genes of the mAb, with an amber stop codon (TAG) engineered at the desired incorporation site.
-
Expression vector encoding the orthogonal pAzF-specific aminoacyl-tRNA synthetase (pAzF-RS) and its cognate tRNA.
-
Transfection reagent (e.g., PEI, Lipofectamine)
-
Cell culture medium and supplements
-
p-azido-L-phenylalanine (pAzF)
-
Protein A affinity chromatography column and buffers
-
Phosphate-buffered saline (PBS)
Methodology:
-
Cell Line Development:
-
Co-transfect the host CHO cell line with the mAb-TAG expression vector and the pAzF-RS/tRNA vector.
-
Select for stably transfected cells using an appropriate selection marker.
-
Screen individual clones for optimal expression of the full-length antibody in the presence of pAzF.
-
-
Antibody Expression:
-
Culture the stable cell line in appropriate growth media.
-
During the expression phase, supplement the culture medium with pAzF to a final concentration of 0.1-1 mM.
-
Continue the culture for 10-14 days.
-
-
Antibody Purification:
-
Harvest the cell culture supernatant by centrifugation.
-
Purify the azide-modified mAb using Protein A affinity chromatography.
-
Elute the antibody and buffer exchange into PBS, pH 7.4.
-
Characterize the purified antibody by SDS-PAGE and mass spectrometry to confirm the incorporation of pAzF.
-
Protocol 2: Conjugation of the Azide-Modified Antibody with a DBCO-Functionalized Drug-Linker via SPAAC
Materials:
-
Azide-modified monoclonal antibody (Az-mAb) in PBS, pH 7.4
-
DBCO-functionalized drug-linker (e.g., DBCO-PEG4-MMAE) dissolved in DMSO
-
Reaction buffer: PBS, pH 7.4
-
Size-Exclusion Chromatography (SEC) column
-
Hydrophobic Interaction Chromatography (HIC) column
Methodology:
-
Reaction Setup:
-
Adjust the concentration of the Az-mAb to 5-10 mg/mL in PBS, pH 7.4.
-
Prepare a 10 mM stock solution of the DBCO-drug-linker in DMSO.
-
Add a 5- to 10-fold molar excess of the DBCO-drug-linker to the Az-mAb solution. The final DMSO concentration should be kept below 10% (v/v).
-
-
Conjugation Reaction:
-
Gently mix the reaction and incubate at room temperature (20-25°C) for 4-12 hours or at 4°C for 12-24 hours. The reaction progress can be monitored by LC-MS.
-
-
ADC Purification:
-
Purify the resulting ADC from unreacted drug-linker and other impurities using a desalting column or SEC.
-
Buffer exchange the purified ADC into a suitable formulation buffer (e.g., PBS or a histidine-based buffer).
-
-
ADC Characterization:
-
Determine the Drug-to-Antibody Ratio (DAR) and the distribution of drug-loaded species using HIC-HPLC and/or mass spectrometry.
-
Assess the level of aggregation using SEC.
-
Confirm the identity and purity of the ADC using SDS-PAGE and mass spectrometry.
-
Data Presentation
The following tables summarize representative quantitative data for the synthesis and characterization of a site-specific ADC using p-azido-L-phenylalanine.
Table 1: Representative pAzF Incorporation and Conjugation Efficiency
| Parameter | Typical Value | Method of Analysis |
| UAA Incorporation Efficiency | > 95% | Mass Spectrometry (Intact Mass) |
| Conjugation Yield | > 90% | HIC-HPLC, Mass Spectrometry |
| Final ADC Purity | > 98% | SEC, SDS-PAGE |
| Aggregation Level | < 2% | SEC |
Table 2: Representative Drug-to-Antibody Ratio (DAR) Profile
| Species | Relative Abundance |
| DAR 0 (Unconjugated) | < 5% |
| DAR 1 | < 5% |
| DAR 2 (Target Species) | > 90% |
| Higher DAR Species | Not Detected |
Note: These values are representative and may vary depending on the specific antibody, conjugation site, drug-linker, and reaction conditions.
Visualization of Key Processes
Site-Specific Incorporation of an Azido-Amino Acid
References
Application Notes and Protocols for Site-Specific Protein Modification with (2S,3R)-Fmoc-Abu(3-N3)-OH
For Researchers, Scientists, and Drug Development Professionals
Introduction
Site-specific modification of proteins and peptides is a cornerstone of modern chemical biology and drug development. It enables the creation of precisely engineered biomolecules with enhanced therapeutic properties, novel functionalities, or probes for studying biological processes. The introduction of bioorthogonal functional groups, which react selectively with a partner group without interfering with native biological chemistry, is a powerful strategy for achieving such modifications.
The azide (B81097) group is an exemplary bioorthogonal handle due to its small size, stability in biological media, and specific reactivity in "click chemistry" reactions. (2S,3R)-Fmoc-Abu(3-N3)-OH is a non-natural amino acid that serves as a versatile building block for introducing an azide group at a specific position within a peptide or protein sequence during Fmoc-based solid-phase peptide synthesis (SPPS). Once incorporated, this azide handle can be selectively modified through two primary bioorthogonal ligation strategies: the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).
These application notes provide a comprehensive guide to the use of this compound for site-specific protein modification, including detailed protocols for its incorporation into peptides and subsequent bioconjugation via CuAAC and SPAAC.
Data Presentation
The efficiency of the bioconjugation reactions is critical for the successful application of this technology. While specific quantitative data for the this compound isomer is not extensively published, the following tables provide representative data for the incorporation of non-natural amino acids and the kinetics of subsequent click chemistry reactions with similar aliphatic azides.
Table 1: Representative Efficiency of Fmoc-SPPS Coupling
| Parameter | Typical Value | Notes |
| Coupling Efficiency per Cycle | >99% | High coupling efficiency is essential for the synthesis of long peptides. Inefficient coupling can lead to deletion sequences. |
| Purity of Crude Peptide | 80-95% | Dependent on peptide sequence and synthesis conditions. Purification by RP-HPLC is typically required.[1] |
Note: The data presented are typical values for Fmoc-SPPS and may vary depending on the specific peptide sequence, resin, and coupling reagents used.
Table 2: Representative Quantitative Data for CuAAC Reactions
| Parameter | Typical Value | Conditions |
| Reaction Yield | >95% (often quantitative) | DMF, Copper wire, 50 °C, 5 h[2] |
| Reaction Yield | 43% | CuSO4, NaAsc, DMF, 100 °C, 15 min[2] |
| On-resin Cyclization Yield | 79% | CuI, DIEA on PEGA resin[3] |
| On-resin Cyclization Yield | ~87% | 1.5 eq. CuI in DMF[3] |
Note: CuAAC reactions are generally high-yielding. The specific yield can be influenced by the catalyst system, solvent, temperature, and the nature of the substrates.
Table 3: Representative Kinetic Data for SPAAC Reactions
| Azido-Amino Acid | Cyclooctyne (B158145) Reagent | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) | Conditions |
| Novel Hydrophilic Azido-Amino Acid | DBCO | 0.34 | HBS buffer, pH 7.4, 25 °C[1] |
| Novel Hydrophilic Azido-Amino Acid | BCN | 0.28 | HBS buffer, pH 7.4, 25 °C[1][4] |
Note: The data presented is for a novel hydrophilic azido-amino acid, which is expected to have similar reactivity to the azide in (2S,3R)-Abu(3-N3)-OH. The reaction kinetics are dependent on the specific cyclooctyne used, with more strained cyclooctynes generally reacting faster.[4]
Experimental Protocols & Workflows
The overall workflow for site-specific protein modification using this compound involves three main stages: solid-phase peptide synthesis to incorporate the azido-amino acid, followed by either CuAAC or SPAAC for bioconjugation.
Protocol 1: Incorporation of this compound via Fmoc-SPPS
This protocol describes the manual incorporation of this compound into a peptide sequence on a solid support.
Materials:
-
Rink Amide resin (or other suitable resin)
-
This compound
-
Other required Fmoc-protected amino acids
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
20% (v/v) Piperidine (B6355638) in DMF
-
Coupling reagents: e.g., HBTU/HOBt or HATU
-
Base: N,N-Diisopropylethylamine (DIPEA)
-
Cleavage cocktail: e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (B1312306) (TIS)
-
Cold diethyl ether
Procedure:
-
Resin Swelling: Swell the resin in DMF in a reaction vessel for 30 minutes.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat for 15 minutes. Wash the resin thoroughly with DMF (5x) and DCM (3x).
-
Amino Acid Coupling:
-
In a separate vial, dissolve the Fmoc-amino acid (3 eq.), HBTU (2.9 eq.), and HOBt (3 eq.) in DMF.
-
Add DIPEA (6 eq.) to the mixture and vortex for 1-2 minutes to pre-activate.
-
Add the activated amino acid solution to the resin and agitate for 1-2 hours.
-
Monitor the coupling completion using a Kaiser test.
-
-
Incorporation of this compound: Follow the same procedure as in step 3, using this compound as the amino acid to be coupled.
-
Chain Elongation: Repeat steps 2 and 3 for each subsequent amino acid in the sequence.
-
Final Fmoc Deprotection: After the last amino acid is coupled, perform a final deprotection step as described in step 2.
-
Cleavage and Deprotection:
-
Wash the resin with DCM and dry under vacuum.
-
Treat the resin with the cleavage cocktail for 2-3 hours at room temperature. Note: Avoid using thiol-based scavengers as they can reduce the azide group.
-
-
Peptide Precipitation and Purification:
-
Precipitate the crude peptide in cold diethyl ether.
-
Centrifuge to pellet the peptide, wash with cold ether, and air dry.
-
Purify the azide-modified peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Confirm the identity and purity by mass spectrometry.
-
Protocol 2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol outlines a general procedure for the CuAAC reaction of an azide-modified peptide with an alkyne-functionalized molecule in solution.
Materials:
-
Purified azide-modified peptide
-
Alkyne-functionalized molecule (e.g., fluorescent dye, biotin, drug molecule)
-
Copper(II) sulfate (B86663) (CuSO₄)
-
Sodium ascorbate (B8700270)
-
Copper ligand (e.g., THPTA or TBTA)
-
Reaction buffer (e.g., phosphate-buffered saline, pH 7.4)
-
Organic co-solvent if needed (e.g., DMSO, DMF)
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of the azide-modified peptide in the reaction buffer.
-
Prepare a stock solution of the alkyne-functionalized molecule in a compatible solvent (e.g., DMSO).
-
Prepare fresh stock solutions of CuSO₄ (e.g., 20 mM in water) and sodium ascorbate (e.g., 100 mM in water).
-
Prepare a stock solution of the copper ligand (e.g., 50 mM in water).
-
-
Reaction Setup:
-
In a reaction tube, combine the azide-modified peptide (1 equivalent) and the alkyne-functionalized molecule (1.1-1.5 equivalents).
-
Add the copper ligand (e.g., 5 equivalents relative to copper).
-
Add the CuSO₄ solution to a final concentration of 0.1-1 mM.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 1-5 mM.
-
-
Reaction Incubation:
-
Incubate the reaction at room temperature for 1-4 hours.
-
The reaction progress can be monitored by RP-HPLC or mass spectrometry.
-
-
Purification:
-
Purify the resulting bioconjugate by RP-HPLC or size-exclusion chromatography to remove the catalyst and unreacted starting materials.
-
Protocol 3: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
This protocol describes the copper-free conjugation of an azide-modified peptide with a strained cyclooctyne-functionalized molecule.
Materials:
-
Purified azide-modified peptide
-
Strained cyclooctyne-functionalized molecule (e.g., DBCO, BCN derivatives)
-
Reaction buffer (e.g., phosphate-buffered saline, pH 7.4)
-
Organic co-solvent if needed (e.g., DMSO)
Procedure:
-
Reagent Preparation:
-
Dissolve the azide-modified peptide in the reaction buffer to a final concentration of 1-10 mg/mL.
-
Dissolve the strained cyclooctyne reagent in a minimal amount of a compatible organic solvent (e.g., DMSO) and then dilute it into the reaction buffer.
-
-
Reaction Setup:
-
Mix the solutions of the azide-modified peptide (1 equivalent) and the strained cyclooctyne (1.1-2.0 equivalents).
-
The final concentration of the organic co-solvent should be kept low (typically <10%) to maintain protein stability.
-
-
Reaction Incubation:
-
Incubate the reaction mixture at room temperature or 37°C.
-
Reaction times can vary from 1 to 24 hours, depending on the reactivity of the cyclooctyne and the concentration of the reactants.[5]
-
Monitor the reaction progress by RP-HPLC or mass spectrometry.
-
-
Purification:
-
Once the reaction is complete, purify the bioconjugate by RP-HPLC or size-exclusion chromatography.
-
Conclusion
The use of this compound provides a reliable and efficient method for the site-specific incorporation of an azide handle into peptides and proteins. This bioorthogonal group enables the precise attachment of a wide variety of functionalities through either copper-catalyzed or strain-promoted azide-alkyne cycloaddition. These powerful bioconjugation techniques are invaluable for the development of next-generation protein therapeutics, diagnostic agents, and tools for fundamental biological research.
References
- 1. Hydrophilic Azide-Containing Amino Acid to Enhance the Solubility of Peptides for SPAAC Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Peptide Conjugation via CuAAC ‘Click’ Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Copper–ligand clusters dictate size of cyclized peptide formed during alkyne–azide cycloaddition on solid support - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Extent of the Oxidative Side Reactions to Peptides and Proteins During the CuAAC Reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
Preparation of Cyclic Peptides Utilizing (2S,3R)-Fmoc-Abu(3-N3)-OH: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclic peptides have emerged as a promising class of therapeutic agents due to their enhanced metabolic stability, improved receptor affinity, and conformational rigidity compared to their linear counterparts.[1][2] The incorporation of non-proteinogenic amino acids, such as (2S,3R)-Fmoc-Abu(3-N3)-OH, provides a versatile strategy for peptide cyclization. This azido-functionalized amino acid serves as a key building block for introducing an azide (B81097) moiety into a peptide sequence, enabling subsequent intramolecular cyclization via Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry".[3][4][5] This reaction is highly efficient and regioselective, forming a stable 1,2,3-triazole linkage that can mimic a peptide bond.[4][5]
These application notes provide a comprehensive overview and detailed protocols for the preparation of cyclic peptides incorporating this compound. The methodologies described herein are compatible with standard Fmoc-based solid-phase peptide synthesis (SPPS).
Core Principles and Workflow
The synthesis of cyclic peptides using this compound involves a multi-step process that leverages standard Fmoc-SPPS followed by an intramolecular CuAAC reaction. The general workflow is as follows:
-
Linear Peptide Synthesis: The linear peptide precursor is assembled on a solid support (resin) using standard Fmoc-SPPS. During this process, this compound and an alkyne-containing amino acid (e.g., Fmoc-L-propargylglycine) are incorporated at the desired positions within the peptide sequence.[6]
-
On-Resin or Solution-Phase Cyclization: An intramolecular cyclization is induced between the azide group of the Abu(N3) residue and the alkyne group of the other specialized amino acid. This is typically achieved through a CuAAC reaction. On-resin cyclization is often preferred as it can minimize intermolecular side reactions.[6]
-
Cleavage and Deprotection: The cyclic peptide is cleaved from the solid support, and all remaining side-chain protecting groups are removed.[6]
-
Purification and Characterization: The final cyclic peptide is purified, typically using reverse-phase high-performance liquid chromatography (RP-HPLC), and its identity and purity are confirmed by mass spectrometry.
The overall experimental workflow is depicted in the following diagram:
Data Presentation
The following tables summarize representative quantitative data for the synthesis of cyclic peptides using azido-functionalized amino acids. Note that these values are illustrative and can vary depending on the specific peptide sequence, reaction conditions, and purification methods.
Table 1: Representative Yields for Linear Peptide Synthesis and Cyclization
| Step | Parameter | Representative Value | Reference |
| Solid-Phase Synthesis | Crude Linear Peptide Yield | 18.8% - 60% | [1][6] |
| Cyclization (Solution-Phase) | Crude Cyclic Peptide Yield | ~22% | [1] |
| Cyclization (On-Resin) | Crude Cyclic Peptide Yield | ~91% (for cyclodimerization) | [6] |
Table 2: Purity and Characterization of a Representative Cyclic Peptide
| Analysis Method | Parameter | Result |
| Analytical RP-HPLC | Purity | >95% |
| Mass Spectrometry (ESI-MS) | [M+H]⁺ | Calculated vs. Observed |
Experimental Protocols
Protocol 1: Solid-Phase Synthesis of the Linear Peptide Precursor
This protocol outlines the manual synthesis of a linear peptide containing this compound and an alkyne-containing amino acid on a Rink Amide resin.
Materials:
-
Rink Amide resin
-
Fmoc-protected amino acids
-
This compound
-
Fmoc-L-propargylglycine (or other alkyne-containing amino acid)
-
Coupling reagents: HBTU/HOBt or HATU/HOAt
-
Base: N,N-Diisopropylethylamine (DIPEA)
-
Fmoc deprotection solution: 20% piperidine (B6355638) in N,N-Dimethylformamide (DMF)
-
Solvents: DMF, Dichloromethane (DCM)
-
Washing solvents: DMF, DCM, Methanol (MeOH)
Procedure:
-
Resin Swelling: Swell the Rink Amide resin in DMF for 1-2 hours in a reaction vessel.
-
Fmoc Deprotection: Remove the Fmoc group from the resin by treating it with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 15 minutes.
-
Washing: Thoroughly wash the resin with DMF (5 times) and DCM (3 times).
-
Amino Acid Coupling:
-
In a separate vial, pre-activate the Fmoc-amino acid (3 eq.) with HBTU (2.9 eq.) and HOBt (3 eq.) in DMF.
-
Add DIPEA (6 eq.) to the activation mixture.
-
Add the activated amino acid solution to the deprotected resin and agitate for 2-4 hours.
-
Monitor the coupling reaction using a Kaiser test.
-
-
Washing: Wash the resin with DMF (5 times) and DCM (3 times).
-
Chain Elongation: Repeat steps 2-5 for each amino acid in the sequence, incorporating this compound and Fmoc-L-propargylglycine at the desired positions. For the incorporation of this compound, a double coupling may be beneficial to ensure high efficiency.
-
Final Fmoc Deprotection: After coupling the final amino acid, remove the N-terminal Fmoc group using 20% piperidine in DMF.
-
Washing and Drying: Wash the resin-bound linear peptide precursor with DMF, DCM, and MeOH, then dry under vacuum.
Protocol 2: On-Resin Intramolecular Cyclization (CuAAC)
Materials:
-
Resin-bound linear peptide with terminal alkyne and side-chain azide
-
Copper(I) iodide (CuI) or Copper(II) sulfate (B86663) (CuSO4) with a reducing agent (e.g., sodium ascorbate)
-
Base: DIPEA or 2,6-lutidine
-
Solvent: DMF or a mixture of DMF and DCM
Procedure:
-
Swell the dried resin-bound linear peptide in the chosen solvent system within a reaction vessel.
-
Add the copper source (e.g., 0.3 equivalents of CuI) and the base (e.g., 1 equivalent of DIPEA).
-
If using CuSO4, add a reducing agent like sodium ascorbate (B8700270) (0.5 equivalents).
-
Agitate the reaction mixture at room temperature for 12-24 hours.
-
Monitor the reaction progress by cleaving a small amount of resin and analyzing the product by mass spectrometry.
-
Once the cyclization is complete, wash the resin thoroughly with DMF, DCM, and MeOH.
-
Dry the resin-bound cyclic peptide under vacuum.
Protocol 3: Cleavage, Deprotection, and Purification
Materials:
-
Resin-bound cyclic peptide
-
Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% Triisopropylsilane (TIS))
-
Cold diethyl ether
-
RP-HPLC system with a C18 column
Procedure:
-
Treat the dried resin with the cleavage cocktail for 2-3 hours at room temperature to cleave the peptide and remove side-chain protecting groups.
-
Filter the resin and collect the filtrate.
-
Precipitate the crude cyclic peptide by adding the filtrate to cold diethyl ether.
-
Centrifuge to pellet the peptide and wash with cold ether.
-
Dissolve the crude peptide in a suitable solvent (e.g., water/acetonitrile mixture) and purify by RP-HPLC.
-
Lyophilize the pure fractions to obtain the final cyclic peptide.
Characterization
The final cyclic peptide should be characterized to confirm its identity and purity.
-
Mass Spectrometry: Electrospray ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) mass spectrometry should be used to confirm the molecular weight of the cyclic peptide.
-
Analytical RP-HPLC: The purity of the cyclic peptide should be assessed by analytical RP-HPLC, typically aiming for a purity of >95%.
Biological Activity and Signaling Pathways
Cyclic peptides are known to modulate various biological processes by interacting with specific cellular targets. For instance, they can act as agonists or antagonists of receptors, thereby influencing downstream signaling pathways.[6] The incorporation of unnatural amino acids can further enhance their biological activity and specificity. While a specific signaling pathway for peptides containing (2S,3R)-Abu(3-N3) has not been definitively established, cyclic peptides, in general, have been shown to be involved in modulating protein kinase signaling pathways and can act as chemical messengers in both prokaryotic and eukaryotic systems.[6][7] The evaluation of the biological activity of a novel cyclic peptide would typically involve in vitro assays to determine its binding affinity to a target protein and its effect on cellular signaling cascades.
The general mechanism of how a cyclic peptide can modulate a signaling pathway is illustrated below.
Conclusion
The use of this compound in solid-phase peptide synthesis provides a robust and efficient method for the preparation of novel cyclic peptides. The protocols outlined in these application notes offer a comprehensive guide for researchers in the field of peptide chemistry and drug development. The resulting cyclic peptides, with their enhanced stability and conformational constraints, are valuable tools for exploring biological processes and for the development of new therapeutic agents.
References
- 1. researchgate.net [researchgate.net]
- 2. Stabilized cyclic peptides as modulators of protein–protein interactions: promising strategies and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chemimpex.com [chemimpex.com]
- 4. Optimized syntheses of Fmoc azido amino acids for the preparation of azidopeptides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Peptide Conjugation via CuAAC ‘Click’ Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Peptide Cyclization and Cyclodimerization by CuI-Mediated Azide-Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Copper–ligand clusters dictate size of cyclized peptide formed during alkyne–azide cycloaddition on solid support - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Fmoc Deprotection of Peptides Containing Azido Groups
Introduction
The incorporation of azido (B1232118) functional groups into peptides is a powerful strategy for the development of novel therapeutics, diagnostic agents, and research tools. The azide (B81097) moiety serves as a versatile chemical handle for bioconjugation reactions, most notably the Nobel Prize-winning Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or "click chemistry," and the Staudinger ligation. The successful solid-phase peptide synthesis (SPPS) of azido-containing peptides relies on the stability of the azido group throughout the synthesis cycles. A critical step in Fmoc-based SPPS is the removal of the Nα-Fmoc protecting group, which is typically achieved under basic conditions. This document provides detailed application notes and protocols for the Fmoc deprotection of peptides containing azido groups, with a focus on maintaining the integrity of this important functional group.
The azido group is generally robust and stable under the standard basic conditions used for Fmoc deprotection, such as treatment with 20% piperidine (B6355638) in N,N-dimethylformamide (DMF).[1] However, careful consideration of the deprotection reagents, reaction times, and the specific amino acid sequence is crucial to prevent potential side reactions. These notes will outline the recommended conditions, potential pitfalls, and alternative strategies to ensure high-yield and high-purity synthesis of azido-peptides.
General Recommendations and Considerations
-
Standard Deprotection Reagent: For most applications, a solution of 20% piperidine in DMF is the recommended reagent for Fmoc deprotection of peptides containing azido groups. This reagent provides efficient Fmoc removal without compromising the integrity of the azido functionality.
-
Alternative Deprotection Reagents: In cases of base-sensitive sequences prone to side reactions like aspartimide formation or diketopiperazine formation, alternative deprotection reagents can be considered. A combination of a milder base like 5% (w/v) piperazine (B1678402) with 2% (v/v) 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) in DMF has been shown to be effective and rapid.[2][3]
-
Reaction Time: Standard Fmoc deprotection is typically complete within 5-10 minutes. Prolonged exposure to basic conditions should be avoided, especially for sensitive sequences. A two-step deprotection (e.g., 2 minutes followed by 5-7 minutes with fresh reagent) is a common and effective strategy.[2]
-
Monitoring Deprotection: The completion of the Fmoc deprotection can be monitored by UV spectroscopy of the wash-out, detecting the dibenzofulvene-piperidine adduct.
-
Special Case: N-terminal α-Azidoaspartate: Peptides with an N-terminal α-azidoaspartate residue have been reported to undergo elimination of the azide ion upon treatment with standard Fmoc deprotection reagents.[4] For such sequences, it is advisable to use alternative synthetic strategies or milder deprotection conditions, although specific protocols to completely avoid this are still under investigation. A possible approach could be the use of a different protecting group for the N-terminus of the α-azidoaspartate residue that can be removed under non-basic conditions.
Data Presentation
The following tables summarize the recommended Fmoc deprotection conditions and their compatibility with azido groups.
Table 1: Comparison of Common Fmoc Deprotection Reagents for Azido-Peptide Synthesis
| Deprotection Reagent | Concentration | Typical Deprotection Time | Azido Group Stability | Notes |
| Piperidine in DMF | 20% (v/v) | 2 x 5-10 min | High | The standard and most widely used reagent. Generally safe for azido groups. |
| Piperazine/DBU in DMF | 5% (w/v) / 2% (v/v) | 2 x 2-5 min | High | A faster and often cleaner alternative to piperidine. Reduces risk of aspartimide formation.[2][3] |
| DBU in DMF | 2% (v/v) | 2 x 2-5 min | High | Very fast deprotection, but should be used with a scavenger like piperazine to trap dibenzofulvene. Higher risk of base-catalyzed side reactions if used alone. |
Table 2: Influence of Deprotection Time on Azido Group Integrity (Illustrative)
| Deprotection Reagent | Deprotection Time | Estimated Azido Group Integrity |
| 20% Piperidine in DMF | 10 min | > 99% |
| 20% Piperidine in DMF | 30 min | > 98% |
| 20% Piperidine in DMF | 60 min | > 95% |
| 5% Piperazine / 2% DBU in DMF | 5 min | > 99% |
| 5% Piperazine / 2% DBU in DMF | 15 min | > 99% |
Note: The data in Table 2 is illustrative and based on the general understanding of azido group stability. Actual integrity may vary depending on the peptide sequence and specific reaction conditions.
Experimental Protocols
Protocol 1: Standard Fmoc Deprotection using Piperidine
Materials:
-
Fmoc-protected peptide-resin
-
20% (v/v) Piperidine in high-purity DMF
-
High-purity DMF
-
Reaction vessel for SPPS
Procedure:
-
Resin Swelling: Swell the Fmoc-protected peptide-resin in DMF for 30-60 minutes in a suitable reaction vessel.
-
Solvent Removal: Drain the DMF from the swollen resin.
-
First Deprotection: Add the 20% piperidine in DMF solution to the resin (approximately 10 mL per gram of resin).
-
Agitation: Agitate the mixture at room temperature for 2 minutes.
-
Reagent Removal: Drain the deprotection solution.
-
Second Deprotection: Add a fresh aliquot of the 20% piperidine in DMF solution.
-
Agitation: Agitate the mixture at room temperature for 5-8 minutes.
-
Reagent Removal: Drain the deprotection solution.
-
Washing: Wash the resin thoroughly with DMF (5-7 times) to remove residual piperidine and the dibenzofulvene-piperidine adduct. The resin is now ready for the next coupling step.
Protocol 2: Rapid Fmoc Deprotection using Piperazine/DBU
Materials:
-
Fmoc-protected peptide-resin
-
Deprotection solution: 5% (w/v) piperazine and 2% (v/v) DBU in high-purity DMF
-
High-purity DMF
-
Reaction vessel for SPPS
Procedure:
-
Resin Swelling: Swell the Fmoc-protected peptide-resin in DMF for 30-60 minutes.
-
Solvent Removal: Drain the DMF from the swollen resin.
-
First Deprotection: Add the 5% piperazine / 2% DBU in DMF solution to the resin.
-
Agitation: Agitate the mixture at room temperature for 2 minutes.
-
Reagent Removal: Drain the deprotection solution.
-
Second Deprotection: Add a fresh aliquot of the deprotection solution.
-
Agitation: Agitate the mixture at room temperature for 3-5 minutes.
-
Reagent Removal: Drain the deprotection solution.
-
Washing: Wash the resin thoroughly with DMF (5-7 times).
Visualizations
Diagram 1: Experimental Workflow for Fmoc Deprotection of Azido-Peptides
Caption: Workflow for Fmoc deprotection of azido-peptides.
Diagram 2: Logical Relationship of Reagent Choice and Azido Group Stability
Caption: Reagent choice and its impact on azido group stability.
References
Application Notes and Protocols for the Purification of Peptides Containing (2S,3R)-Fmoc-Abu(3-N3)-OH by HPLC
For Researchers, Scientists, and Drug Development Professionals
Introduction
The incorporation of unnatural amino acids into peptides is a key strategy for developing novel therapeutics with enhanced stability, modified conformational properties, and improved pharmacokinetic profiles. (2S,3R)-Fmoc-Abu(3-N3)-OH is an unnatural amino acid containing an azide (B81097) group, which is a versatile chemical handle for bioconjugation via "click chemistry" reactions like the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) or Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). The successful synthesis and subsequent application of these modified peptides are critically dependent on their purity.
Reversed-phase high-performance liquid chromatography (RP-HPLC) is the standard and most powerful technique for the purification of synthetic peptides.[1] This document provides detailed application notes and protocols for the analytical and preparative RP-HPLC purification of peptides containing this compound.
Principles of RP-HPLC for Azido-Peptide Purification
RP-HPLC separates molecules based on their hydrophobicity.[2] Peptides are loaded onto a hydrophobic stationary phase (typically C18-modified silica) in a polar mobile phase (aqueous) and are eluted by increasing the concentration of a less polar organic solvent, such as acetonitrile (B52724).[1] The retention time of a peptide is influenced by its amino acid composition and sequence.[3]
The introduction of the azide group (-N3) in (2S,3R)-Abu(3-N3)-OH can increase the hydrophobicity of the peptide, which may lead to a longer retention time compared to its non-azidated counterpart.[4] However, the overall effect on retention is dependent on the context of the entire peptide sequence.
Experimental Protocols
1. Solid-Phase Peptide Synthesis (SPPS) and Cleavage
The peptide containing this compound is first synthesized on a solid support resin using standard Fmoc-based chemistry. The unnatural amino acid is incorporated at the desired position in the peptide sequence.
-
Resin and Linker: Choice of resin (e.g., Rink Amide, Wang) depends on the desired C-terminal functionality (amide or carboxylic acid).
-
Fmoc Deprotection: The Fmoc protecting group is removed from the N-terminus of the growing peptide chain using a basic solution, typically 20% piperidine (B6355638) in N,N-dimethylformamide (DMF).[5]
-
Amino Acid Coupling: The carboxyl group of the incoming Fmoc-protected amino acid (including Fmoc-Abu(3-N3)-OH) is activated using a coupling reagent (e.g., HBTU, HATU) and coupled to the free N-terminal amine of the peptide-resin.[5]
-
Cleavage and Deprotection: After synthesis is complete, the peptide is cleaved from the resin, and the side-chain protecting groups are removed simultaneously using a cleavage cocktail, commonly containing trifluoroacetic acid (TFA) and scavengers (e.g., water, triisopropylsilane).
2. Crude Peptide Preparation for HPLC
-
After cleavage, the peptide is precipitated with cold diethyl ether.
-
The suspension is centrifuged to pellet the crude peptide. The ether is decanted, and the pellet is washed with cold ether to remove scavengers.
-
The crude peptide pellet is dried under vacuum.
-
The dried peptide is dissolved in a suitable solvent for HPLC injection. A common choice is a mixture of Mobile Phase A and B (e.g., 50% acetonitrile in water with 0.1% TFA). The concentration is typically around 1-5 mg/mL for analytical runs and can be higher for preparative runs, depending on column capacity.
-
The sample is filtered through a 0.45 µm syringe filter to remove any particulate matter.
3. Analytical RP-HPLC Protocol
This protocol is used to assess the purity of the crude peptide and to optimize the separation conditions for preparative HPLC.
-
HPLC System: An HPLC system equipped with a UV detector, a binary or quaternary pump, an autosampler, and a column oven.
-
Column: A C18 reversed-phase column is standard (e.g., 4.6 x 150 mm, 5 µm particle size, 100-300 Å pore size).[6]
-
Mobile Phase A: 0.1% (v/v) Trifluoroacetic Acid (TFA) in HPLC-grade water.
-
Mobile Phase B: 0.1% (v/v) TFA in HPLC-grade acetonitrile.
-
Column Equilibration: Equilibrate the column with the initial mobile phase conditions (e.g., 95% Mobile Phase A, 5% Mobile Phase B) for at least 10-15 column volumes or until a stable baseline is achieved.
-
Injection Volume: 10-20 µL.
-
Flow Rate: 1.0 mL/min.
-
Detection: Monitor UV absorbance at 214-220 nm (for the peptide backbone) and 265 nm (if the N-terminal Fmoc group is still present, though it is typically removed).[6][7]
-
Gradient: A typical starting gradient is 5% to 65% Mobile Phase B over 30 minutes.
4. Preparative RP-HPLC Protocol
The goal of preparative HPLC is to isolate the target peptide from impurities. The conditions are scaled up from the optimized analytical method.
-
Column: A larger-bore C18 reversed-phase column (e.g., 21.2 x 250 mm, 10 µm particle size).
-
Mobile Phase A: 0.1% (v/v) TFA in HPLC-grade water.
-
Mobile Phase B: 0.1% (v/v) TFA in HPLC-grade acetonitrile.
-
Sample Loading: Dissolve the crude peptide in the minimum volume of a weak solvent (low % of Mobile Phase B) to ensure it binds to the column head.
-
Flow Rate: Adjusted for the larger column diameter (e.g., 15-20 mL/min).
-
Gradient: A shallower gradient around the elution point of the target peptide, as determined by the analytical run, is used to maximize resolution.
-
Fraction Collection: Collect fractions corresponding to the peak of interest.
-
Purity Analysis: Analyze the collected fractions by analytical HPLC and mass spectrometry to confirm the purity and identity of the peptide.
-
Lyophilization: Pool the fractions containing the pure peptide and freeze-dry to obtain the final product as a fluffy white powder.
Data Presentation
The following tables provide representative parameters and hypothetical results for the purification of a model azido-peptide. These should be used as a starting point and optimized for your specific peptide.
Table 1: Analytical HPLC Parameters
| Parameter | Value |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% TFA in Water |
| Mobile Phase B | 0.1% TFA in Acetonitrile |
| Flow Rate | 1.0 mL/min |
| Detection | 220 nm |
| Column Temperature | 30 °C |
| Injection Volume | 20 µL (1 mg/mL) |
| Gradient | 5% to 65% B over 30 min |
Table 2: Preparative HPLC Parameters
| Parameter | Value |
| Column | C18, 21.2 x 250 mm, 10 µm |
| Mobile Phase A | 0.1% TFA in Water |
| Mobile Phase B | 0.1% TFA in Acetonitrile |
| Flow Rate | 20 mL/min |
| Detection | 220 nm |
| Column Temperature | Ambient |
| Sample Load | 50-100 mg crude peptide |
| Gradient | Optimized shallow gradient (e.g., 25% to 45% B over 40 min) |
Table 3: Hypothetical Purification Summary for a Model Azido-Peptide
| Step | Sample Volume (mL) | Peptide Conc. (mg/mL) | Total Peptide (mg) | Purity (%) | Yield (%) |
| Crude Peptide | 20 | 5.0 | 100 | ~65% | 100% |
| Pooled Fractions | 150 | 0.25 | 37.5 | >98% | ~58% |
| Final Lyophilized | N/A | N/A | 35 | >98% | ~54% |
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Poor Peak Shape (Tailing) | Column degradation; secondary interactions with silica (B1680970); low TFA concentration. | Use a new column; increase TFA concentration slightly (e.g., to 0.12%); use a high-purity silica column. |
| No Peptide Elution | Peptide is too hydrophobic; insufficient organic solvent in the gradient. | Extend the gradient to a higher percentage of Mobile Phase B (e.g., 95%); consider a different stationary phase (C8 or C4). |
| Poor Resolution of Impurities | Gradient is too steep; column is overloaded. | Use a shallower gradient around the elution time of the target peptide; reduce the sample load. |
| Loss of Azide Group | Presence of reducing agents in the cleavage cocktail (e.g., thiols). | Ensure the cleavage cocktail is free from reagents that can reduce the azide group. |
By following these detailed protocols and considerations, researchers can effectively purify peptides containing this compound, ensuring high-quality material for subsequent applications in research and drug development.
References
- 1. ajpamc.com [ajpamc.com]
- 2. HPLC Analysis and Purification of Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Requirements for prediction of peptide retention time in reversed-phase high-performance liquid chromatography: hydrophilicity/hydrophobicity of side-chains at the N- and C-termini of peptides are dramatically affected by the end-groups and location - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Optimized syntheses of Fmoc azido amino acids for the preparation of azidopeptides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]
- 6. RP-HPLC Peptide Purity Analysis - Creative Proteomics [creative-proteomics.com]
- 7. benchchem.com [benchchem.com]
Synthesis of Fluorescently Labeled Peptides with Click Chemistry: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The precise covalent labeling of peptides with fluorescent probes is a cornerstone technique in modern biological research and drug development. Fluorescently labeled peptides are indispensable tools for a wide array of applications, including fluorescence microscopy, flow cytometry, high-throughput screening, and in vivo imaging. Among the various bioconjugation techniques, "click chemistry," particularly the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), has emerged as a powerful and versatile strategy for peptide modification.[][2] This approach offers a highly specific, efficient, and reliable method to attach fluorescent dyes to peptides under mild, aqueous conditions.[]
The principle of click chemistry lies in the rapid and selective reaction between two bioorthogonal functional groups, typically an azide (B81097) and a terminal alkyne, to form a stable triazole linkage.[][3] This reaction is highly efficient, proceeds with high yields, and is compatible with a wide range of functional groups present in peptides and fluorescent dyes, often eliminating the need for protecting groups.[][4] The resulting 1,2,3-triazole ring is chemically stable and resistant to hydrolysis, oxidation, and enzymatic degradation, making it an ideal linker for biological applications.[][3]
These application notes provide a comprehensive overview and detailed protocols for the synthesis of fluorescently labeled peptides using click chemistry.
Principle of the Method
The overall workflow for synthesizing fluorescently labeled peptides via click chemistry involves two primary stages:
-
Solid-Phase Peptide Synthesis (SPPS): The peptide of interest is synthesized on a solid support using standard Fmoc (9-fluorenylmethyloxycarbonyl) chemistry.[5] An amino acid bearing either an azide or an alkyne functional group is incorporated at a specific site within the peptide sequence.[6]
-
Click Chemistry Labeling: The azide- or alkyne-modified peptide is then reacted with a fluorescent dye that has the complementary functional group (an alkyne or azide, respectively). This reaction results in the formation of a stable triazole linkage, covalently attaching the fluorescent dye to the peptide.[] This can be performed while the peptide is still on the resin (on-resin) or after cleavage and purification (in-solution).
Data Presentation
Table 1: Comparison of CuAAC and SPAAC for Peptide Labeling
| Feature | Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) |
| Catalyst | Copper(I) | None |
| Biocompatibility | Lower, due to potential copper cytotoxicity.[2][7] Mitigation strategies include using chelating ligands.[8] | High, catalyst-free and suitable for living systems.[2][9] |
| Reaction Kinetics | Very fast, with second-order rate constants typically in the range of 10² - 10³ M⁻¹s⁻¹.[2][8] Reaction is often complete within minutes to a few hours.[2] | Fast, but generally slower than CuAAC, with second-order rate constants ranging from 10⁻³ to 1 M⁻¹s⁻¹, highly dependent on the cyclooctyne (B158145) structure.[2] Reaction times can range from 1 to 12 hours or longer.[2] |
| Reactants | Terminal alkyne and azide | Strained cyclooctyne (e.g., DBCO, BCN) and azide.[2] |
| Yield | Generally high specificity and near-quantitative yields under optimized conditions.[2] | High specificity and can achieve high yields, though sometimes lower than CuAAC.[2] |
| Cost | Terminal alkynes are generally less expensive. | Strained cyclooctynes are typically more expensive.[2] |
Table 2: Example Labeling Efficiency of a Peptide with FITC (via traditional NHS ester chemistry for comparison)
| Dye:Peptide Molar Ratio | Reaction Time (hours) | Labeling Efficiency (%)* | Degree of Labeling (DOL)** |
| 3:1 | 3 | 45 | ~1.1 |
| 5:1 | 3 | 70 | ~1.3 |
| 10:1 | 3 | 85 | ~1.6 |
| 5:1 | 8 (overnight) | 80 | ~1.4 |
| 10:1 | 8 (overnight) | 90 | ~1.8 |
*Labeling Efficiency determined by HPLC peak area integration at 494 nm.[10] **Degree of Labeling (DOL) is the average number of dye molecules per peptide. A DOL close to 1 is often desired to avoid self-quenching and altered biological activity.[10]
Table 3: Common Fluorescent Dyes for Click Chemistry Peptide Labeling
| Fluorescent Dye | Excitation (nm) | Emission (nm) | Key Features |
| FAM (Carboxyfluorescein) | ~494 | ~518 | Popular green fluorophore, good water solubility.[11][12] |
| TAMRA (Tetramethylrhodamine) | ~557 | ~583 | Red fluorophore, often used in FRET studies.[11][12] |
| Cyanine Dyes (e.g., Cy3, Cy5) | 550 (Cy3), 650 (Cy5) | 570 (Cy3), 670 (Cy5) | Range of spectral properties for multiplexing.[11][12] |
| Alexa Fluor Dyes | Wide Range | Wide Range | Highly photostable and bright, water-soluble.[11] |
| BODIPY Dyes | Varies | Varies | High quantum yield, sharp emission peaks, suitable for membrane studies.[] |
| Coumarin Dyes (e.g., AMCA) | ~353 | ~455 | Predominantly used for blue fluorescent peptides, high quantum yield.[13] |
Experimental Protocols
Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of an Azide- or Alkyne-Modified Peptide
This protocol outlines the manual synthesis of a peptide containing an unnatural amino acid with an azide or alkyne functionality using Fmoc chemistry.
Materials:
-
Fmoc-Rink Amide resin
-
Fmoc-protected amino acids (standard and azide/alkyne-modified, e.g., Fmoc-L-propargylglycine, Fmoc-L-azidolysine)
-
Coupling reagent: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)
-
Base: DIPEA (N,N-diisopropylethylamine)
-
Deprotection reagent: 20% piperidine (B6355638) in DMF (N,N-dimethylformamide)
-
Solvents: DMF, DCM (dichloromethane)
-
Washing solvent: Methanol (B129727)
-
Cleavage cocktail: 95% TFA (trifluoroacetic acid), 2.5% TIS (triisopropylsilane), 2.5% water
-
Cold diethyl ether
Procedure:
-
Resin Swelling: Swell the Fmoc-Rink Amide resin in DMF in a reaction vessel for 30 minutes.
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add 20% piperidine in DMF to the resin and agitate for 5 minutes.
-
Drain and repeat the piperidine treatment for 15 minutes.
-
Wash the resin thoroughly with DMF (3x) and DCM (3x).
-
-
Amino Acid Coupling:
-
In a separate tube, dissolve the Fmoc-amino acid (3 equivalents relative to resin loading), HBTU (2.9 equivalents), and DIPEA (6 equivalents) in DMF.
-
Pre-activate for 5 minutes.
-
Add the activated amino acid solution to the resin and agitate for 1-2 hours.
-
Monitor the coupling reaction using a Kaiser test.
-
-
Washing: Wash the resin with DMF (3x) and DCM (3x).
-
Repeat Synthesis Cycle: Repeat steps 2-4 for each amino acid in the peptide sequence. Incorporate the azide- or alkyne-modified amino acid at the desired position using the same coupling procedure.
-
Final Fmoc Deprotection: After the final coupling step, remove the N-terminal Fmoc group as described in step 2.
-
Resin Washing and Drying: Wash the resin with DMF (3x), DCM (3x), and methanol (3x). Dry the resin under vacuum.
-
Cleavage and Precipitation:
-
Treat the dried resin with the cleavage cocktail for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate.
-
Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether.
-
Dry the crude peptide pellet.
-
Protocol 2: In-Solution Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Labeling
This protocol describes the labeling of a purified azide-modified peptide with an alkyne-functionalized fluorescent dye in solution.
Materials:
-
Purified azide-containing peptide
-
Alkyne-functionalized fluorescent dye (1.2-1.5 equivalents)
-
Copper(II) sulfate (B86663) (CuSO₄) stock solution (e.g., 100 mM in water)
-
Sodium ascorbate (B8700270) stock solution (e.g., 1 M in water, prepare fresh )
-
Copper ligand (e.g., THPTA or BTTAA) stock solution (e.g., 100 mM in DMSO/water)
-
Buffer: Phosphate-buffered saline (PBS) or other suitable buffer (e.g., 0.1 M sodium bicarbonate, pH 8)
-
Solvent: DMSO (if needed to dissolve the dye)
Procedure:
-
Dissolve Reactants:
-
Dissolve the azide-containing peptide in the chosen buffer to a final concentration of 1-5 mg/mL.
-
Dissolve the alkyne-functionalized dye in a minimal amount of DMSO.
-
-
Reaction Setup:
-
To the peptide solution, add the dissolved alkyne-functionalized dye.
-
Add the copper ligand to a final concentration of approximately 1 mM.
-
Add CuSO₄ to a final concentration of approximately 0.2 mM.
-
-
Initiate the Reaction: Initiate the click reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of approximately 2 mM.
-
Reaction: Gently mix the reaction and allow it to proceed at room temperature for 1-4 hours. Protect the reaction from light by wrapping the vial in aluminum foil.
-
Monitoring: Monitor the reaction progress by RP-HPLC. The labeled peptide will have a different retention time and will be detectable at the absorbance wavelength of the fluorophore.
-
Purification: Purify the fluorescently labeled peptide by RP-HPLC to remove unreacted dye, catalyst, and other reagents.
Protocol 3: In-Solution Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) Labeling
This protocol is for the copper-free labeling of a purified azide-modified peptide with a strained cyclooctyne-functionalized fluorescent dye.
Materials:
-
Purified azide-containing peptide
-
Strained cyclooctyne-functionalized dye (e.g., DBCO-dye) (1.5-3 equivalents)
-
Buffer: PBS or other suitable aqueous buffer
-
Solvent: DMSO (if needed to dissolve the dye)
Procedure:
-
Dissolve Reactants:
-
Dissolve the azide-containing peptide in the buffer.
-
Dissolve the strained cyclooctyne-dye in a minimal amount of DMSO.
-
-
Reaction Setup: Add the dissolved strained cyclooctyne-dye to the peptide solution.
-
Reaction: Incubate the mixture at room temperature or 37°C for 1-12 hours, protected from light. Reaction times may vary depending on the specific cyclooctyne used.[2]
-
Monitoring and Purification: Monitor the reaction and purify the labeled peptide by RP-HPLC as described for the CuAAC protocol.
Protocol 4: Purification and Quality Control of Fluorescently Labeled Peptides
Materials:
-
Crude labeled peptide solution
-
Reversed-phase HPLC (RP-HPLC) system with a C18 column
-
Mobile Phase A: 0.1% TFA in water
-
Mobile Phase B: 0.1% TFA in acetonitrile
-
Mass spectrometer (e.g., ESI-MS)
Procedure:
-
Purification:
-
Dissolve the crude labeled peptide in a minimal amount of the initial mobile phase.
-
Inject the sample onto the C18 column.
-
Elute the peptide using a linear gradient of Mobile Phase B (e.g., 5% to 95% over 30 minutes).
-
Monitor the elution at two wavelengths: ~220 nm (for the peptide backbone) and the maximum absorbance wavelength of the fluorescent dye.
-
Collect the fractions corresponding to the peak that absorbs at both wavelengths.
-
-
Quality Control:
-
Purity Analysis: Analyze the purity of the collected fractions by analytical RP-HPLC. A purity of >95% is typically desired for most applications.[14]
-
Identity Confirmation: Confirm the mass of the final labeled peptide by ESI-MS to ensure successful conjugation.
-
-
Lyophilization: Freeze-dry the pure fractions to obtain the final fluorescently labeled peptide as a powder. Store at -20°C or -80°C, protected from light.
Visualizations
Caption: Overall workflow for the synthesis of fluorescently labeled peptides.
Caption: The CuAAC reaction for peptide labeling.
References
- 2. benchchem.com [benchchem.com]
- 3. jpt.com [jpt.com]
- 4. bachem.com [bachem.com]
- 5. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
- 6. Stepwise triple-click functionalization of synthetic peptides - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C8OB01617H [pubs.rsc.org]
- 7. Specific and quantitative labeling of biomolecules using click chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Click Chemistry Reactions: CuAAC, SPAAC, Diels-Alder | Biopharma PEG [biochempeg.com]
- 10. benchchem.com [benchchem.com]
- 11. Fluorescent Peptides: A Guide for Life Science Researchers - AltaBioscience [altabioscience.com]
- 12. Peptide fluorescent labeling - SB-PEPTIDE - Peptide engineering [sb-peptide.com]
- 13. lubio.ch [lubio.ch]
- 14. Reverse-phase HPLC Peptide Purification - Creative Peptides-Peptide Drug Discovery [pepdd.com]
Application Notes and Protocols for Peptide Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and step-by-step protocols for the bioconjugation of peptides to other molecules, a critical process in drug development, diagnostics, and materials science. By covalently linking peptides with specific functionalities to other entities such as proteins, nanoparticles, or small molecules, researchers can enhance their therapeutic efficacy, improve stability, and enable targeted delivery.[1][2][3] This document focuses on three prevalent bioconjugation chemistries: Maleimide-Thiol coupling, N-Hydroxysuccinimide (NHS) Ester acylation, and Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) "Click Chemistry".
Core Bioconjugation Chemistries: A Comparative Overview
The selection of a bioconjugation strategy is contingent on various factors including the functional groups present on the peptide and the molecule to be conjugated, the desired specificity of the linkage, and the required stability of the final conjugate. The following sections detail the principles and provide quantitative data for common peptide bioconjugation methods.
Maleimide-Thiol Conjugation
Maleimide-thiol chemistry is a widely utilized bioconjugation technique that facilitates the specific and efficient coupling of molecules.[4] The reaction involves the nucleophilic addition of a thiol group, typically from a cysteine residue within a peptide, to the double bond of a maleimide (B117702) group.[4][5] This forms a stable thioether bond under mild reaction conditions.[4][6] This chemistry is highly selective for thiols at a pH range of 6.5-7.5, which minimizes side reactions with other functional groups like amines.[4]
Quantitative Data for Maleimide-Thiol Conjugation
| Parameter | Recommended Conditions | Notes |
| Target Residue | Cysteine (thiol group) | The peptide must contain a free thiol group. Disulfide bonds must be reduced prior to conjugation.[4] |
| pH of Reaction Buffer | 7.0 - 7.5 | PBS, Tris, and HEPES buffers are suitable. The buffer should be degassed to prevent thiol oxidation.[5][7] |
| Molar Excess of Maleimide Reagent | 10:1 to 20:1 (Maleimide:Peptide) | The optimal ratio should be determined empirically. For nanoparticle conjugation, ratios of 2:1 to 5:1 (maleimide:thiol) have been reported as optimal.[6] |
| Reaction Time | 30 minutes to 2 hours at Room Temperature or Overnight at 4°C | Reaction progress can be monitored by analytical techniques like HPLC.[4][6] |
| Peptide Concentration | 1 - 10 mg/mL | Higher concentrations can improve reaction efficiency.[5][7] |
| Reducing Agent (if needed) | TCEP (Tris(2-carboxyethyl)phosphine) | A 10 to 100-fold molar excess of TCEP is recommended to reduce disulfide bonds. TCEP does not need to be removed before the conjugation step.[4][8] |
| Conjugation Efficiency | Variable, can reach up to 84 ± 4% | Efficiency is dependent on the specific reactants and conditions.[6] |
Experimental Workflow: Maleimide-Thiol Conjugation
NHS Ester Conjugation
N-Hydroxysuccinimide (NHS) ester chemistry is a robust and widely used method for labeling peptides and proteins.[] This technique targets primary amines, specifically the ε-amino group of lysine (B10760008) residues and the N-terminal α-amino group of the peptide.[][10] The NHS ester reacts with the nucleophilic amine to form a stable and irreversible amide bond.[] The reaction is most efficient at a slightly alkaline pH (7.2-8.5), which deprotonates the primary amines, thereby increasing their nucleophilicity.[][10]
Quantitative Data for NHS Ester Conjugation
| Parameter | Recommended Conditions | Notes |
| Target Residue | Lysine (ε-amino group), N-terminus (α-amino group) | Abundant on the surface of most proteins, which can lead to heterogeneous labeling.[11] |
| pH of Reaction Buffer | 8.0 - 9.0 (Optimal: 8.5) | Higher pH increases the rate of aminolysis but also the rate of hydrolysis of the NHS ester.[][10] Sodium bicarbonate or borate (B1201080) buffers are commonly used. |
| Molar Excess of NHS Ester | 5:1 to 20:1 (Dye:Protein) | The optimal ratio should be determined empirically for each peptide to achieve the desired degree of labeling (DOL).[10][11] |
| Reaction Time | 1 - 4 hours at Room Temperature or Overnight at 4°C | Longer incubation times may be necessary at lower temperatures or pH.[10][11] |
| Peptide/Protein Concentration | 1 - 10 mg/mL | Higher concentrations generally improve labeling efficiency.[10][11] |
| Quenching Reagent (Optional) | Tris or Glycine (50-100 mM final concentration) | Used to stop the reaction by consuming unreacted NHS esters. |
Experimental Workflow: NHS Ester Conjugation
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) "Click Chemistry"
"Click chemistry" encompasses a class of reactions that are rapid, selective, and high-yielding.[12][13] The most prominent example in bioconjugation is the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), which forms a stable 1,2,3-triazole linkage between an azide-functionalized molecule and an alkyne-functionalized molecule.[13][14] This reaction is bio-orthogonal, meaning it does not interfere with native biological functional groups, and can be performed under mild, aqueous conditions.[12][14]
Quantitative Data for CuAAC "Click Chemistry"
| Parameter | Recommended Conditions | Notes |
| Target Functional Groups | Terminal Alkyne and Azide | These groups must be incorporated into the peptide and the molecule to be conjugated.[13] |
| Catalyst | Copper(I) source (e.g., Copper(II) sulfate (B86663) with a reducing agent like sodium ascorbate (B8700270), or copper wire) | The copper catalyst is essential for the reaction.[13][14] |
| Solvent | Aqueous buffers, DMF, or DMSO | The choice of solvent depends on the solubility of the reactants.[14] |
| Temperature | Room Temperature to 50°C | The reaction is robust and can proceed under a range of temperatures.[14] |
| Reaction Time | Varies, can be rapid | Reaction completion can be monitored by analytical methods. |
| Conjugation Efficiency | High, often >95% | CuAAC is known for its high efficiency and specificity.[14] |
Experimental Workflow: CuAAC "Click Chemistry"
Experimental Protocols
Protocol 1: Maleimide-Thiol Conjugation of a Peptide to a Protein
This protocol details the conjugation of a cysteine-containing peptide to a protein functionalized with maleimide groups.
Materials:
-
Cysteine-containing peptide
-
Maleimide-activated protein
-
Degassed Conjugation Buffer: Phosphate-Buffered Saline (PBS), Tris, or HEPES, pH 7.0-7.5[5]
-
Tris(2-carboxyethyl)phosphine (TCEP)
-
Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)
-
Purification system (e.g., size-exclusion chromatography, HPLC)
Procedure:
-
Peptide Preparation: a. Dissolve the cysteine-containing peptide in the degassed conjugation buffer to a final concentration of 1-10 mg/mL.[7] b. If the peptide contains disulfide bonds, add a 100-fold molar excess of TCEP to the peptide solution.[5] c. Incubate at room temperature for 20 minutes to reduce the disulfide bonds.[5][7]
-
Protein Preparation: a. Dissolve the maleimide-activated protein in the degassed conjugation buffer.
-
Conjugation Reaction: a. Add the maleimide-activated protein solution to the peptide solution. A 10 to 20-fold molar excess of the maleimide groups to the thiol groups is a common starting point.[6] b. Mix thoroughly and incubate the reaction mixture at room temperature for 2 hours or overnight at 4°C with gentle stirring.[4][7] Protect the reaction from light if using fluorescently labeled molecules.[4]
-
Purification: a. Purify the peptide-protein conjugate from unreacted components using gel filtration, HPLC, or dialysis.[5][7]
-
Characterization: a. Confirm the successful conjugation and assess the purity of the final product using SDS-PAGE and mass spectrometry.[8]
Protocol 2: NHS Ester Labeling of a Peptide with a Fluorescent Dye
This protocol describes the labeling of a peptide containing primary amines with a fluorescent dye activated with an NHS ester.
Materials:
-
Peptide with at least one primary amine (N-terminus or lysine)
-
Fluorescent Dye NHS ester
-
Anhydrous DMSO or DMF
-
Labeling Buffer: 0.1 M Sodium Bicarbonate or Sodium Borate, pH 8.5[10]
-
Quenching Buffer (optional): 1 M Tris-HCl or Glycine, pH 7.4
-
Purification system (e.g., RP-HPLC, size-exclusion chromatography)
Procedure:
-
Peptide and Dye Preparation: a. Dissolve the peptide in the Labeling Buffer to a concentration of 2-10 mg/mL.[10] b. Immediately before use, dissolve the dye NHS ester in anhydrous DMSO or DMF to a concentration of 10 mg/mL.[10][15]
-
Conjugation Reaction: a. Calculate the volume of the dye NHS ester solution needed to achieve a 5:1 to 20:1 molar excess of dye to peptide.[10] b. While gently vortexing, add the dye NHS ester solution to the peptide solution.[11] c. Incubate the reaction for 1-3 hours at room temperature, protected from light.[10][11]
-
Quenching (Optional): a. To stop the reaction, add the Quenching Buffer to a final concentration of 50-100 mM and incubate for an additional 30 minutes at room temperature.[11]
-
Purification: a. Purify the labeled peptide from the free dye and other reaction components using RP-HPLC or size-exclusion chromatography.[10]
-
Characterization: a. Determine the Degree of Labeling (DOL) using spectrophotometry. b. Confirm the identity and purity of the labeled peptide using mass spectrometry and analytical HPLC.[8][10]
Protocol 3: CuAAC "Click Chemistry" Conjugation of a Peptide to a Small Molecule
This protocol outlines the general steps for conjugating an azide-modified peptide to an alkyne-modified small molecule.
Materials:
-
Azide-modified peptide
-
Alkyne-modified small molecule
-
Reaction Buffer (e.g., PBS, Tris buffer)
-
Copper(II) sulfate (CuSO₄)
-
Sodium ascorbate
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand (optional, to stabilize Cu(I))
-
Purification system (e.g., HPLC)
Procedure:
-
Reagent Preparation: a. Dissolve the azide-modified peptide and the alkyne-modified small molecule in the Reaction Buffer. b. Prepare stock solutions of CuSO₄ and sodium ascorbate in water.
-
Conjugation Reaction: a. In a reaction vessel, combine the azide-modified peptide and a slight molar excess of the alkyne-modified small molecule. b. Add the THPTA ligand if used. c. Add the CuSO₄ solution to the reaction mixture. d. Initiate the reaction by adding the sodium ascorbate solution. The final concentration of copper and ascorbate should be in the low millimolar range. e. Allow the reaction to proceed at room temperature for 1-4 hours, or until completion as monitored by an appropriate analytical technique.
-
Purification: a. Purify the peptide-small molecule conjugate using RP-HPLC to remove the catalyst and unreacted starting materials.
-
Characterization: a. Characterize the purified conjugate by mass spectrometry and NMR to confirm the successful formation of the triazole linkage and the structure of the final product.
References
- 1. Bioconjugation Techniques for Enhancing Stability and Targeting Efficiency of Protein and Peptide Therapeutics - Bisht - Current Protein & Peptide Science [rjsvd.com]
- 2. Why bioconjugation is so important to peptides | Blog | Biosynth [biosynth.com]
- 3. A Guide to the Basics of Peptide Conjugation | Neuland Labs [neulandlabs.com]
- 4. benchchem.com [benchchem.com]
- 5. lumiprobe.com [lumiprobe.com]
- 6. Maleimide labeling of thiolated biomolecules [biosyn.com]
- 7. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 8. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. qyaobio.com [qyaobio.com]
- 13. lifetein.com [lifetein.com]
- 14. Peptide Conjugation via CuAAC ‘Click’ Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 15. NHS ester protocol for labeling proteins [abberior.rocks]
Application Notes and Protocols for (2S,3R)-Fmoc-Abu(3-N3)-OH in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
(2S,3R)-Fmoc-Abu(3-N3)-OH is a non-proteinogenic amino acid derivative that serves as a versatile building block in drug discovery and peptide chemistry.[1][2] Its key feature is the presence of an azide (B81097) (N3) group on the side chain, which allows for highly specific and efficient modification of peptides through "click chemistry".[3][4] The fluorenylmethyloxycarbonyl (Fmoc) protecting group on the α-amine makes it fully compatible with standard solid-phase peptide synthesis (SPPS) protocols.[][6]
The primary application of this compound is the introduction of a bioorthogonal handle into a peptide sequence. This azide handle can then be selectively reacted with an alkyne-containing molecule in the presence of a copper(I) catalyst (Copper-Catalyzed Azide-Alkyne Cycloaddition, CuAAC) or with a strained cyclooctyne (B158145) derivative without a catalyst (Strain-Promoted Azide-Alkyne Cycloaddition, SPAAC).[2][3] This enables the site-specific conjugation of a wide range of functionalities to the peptide, including:
-
Small molecule drugs: Creating peptide-drug conjugates (PDCs) for targeted delivery.
-
Imaging agents: Attaching fluorescent dyes or radiolabels for diagnostic purposes.
-
PEGylation: Modifying peptides with polyethylene (B3416737) glycol (PEG) to improve their pharmacokinetic properties.
-
Cross-linkers: Inducing specific conformations or creating stapled peptides.
A notable example of its application is in the synthesis of analogs of the lipopeptide antibiotic daptomycin (B549167), where modifications to the peptide backbone are explored to enhance its antimicrobial activity.[7][8][9][10]
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₁₉H₁₈N₄O₄ |
| Molecular Weight | 366.37 g/mol |
| Appearance | White to off-white powder |
| Purity (HPLC) | ≥98.0% |
| Solubility | Soluble in DMF, NMP, and other common SPPS solvents |
| Storage Temperature | 2-8 °C |
Table 2: Representative Efficiencies in Peptide Synthesis and Modification
| Parameter | Representative Value | Notes |
| Coupling Efficiency in Fmoc-SPPS | >99% | Comparable to other standard Fmoc-protected amino acids when using appropriate coupling reagents.[11] |
| Crude Peptide Purity (Post-SPPS) | 70-90% | Dependent on peptide sequence and length. The mild conditions of Fmoc-SPPS generally result in high-purity crude products.[11] |
| CuAAC Click Reaction Yield (On-Resin) | >95% | Typically high-yielding when performed with an excess of the alkyne-functionalized molecule and a suitable copper(I) source.[12] |
| SPAAC Click Reaction Yield (In Solution) | >90% | Efficient reaction under physiological conditions without the need for a cytotoxic copper catalyst.[3] |
Note: The values in this table are representative and can vary depending on the specific peptide sequence, coupling reagents, and reaction conditions.
Table 3: Example Application in Daptomycin Analog Synthesis - Minimum Inhibitory Concentrations (MICs)
| Compound | Modification | MIC (µg/mL) vs. S. aureus |
| Daptomycin | Natural Product | 0.5 - 1.0 |
| Analog 1 (Dap-E12-W13) | Kyn13 -> Trp, MeGlu12 -> Glu | ~2.0 - 4.0 |
| Analog 2 (with further modification) | Introduction of a novel moiety via click chemistry at a position incorporating (2S,3R)-Abu(3-N3) | Variable |
Note: This table provides an illustrative example. The actual MIC values for novel analogs synthesized using this compound would need to be determined experimentally. The MIC for Dap-E12-W13 is an approximation from the literature.[7][13]
Experimental Protocols
Protocol 1: Incorporation of this compound into a Peptide Sequence via Fmoc-SPPS
This protocol describes the manual solid-phase synthesis of a peptide containing this compound on a 0.1 mmol scale.
Materials:
-
Rink Amide resin (or other suitable solid support)
-
This compound
-
Other required Fmoc-protected amino acids
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Dichloromethane (DCM), peptide synthesis grade
-
20% (v/v) Piperidine (B6355638) in DMF
-
Coupling reagent: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)
-
Base: N,N-Diisopropylethylamine (DIPEA)
-
Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% H₂O)
-
Cold diethyl ether
-
Peptide synthesis vessel
-
Shaker or automated peptide synthesizer
Procedure:
-
Resin Swelling: Swell the resin in DMF for 30-60 minutes in the reaction vessel.
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add the 20% piperidine in DMF solution to the resin.
-
Agitate for 5 minutes, then drain.
-
Add a fresh portion of 20% piperidine in DMF and agitate for 15 minutes.
-
Drain the solution and wash the resin thoroughly with DMF (5 x 1 min).
-
-
Coupling of this compound:
-
In a separate vial, dissolve this compound (3 eq.), HBTU (2.9 eq.), and DIPEA (6 eq.) in DMF.
-
Allow the activation to proceed for 2-5 minutes.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate for 1-2 hours at room temperature.
-
Drain the coupling solution and wash the resin with DMF (3 x 1 min).
-
(Optional) Perform a Kaiser test to confirm complete coupling. If the test is positive (blue), repeat the coupling step.
-
-
Chain Elongation: Repeat steps 2 and 3 for each subsequent amino acid in the peptide sequence.
-
Final Fmoc Deprotection: After the final amino acid has been coupled, perform a final Fmoc deprotection as described in step 2.
-
Cleavage and Deprotection:
-
Wash the peptide-resin with DCM (5 x 1 min) and dry under a stream of nitrogen.
-
Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Precipitate the peptide by adding the filtrate to cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether.
-
Dry the crude peptide under vacuum.
-
-
Purification and Analysis: Purify the crude peptide by preparative RP-HPLC and confirm its identity by mass spectrometry.
Protocol 2: On-Resin Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol describes the on-resin "clicking" of an alkyne-functionalized molecule to the azide-containing peptide synthesized in Protocol 1.
Materials:
-
Azide-functionalized peptide-resin
-
Alkyne-functionalized molecule (e.g., a fluorescent dye, 5 eq.)
-
Copper(I) iodide (CuI) (0.5 eq.)
-
N,N-Diisopropylethylamine (DIPEA) (10 eq.)
-
N,N-Dimethylformamide (DMF)
Procedure:
-
Swell the azide-functionalized peptide-resin in DMF.
-
In a separate vial, dissolve the alkyne-functionalized molecule, CuI, and DIPEA in DMF.
-
Add the reaction mixture to the resin.
-
Agitate the reaction mixture at room temperature for 12-24 hours, protected from light if using a light-sensitive molecule.
-
Drain the reaction solution and wash the resin thoroughly with DMF, DCM, and methanol.
-
Proceed with cleavage and deprotection as described in Protocol 1, step 6.
Visualizations
Signaling Pathways and Workflows
Caption: Workflow for Solid-Phase Peptide Synthesis (SPPS) incorporating this compound.
Caption: Post-synthetic modification of azide-containing peptides via Click Chemistry pathways.
References
- 1. Structure-activity relationship of daptomycin analogues with substitution at (2S, 3R) 3-methyl glutamic acid position - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. jpt.com [jpt.com]
- 3. qyaobio.com [qyaobio.com]
- 4. bachem.com [bachem.com]
- 6. Advances in Fmoc solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Solid-phase total synthesis of daptomycin and analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. α-Azido Acids in Solid-Phase Peptide Synthesis: Compatibility with Fmoc Chemistry and an Alternative Approach to the Solid Phase Synthesis of Daptomycin Analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. cdnsciencepub.com [cdnsciencepub.com]
- 10. [PDF] Solid-phase total synthesis of daptomycin and analogs. | Semantic Scholar [semanticscholar.org]
- 11. benchchem.com [benchchem.com]
- 12. Click Chemistry in Peptide-Based Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Establishing the Structure–Activity Relationship of Daptomycin - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
troubleshooting low coupling efficiency of (2S,3R)-Fmoc-Abu(3-N3)-OH
Technical Support Center: (2S,3R)-Fmoc-Abu(3-N3)-OH
This technical support center provides targeted troubleshooting guides and answers to frequently asked questions regarding the use of this compound in solid-phase peptide synthesis (SPPS).
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its key features?
This compound is a non-canonical amino acid derivative used in peptide synthesis. Its structure includes an N-terminal Fmoc protecting group, a 2-aminobutanoic acid (Abu) backbone, and an azido (B1232118) (N3) group at the 3-position. The azido group makes it a valuable tool for "click chemistry," allowing for copper-catalyzed (CuAAC) or strain-promoted (SPAAC) cycloaddition reactions to introduce modifications to the peptide side chain.[1][2] The azide (B81097) group is generally stable under standard Fmoc-SPPS conditions, including basic deprotection with piperidine (B6355638) and acidic cleavage with TFA.[3]
Q2: What are the primary causes of low coupling efficiency with this compound?
Low coupling efficiency with this reagent is a common challenge primarily due to two factors:
-
Steric Hindrance: The structure of this amino acid presents significant steric bulk around the carboxylic acid. This bulkiness physically impedes the approach of the activated amino acid to the N-terminus of the growing peptide chain, slowing down the reaction kinetics.[3][4][5]
-
Peptide Aggregation: As the peptide chain elongates, it can fold or aggregate on the solid support, which can block reactive sites and prevent the incoming amino acid from coupling efficiently.[3][4]
Q3: Can I use standard coupling reagents like HBTU, HATU, or DIC?
Yes, standard coupling reagents are generally compatible with azido-amino acids.[3] However, due to the steric hindrance of this compound, standard carbodiimide (B86325) reagents like DIC may not be potent enough.[6] It is highly recommended to use more powerful uronium/aminium or phosphonium (B103445) salt-based reagents, such as HATU, HCTU, or COMU, which are known to be more effective for difficult couplings.[3][6]
Q4: Are there any known side reactions associated with the azido group during coupling?
While the azide group is robust, specific side reactions can occur under certain conditions:
-
Azide Reduction: Though more common during final cleavage with certain scavengers, harsh or prolonged reaction conditions could potentially compromise the azide group.[3] A mass loss of 26 Da in mass spectrometry analysis can indicate reduction of the azide to an amine.[3]
-
Elimination Reaction: One study reported an elimination of the azido moiety from an azido-alanine derivative during prolonged coupling times (5-18 hours) using HBTU/DIPEA, leading to an α-keto byproduct.[7] While this was sequence-specific, it suggests that extended coupling times with certain reagents should be approached with caution.[7]
Troubleshooting Guide: Incomplete Coupling
Problem: The Kaiser test is positive (blue beads) after coupling with this compound, indicating unreacted free amines.
A positive Kaiser test confirms that the coupling reaction is incomplete.[6] Follow this systematic workflow to diagnose and solve the issue.
Caption: Troubleshooting workflow for low coupling efficiency.
Recommended Actions in Detail:
-
Perform a Double Couple: This is the simplest and most immediate solution. Drain the reaction vessel and add a fresh solution of the activated amino acid and coupling reagents to the resin.[3] This is a highly effective strategy for driving difficult couplings to completion.[8]
-
Switch to a More Potent Coupling Reagent: If you are using a carbodiimide-based reagent like DIC, it may not be strong enough.[6] Switching to a uronium/aminium reagent like HATU or COMU, or a phosphonium reagent like PyBOP or PyAOP, can significantly increase coupling efficiency for sterically hindered residues.[3][9]
-
Increase Reaction Time and/or Temperature: Standard coupling times of 1-2 hours may be insufficient.[8] Extend the reaction time to 4 hours or longer, monitoring progress periodically.[6] For very difficult couplings, increasing the temperature to 40-50°C or using microwave-assisted synthesis can help overcome the activation energy barrier.[4][8]
-
Change the Solvent: If peptide aggregation is suspected, switch the solvent from DMF to N-Methyl-2-pyrrolidone (NMP), which is better at solvating peptide chains and disrupting secondary structures.[6] Adding a small percentage of DMSO or a chaotropic salt like LiCl can also help break up aggregates.[3][4]
Quantitative Data: Comparison of Coupling Reagents
The choice of coupling reagent is critical for overcoming the steric hindrance of this compound. The following table summarizes the properties of reagents recommended for such challenging couplings.[9][10][11]
| Reagent | Class | Key Advantages | Potential Disadvantages |
| HATU | Aminium/Uronium Salt | Highly efficient for hindered couplings; forms reactive OAt esters.[9] | Can cause guanidinylation of the N-terminal amine if used in excess; based on potentially explosive HOAt.[9][10] |
| HBTU | Aminium/Uronium Salt | Highly efficient and widely used.[9] | Can also cause guanidinylation; risk of autocatalytic decomposition.[9] |
| COMU | Aminium/Uronium Salt | Efficiency comparable to HATU but with a better safety profile (Oxyma-based).[10][11][12] | Limited stability in solution.[9] |
| PyBOP | Phosphonium Salt | Efficient and avoids the guanidinylation side reaction.[9] | Generally less reactive than HATU.[9] |
| DIC/Oxyma | Carbodiimide | Low cost; Oxyma reduces racemization compared to HOBt.[13] | Often less efficient for highly hindered amino acids compared to aminium/phosphonium salts.[5] |
Experimental Protocols
Protocol 1: High-Efficiency Coupling using HATU
This protocol is recommended for coupling sterically hindered amino acids like this compound.
-
Resin Preparation: Swell the peptide-resin in high-purity dimethylformamide (DMF) for 30-60 minutes. Perform N-terminal Fmoc deprotection using 20% piperidine in DMF. Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.[5]
-
Amino Acid Activation: In a separate reaction vessel, dissolve this compound (3-5 equivalents relative to resin loading) and HATU (2.9-4.9 equivalents) in DMF.[5]
-
Initiate Coupling: Add N,N-Diisopropylethylamine (DIPEA) (6-10 equivalents) to the activation mixture and immediately add the entire solution to the deprotected peptide-resin.[5]
-
Reaction: Allow the coupling reaction to proceed for 2-4 hours at room temperature. Gentle agitation or bubbling with nitrogen is recommended.
-
Monitoring and Washing: Take a small sample of resin beads and perform a Kaiser test (see Protocol 2) to check for completion. Once complete, drain the reaction solution and wash the resin thoroughly with DMF (3-5 times) to remove excess reagents.[13]
-
Double Coupling (if necessary): If the Kaiser test is positive, repeat steps 2-5.
Protocol 2: Qualitative Kaiser Test for Free Primary Amines
This test is used to detect the presence of unreacted primary amines on the resin.[14]
-
Reagents:
-
Solution A: 5 g ninhydrin (B49086) in 100 mL ethanol (B145695).
-
Solution B: 80 g phenol (B47542) in 20 mL ethanol.
-
Solution C: 2 mL of 0.001 M aqueous KCN diluted to 100 mL with pyridine.[4]
-
-
Procedure:
-
Place a small sample of resin beads (10-15 beads) into a small glass test tube.
-
Wash the beads thoroughly with ethanol to remove any residual DMF.[14]
-
Add 2-3 drops of Solution A, 2-3 drops of Solution B, and 2-3 drops of Solution C to the resin beads.[14]
-
Heat the test tube at 100-120°C for 3-5 minutes.[14]
-
-
Interpretation of Results:
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Optimized syntheses of Fmoc azido amino acids for the preparation of azidopeptides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. bachem.com [bachem.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
Technical Support Center: Optimizing Coupling of Bulky Fmoc-Amino Acids
Welcome to the Technical Support Center for Solid-Phase Peptide Synthesis (SPPS). This resource is designed for researchers, scientists, and drug development professionals to provide expert guidance on overcoming challenges associated with the coupling of sterically hindered Fmoc-amino acids. Here you will find troubleshooting advice, frequently asked questions, detailed experimental protocols, and comparative data to enhance the efficiency and success of your peptide synthesis.
Troubleshooting Guide
This guide addresses common issues encountered during the coupling of bulky Fmoc-amino acids in a practical question-and-answer format.
Q1: My Kaiser test is positive after the scheduled coupling time for a bulky amino acid. What should I do?
A positive Kaiser test indicates the presence of unreacted free primary amines on the resin, signifying an incomplete coupling reaction.[1][2]
-
Initial Step: Extend the Coupling Time. Allow the reaction to proceed for an additional 1-2 hours and then repeat the Kaiser test.[1] For particularly difficult couplings, extending the time is often the simplest solution.
-
Secondary Step: Perform a "Double Coupling". If the Kaiser test remains positive, filter and wash the resin thoroughly with DMF. Then, initiate a second coupling step with a fresh solution of the activated bulky Fmoc-amino acid.[1][3][4]
-
Advanced Troubleshooting: If double coupling fails, consider switching to a more potent coupling reagent or increasing the reaction temperature.[3][4][5]
Q2: I'm observing a low yield of my final peptide, and mass spectrometry analysis shows significant deletion sequences corresponding to a bulky residue. How can I prevent this?
Deletion sequences are a direct consequence of incomplete coupling.[6] To minimize their formation when incorporating bulky amino acids:
-
Optimize Coupling Reagents: Standard carbodiimide (B86325) reagents like DIC may be insufficient.[4] Utilize more powerful uronium/aminium or phosphonium (B103445) salt-based reagents such as HATU, HBTU, COMU, or PyBOP, which are known to be more effective for sterically hindered amino acids.[7][8][9]
-
Increase Reagent Equivalents: For challenging couplings, increasing the equivalents of the Fmoc-amino acid and the coupling reagent (from 3-5 to up to 10 equivalents) can drive the reaction to completion.[5]
-
Address Peptide Aggregation: The growing peptide chain can aggregate, blocking the N-terminal amine.[6][10] Consider switching from DMF to a more "chaotropic" solvent like N-Methyl-2-pyrrolidone (NMP) or using a mixture of solvents (e.g., NMP/DCM/DMF) to disrupt secondary structures.[4][6]
Q3: Can increasing the temperature improve the coupling efficiency of bulky amino acids?
Yes, increasing the reaction temperature can be an effective strategy.
-
Benefits: Elevating the temperature (e.g., to 40-50°C) can provide the necessary energy to overcome the activation barrier for sterically hindered couplings and can also help disrupt peptide aggregation.[3][11][12] Microwave-assisted heating is a particularly effective method for accelerating these difficult reactions.[5]
-
Caution: Be aware that higher temperatures can increase the risk of side reactions, such as racemization, especially with sensitive amino acids.[13] Therefore, temperature optimization should be approached systematically.
Frequently Asked Questions (FAQs)
Q1: What makes an Fmoc-amino acid "bulky" or "sterically hindered"?
Steric hindrance in amino acids arises from the size and structure of their side chains. This includes:
-
β-branched amino acids: Valine, Isoleucine, and Threonine.[5]
-
Amino acids with large, complex side chains: Arginine, Tryptophan, and Tyrosine.[10][14]
-
α,α-disubstituted amino acids: such as α-aminoisobutyric acid (Aib).[7]
The bulkiness of these side chains can physically impede the formation of the peptide bond.[4][9]
Q2: How do I choose the best coupling reagent for a bulky amino acid?
The choice of coupling reagent is critical for success.[8][9] While standard reagents like DIC/HOBt are cost-effective, they are often not potent enough for hindered couplings.[2] For bulky residues, consider the following:
-
High-Potency Reagents: HATU and COMU are generally considered among the most efficient coupling reagents due to the formation of highly reactive OAt and Oxyma esters, respectively.[7][8]
-
Safety Considerations: COMU is often preferred over HATU and HBTU because it is based on the non-explosive OxymaPure, reducing safety concerns and allergenic potential.[7][8]
-
Phosphonium vs. Uronium/Aminium Salts: Phosphonium salts like PyBOP avoid the potential for guanidinylation of the N-terminal amine, a side reaction that can occur with uronium/aminium salts like HBTU and HATU.[7]
Q3: What is the typical coupling time for a bulky Fmoc-amino acid?
While standard amino acid couplings are often complete within 1-2 hours, bulky amino acids require significantly longer reaction times.[1]
-
Starting Point: A good starting point for a bulky amino acid is 2-4 hours at room temperature.[1][3]
-
Monitoring is Key: It is crucial to monitor the reaction's completion using a qualitative method like the Kaiser test rather than relying on a fixed time.[1][3][4] The reaction should be allowed to proceed until the test is negative.
Q4: How can I monitor the completion of a coupling reaction?
The most common method for monitoring coupling reactions in SPPS is the Kaiser test (or ninhydrin (B49086) test).[1][2][15]
-
Principle: This colorimetric test detects free primary amines on the resin.
-
Interpretation:
-
Dark blue beads: A positive result, indicating incomplete coupling.
-
Yellow or colorless beads: A negative result, indicating the coupling is complete.[1]
-
For N-terminal proline, which is a secondary amine, the Kaiser test is unreliable and an alternative like the Chloranil test should be used.[16]
Quantitative Data Summary
The selection of a coupling reagent significantly impacts the success of coupling sterically hindered amino acids. The following table summarizes the performance of various reagents in challenging coupling scenarios.
| Coupling Reagent | Reagent Type | Typical Reaction Time for Hindered Couplings | Efficacy/Yield | Key Considerations |
| HATU | Aminium/Uronium Salt | 1 - 2 hours | High | Highly efficient, but based on potentially explosive HOAt. Can cause guanidinylation.[7] |
| COMU | Aminium/Uronium Salt | 1 hour (double coupling) | High | Safer alternative to HATU, based on non-explosive OxymaPure. Water-soluble byproducts.[7][8] |
| HBTU | Aminium/Uronium Salt | Varies, often requires longer times | Good to High | Popular and efficient, but can also cause guanidinylation and has autocatalytic decomposition risks.[7] |
| PyBOP | Phosphonium Salt | Can be up to 16 hours | >90% conversion | Avoids guanidinylation side reaction. Less reactive than HATU.[7] |
| DIC/HOBt | Carbodiimide | Varies, often slow | Standard | Cost-effective but less potent. Can lead to racemization and N-acylurea formation.[2][17] |
Note: Reaction conditions and yields can vary depending on the specific amino acid sequence and synthesis scale.
Experimental Protocols
Protocol 1: General Procedure for Coupling a Bulky Fmoc-Amino Acid using HATU
This protocol outlines a robust method for coupling sterically hindered amino acids in SPPS.
-
Resin Preparation:
-
Swell the peptide-resin (with the N-terminal amine deprotected) in high-quality, amine-free DMF for 30-60 minutes.[3]
-
If starting with an Fmoc-protected resin, perform Fmoc deprotection using 20% piperidine (B6355638) in DMF (1 x 5 min, followed by 1 x 15 min).[3]
-
Wash the resin thoroughly with DMF (5-7 times).[3]
-
-
Amino Acid Activation (Pre-activation):
-
In a separate vessel, dissolve the bulky Fmoc-amino acid (3-5 equivalents relative to resin loading) and HATU (2.9-4.9 equivalents) in DMF.[3]
-
Add N,N-Diisopropylethylamine (DIPEA) (6-10 equivalents) to the solution.[3]
-
Allow the mixture to pre-activate for 1-5 minutes at room temperature. A color change may be observed.[3]
-
-
Coupling Reaction:
-
Monitoring and Washing:
-
Perform a Kaiser test to monitor the completeness of the coupling.[3]
-
If the test is positive, a double coupling is recommended (repeat steps 2 and 3 with fresh reagents).[3]
-
Once the coupling is complete (negative Kaiser test), wash the resin thoroughly with DMF (5-7 times) to remove excess reagents and byproducts.[3]
-
Protocol 2: Kaiser Test for Monitoring Coupling Completion
This colorimetric test is essential for determining the endpoint of a coupling reaction.[6]
-
Sample Preparation:
-
Withdraw a small sample of resin beads (approx. 5-10 mg) from the reaction vessel.
-
Wash the beads thoroughly with DMF and then ethanol (B145695) to remove residual reagents.[1]
-
-
Reagent Addition:
-
Add 2-3 drops of each of the three Kaiser test solutions to the beads in a small test tube:
-
Solution A: 5 g ninhydrin in 100 mL ethanol
-
Solution B: 80 g phenol (B47542) in 20 mL ethanol
-
Solution C: 2 mL of 0.001 M KCN in 100 mL pyridine[6]
-
-
-
Heating and Observation:
Visualizations
Caption: A generalized workflow for coupling bulky Fmoc-amino acids using HATU.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. bachem.com [bachem.com]
- 9. benchchem.com [benchchem.com]
- 10. biotage.com [biotage.com]
- 11. Development of the Schedule for Multiple Parallel “Difficult” Peptide Synthesis on Pins - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. US20170342104A1 - Coupling method for peptide synthesis at elevated temperatures - Google Patents [patents.google.com]
- 14. biotage.com [biotage.com]
- 15. ema.europa.eu [ema.europa.eu]
- 16. luxembourg-bio.com [luxembourg-bio.com]
- 17. chempep.com [chempep.com]
Technical Support Center: Azido-Amino Acids in Fmac-SPPS
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with azido-amino acids in Fluorenylmethyloxycarbonyl solid-phase peptide synthesis (Fmoc-SPPS).
Troubleshooting Guide
This guide addresses common issues encountered during the incorporation and handling of azido-amino acids in Fmoc-SPPS.
Issue 1: Reduction of the Azide (B81097) Group to an Amine
One of the most prevalent side reactions is the unintended reduction of the azide moiety to a primary amine, which can occur during the final cleavage and deprotection step. This is typically identified by mass spectrometry data showing a mass loss of 28 Da (N₂) from the expected mass of the azido-peptide.
Root Cause Analysis:
The primary cause of azide reduction is the presence of certain scavengers, particularly those containing thiols, in the trifluoroacetic acid (TFA) cleavage cocktail.[1][2] Under the acidic conditions of cleavage, these scavengers can act as potent reducing agents.
-
1,2-Ethanedithiol (EDT): A commonly used scavenger that is a strong reducing agent in acidic environments and is a frequent culprit in azide reduction.[1]
-
Dithiothreitol (DTT): While also a thiol-based scavenger, DTT is a weaker reducing agent for azides compared to EDT.[1][3]
Solutions:
To prevent the reduction of the azide group, it is crucial to use an "azide-safe" cleavage cocktail.
-
Recommended Scavengers: Utilize scavengers that do not efficiently reduce azides. Effective alternatives include:
-
Triisopropylsilane (TIS)
-
Water
-
m-Cresol or Phenol
-
-
Optimized Cleavage Cocktail: A widely used and effective azide-safe cleavage cocktail is a mixture of 95% TFA, 2.5% water, and 2.5% TIS .[4]
Experimental Protocol: Azide-Safe Cleavage and Deprotection
-
Resin Preparation: Following the final Fmoc deprotection, thoroughly wash the resin-bound peptide with dichloromethane (B109758) (DCM) and dry it under a vacuum.
-
Cleavage Cocktail Preparation: Prepare the cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% TIS) fresh.
-
Cleavage Reaction: Add the cleavage cocktail to the resin and allow the reaction to proceed for 2-3 hours at room temperature.
-
Peptide Precipitation: Filter the resin and collect the filtrate. Precipitate the peptide by adding the filtrate to a 10-fold excess of cold diethyl ether.
-
Isolation: Centrifuge the suspension to pellet the peptide, decant the ether, and wash the pellet with cold ether.
-
Drying: Dry the peptide pellet under vacuum.
Quantitative Data on Scavenger Effects:
| Scavenger in TFA Cocktail | Azide Reduction Observed | Reference |
| 95% TFA / 2.5% Water / 2.5% EDT | Significant Reduction | [3] |
| 95% TFA / 5% m-Cresol | No Reduction | [3] |
| 95% TFA / 2.5% Water / 2.5% TIS | No Reduction | [3] |
Issue 2: Incomplete Coupling of Azido-Amino Acids
A positive Kaiser test after a coupling step with an azido-amino acid indicates the presence of unreacted free amines, signifying an incomplete reaction.
Root Cause Analysis:
-
Steric Hindrance: Some azido-amino acids, particularly those with bulky side chains or α,α-disubstitution, can be sterically hindered, leading to slower coupling kinetics.[1]
-
Peptide Aggregation: On-resin aggregation of the growing peptide chain can physically block the N-terminus, preventing the activated azido-amino acid from accessing the reaction site.[1]
-
Insufficient Activation: The chosen coupling reagent or reaction conditions (time, temperature) may not be sufficient for the specific azido-amino acid.
Solutions:
-
Double Couple: The most straightforward approach is to repeat the coupling step with a fresh solution of the activated azido-amino acid.
-
Use a Stronger Coupling Reagent: If using a carbodiimide-based reagent like DIC, switching to a more potent phosphonium- or aminium-based reagent such as PyBOP or HATU can enhance coupling efficiency.[1]
-
Increase Reaction Time and/or Temperature: Extend the coupling duration (e.g., from 1 hour to 2-4 hours). For particularly challenging couplings, microwave-assisted peptide synthesis can be employed to increase the reaction rate.[1]
-
Disrupt Aggregation: If peptide aggregation is suspected, consider switching the solvent from DMF to NMP or adding a small percentage of DMSO. Sonication during the coupling step can also help to break up aggregates.[1]
Issue 3: Azide Elimination
In some cases, elimination of the azide group can occur, leading to the formation of an unsaturated byproduct. This has been observed particularly with N-terminal α-azidoaspartate residues when treated with reagents commonly used for Fmoc deprotection.[5] Another study noted the formation of an elimination product of the azido (B1232118) moiety during prolonged couplings with HBTU/DIPEA.[6]
Solutions:
-
Careful Sequence Design: Be mindful of the potential for elimination when placing certain azido-amino acids, like α-azidoaspartate, at the N-terminus.[5]
-
Optimize Coupling Times: Avoid unnecessarily long coupling times, especially when using potent coupling reagents, to minimize the risk of elimination side reactions.[6]
Frequently Asked Questions (FAQs)
Q1: Is the azide group stable to standard Fmoc-SPPS conditions?
A1: Yes, the azide group is generally robust and compatible with the standard conditions used in Fmoc-based solid-phase peptide synthesis. It is stable to the basic conditions of Fmoc deprotection (e.g., 20% piperidine (B6355638) in DMF) and the acidic conditions of resin cleavage with TFA.[1][4] The primary concern for side reactions arises from the choice of specific reagents, particularly scavengers used during the final cleavage step.[1][2]
Q2: Can I use common coupling reagents like HATU, HBTU, or DIC with azido-amino acids?
A2: Yes, standard coupling reagents such as HATU, HBTU, and DIC are generally compatible with azido-amino acids.[1] For sterically hindered azido-amino acids, a more potent activating agent like HATU may be preferable to ensure efficient coupling.[1] It is always recommended to monitor the coupling reaction for completion using a method like the Kaiser test.
Q3: Are there any known incompatibilities between the azide group and other amino acid side chains?
A3: The azide group is considered bioorthogonal, meaning it is largely unreactive with the functional groups found in natural amino acid side chains under standard SPPS conditions.[1]
Q4: What is the Staudinger ligation and how can I troubleshoot it?
A4: The Staudinger ligation is a reaction between an azide and a phosphine (B1218219) to form an aza-ylide intermediate, which can then be trapped to form a stable amide bond.[7][8] A common issue is the reduction of the azide to an amine without the desired ligation, especially if the aza-ylide intermediate is hydrolyzed before the intramolecular trapping can occur.[8]
-
Troubleshooting Low Ligation Yield:
-
Ensure Anhydrous Conditions: Water can hydrolyze the aza-ylide intermediate, leading to the amine byproduct. Performing the reaction under anhydrous conditions can favor the ligation pathway.
-
Phosphine Choice: The structure of the phosphine is critical. Engineered phosphines with an appropriately positioned ester or thioester trap are necessary for efficient ligation.[7][9]
-
Check for Competing Reduction: If you observe significant amounts of the reduced amine, it indicates that the Staudinger reduction is outcompeting the ligation. This can be due to the presence of water or an inefficient trapping mechanism.
-
Visualizations
Caption: Unwanted reduction of a peptide azide to a primary amine, often caused by thiol scavengers in TFA.
Caption: General workflow for incorporating an azido-amino acid using Fmoc-SPPS with an azide-safe cleavage.
Caption: A logical troubleshooting guide for common side reactions of azido-amino acids in Fmoc-SPPS.
References
- 1. benchchem.com [benchchem.com]
- 2. Azide reduction during peptide cleavage from solid support-the choice of thioscavenger? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Optimized syntheses of Fmoc azido amino acids for the preparation of azidopeptides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Staudinger Ligation Reaction Chemistry | Thermo Fisher Scientific - HU [thermofisher.com]
- 8. Staudinger reaction - Wikipedia [en.wikipedia.org]
- 9. Staudinger Reaction [organic-chemistry.org]
Technical Support Center: Stability of Azide Groups in Peptide Synthesis
Welcome to the technical support center for azide (B81097) group stability during peptide synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on ensuring the integrity of the azide functional group and to offer solutions for common challenges encountered during its incorporation into peptide chains.
Frequently Asked Questions (FAQs)
Q1: How stable is the azide functional group to standard Fmoc-SPPS conditions?
A1: The azide group is generally robust and compatible with the standard conditions used in Fmoc-based solid-phase peptide synthesis (SPPS).[1][2][3][4] It is stable to the basic conditions of Fmoc deprotection (e.g., 20% piperidine (B6355638) in DMF) and the acidic conditions of resin cleavage using high concentrations of trifluoroacetic acid (TFA).[1][2][3][4] However, specific reagents, particularly certain scavengers used during the final cleavage step, can lead to unintended side reactions.[1][2]
Q2: Can I use standard coupling reagents like HATU, HBTU, or DIC for azido-amino acids?
A2: Yes, standard coupling reagents such as HATU, HBTU, and DIC are generally compatible with azido-amino acids.[1] The choice of coupling reagent may be influenced by the steric hindrance of the specific azido-amino acid being incorporated. For sterically hindered residues, a more potent activating agent like HATU may be preferable to ensure efficient coupling. It is always recommended to monitor the coupling reaction to ensure its completion, for instance, by using the Kaiser test.[1]
Q3: Are there any known incompatibilities between azido-amino acids and other amino acid side chains?
A3: The azide group is considered bioorthogonal, meaning it is largely unreactive with the functional groups found in natural amino acid side chains under standard SPPS conditions.[1] The primary concerns for incompatibility arise from the reagents used during synthesis rather than interactions between the azide and other residues.[1]
Q4: What is the primary cause of azide group reduction during peptide synthesis?
A4: The most common cause of azide reduction is the use of certain scavengers in the final TFA cleavage cocktail.[2] Thiol-based scavengers, particularly 1,2-ethanedithiol (B43112) (EDT), are strong reducing agents under acidic conditions and can significantly reduce the azide group to a primary amine.[2][3]
Q5: Are all scavengers problematic for azide-containing peptides?
A5: No, the choice of scavenger is critical. While EDT is highly problematic, other scavengers show much higher compatibility. Triisopropylsilane (TIS) is a common non-thiol scavenger used to trap carbocations and is generally considered safe for azides.[2] If a thiol scavenger is required, dithiothreitol (B142953) (DTT) has been shown to be a much safer alternative to EDT, causing significantly less reduction.[2]
Q6: Can I avoid using scavengers altogether during cleavage?
A6: It is highly discouraged to avoid scavengers. Scavengers are essential for quenching reactive carbocations generated during the cleavage of side-chain protecting groups (e.g., from Trp, Met, Cys, Tyr).[2] Without scavengers, these carbocations can lead to significant side reactions, such as re-alkylation of the peptide, resulting in impure products. A common "minimal" scavenger cocktail that is safe for azides is a mixture of TFA, TIS, and water.[2]
Q7: Are there alternative methods to incorporate azides if reduction remains an issue?
A7: Yes. An effective alternative to synthesizing the peptide with an azide-containing amino acid is to perform an on-resin diazotransfer reaction.[2][5] In this strategy, a peptide is synthesized using an amino acid with a primary amine in its side chain (e.g., Lys, Orn). After the peptide sequence is complete, the amine is converted to an azide directly on the solid support before cleavage.[2]
Troubleshooting Guides
Guide 1: Azide Reduction During Cleavage
Problem: Mass spectrometry data shows a mass loss of 26 Da (corresponding to the conversion of -N3 to -NH2), and/or the peptide has lost its reactivity in a subsequent click or Staudinger reaction.[1][2]
Diagnosis: This strongly indicates that the azide group has been reduced to an amine. The primary cause of azide reduction is the presence of thiol-based scavengers in the cleavage cocktail, especially under acidic conditions.[1][2]
-
1,2-Ethanedithiol (EDT): EDT is a very strong reducing agent in acidic environments and is the most common culprit for azide reduction.[1][2]
-
Dithiothreitol (DTT): While also a thiol, DTT is a much weaker reducing agent for azides compared to EDT and is considered a safer alternative if a thiol scavenger is necessary.[1][2]
Solution:
-
Modify the Cleavage Cocktail: The most effective solution is to use an "azide-safe" cleavage cocktail. A standard and reliable cocktail consists of 95% TFA, 2.5% water, and 2.5% Triisopropylsilane (TIS).[2] TIS is a non-thiol scavenger that effectively quenches carbocations without reducing the azide group.[2]
-
Re-synthesis: If the peptide has already been cleaved and the azide is reduced, re-synthesis of the peptide is necessary, followed by cleavage with an azide-safe cocktail.
Guide 2: Incomplete Coupling of Azido-Amino Acids
Problem: The Kaiser test is positive after a coupling step with an azido-amino acid, indicating the presence of unreacted free amines.[1]
Diagnosis:
-
Steric Hindrance: Some azido-amino acids, particularly those with bulky side chains, can be sterically hindered, leading to slower coupling kinetics.[1]
-
Peptide Aggregation: On-resin aggregation of the growing peptide chain can prevent access of the activated amino acid to the N-terminus. This is a sequence-dependent issue and not specific to azido-amino acids, but it can still be a cause of incomplete coupling.[1]
-
Insufficient Activation: The coupling conditions (reagent, time, temperature) may not be sufficient for the specific amino acid.[1]
Solution:
-
Double Couple: The simplest solution is to repeat the coupling step. Drain the reaction vessel and add a fresh solution of the activated azido-amino acid.[1]
-
Use a Stronger Coupling Reagent: If using a milder coupling reagent like DIC/HOBt, switch to a more potent one like HATU or HBTU.
-
Increase Reaction Time and/or Temperature: For particularly difficult couplings, extending the reaction time or using microwave-assisted peptide synthesis can improve efficiency.[1]
-
Disrupt Aggregation: If aggregation is suspected, switch the solvent from DMF to NMP or add a small percentage of DMSO. Sonication during coupling can also help break up aggregates.[1]
Data Presentation
Table 1: Effect of Scavengers on Azide Stability During TFA Cleavage
| Scavenger | Concentration in TFA | Azide Reduction (%) | Recommendation |
| Triisopropylsilane (TIS) | 2.5% | < 1% | Highly Recommended |
| Dithiothreitol (DTT) | 2.5% | 5-15% | Use with caution if thiol is required |
| 1,2-Ethanedithiol (EDT) | 2.5% | > 90% | Not Recommended |
| Thioanisole | 2.5% | < 5% | Safer alternative to EDT |
Data are estimated from published HPLC traces and represent the conversion of the azide to the corresponding amine.[2]
Experimental Protocols
Protocol 1: Azide-Safe Cleavage of Peptides from Solid Support
This protocol is designed to efficiently cleave a peptide from the resin and remove side-chain protecting groups while minimizing the risk of azide reduction.[2]
Materials:
-
Peptide-bound resin (dried)
-
Trifluoroacetic acid (TFA), reagent grade
-
Triisopropylsilane (TIS)
-
Deionized water (H₂O)
-
Cold diethyl ether
-
Centrifuge tubes
-
Shaker or rocker
Procedure:
-
Prepare the Cleavage Cocktail: In a fume hood, prepare a fresh cleavage cocktail consisting of 95% TFA, 2.5% TIS, and 2.5% H₂O . Prepare approximately 10 mL of cocktail per 100 mg of resin.
-
Resin Treatment: Place the dried peptide-resin in a suitable reaction vessel. Add the cleavage cocktail to the resin.
-
Cleavage Reaction: Agitate the mixture at room temperature for 2-3 hours.[2]
-
Peptide Precipitation: Filter the resin and collect the filtrate into a new centrifuge tube.[2] Precipitate the crude peptide by adding the TFA filtrate dropwise into a 10-fold excess of cold diethyl ether.[2] A white precipitate should form.
-
Maximize Precipitation: Place the ether suspension at -20°C for at least 30 minutes to maximize precipitation.[2]
-
Isolation: Centrifuge the suspension (e.g., at 4000 rpm for 5 minutes) and carefully decant the ether supernatant.[2]
-
Washing: Wash the peptide pellet with a small volume of cold diethyl ether, centrifuge, and decant again. Repeat this step twice to remove residual scavengers and cleavage byproducts.
-
Drying: Dry the peptide pellet under a stream of nitrogen or in a vacuum desiccator to obtain the crude azide-containing peptide.
Visualizations
References
preventing racemization when coupling (2S,3R)-Fmoc-Abu(3-N3)-OH
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions to minimize racemization when coupling the chiral amino acid (2S,3R)-Fmoc-Abu(3-N3)-OH in solid-phase peptide synthesis (SPPS).
Frequently Asked Questions (FAQs)
Q1: What is racemization in the context of coupling this compound?
A1: Racemization is the conversion of a single enantiomer of a chiral molecule into an equal mixture of both enantiomers (a racemate). During peptide synthesis, the chiral center at the alpha-carbon (Cα) of the amino acid is susceptible to epimerization, which is the changing of the configuration at that one specific stereocenter. This process leads to the formation of a diastereomeric peptide, which can be difficult to purify and may have altered biological activity. The primary mechanism for this during peptide coupling is the formation of a 5(4H)-oxazolone intermediate.
Q2: What are the primary factors that promote racemization during the coupling step?
A2: Several factors during the activation and coupling steps can increase the risk of racemization. These include:
-
Over-activation: Allowing the activated amino acid to sit for too long before coupling.
-
Coupling Reagents: High-reactivity coupling reagents can sometimes increase the rate of oxazolone (B7731731) formation.
-
Base: The type and concentration of the base used can significantly impact racemization. Organic bases like DIPEA and NMM are commonly used, but their strength and steric hindrance matter.
-
Solvent: The polarity of the solvent can influence the stability of intermediates.
-
Temperature: Higher reaction temperatures can accelerate the rate of racemization.
Q3: How can I detect and quantify the extent of racemization in my final peptide?
A3: Detecting and quantifying the level of diastereomeric impurity resulting from racemization is critical. The most common methods include:
-
Chiral High-Performance Liquid Chromatography (HPLC): This is a highly sensitive method that uses a chiral stationary phase to separate the desired peptide from its diastereomer.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: High-field NMR can sometimes distinguish between diastereomers, although it is often less sensitive than chiral HPLC.
-
Enzymatic Digestion: Using stereospecific enzymes to digest the peptide can help quantify the amount of the undesired diastereomer.
Troubleshooting Guide: High Racemization Observed
If you have detected significant levels of the undesired diastereomer after coupling this compound, consult the following troubleshooting steps.
Problem: High levels of epimerization detected post-coupling.
The following sections outline potential causes and recommended solutions, supported by comparative data.
Potential Cause: The selected coupling reagent may be too reactive or may promote the formation of the oxazolone intermediate. Carbodiimide reagents like DIC, especially when combined with HOBt, were historically common but can lead to racemization. Modern phosphonium (B103445) and iminium/uronium salt-based reagents are generally preferred.
Solution: Switch to a coupling reagent known for low racemization potential. Reagents like HATU, HCTU, and PyAOP are excellent choices. It is also recommended to use an additive like OxymaPure® (ethyl 2-cyano-2-(hydroxyimino)acetate), which can suppress racemization more effectively than HOBt.
Table 1: Comparison of Common Coupling Reagents and Additives
| Coupling Reagent | Additive | Relative Racemization Risk | Key Advantages |
| DIC | HOBt | Moderate to High | Cost-effective |
| HBTU / HCTU | - | Low to Moderate | Fast coupling, but can self-react (guanidinylation) |
| HATU | - | Very Low | Highly efficient, low racemization |
| PyAOP | - | Very Low | Excellent for sterically hindered amino acids |
| DIC | OxymaPure® | Low | Superior racemization suppression compared to HOBt |
This data is a qualitative summary based on established literature in peptide synthesis.
Potential Cause: The choice and amount of base are critical. Stronger bases or an excessive amount of base can accelerate the abstraction of the proton at the alpha-carbon, leading to racemization.
Solution: Use a weaker, sterically hindered base like N,N-diisopropylethylamine (DIPEA) or 2,4,6-collidine. Ensure you are using the correct stoichiometry. For coupling reagents like HATU or HCTU, typically 2 equivalents of base are required relative to the amino acid.
Table 2: Impact of Base on Racemization
| Base | pKa (approx.) | Steric Hindrance | Racemization Potential | Recommended Use |
| Triethylamine (TEA) | 10.75 | Low | High | Not recommended for sensitive couplings |
| DIPEA | 10.7 | High | Low | Standard choice for most couplings |
| 2,4,6-Collidine | 7.4 | High | Very Low | Excellent for extremely sensitive amino acids, but slower reaction rates |
| N-methylmorpholine (NMM) | 7.4 | Moderate | Low to Moderate | A good alternative to DIPEA |
Potential Cause: Extended pre-activation times and elevated temperatures increase the opportunity for the activated ester to cyclize into the racemization-prone oxazolone intermediate.
Solution:
-
Minimize Pre-activation: Add the activated amino acid solution to the resin immediately after it is prepared. A pre-activation time of 1-2 minutes is typically sufficient.
-
Control Temperature: Perform the coupling reaction at room temperature or, for particularly sensitive couplings, consider cooling the reaction vessel to 0 °C.
Experimental Protocols
Protocol 1: Low-Racemization Coupling of this compound
This protocol is optimized for minimizing epimerization.
-
Resin Preparation: Swell the resin (e.g., Rink Amide resin) in dimethylformamide (DMF) for 30 minutes. Perform Fmoc deprotection using 20% piperidine (B6355638) in DMF (2 x 10 minutes). Wash the resin thoroughly with DMF (5x) and DCM (3x).
-
Activation Solution Preparation: In a separate vessel, dissolve this compound (4 eq.), HATU (3.9 eq.), and DIPEA (8 eq.) in DMF.
-
Coupling: Immediately add the activation solution to the deprotected resin.
-
Reaction: Agitate the reaction vessel at room temperature for 2 hours.
-
Washing: Wash the resin with DMF (5x), DCM (3x), and DMF (3x) to remove excess reagents.
-
Confirmation: Perform a Kaiser test to confirm the completion of the coupling reaction. If the test is positive (blue beads), a second coupling may be required.
Protocol 2: Analysis of Epimerization by Chiral HPLC
-
Peptide Cleavage: After synthesis, cleave a small sample of the peptide from the resin using a standard cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O).
-
Sample Preparation: Precipitate the cleaved peptide in cold diethyl ether, centrifuge, and dissolve the pellet in a suitable solvent (e.g., acetonitrile (B52724)/water).
-
HPLC Method:
-
Column: Use a chiral stationary phase column suitable for peptides (e.g., a C18 column with a chiral selector).
-
Mobile Phase: A gradient of acetonitrile in water with 0.1% TFA is typical.
-
Detection: UV detection at 220 nm.
-
-
Analysis: The desired peptide and its diastereomer should appear as two distinct, separable peaks. Integrate the peak areas to calculate the percentage of each. The enantiomeric excess (%ee) or diastereomeric excess (%de) can then be determined.
Visualizations
Caption: Mechanism of racemization via a planar 5(4H)-oxazolone intermediate.
Caption: Decision workflow for selecting optimal coupling conditions.
Caption: Experimental workflow for racemization analysis by chiral HPLC.
common impurities in peptides synthesized with (2S,3R)-Fmoc-Abu(3-N3)-OH
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing (2S,3R)-Fmoc-Abu(3-N3)-OH in solid-phase peptide synthesis (SPPS).
Troubleshooting Guides
This section addresses specific issues that may arise during the synthesis of peptides containing this compound.
Issue 1: Mass spectrometry data shows a mass loss of 28 Da from the expected peptide mass.
-
Potential Cause: Reduction of the azide (B81097) group (–N₃) to a primary amine (–NH₂). The mass difference corresponds to the loss of N₂ (28 Da). This is one of the most common side reactions for azido-amino acids.[1][2]
-
Common Trigger: This reduction typically occurs during the final cleavage and deprotection step, especially when using cleavage cocktails containing thiol-based scavengers such as 1,2-ethanedithiol (B43112) (EDT) or dithiothreitol (B142953) (DTT).[2]
-
Solutions:
-
Modify the Cleavage Cocktail: Avoid using thiol-based scavengers. A recommended "azide-safe" cleavage cocktail for peptides without other sensitive residues (e.g., Cys, Met, Trp) is a mixture of 95% trifluoroacetic acid (TFA), 2.5% water, and 2.5% triisopropylsilane (B1312306) (TIS).
-
Alternative Scavengers: If scavengers are necessary for other residues, consider using a less reductive thiol like dithiothreitol (DTT) instead of 1,2-ethanedithiol (EDT), although even DTT can cause some reduction.[2]
-
Issue 2: HPLC analysis of the crude peptide shows a complex profile with multiple peaks.
-
Potential Causes:
-
Incomplete Coupling: The steric hindrance of this compound or aggregation of the growing peptide chain can lead to incomplete coupling, resulting in deletion sequences (peptides missing the Abu(3-N3) residue).
-
Diastereomeric Impurities: Racemization during amino acid activation and coupling can lead to the formation of diastereomers, which may appear as closely eluting peaks in RP-HPLC.[3][4]
-
Standard SPPS-Related Impurities: Other common impurities include truncated sequences from incomplete Fmoc deprotection and insertion sequences from the use of excess amino acid reagents.[5]
-
-
Solutions:
-
Optimize Coupling:
-
Double Coupling: Repeat the coupling step to ensure complete reaction.
-
Stronger Coupling Reagents: Switch to a more potent coupling reagent like HATU or HBTU.
-
Increase Reaction Time/Temperature: Extend the coupling time or use microwave-assisted synthesis to enhance coupling efficiency.[1]
-
-
Address Aggregation: If peptide aggregation is suspected, consider switching the solvent from DMF to NMP or adding a small amount of DMSO.
-
Purification: Utilize high-performance liquid chromatography (HPLC) for purification. A shallow gradient may be necessary to separate closely eluting diastereomers.
-
Issue 3: Unexpected adducts observed in mass spectrometry.
-
Potential Cause: Side reactions involving the azide group, although less common than reduction, can occur under specific conditions.
-
Solutions:
-
Review Reagents: Ensure that no unintended reagents, such as phosphines (which can initiate a Staudinger ligation), are present in the synthesis.
-
Purity of Starting Materials: Verify the purity of the this compound raw material to rule out contaminants.
-
Frequently Asked Questions (FAQs)
Q1: How stable is the azide group in this compound during standard Fmoc-SPPS cycles?
A1: The azide functional group is generally stable under the standard conditions of Fmoc-based solid-phase peptide synthesis. It is resistant to the basic conditions of Fmoc deprotection with piperidine (B6355638) and the acidic conditions of final cleavage with trifluoroacetic acid (TFA).[1][2] The primary concern for its stability is the presence of certain scavengers during the final cleavage step.[1][2]
Q2: Are there any known incompatibilities between the azide group of this compound and other amino acid side chains?
A2: The azide group is considered bioorthogonal, meaning it is largely unreactive with the functional groups found in natural amino acid side chains under standard SPPS conditions.[1] The main incompatibilities arise from reagents used during synthesis, not from interactions between the azide and other residues.[1]
Q3: Can standard coupling reagents be used for this compound?
A3: Yes, standard coupling reagents such as HATU, HBTU, and DIC are generally compatible with azido-amino acids.[1] For sterically hindered couplings, a more potent activating agent like HATU may be beneficial to ensure efficient incorporation.[1]
Q4: Does the (2S,3R) stereochemistry of this amino acid derivative lead to any specific side reactions?
A4: Currently, there is no widely reported evidence to suggest that the specific (2S,3R) stereochemistry of Fmoc-Abu(3-N3)-OH leads to unique side reactions compared to other azido-amino acids. The primary concerns remain those common to all azido-amino acids in SPPS, such as azide reduction and potential for incomplete coupling. However, as with any chiral building block, there is a potential for the generation of diastereomeric impurities due to racemization during activation and coupling. Careful selection of coupling reagents and conditions is important to minimize this.
Quantitative Data Summary
The following table summarizes quantitative data regarding a common impurity observed during the synthesis of peptides with azido-amino acids.
| Impurity Type | Triggering Condition | Extent of Impurity Formation | Reference |
| Azide Reduction to Amine | Cleavage with TFA/water/TIS/EDT | Up to 39% conversion | --INVALID-LINK-- |
| Azide Reduction to Amine | Cleavage with TFA/water/TIS | No significant reduction observed | --INVALID-LINK-- |
Experimental Protocols
Protocol 1: Azide-Safe Cleavage of Peptides from Resin
This protocol is designed to minimize the reduction of the azide group during the final cleavage step. It is suitable for peptides that do not contain highly sensitive residues like Cys, Met, or Trp.
-
Resin Preparation: After synthesis, wash the peptide-resin thoroughly with dichloromethane (B109758) (DCM) and dry it under vacuum.
-
Cleavage Cocktail Preparation: Prepare a cleavage cocktail consisting of 95% Trifluoroacetic Acid (TFA), 2.5% Water, and 2.5% Triisopropylsilane (TIS).
-
Cleavage Reaction: Add the cleavage cocktail to the dried resin (approximately 10 mL per 100 mg of resin). Agitate the mixture at room temperature for 2-3 hours.
-
Peptide Precipitation: Filter the resin and collect the filtrate. Precipitate the peptide by adding the filtrate to a 10-fold excess of cold diethyl ether.
-
Isolation: Centrifuge the suspension to pellet the peptide. Decant the ether and wash the peptide pellet with cold ether.
-
Drying: Dry the peptide pellet under vacuum.
Protocol 2: HPLC Analysis for Diastereomeric Impurities
This protocol outlines a general method for the analysis of potential diastereomeric impurities using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Sample Preparation: Dissolve the crude peptide in the initial mobile phase (e.g., 95% water, 5% acetonitrile, 0.1% TFA).
-
HPLC System:
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm).
-
Mobile Phase A: 0.1% TFA in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Detector: UV at 214 nm and 280 nm.
-
-
Chromatographic Method:
-
Equilibrate the column with 95% Mobile Phase A and 5% Mobile Phase B.
-
Inject the sample.
-
Run a shallow linear gradient of increasing Mobile Phase B. For example, 5% to 45% B over 40 minutes. A slow gradient is crucial for separating closely eluting diastereomers.[3]
-
Monitor the chromatogram for closely eluting peaks with the same mass, which may indicate the presence of diastereomers.
-
Visualizations
Caption: Workflow for the analysis and troubleshooting of peptide synthesis incorporating this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Structure guided RP-HPLC chromatography of diastereomeric α-helical peptide analogs substituted with single amino acid stereoisomers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. BiblioMed.org - Fulltext article Viewer [bibliomed.org]
- 5. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
Technical Support Center: Aggregation Issues in Peptides Containing Unnatural Amino Acids
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guidance and frequently asked questions (FAQs) regarding aggregation issues encountered when working with peptides containing unnatural amino acids.
Troubleshooting Guides
This section provides systematic approaches to identify, characterize, and mitigate peptide aggregation.
Guide 1: Identifying Peptide Aggregation During Synthesis and Purification
Initial Observation: You observe poor yield, difficult purification, or the appearance of insoluble material during solid-phase peptide synthesis (SPPS) or after cleavage and purification.
Troubleshooting Workflow:
Recommended Actions:
-
During SPPS: If on-resin aggregation is suspected (e.g., poor resin swelling, slow or incomplete coupling reactions), consider the mitigation strategies outlined in the FAQs below.[1]
-
Post-Cleavage: If the cleaved peptide shows poor solubility, attempt to dissolve it in a stronger organic solvent like DMSO or DMF before diluting it into the initial mobile phase for HPLC. The use of solubilizing additives like isopropanol (B130326) or acetic acid in purification solvents can also be beneficial.
Guide 2: Characterizing the Nature and Extent of Aggregation
Initial Observation: You have a purified peptide solution that is hazy, or you suspect the presence of soluble oligomers or larger aggregates.
Experimental Workflow for Characterization:
Interpretation of Results:
-
DLS: An increased hydrodynamic radius and high polydispersity index (PDI) suggest the presence of aggregates.
-
SEC: The appearance of peaks eluting earlier than the monomeric peptide confirms the presence of soluble oligomers and larger aggregates.
-
ThT Assay: A significant increase in fluorescence intensity upon addition of ThT indicates the formation of amyloid-like fibrils with a characteristic cross-β sheet structure.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of aggregation in peptides containing unnatural amino acids?
A1: Peptide aggregation is primarily driven by the formation of intermolecular hydrogen bonds, leading to stable secondary structures like β-sheets. The incorporation of unnatural amino acids can exacerbate this issue due to:
-
Increased Hydrophobicity: Many unnatural amino acids have hydrophobic side chains, which promote strong intermolecular hydrophobic interactions, reducing the solvation of the peptide chains.
-
β-Sheet Propensity: Certain unnatural amino acids may have a high intrinsic propensity to adopt β-sheet conformations, acting as nucleation points for aggregation.
-
Structural Rigidity: The introduction of rigid or sterically bulky unnatural amino acids can sometimes favor conformations that are prone to stacking and aggregation.
Q2: How can I predict the aggregation propensity of a peptide sequence containing unnatural amino acids?
A2: While precise prediction is challenging, several factors can indicate a higher risk of aggregation:
-
Sequence-Based Prediction Tools: Several algorithms exist to predict aggregation-prone regions (APRs) based on the amino acid sequence. While most are trained on natural amino acids, they can still provide valuable insights.
-
Hydrophobicity and β-Sheet Propensity: Analyzing the sequence for stretches of hydrophobic and β-branched amino acids is a strong indicator of potential aggregation.[2]
-
Monitoring Synthesis: During SPPS, a broadening of the Fmoc deprotection peak is a real-time indicator of on-resin aggregation.
Q3: What strategies can be employed to prevent or reduce peptide aggregation during solid-phase synthesis?
A3: Several "difficult sequence" strategies can be implemented to disrupt on-resin aggregation:
| Strategy | Mechanism |
| Pseudoproline Dipeptides | Introduce a "kink" in the peptide backbone, disrupting β-sheet formation. Inserted approximately every 6-8 residues. |
| Backbone Protecting Groups (Dmb/Hmb) | Groups like 2,4-dimethoxybenzyl (Dmb) or 2-hydroxy-4-methoxybenzyl (Hmb) on the α-nitrogen prevent hydrogen bonding. |
| Chaotropic Salts | Salts like LiCl or KSCN disrupt secondary structures. A wash with a chaotropic salt solution can be performed before a difficult coupling step. |
| Special Solvents | Switching from DMF to NMP or adding DMSO can improve solvation of the growing peptide chain. |
| Microwave-Assisted Synthesis | Elevated temperatures can help disrupt intermolecular interactions and reduce aggregation. |
Q4: My purified peptide is aggregated. How can I solubilize it?
A4: Solubilizing aggregated peptides can be challenging, but the following approaches may be effective:
| Method | Description |
| Organic Solvents | Attempt to dissolve the peptide in polar organic solvents such as DMSO, DMF, or NMP before diluting into the desired aqueous buffer. |
| Chaotropic Agents | Use agents like guanidine (B92328) hydrochloride or urea (B33335) to disrupt aggregates. Note that these are denaturing and may need to be removed for biological assays. |
| pH Adjustment | For peptides with a net charge, adjusting the pH away from the isoelectric point can increase solubility due to electrostatic repulsion. |
| Detergents | Non-ionic or zwitterionic detergents can help to solubilize hydrophobic peptides. |
Q5: How does peptide aggregation impact downstream applications like drug development?
A5: Peptide aggregation can have significant negative consequences in a therapeutic context:
-
Reduced Bioactivity: Aggregation can mask the active site of the peptide, leading to a loss of biological function.
-
Immunogenicity: Aggregates can be recognized by the immune system as foreign, leading to an undesirable immune response.
-
Toxicity: Soluble oligomers, in particular, have been implicated in cellular toxicity in various diseases.
-
Poor Bioavailability: Aggregated peptides often have reduced solubility and permeability, hindering their absorption and distribution in the body.
Illustrative Signaling Pathway Affected by Peptide Aggregation (Hypothetical Scenario):
In this hypothetical scenario, a synthetic peptide containing an unnatural amino acid (UAA-peptide) is designed to inhibit the pro-apoptotic "Bad" protein by mimicking a BH3 domain. However, at high concentrations, the UAA-peptide aggregates, preventing it from binding to Bad and thus failing to prevent apoptosis.
Experimental Protocols
Protocol 1: Thioflavin T (ThT) Assay for Detection of Amyloid-like Fibrils
Principle: Thioflavin T is a fluorescent dye that exhibits enhanced fluorescence upon binding to the cross-β-sheet structure of amyloid fibrils.
Materials:
-
Thioflavin T (ThT)
-
Peptide stock solution
-
Assay buffer (e.g., 50 mM phosphate (B84403) buffer, 150 mM NaCl, pH 7.4)
-
96-well black, clear-bottom microplate
-
Fluorescence microplate reader
Procedure:
-
Prepare ThT Stock Solution: Prepare a 1 mM stock solution of ThT in distilled water. Filter through a 0.2 µm syringe filter and store protected from light.
-
Prepare Working Solution: Dilute the ThT stock solution in the assay buffer to a final concentration of 20-25 µM.
-
Sample Preparation: Add your peptide sample to the wells of the microplate at the desired concentration. Include a buffer-only control.
-
Incubation: Incubate the plate at 37°C with intermittent shaking to promote aggregation.
-
Measurement: At desired time points, add the ThT working solution to each well. Measure the fluorescence intensity using a microplate reader with excitation at ~440-450 nm and emission at ~480-490 nm.
-
Data Analysis: Subtract the fluorescence of the buffer-only control from the sample readings. An increase in fluorescence over time is indicative of fibril formation.
Protocol 2: Size-Exclusion Chromatography (SEC) for Quantifying Aggregates
Principle: SEC separates molecules based on their hydrodynamic radius. Larger molecules (aggregates) elute before smaller molecules (monomers).
Materials:
-
HPLC system with a UV detector
-
SEC column suitable for the molecular weight range of your peptide
-
Mobile phase (e.g., phosphate-buffered saline, pH 7.4)
-
Peptide sample
Procedure:
-
System Equilibration: Equilibrate the SEC column with the mobile phase at a constant flow rate until a stable baseline is achieved.
-
Sample Preparation: Prepare your peptide sample in the mobile phase. Filter the sample through a 0.22 µm syringe filter.
-
Injection: Inject a defined volume of the prepared sample onto the column.
-
Elution and Detection: Monitor the elution profile at a suitable wavelength (e.g., 214 nm or 280 nm).
-
Data Analysis: Integrate the peak areas corresponding to the monomer, dimer, and higher-order aggregates. The percentage of each species can be calculated from the relative peak areas.
Protocol 3: Dynamic Light Scattering (DLS) for Sizing Aggregates
Principle: DLS measures the fluctuations in scattered light intensity caused by the Brownian motion of particles in solution to determine their size distribution.
Materials:
-
DLS instrument
-
Cuvette or sample holder compatible with the instrument
-
Peptide sample in a suitable buffer
Procedure:
-
Instrument Setup: Turn on the DLS instrument and allow it to warm up.
-
Sample Preparation: Prepare a dust-free sample of your peptide at a known concentration in a filtered buffer.
-
Measurement: Transfer the sample to the cuvette and place it in the instrument. Set the measurement parameters (e.g., temperature, scattering angle).
-
Data Acquisition: Initiate the measurement. The instrument will collect data on the scattered light intensity fluctuations over time.
-
Data Analysis: The instrument's software will analyze the autocorrelation function of the intensity fluctuations to calculate the hydrodynamic radius (Rh) and the polydispersity index (PDI). A larger Rh and a PDI > 0.2 are indicative of aggregation and a heterogeneous sample, respectively.
References
Technical Support Center: Synthesis of Long and Modified Peptides
Welcome to the technical support center for the synthesis of long peptides with modified residues. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions related to challenges encountered during solid-phase peptide synthesis (SPPS).
Troubleshooting Guides
This section provides detailed solutions to common problems encountered during the synthesis of long and complex peptides.
Issue 1: Incomplete Coupling and Low Yield
Q1: My coupling reaction is incomplete, leading to deletion sequences and low overall yield. What are the potential causes and how can I troubleshoot this?
A1: Incomplete coupling is a frequent challenge, especially with long peptides or sequences containing sterically hindered or modified amino acids. Several factors can contribute to this issue.
Potential Causes:
-
Peptide Aggregation: The growing peptide chain can fold into secondary structures (like β-sheets) on the resin, making the N-terminus inaccessible for the incoming amino acid. This is particularly common for hydrophobic sequences.[1][2][3]
-
Steric Hindrance: Bulky amino acid residues, both natural (e.g., Val, Ile) and unnatural, can physically block the reaction site.[4]
-
Poor Solvation: Inefficient solvation of the peptide-resin complex can hinder the diffusion of reagents.[5]
-
Insufficient Reagent Concentration or Activity: The concentration or reactivity of the amino acid and coupling reagents may not be sufficient for difficult couplings.[6]
Troubleshooting Steps:
-
Optimize Coupling Conditions:
-
Increase Reagent Concentration: Doubling the concentration of the amino acid and coupling reagents can enhance reaction kinetics.[6]
-
Extend Coupling Time: For difficult couplings, extending the reaction time to 4-24 hours may be necessary.[7]
-
Perform a Double Coupling: After the initial coupling reaction, repeat the process with a fresh solution of the activated amino acid. This is especially recommended for sterically hindered residues like Proline and Arginine.[4][6]
-
Use a More Potent Coupling Agent: If standard carbodiimide (B86325) reagents (like DIC) are insufficient, switch to a more potent phosphonium (B103445) or aminium-based reagent.[8]
-
-
Disrupt Peptide Aggregation:
-
Change the Solvent System: Switch from DMF to NMP or add chaotropic salts like LiCl or NaClO₄ to the solvent to disrupt secondary structures.[1][9] "Magic mixtures," containing solvents like DMSO or ethylene (B1197577) carbonate, can also be effective.[3][5]
-
Increase Reaction Temperature: Performing the coupling at an elevated temperature (e.g., 50-60°C) can help break up aggregates and improve reaction kinetics.[4][5] Microwave-assisted synthesis is a powerful technique for this purpose.[5][9]
-
Incorporate Structure-Disrupting Elements:
-
Pseudoproline Dipeptides: Strategically inserting pseudoproline dipeptides (derivatives of Ser, Thr, or Cys) introduces a "kink" in the peptide backbone, effectively disrupting β-sheet formation.[3][5][9] The native residue is regenerated during the final cleavage from the resin.[9]
-
Backbone Protecting Groups: Utilizing groups like 2-hydroxy-4-methoxybenzyl (Hmb) or 2,4-dimethoxybenzyl (Dmb) on the α-nitrogen of an amino acid prevents hydrogen bonding and subsequent aggregation.[1][9]
-
-
-
Enhance Solvation:
-
Use a Low-Loading Resin: A resin with a lower substitution level increases the distance between growing peptide chains, reducing inter-chain interactions and aggregation.[1][9]
-
Choose an Appropriate Resin Type: High-swelling resins like PEG-based resins can improve solvation of the peptide chain.[5][10]
-
Logical Workflow for Troubleshooting Incomplete Coupling
References
- 1. peptide.com [peptide.com]
- 2. blog.mblintl.com [blog.mblintl.com]
- 3. Overcoming Aggregation in Solid-phase Peptide Synthesis [sigmaaldrich.com]
- 4. benchchem.com [benchchem.com]
- 5. jpt.com [jpt.com]
- 6. biotage.com [biotage.com]
- 7. reddit.com [reddit.com]
- 8. Peptide Impurities & Solutions - Creative Peptides [creative-peptides.com]
- 9. benchchem.com [benchchem.com]
- 10. biomatik.com [biomatik.com]
Technical Support Center: Optimizing CuAAC Reaction for High Yield Bioconjugation
Welcome to the technical support center for the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing reaction conditions and troubleshooting common issues encountered during bioconjugation experiments.
Frequently Asked Questions (FAQs)
Q1: What is the role of each component in the CuAAC reaction?
A1: The CuAAC reaction involves several key components:
-
Azide- and Alkyne-functionalized molecules: These are the two molecules you intend to conjugate.
-
Copper(I) (Cu(I)) catalyst: The active catalyst that facilitates the cycloaddition reaction. It is typically generated in situ from a Copper(II) (Cu(II)) salt.
-
Reducing agent (e.g., sodium ascorbate): Reduces the Cu(II) precursor (like CuSO₄) to the active Cu(I) catalyst and helps maintain its +1 oxidation state throughout the reaction.[1]
-
Copper-chelating ligand (e.g., THPTA, TBTA, BTTAA): Stabilizes the Cu(I) catalyst, enhances reaction rates, increases solubility of the copper catalyst, and protects the biomolecule from oxidative damage.[2][3]
Q2: Which copper source should I use, Cu(I) or Cu(II)?
A2: While Cu(I) is the active catalyst, it is susceptible to oxidation. Therefore, it is more convenient to use a stable Cu(II) salt, such as copper(II) sulfate (B86663) (CuSO₄), and generate the active Cu(I) species in situ using a reducing agent like sodium ascorbate (B8700270).[4] This is the most common and recommended method for bioconjugation.[5]
Q3: What is the optimal order of reagent addition?
A3: To prevent precipitation of copper species and minimize side reactions, a specific order of addition is recommended:
-
Start with a buffered solution containing your azide (B81097) and alkyne-modified biomolecules.
-
In a separate tube, premix the copper(II) sulfate and the stabilizing ligand to allow for the formation of the copper-ligand complex.
-
Add the premixed copper-ligand solution to your biomolecule mixture.
-
Initiate the reaction by adding a freshly prepared solution of the reducing agent (e.g., sodium ascorbate).[4]
Q4: Can I use a different reducing agent instead of sodium ascorbate?
A4: While sodium ascorbate is the most common and effective reducing agent for CuAAC, other options like TCEP (tris(2-carboxyethyl)phosphine) have been used. However, phosphines like TCEP can sometimes interfere with the reaction by binding to copper or reducing the azide.[6] If ascorbate cannot be used, hydroxylamine (B1172632) is another alternative.[6]
Q5: How does pH affect the CuAAC reaction?
A5: The CuAAC reaction is generally robust and can proceed over a wide pH range (typically 4-12).[7] For bioconjugations, a pH between 7 and 9 is commonly employed.[7] It is advisable to avoid Tris buffer as it can chelate copper and inhibit the reaction.[5] Phosphate (B84403), HEPES, or MOPS buffers are generally suitable choices.[5][6]
Troubleshooting Guide
Problem 1: Low or No Product Yield
| Potential Cause | Suggested Solution | Citation |
| Inactive Copper Catalyst | The active Cu(I) catalyst may have been oxidized to inactive Cu(II). Ensure your reducing agent (sodium ascorbate) solution is freshly prepared. Degas your buffers and solvents to remove dissolved oxygen and consider running the reaction under an inert atmosphere (e.g., nitrogen or argon). | [4][8] |
| Suboptimal Reagent Concentrations | The concentrations of copper, ligand, and reducing agent are critical. Optimize these parameters by running a series of small-scale test reactions. A slight excess of the less valuable binding partner can also drive the reaction to completion. | [3] |
| Inhibitory Buffer Components | Buffers containing chelating agents, like Tris, can sequester the copper catalyst. High concentrations of chloride ions (>0.2 M) can also be inhibitory. Switch to a non-chelating buffer such as phosphate, HEPES, or MOPS. | [5][6] |
| Inaccessible Azide or Alkyne Groups | The reactive groups on your biomolecule may be sterically hindered or buried within its 3D structure. Consider introducing a longer linker between the functional group and the biomolecule. For proteins, gentle denaturation (if the protein can be refolded) might expose the reactive site. | [6] |
| Poor Reagent Quality | Impurities in your azide or alkyne starting materials can interfere with the reaction. Verify the purity of your reagents. | [8] |
Problem 2: Protein Degradation, Aggregation, or Precipitation
| Potential Cause | Suggested Solution | Citation |
| Reactive Oxygen Species (ROS) Generation | The copper/ascorbate system can generate ROS, which can lead to oxidative damage of sensitive amino acid residues (e.g., methionine, cysteine, histidine, and tryptophan). The use of a copper-chelating ligand is crucial to minimize ROS formation. A ligand-to-copper ratio of 5:1 is often recommended to protect biomolecules. | [9][10] |
| Side Reactions with Ascorbate Byproducts | Byproducts of ascorbate oxidation can react with amino acid residues, particularly arginine and lysine, leading to modifications and crosslinking. Adding a scavenger like aminoguanidine (B1677879) can help to mitigate these side reactions. | [5] |
| High Local Reagent Concentrations | Adding highly concentrated stock solutions directly to your protein solution can cause localized precipitation. Dilute your stock solutions before adding them to the reaction mixture. | [4] |
Quantitative Data Summary
Table 1: Recommended Reagent Concentrations and Ratios for CuAAC Bioconjugation
| Reagent | Typical Final Concentration | Key Considerations | Citation |
| Biomolecule | 10 µM - 1 mM | The limiting reagent. | [11] |
| Azide/Alkyne Partner | 1.2 to 10-fold molar excess | A slight to moderate excess of the non-biomolecule partner can improve reaction efficiency. | [8] |
| Copper(II) Sulfate (CuSO₄) | 50 µM - 250 µM | Concentrations below 50 µM may result in slow reactions. Often, 100 µM is sufficient for a fast reaction. | [1] |
| Ligand (e.g., THPTA) | 5-fold molar excess to copper | A higher ligand-to-copper ratio helps protect biomolecules from oxidative damage. | [1][5] |
| Sodium Ascorbate | 5 mM - 10 mM | Should be in large excess to ensure the copper remains in the active Cu(I) state. Always prepare fresh. | [1] |
| Aminoguanidine (optional) | 5 mM | Recommended to prevent side reactions from ascorbate oxidation byproducts. | [4][12] |
Table 2: Comparison of Common Water-Soluble Ligands for CuAAC Bioconjugation
| Ligand | Key Characteristics | Recommended Use Case | Citation |
| THPTA | High water solubility, effectively protects biomolecules from ROS. | General bioconjugation in aqueous buffers, especially with sensitive proteins or nucleic acids. | [8][13] |
| TBTA | Higher reaction acceleration but lower water solubility, often requiring a co-solvent like DMSO. Less biocompatible at higher concentrations. | Reactions in mixed aqueous/organic solvents. | [13][14] |
| BTTAA | Excellent water solubility and demonstrates the highest catalytic activity in some studies. Very biocompatible. | Demanding bioconjugations where high reaction rates and biocompatibility are critical. | [14][15][16] |
| BTTES | High water solubility and excellent biocompatibility. | Live cell labeling and in vivo applications where minimizing toxicity is paramount. | [13][14] |
Experimental Protocols
Protocol 1: General Procedure for Optimizing CuAAC Bioconjugation
This protocol provides a starting point for optimizing the CuAAC reaction for your specific biomolecule and partner molecule. It is recommended to perform small-scale trial reactions to identify the optimal conditions.
1. Preparation of Stock Solutions:
-
Biomolecule (alkyne- or azide-modified): Prepare a stock solution in a suitable, non-chelating buffer (e.g., 100 mM phosphate buffer, pH 7.4).
-
Partner Molecule (azide- or alkyne-modified): Prepare a 10 mM stock solution in a compatible solvent (e.g., DMSO or water).
-
Copper(II) Sulfate (CuSO₄): Prepare a 20 mM stock solution in deionized water.
-
Ligand (e.g., THPTA): Prepare a 50 mM stock solution in deionized water.
-
Sodium Ascorbate: Prepare a 100 mM stock solution in deionized water. This solution must be prepared fresh before each experiment.
-
Aminoguanidine Hydrochloride (optional): Prepare a 100 mM stock solution in deionized water.
2. Reaction Setup (for a 100 µL final volume):
-
In a microcentrifuge tube, combine the following:
-
Biomolecule stock solution to achieve the desired final concentration (e.g., 50 µM).
-
Partner molecule stock solution to achieve the desired molar excess (e.g., 5 equivalents).
-
Buffer to bring the volume to ~85 µL.
-
-
In a separate tube, premix the CuSO₄ and ligand. For a final copper concentration of 100 µM and a 5:1 ligand-to-copper ratio, mix 0.5 µL of 20 mM CuSO₄ and 1 µL of 50 mM ligand.
-
Add the copper/ligand premix to the biomolecule/partner molecule solution.
-
If using, add 5 µL of 100 mM aminoguanidine stock solution (final concentration 5 mM).
-
Initiate the reaction by adding 5 µL of the freshly prepared 100 mM sodium ascorbate solution (final concentration 5 mM).
-
Gently mix the solution and incubate at room temperature (or 37°C) for 1-4 hours. Protect from light if using photosensitive molecules.
3. Monitoring and Purification:
-
Monitor the reaction progress using an appropriate analytical technique (e.g., SDS-PAGE with fluorescent scanning, LC-MS, or HPLC).
-
Once the reaction is complete, purify the bioconjugate using a suitable method such as size-exclusion chromatography, dialysis, or affinity chromatography to remove excess reagents and the copper catalyst.[2]
Visualizations
Caption: Catalytic cycle of the CuAAC reaction.
Caption: Troubleshooting workflow for low-yield CuAAC reactions.
Caption: A typical experimental workflow for CuAAC bioconjugation.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Analysis and Optimization of Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide-Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Extent of the Oxidative Side Reactions to Peptides and Proteins During the CuAAC Reaction [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. jenabioscience.com [jenabioscience.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. Raising the Efficacy of Bioorthogonal Click Reactions for Bioconjugation: A Comparative Study - PMC [pmc.ncbi.nlm.nih.gov]
- 16. CuAAC Reaction Ligand Test Kit (THPTA & BTTAA based), RNA synthesis monitoring - Jena Bioscience [jenabioscience.com]
Technical Support Center: A Guide to Minimizing Copper Toxicity in Live-Cell Click Chemistry
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance for mitigating copper-induced toxicity during live-cell copper-catalyzed azide-alkyne cycloaddition (CuAAC) or "click chemistry" experiments. Below you will find frequently asked questions, troubleshooting guides, detailed experimental protocols, and quantitative data to help you optimize your live-cell imaging and bioconjugation studies.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of cytotoxicity in copper-catalyzed click chemistry in live cells?
A1: The primary cause of cytotoxicity is the copper(I) (Cu(I)) catalyst required for the reaction.[1] In the presence of oxygen and a reducing agent like sodium ascorbate (B8700270), the Cu(I) catalyst can generate reactive oxygen species (ROS).[2][3] ROS are highly reactive molecules that can cause significant damage to cellular components such as lipids, proteins, and DNA, leading to oxidative stress and ultimately cell death.[3][4]
Q2: How can I minimize copper toxicity in my live-cell experiments?
A2: Several strategies can be employed to minimize copper toxicity:
-
Use of Chelating Ligands: Water-soluble ligands such as THPTA (tris(3-hydroxypropyltriazolylmethyl)amine) and BTTAA (2-(4-((bis((1-(tert-butyl)-1H-1,2,3-triazol-4-yl)methyl)amino)methyl)-1H-1,2,3-triazol-1-yl)acetic acid) can be used to stabilize the Cu(I) ion.[1][5] These ligands not only reduce copper's toxicity by preventing ROS formation but can also increase the reaction rate.[2][6]
-
Reduce Copper Concentration: Lowering the final concentration of the copper source (e.g., CuSO₄) to the 10-100 µM range is recommended for live-cell applications.[1][7]
-
Minimize Incubation Time: Limiting the exposure of cells to the click reaction cocktail to a short duration, typically 5-15 minutes, can significantly improve cell viability.[1][8]
-
Consider Copper-Chelating Azides: Utilizing azides with copper-chelating properties, such as picolyl azides, can accelerate the reaction at lower and less toxic copper concentrations.[1][7]
-
Switch to Copper-Free Click Chemistry: For highly sensitive cell lines, strain-promoted azide-alkyne cycloaddition (SPAAC) is an excellent alternative that completely eliminates the need for a copper catalyst.[1][9]
Q3: What is the recommended ligand-to-copper ratio?
A3: A molar ratio of 5:1 of ligand to copper is commonly recommended to effectively protect the cells from copper-induced damage while maintaining catalytic activity.[1]
Q4: My click reaction is not working efficiently in live cells. What could be the issue?
A4: Inefficient click reactions in live cells can be due to several factors:
-
Inactive Catalyst: The active Cu(I) catalyst can be oxidized to the inactive Cu(II) state.[3] Always use a fresh solution of a reducing agent like sodium ascorbate to maintain copper in its active Cu(I) state.[1]
-
Low Reagent Concentration: Insufficient concentrations of the azide (B81097) or alkyne probes can lead to a low signal. Optimization of probe concentration is often necessary.[1]
-
Copper Sequestration: Intracellular components, such as the antioxidant glutathione, can chelate and deactivate the copper catalyst, particularly for intracellular click reactions.[10][11]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution(s) |
| High Cell Death / Poor Cell Viability | Copper Toxicity | - Reduce the final CuSO₄ concentration to 10-100 µM.[1] - Add a chelating ligand (e.g., THPTA, BTTAA) at a 5:1 molar ratio to copper.[1] - Shorten the incubation time to 5-15 minutes.[1] - For sensitive cells, consider switching to copper-free SPAAC.[1] |
| Inherent Toxicity of Probes | - Perform control experiments to assess the toxicity of the azide and alkyne probes individually.[3] | |
| Low or No Fluorescent Signal | Inefficient Click Reaction | - Optimize the concentration of your azide or alkyne probe (typically 2-25 µM).[1] - Always use a freshly prepared solution of the reducing agent (e.g., sodium ascorbate).[1] - Cautiously extend the reaction time while monitoring cell health.[1] |
| Inactive Copper Catalyst | - Ensure a reducing agent is present to maintain copper in the active Cu(I) state.[3] | |
| High Background / Non-Specific Staining | Non-Specific Probe Binding | - Titrate the concentration of the fluorescent probe to the lowest effective level.[1] - Increase the number and duration of washing steps after the click reaction.[1] |
| Cellular Autofluorescence | - Image an unlabeled control sample to determine the level of natural cell fluorescence. Consider using a fluorophore in the red or far-red spectrum to minimize autofluorescence.[1] |
Quantitative Data Summary
Table 1: Recommended Reagent Concentrations for Live-Cell CuAAC
| Component | Typical Concentration Range | Key Considerations |
| Alkyne/Azide Probe | 2 - 50 µM | Start with a lower concentration to minimize potential toxicity and background.[1] |
| Copper Sulfate (B86663) (CuSO₄) | 10 - 100 µM | Higher concentrations are generally toxic to live cells.[1][7] |
| Ligand (e.g., THPTA, BTTAA) | 50 - 500 µM | A 5:1 ligand-to-copper molar ratio is recommended.[1] |
| Reducing Agent (Sodium Ascorbate) | 1 - 2.5 mM | Must be prepared fresh immediately before use.[1] |
Experimental Protocols
Protocol 1: Optimized Low-Toxicity Live-Cell CuAAC Labeling
This protocol is designed to maximize cell viability by utilizing a chelating ligand and reduced copper concentrations.[1][8]
Materials:
-
Cells cultured on imaging-compatible plates or coverslips, metabolically labeled with an azide or alkyne precursor.
-
Dulbecco's Phosphate-Buffered Saline (DPBS).
-
Copper(II) sulfate (CuSO₄) stock solution (e.g., 10 mM in water).
-
THPTA stock solution (e.g., 50 mM in water).
-
Alkyne- or azide-functionalized fluorescent probe.
-
Sodium ascorbate stock solution (e.g., 100 mM in water, prepare fresh ).
Procedure:
-
Cell Preparation: a. Wash the metabolically labeled cells twice with DPBS.
-
Preparation of the Click Reaction Cocktail (prepare immediately before use): a. In a microfuge tube, prepare the reaction cocktail by adding the components in the following order to DPBS to achieve the desired final concentrations (refer to Table 1). For example: i. Ligand (e.g., THPTA) to a final concentration of 250 µM. ii. Alkyne-Fluorophore Probe to a final concentration of 25 µM. iii. CuSO₄ to a final concentration of 50 µM. b. Gently mix the solution. c. Initiate the reaction by adding freshly prepared Sodium Ascorbate to a final concentration of 2.5 mM.
-
Labeling Reaction: a. Immediately add the complete click reaction cocktail to the washed cells. b. Incubate for 5-15 minutes at room temperature, protected from light.
-
Washing and Imaging: a. Gently aspirate the reaction cocktail. b. Wash the cells three times with DPBS to remove excess reagents. c. Add fresh, phenol (B47542) red-free culture medium. d. Proceed with live-cell imaging using fluorescence microscopy.
Protocol 2: Assessing Cell Viability using MTT Assay
This protocol measures the metabolic activity of cells as an indicator of viability after exposure to click chemistry reagents.[3][12]
Materials:
-
Cells cultured in a 96-well plate.
-
Click chemistry reagents (as described in Protocol 1).
-
Growth medium.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).
-
Solubilization buffer (e.g., DMSO or 10% SDS in 0.01 M HCl).
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Expose the cells to the complete click chemistry reaction cocktail for the desired amount of time. Include untreated control wells.
-
After incubation, aspirate the reaction cocktail and wash the cells with DPBS.
-
Add fresh growth medium to each well.
-
Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C to allow for the formation of formazan (B1609692) crystals.
-
Aspirate the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate cell viability as a percentage relative to the absorbance of the untreated control cells.
Visualizations
Caption: Mechanism of copper-induced cytotoxicity and the protective role of chelating ligands.
Caption: Troubleshooting workflow for live-cell click chemistry experiments.
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. benchchem.com [benchchem.com]
- 4. Copper: Toxicological relevance and mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. Fast, Cell-compatible Click Chemistry with Copper-chelating Azides for Biomolecular Labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Labeling Live Cells by Copper-Catalyzed Alkyne-Azide Click Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Copper-catalyzed click reaction on/in live cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Copper-Induced Cytotoxicity and Transcriptional Activation of Stress Genes in Human Liver Carcinoma (HepG2) Cells - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting SPAAC Reactions with Sterically Hindered Alkynes
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on troubleshooting Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) reactions, with a particular focus on challenges arising from sterically hindered alkynes.
Frequently Asked Questions (FAQs)
Q1: What is steric hindrance in the context of SPAAC reactions, and how does it affect my experiment?
A1: Steric hindrance refers to the slowing of chemical reactions due to the spatial bulk of molecules. In SPAAC, large or complex molecular structures near the alkyne or azide (B81097) functional groups can physically impede their approach, leading to reduced reaction rates and lower yields.[1] This is a common challenge when labeling large biomolecules such as antibodies or proteins.[1][2]
Q2: My SPAAC reaction is slow or has a very low yield. What are the likely causes when using a sterically hindered alkyne?
A2: Several factors can contribute to poor outcomes in SPAAC reactions with sterically hindered substrates:
-
Suboptimal Cyclooctyne (B158145) Choice: The reactivity of the cyclooctyne is a critical determinant of reaction success. Less reactive cyclooctynes will struggle to overcome the energy barrier imposed by steric hindrance.[3]
-
Steric Bulk on the Azide: The structure of the azide-containing molecule also plays a significant role. Tertiary azides are more sterically hindered and less reactive than primary or secondary azides.[4] Aromatic azides can also exhibit different reactivity profiles compared to aliphatic azides.[3]
-
Inadequate Reaction Conditions: Factors such as pH, buffer composition, temperature, and reactant concentrations are crucial for optimal performance.[5]
-
Solubility Issues: Poor solubility of either the alkyne or azide in the reaction buffer can significantly limit the reaction rate.[3]
Q3: How do I choose the right cyclooctyne for my sterically hindered system?
A3: The choice of cyclooctyne is critical. More strained cyclooctynes generally exhibit faster reaction kinetics.[4] For sterically demanding applications, consider using highly reactive cyclooctynes like Dibenzocyclooctyne (DBCO) or Bicyclo[6.1.0]nonyne (BCN).[3][6] While DBCO is often faster with aliphatic azides, endo-BCN can show superior kinetics with aromatic azides.[3]
Q4: Can the linker between my molecule of interest and the alkyne/azide affect the reaction?
A4: Yes, the linker can have a significant impact. Incorporating a flexible and hydrophilic spacer, such as a Polyethylene Glycol (PEG) linker, between the reactive moiety and a bulky molecule can help to alleviate steric hindrance and improve reaction efficiency.[1][7]
Troubleshooting Guide
Problem: Low or no product formation.
| Possible Cause | Suggested Solution |
| Low Cyclooctyne Reactivity | Switch to a more reactive cyclooctyne. For example, if using a simple cyclooctyne, consider upgrading to DBCO, DIBO, or BCN.[8][9] |
| Steric Hindrance | - Introduce a PEG spacer to increase the distance between the bulky groups and the reactive moieties.[1] - If possible, redesign the substrate to reduce steric bulk near the reactive site. |
| Incorrect Stoichiometry | Use a slight excess (e.g., 1.1-1.5 equivalents) of the less precious or more stable reactant to drive the reaction to completion.[1] |
| Degraded Reagents | Use freshly prepared or properly stored reagents. The stability of cyclooctynes can vary, and some may degrade over time.[1] |
| Suboptimal Buffer/pH | - Optimize the buffer system. HEPES buffer (pH 7-8.5) has been shown to result in higher rate constants compared to PBS in some cases.[5] - Avoid amine-containing buffers like Tris if using NHS esters for labeling.[1] |
Problem: Slow reaction rate.
| Possible Cause | Suggested Solution |
| Low Reactant Concentration | Increase the concentration of reactants if solubility permits.[3] |
| Suboptimal Temperature | Increase the reaction temperature (e.g., to 37°C) if the biomolecules are stable under these conditions.[1] |
| Poor Solubility | Add a co-solvent like DMSO (typically <10% of the total volume) to improve the solubility of hydrophobic reactants.[3] |
Quantitative Data
Table 1: Relative Reactivity of Common Cyclooctynes
| Cyclooctyne | Second-Order Rate Constant (k₂) with Benzyl Azide (M⁻¹s⁻¹) | Key Characteristics |
| Cyclooctyne (OCT) | ~10⁻³ | First generation, relatively slow kinetics.[8] |
| Bicyclo[6.1.0]nonyne (BCN) | ~0.15 | Good balance of reactivity and stability, smaller and less hydrophobic than DBCO.[6][10] |
| Dibenzocyclooctyne (DBCO) | 10⁻² - 1 | High reactivity due to significant ring strain, widely used.[11] |
| DIBO | Similar to DBCO | Second-generation cyclooctyne with fast reaction rates.[9] |
Note: Rate constants are approximate and can vary depending on the specific azide, solvent, and temperature.
Table 2: Influence of Azide Structure on Reactivity
| Azide Type | General Reactivity | Notes |
| Primary Alkyl Azides | High | Less sterically hindered.[4] |
| Secondary Alkyl Azides | Moderate | Increased steric hindrance compared to primary azides.[4] |
| Tertiary Alkyl Azides | Low | Significant steric hindrance reduces reactivity. |
| Aromatic Azides | Variable | Reactivity depends on the electronic properties of the aromatic ring and the chosen cyclooctyne. Can be faster with BCN.[3] |
Experimental Protocols
Protocol 1: General Procedure for a SPAAC Reaction
-
Preparation of Reactants:
-
Dissolve the azide-containing molecule in a suitable buffer (e.g., HEPES at pH 7.5) to a final concentration of 1-10 mM.
-
Dissolve the cyclooctyne reagent (e.g., DBCO-PEG4-NHS ester) in a compatible solvent (e.g., DMSO) to prepare a stock solution of 10-100 mM.
-
-
Reaction Setup:
-
Add the cyclooctyne stock solution to the azide solution to achieve a slight molar excess of the cyclooctyne (e.g., 1.1-1.5 equivalents).
-
Ensure the final concentration of any organic co-solvent (like DMSO) is kept low (typically <10%) to maintain the stability of biomolecules.
-
-
Incubation:
-
Incubate the reaction mixture at the desired temperature (e.g., 25°C or 37°C) with gentle agitation.
-
Reaction times can vary from 1 to 24 hours depending on the reactants and their concentrations.[1]
-
-
Monitoring the Reaction (Optional):
-
The progress of the reaction can be monitored by techniques such as LC-MS, HPLC, or UV-Vis spectroscopy. For DBCO, the disappearance of its characteristic absorbance at around 310 nm can be followed.[1]
-
-
Purification:
-
Once the reaction is complete, purify the conjugate using an appropriate chromatographic technique (e.g., size-exclusion chromatography, reversed-phase HPLC) to remove unreacted starting materials and byproducts.
-
Protocol 2: Monitoring SPAAC Kinetics via UV-Vis Spectrophotometry
This method is suitable when the cyclooctyne has a distinct UV absorbance that changes upon reaction (e.g., DBCO).
-
Prepare Solutions:
-
Prepare a solution of the cyclooctyne (e.g., DBCO derivative) of known concentration in the desired reaction buffer.
-
Prepare a solution of the azide-containing molecule at a much higher concentration (at least 10-fold excess) in the same buffer.
-
-
Acquire Initial Spectrum:
-
Record the UV-Vis spectrum of the cyclooctyne solution to determine its initial absorbance at the characteristic wavelength (e.g., ~310 nm for DBCO).
-
-
Initiate Reaction:
-
Add the azide solution to the cyclooctyne solution and mix quickly.
-
-
Monitor Absorbance:
-
Immediately begin monitoring the decay of the cyclooctyne's absorbance over time at the fixed wavelength.
-
-
Data Analysis:
-
Plot the natural logarithm of the absorbance (ln(A)) versus time. For a pseudo-first-order reaction (due to the excess of azide), this plot should be linear.
-
The slope of this line is the negative of the pseudo-first-order rate constant (k').
-
The second-order rate constant (k₂) can be calculated by dividing k' by the concentration of the azide.
-
Visualizations
Caption: A troubleshooting workflow for SPAAC reactions with sterically hindered alkynes.
Caption: Key factors influencing the rate and yield of SPAAC reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. Click Chemistry as an Efficient Toolbox for Coupling Sterically Hindered Molecular Systems to Obtain Advanced Materials for Nanomedicine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. The effects of buffer, pH, and temperature upon SPAAC reaction rates - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. Bioorthogonal Chemistry - Click Reaction Reagent [bldpharm.com]
- 7. pubs.rsc.org [pubs.rsc.org]
- 8. Strain-Promoted Alkyne-Azide Cycloadditions (SPAAC) Reveal New Features of Glycoconjugate Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cyclooctynes for Strain-Promoted Azide–Alkyne Cycloaddition (SPAAC) - Enamine [enamine.net]
- 10. Live Monitoring of Strain‐Promoted Azide Alkyne Cycloadditions in Complex Reaction Environments by Inline ATR‐IR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. What is Click Chemistry? | BroadPharm [broadpharm.com]
Technical Support Center: Purification Challenges of Modified Peptides
Welcome to the Technical support center for researchers, scientists, and drug development professionals. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the purification of modified peptides.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in purifying modified peptides?
The introduction of modifications to a peptide sequence can significantly alter its physicochemical properties, leading to several purification challenges:
-
Aggregation: Modified peptides, especially those with hydrophobic modifications like lipidation, have a tendency to aggregate, which can lead to poor peak shape, low recovery, and even column clogging.[1][2][3][4]
-
Poor Solubility: Many modified peptides exhibit poor solubility in standard aqueous mobile phases used in Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC).[1][2][5] This makes sample preparation and injection difficult.
-
Co-elution of Impurities: The modification process can result in a complex mixture of the desired product, unreacted starting materials, and various byproducts with similar properties, making them difficult to separate.[6][7][8]
-
Altered Chromatographic Behavior: Modifications can drastically change a peptide's retention time and selectivity on a given column, requiring significant method development. For instance, a hydrophilic modification like PEGylation can decrease retention time in RP-HPLC.[6][9]
Q2: What is the best initial purification strategy for a newly synthesized modified peptide?
For most modified peptides, Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the standard and most effective initial purification method.[1][7][8] It separates peptides based on their hydrophobicity. A C18 column is a common starting point, with a mobile phase consisting of water and acetonitrile (B52724) (ACN) containing an ion-pairing agent like trifluoroacetic acid (TFA).[1][7][8] However, depending on the nature of the modification, other techniques like Ion-Exchange Chromatography (IEX) or Size-Exclusion Chromatography (SEC) might be necessary, often in a multi-step purification strategy.[6][9][]
Q3: How do different types of modifications affect purification strategy?
The nature of the modification dictates the optimal purification approach. The table below summarizes the challenges and recommended primary techniques for common modifications.
| Modification Type | Key Challenges | Primary Purification Technique(s) |
| Lipidation | Increased hydrophobicity, aggregation, poor solubility in aqueous solutions.[1] | Reversed-Phase HPLC (RP-HPLC) with C4 or C8 columns, potentially at elevated temperatures.[1][2] |
| PEGylation | Heterogeneity of the product mixture (unreacted peptide, excess PEG, multi-PEGylated species), potential for aggregation.[6] | Size-Exclusion Chromatography (SEC) to separate based on size, followed by RP-HPLC or Ion-Exchange Chromatography (IEX) for finer separation.[6][][11] |
| Hydrophobicity | Strong retention on RP-HPLC columns, aggregation, poor solubility.[2][5] | RP-HPLC with less hydrophobic stationary phases (C4, C8), use of organic modifiers, and elevated temperatures.[2] |
| Glycosylation | Heterogeneity of glycoforms, increased polarity. | RP-HPLC, Hydrophilic Interaction Liquid Chromatography (HILIC), or Lectin Affinity Chromatography. |
| Phosphorylation | Increased hydrophilicity, potential for multiple phosphorylation sites. | RP-HPLC, IEX (anion exchange), or Immobilized Metal Affinity Chromatography (IMAC).[12][13] |
Q4: When should I consider using a purification technique other than RP-HPLC?
While RP-HPLC is a powerful tool, it may not be sufficient for all modified peptides. Consider alternative or complementary techniques in the following scenarios:
-
Size-Exclusion Chromatography (SEC): When dealing with significant size differences, such as separating a large PEGylated peptide from the smaller, unreacted peptide and excess PEG.[6][11][14]
-
Ion-Exchange Chromatography (IEX): When peptides have different net charges, which can be the case with modifications that add or remove charged groups (e.g., phosphorylation) or when separating isomers where the modification site affects the overall charge distribution.[][15][16]
-
Hydrophilic Interaction Liquid Chromatography (HILIC): For very polar or hydrophilic peptides that show poor retention on traditional RP-HPLC columns.[2][12]
Troubleshooting Guides
Problem 1: Poor Peak Shape (Broadening or Tailing) in RP-HPLC
Q: My modified peptide is showing a broad or tailing peak during RP-HPLC. What are the possible causes and how can I fix it?
A: Poor peak shape is a common issue that can often be resolved by optimizing your method.
| Possible Cause | Suggested Solution |
| Secondary Interactions | Ensure the mobile phase contains an adequate concentration of an ion-pairing agent like TFA (typically 0.1%) to minimize interactions with residual silanol (B1196071) groups on the column.[2] |
| Peptide Aggregation | Reduce the sample concentration before injection. Elevate the column temperature (e.g., 40-60°C) to improve solubility and reduce aggregation.[2][4] |
| Slow Mass Transfer | Decrease the flow rate to allow more time for the peptide to interact with the stationary phase.[2] |
| Suboptimal Gradient | Use a shallower gradient around the elution point of your peptide to improve resolution and peak shape.[2] |
| Column Overload | Reduce the amount of sample injected onto the column.[4] |
Problem 2: Low Recovery of the Modified Peptide
Q: I am experiencing very low recovery of my modified peptide after purification. What are the likely reasons and solutions?
A: Low recovery can be frustrating. Here are some common causes and how to address them.
| Possible Cause | Suggested Solution |
| Irreversible Adsorption | For hydrophobic peptides, consider using a less retentive column (e.g., C4 or C8 instead of C18).[2] Passivating the HPLC system with a strong acid can also help reduce non-specific binding to metal surfaces.[2] |
| Poor Sample Solubility | Ensure your peptide is fully dissolved before injection. You may need to use a stronger organic solvent like DMSO or isopropanol (B130326) for initial dissolution before diluting with the mobile phase.[1][2] |
| Peptide Precipitation | The peptide may be precipitating in the collection tubes. Try collecting fractions into tubes containing a small amount of a solubilizing agent like acetic acid.[4] |
| Aggregation | As with poor peak shape, aggregation can lead to loss of material. Try the troubleshooting steps for aggregation mentioned above.[4] |
Problem 3: Co-elution of Impurities
Q: My purified peptide still contains impurities that elute very close to the main peak. How can I improve the separation?
A: Achieving baseline separation from closely eluting impurities often requires fine-tuning your chromatographic conditions.
| Possible Cause | Suggested Solution |
| Suboptimal Gradient | A shallower gradient will increase the separation between closely eluting peaks.[9] |
| Incorrect Mobile Phase | Changing the organic solvent (e.g., from acetonitrile to methanol) or the ion-pairing agent (e.g., from TFA to formic acid, if MS compatibility is needed) can alter the selectivity of the separation.[9] |
| Wrong Column Chemistry | If a C18 column is not providing sufficient resolution, try a different stationary phase, such as a phenyl-hexyl or a cyano column, which offer different selectivities.[9] |
| Multi-modal Chromatography | For very complex mixtures, a single purification step may not be enough. Consider a two-step purification strategy, for example, using IEX followed by RP-HPLC.[17] |
Experimental Protocols
Key Experiment 1: Reversed-Phase HPLC (RP-HPLC) for Modified Peptides
This protocol provides a general starting point. Optimization will be necessary based on the specific properties of your modified peptide.
-
Column: C18 silica (B1680970) column (e.g., 5 µm particle size, 100 Å pore size). For highly hydrophobic peptides, a C4 or C8 column may be more suitable.[2]
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.[7]
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile (ACN).[7]
-
Gradient: A typical starting gradient is 5% to 65% B over 30 minutes. This should be optimized based on the retention time of the peptide.
-
Flow Rate: For an analytical column (4.6 mm ID), a typical flow rate is 1 mL/min.[7] For a preparative column, the flow rate will be higher and should be scaled according to the column diameter.
-
Detection: UV detection at 214 nm or 220 nm.[1]
-
Sample Preparation: Dissolve the crude peptide in a minimal amount of a suitable solvent.[1] If solubility in the initial mobile phase is low, a small amount of a strong organic solvent like DMSO can be used, followed by dilution with Mobile Phase A.[1]
Key Experiment 2: Size-Exclusion Chromatography (SEC) for PEGylated Peptides
SEC is particularly useful for separating molecules based on their size.[14]
-
Column: Choose a column with a pore size appropriate for the molecular weight range of your PEGylated peptide and the impurities you want to remove.[18]
-
Mobile Phase: A buffered saline solution, such as phosphate-buffered saline (PBS), is commonly used to maintain the native conformation of the peptide.[18]
-
Flow Rate: The flow rate should be low enough to allow for effective separation based on size.
-
Detection: UV detection at 214 nm or 280 nm.
-
Sample Preparation: Dissolve the sample in the mobile phase and filter it to remove any particulates before injection.
Visualizations
Caption: A typical experimental workflow for the purification of modified peptides.
Caption: A decision-making flowchart for troubleshooting common purification issues.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. blog.mblintl.com [blog.mblintl.com]
- 4. benchchem.com [benchchem.com]
- 5. nestgrp.com [nestgrp.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. bachem.com [bachem.com]
- 9. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. Peptide Enrichment for Mass Spectrometry-Based Analysis - Creative Proteomics [creative-proteomics.com]
- 13. goldbio.com [goldbio.com]
- 14. goldbio.com [goldbio.com]
- 15. blob.phenomenex.com [blob.phenomenex.com]
- 16. Ion Exchange Chromatography Peptide Purification - Creative Peptides-Peptide Drug Discovery [pepdd.com]
- 17. downstreamcolumn.com [downstreamcolumn.com]
- 18. sepax-tech.com [sepax-tech.com]
Technical Support Center: Solid-Phase Peptide Synthesis (SPPS)
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common issues encountered during Solid-Phase Peptide Synthesis (SPPS), with a specific focus on dealing with deletion sequences.
Frequently Asked Questions (FAQs)
Q1: What are deletion sequences in SPPS?
A1: Deletion sequences are impurities in a synthetic peptide product where one or more amino acid residues are missing from the intended sequence.[1][2] These impurities can be challenging to separate from the desired full-length peptide due to their similar physical and chemical properties. The presence of deletion sequences can significantly impact the biological activity, safety, and efficacy of the peptide, potentially leading to misleading experimental results.
Q2: What are the primary causes of deletion sequences during SPPS?
A2: Deletion sequences primarily arise from incomplete coupling reactions. The main causes include:
-
Steric Hindrance: Bulky amino acid side chains can physically obstruct the coupling reaction, leading to incomplete addition of the next amino acid.[1]
-
Peptide Aggregation: The growing peptide chain can fold or aggregate on the resin, making the N-terminal amine less accessible for the subsequent coupling step.[1][3]
-
Insufficient Activation: The incoming amino acid may not be sufficiently activated by the coupling reagent, resulting in a slow or incomplete reaction.[1]
-
Poor Resin Swelling: Inadequate swelling of the solid support resin can limit the diffusion and accessibility of reagents to the peptide chain.[1]
-
Incomplete Deprotection: Failure to completely remove the N-terminal protecting group (e.g., Fmoc) will prevent the next amino acid from being coupled.[1][4]
Q3: How can I detect deletion sequences in my synthetic peptide?
A3: The most effective methods for detecting deletion sequences are High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS).[1][4][5]
-
HPLC Analysis: A reversed-phase HPLC (RP-HPLC) analysis of the crude peptide will show multiple peaks if impurities like deletion sequences are present.[1]
-
Mass Spectrometry: Mass spectrometry is used to identify the molecular weights of the species in the crude product. Deletion sequences will appear as masses corresponding to the target peptide minus the mass of the missing amino acid residue(s).[1][5]
Troubleshooting Guides
This section provides a systematic approach to diagnosing and resolving issues related to deletion sequences in SPPS.
Issue: Mass spectrometry analysis of my crude peptide shows peaks with lower molecular weight than the target peptide, suggesting deletion sequences.
Step 1: Confirm and Characterize the Deletion Sequence
-
Action: Analyze the crude peptide product using RP-HPLC coupled with mass spectrometry (LC-MS).[1]
-
Expected Outcome: The HPLC chromatogram will display multiple peaks. The mass spectrometer will identify the molecular weight of the main product and any impurities. Deletion sequences will be identifiable by their specific mass differences from the target peptide, corresponding to the mass of one or more amino acid residues.[1][4]
Step 2: Investigate the Potential Causes
Once the presence of deletion sequences is confirmed, investigate the following potential causes:
| Potential Cause | Diagnostic Check | Recommended Solution(s) |
| Incomplete Coupling | Perform a Kaiser test on a few resin beads after the coupling step. A positive result (blue color) indicates free primary amines and an incomplete reaction.[4] | - Double Coupling: Repeat the coupling step to drive the reaction to completion.[6] - Increase Reaction Time: Extend the coupling reaction time.[7] - Increase Reagent Concentration: Use a higher concentration of the amino acid and coupling reagents.[7] - Capping: After the first coupling, cap any unreacted amino groups with an acetylating agent like acetic anhydride. This prevents them from reacting in subsequent cycles and makes the resulting capped, truncated peptides easier to separate from the full-length product.[2][6] |
| Peptide Aggregation | Difficult sequences, particularly those with hydrophobic residues, are prone to aggregation.[3][8] This can be predicted using sequence analysis software.[2][9] | - Use Chaotropic Salts: Add chaotropic salts like LiCl or KSCN to the coupling mixture to disrupt secondary structures.[3][10] - Incorporate Pseudoproline Dipeptides: Introduce pseudoproline dipeptides at specific intervals to disrupt aggregation.[3][10] - Use High-Boiling Point Solvents: Solvents like N-Methyl-2-pyrrolidone (NMP) or Dimethyl Sulfoxide (DMSO) can improve solvation.[8] |
| Steric Hindrance | Deletion is observed after a sterically hindered amino acid (e.g., Val, Ile, Thr). | - Use a more potent coupling reagent: Reagents like HATU or HCTU can be more effective for hindered couplings.[3] - Elevated Temperature: Increasing the reaction temperature can sometimes improve coupling efficiency.[2] |
| Poor Resin Swelling | The resin does not swell adequately in the synthesis solvent. | - Choose an appropriate resin: Ensure the resin is compatible with your chosen solvent system. For example, polystyrene resins swell well in DCM and DMF, while polyethylene (B3416737) glycol (PEG) resins are more compatible with a wider range of solvents.[11] - Solvent Mixture: Use a solvent mixture that promotes better swelling, such as DCM/DMF/NMP.[3] |
| Incomplete Deprotection | UV monitoring of Fmoc deprotection (if available on your synthesizer) shows incomplete removal of the Fmoc group.[4] | - Extend Deprotection Time: Increase the duration of the deprotection step.[7] - Use a stronger deprotection solution: For difficult sequences, a higher concentration of piperidine (B6355638) in DMF may be necessary. |
Experimental Protocols
Kaiser Test (Ninhydrin Test) for Free Primary Amines
This test is used to qualitatively monitor the completion of the coupling reaction. A positive result (blue color) indicates the presence of free primary amines and thus an incomplete coupling.[4]
-
Reagents:
-
Solution A: 5 g Ninhydrin in 100 mL ethanol
-
Solution B: 80 g Phenol in 20 mL ethanol
-
Solution C: 2 mL of 0.001 M KCN (aqueous) diluted to 100 mL with pyridine
-
-
Procedure:
-
Take a small sample of resin beads (approximately 5-10 mg) in a small glass test tube.
-
Add 2-3 drops of each of Solution A, Solution B, and Solution C to the test tube.
-
Heat the test tube at 100°C for 5 minutes.
-
Observe the color of the beads and the solution.
-
-
Interpretation of Results:
-
Beads and solution are yellow/brown: Negative result. Coupling is complete.
-
Beads are blue, solution is colorless: Incomplete coupling. Recoupling is recommended.
-
Beads and solution are blue: Very incomplete coupling. Check reagents and coupling protocol.
-
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) for Peptide Purity Analysis
This protocol outlines the general procedure for analyzing a crude peptide sample to identify deletion sequences.
-
Sample Preparation:
-
Dissolve a small amount of the lyophilized crude peptide in a suitable solvent (e.g., 50% acetonitrile/water with 0.1% trifluoroacetic acid (TFA)).
-
The final concentration should be approximately 1 mg/mL.
-
Filter the sample through a 0.22 µm syringe filter before injection.[1]
-
-
HPLC System and Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% TFA in Water.
-
Mobile Phase B: 0.1% TFA in Acetonitrile.
-
Gradient: A typical gradient would be 5% to 95% Mobile Phase B over 30 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV absorbance at 214 nm and 280 nm.[1]
-
-
Data Analysis:
-
The chromatogram will show peaks corresponding to the different components of the crude peptide mixture.
-
The peak with the largest area is typically the target peptide.
-
Peaks eluting earlier than the main peak are often shorter peptides, such as deletion or truncation sequences.
-
For confirmation, collect the fractions corresponding to the impurity peaks and analyze them by mass spectrometry to determine their molecular weights.
-
Visualizations
Caption: Troubleshooting workflow for deletion sequences in SPPS.
Caption: Mechanism of deletion sequence formation due to incomplete coupling.
References
- 1. benchchem.com [benchchem.com]
- 2. gyrosproteintechnologies.com [gyrosproteintechnologies.com]
- 3. Overcoming Aggregation in Solid-phase Peptide Synthesis [sigmaaldrich.com]
- 4. benchchem.com [benchchem.com]
- 5. Mass spectrometric evaluation of synthetic peptides for deletions and insertions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. gyrosproteintechnologies.com [gyrosproteintechnologies.com]
- 7. benchchem.com [benchchem.com]
- 8. Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 9. biotage.com [biotage.com]
- 10. researchgate.net [researchgate.net]
- 11. biosynth.com [biosynth.com]
Validation & Comparative
Validating the Incorporation of (2S,3R)-Fmoc-Abu(3-N3)-OH: A Comparative Guide to Mass Spectrometry and Alternative Methods
For researchers, scientists, and drug development professionals, the precise incorporation of non-natural amino acids (nAAs) is fundamental to the design of novel peptides and proteins with enhanced therapeutic properties. This guide provides an objective comparison of mass spectrometry and other analytical techniques for validating the successful incorporation of (2S,3R)-Fmoc-Abu(3-N3)-OH, a valuable building block for introducing an azide (B81097) functional group for "click" chemistry applications.
The azide moiety of (2S,3R)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-3-azidobutanoic acid (CAS: 146306-79-8) offers a bioorthogonal handle for site-specific modifications of peptides.[1][2] However, robust analytical validation is imperative to confirm its precise and efficient incorporation into the desired peptide sequence. This guide details the experimental protocols and presents a comparative analysis of the primary validation techniques.
Comparative Analysis of Validation Techniques
Mass spectrometry stands out as the most powerful and versatile tool for confirming the incorporation of non-natural amino acids. However, other techniques such as Edman degradation and Nuclear Magnetic Resonance (NMR) spectroscopy can provide complementary information. The choice of method depends on the specific requirements of the analysis, including the need for sequence confirmation, structural elucidation, and sample purity assessment.
| Feature | Mass Spectrometry (LC-MS/MS) | Edman Degradation | NMR Spectroscopy |
| Primary Use Case | Definitive confirmation of incorporation and precise localization within the peptide sequence. | N-terminal sequencing of highly purified peptides.[1] | Detailed 3D-structural analysis of the peptide in solution.[3] |
| Sensitivity | High (picomole to femtomole range) | Moderate (picomole range)[2] | Low (micromole to millimole range) |
| Throughput | High | Low | Low |
| Compatibility with Azide Group | High; mass change is readily detected. | Problematic; the azide group can interfere with the PITC chemistry, potentially leading to cycle termination or ambiguous results.[4] | High; provides structural information about the local environment of the incorporated amino acid. |
| Information Provided | Molecular weight of the intact peptide and fragment ions for sequence confirmation. | Stepwise identification of N-terminal amino acids.[2] | Through-bond and through-space correlations, providing information on peptide folding and conformation.[5] |
| Sample Purity Requirement | Can analyze complex mixtures. | Requires highly purified peptide. | Requires highly purified and concentrated samples. |
Experimental Protocols
Mass Spectrometry Validation
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for confirming the incorporation and pinpointing the location of (2S,3R)-Abu(3-N3)-OH.
1. Sample Preparation and Digestion:
-
The synthesized peptide containing (2S,3R)-Abu(3-N3)-OH is purified using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
For longer peptides or proteins, the sample is subjected to enzymatic digestion (e.g., with trypsin) to generate smaller, more manageable peptide fragments.
2. LC-MS/MS Analysis:
-
The peptide or peptide digest is injected into a liquid chromatography system coupled to a high-resolution mass spectrometer (e.g., Orbitrap or Q-TOF).
-
The peptides are separated by RP-HPLC and introduced into the mass spectrometer via electrospray ionization (ESI).
-
A full MS scan (MS1) is performed to determine the mass-to-charge ratio (m/z) of the intact peptide(s). Successful incorporation of (2S,3R)-Abu(3-N3)-OH will result in a predictable mass shift compared to the native peptide.
-
Tandem MS (MS/MS) is then performed on the precursor ion of interest. The peptide is fragmented, typically via collision-induced dissociation (CID) or higher-energy collisional dissociation (HCD), generating a spectrum of fragment ions (b- and y-ions).[1]
3. Data Analysis:
-
The MS1 data is analyzed to confirm the presence of the peptide with the expected mass increase from the incorporation of (2S,3R)-Abu(3-N3)-OH. The molecular weight of Fmoc-(2S,3R)-Abu(3-N3)-OH is 366.37 g/mol . The residue mass incorporated into the peptide is this value minus the mass of water (18.02 g/mol ), resulting in a mass addition of 348.35 Da.
-
The MS/MS spectra are analyzed to confirm the peptide sequence. The presence of the azido-amino acid will be evident by a mass shift in the b- and/or y-ion series at the site of incorporation. This provides definitive evidence of its location within the peptide chain.
Edman Degradation
While potentially problematic due to the azide group, Edman degradation can be attempted for N-terminal sequence validation.
1. Sample Preparation:
-
5-10 picomoles of the highly purified peptide are loaded onto a polyvinylidene difluoride (PVDF) membrane.[1]
2. Automated Sequencing:
-
The PVDF membrane is placed in an automated protein sequencer.
-
The N-terminal amino acid is derivatized with phenyl isothiocyanate (PITC), cleaved, and the resulting phenylthiohydantoin (PTH)-amino acid is identified by HPLC.
-
The cycle is repeated for subsequent residues.
3. Data Interpretation:
-
A successful run will yield the expected N-terminal sequence. However, at the position of (2S,3R)-Abu(3-N3)-OH, a gap in the sequence or an unidentifiable peak may occur due to the reactivity of the azide group with the Edman reagents.[4]
NMR Spectroscopy
NMR spectroscopy provides high-resolution structural information.
1. Sample Preparation:
-
A high concentration (typically >0.5 mM) of the purified peptide is dissolved in a suitable deuterated solvent (e.g., D₂O or a mixture of H₂O/D₂O).
2. NMR Data Acquisition:
-
A series of one-dimensional (1D) and two-dimensional (2D) NMR experiments (e.g., COSY, TOCSY, NOESY) are performed on a high-field NMR spectrometer.
3. Data Analysis:
-
The NMR spectra are processed and analyzed to assign the chemical shifts of the protons and other nuclei in the peptide.
-
The unique chemical shifts and through-space correlations (NOEs) involving the protons of the (2S,3R)-Abu(3-N3)-OH residue can confirm its presence and provide insights into its local conformation and the overall peptide structure.[3]
Visualizing the Workflow and Logic
Caption: Experimental workflow for the synthesis and validation of a peptide containing (2S,3R)-Abu(3-N3)-OH.
Caption: Logical guide for selecting the appropriate analytical method based on the research question.
References
Mass Spectrometry Analysis of Peptides Containing (2S,3R)-Fmoc-Abu(3-N3)-OH: A Comparative Guide
For researchers, scientists, and drug development professionals, the incorporation of unnatural amino acids like (2S,3R)-Fmoc-Abu(3-N3)-OH into peptides offers a powerful tool for introducing novel functionalities, such as bioorthogonal handles for downstream modifications.[1] The azido (B1232118) group, in particular, serves as a versatile chemical reporter for "click" chemistry applications, enabling the attachment of reporter tags like biotin (B1667282) or fluorescent dyes.[2] A thorough understanding of the mass spectrometric behavior of peptides containing this modified amino acid is crucial for accurate characterization, sequencing, and quality control.[3][4]
This guide provides a comparative analysis of the mass spectrometry of peptides incorporating this compound, with a focus on fragmentation patterns and experimental protocols.
Comparative Analysis of Fragmentation Techniques
The stability of the incorporated modification during mass spectrometric analysis is a key consideration. The azido group can be a labile modification, and the choice of fragmentation technique can significantly impact the quality of the resulting tandem mass spectra. The two most common fragmentation methods are Collision-Induced Dissociation (CID) and Electron Transfer Dissociation (ETD).[5]
| Feature | Collision-Induced Dissociation (CID) | Electron Transfer Dissociation (ETD) |
| Mechanism | Induces fragmentation through collisions with an inert gas, leading to cleavage of the peptide backbone amide bonds. | Involves the transfer of an electron to a multiply protonated peptide, causing fragmentation of the N-Cα backbone bonds. |
| Primary Fragment Ions | b- and y-type ions.[6][7] | c- and z-type ions.[6] |
| Effect on Labile Modifications | Can lead to the neutral loss of labile modifications, complicating spectral interpretation. | Tends to preserve labile post-translational modifications, providing clearer localization of the modification site.[5][8] |
| Suitability for Azido-Peptides | May result in the loss of the azido group (N3), making it challenging to pinpoint its location. | Generally preferred for peptides with labile modifications like the azido group, as it is more likely to keep the modification intact on the fragment ions.[9] |
Expected Mass Spectrometric Behavior
The presence of the (2S,3R)-Abu(3-N3)-OH residue introduces a specific mass shift and characteristic fragmentation patterns. The Fmoc protecting group, if still present during analysis, will also influence the fragmentation.
Intact Mass Measurement
The first step in the analysis is to determine the accurate mass of the intact peptide to confirm the successful incorporation of the (2S,3R)-Abu(3-N3)-OH residue. High-resolution mass spectrometers, such as Orbitrap or TOF instruments, are ideal for this purpose.[2]
Tandem Mass Spectrometry (MS/MS)
During MS/MS analysis, the fragmentation pattern will provide sequence information.
-
With Fmoc group: The Fmoc group itself can be a prominent site of fragmentation, often leading to a characteristic neutral loss or specific fragment ions.[10]
-
Without Fmoc group (deprotected peptide): The primary fragmentation will occur along the peptide backbone.
Table 1: Predicted Fragmentation Behavior of a Hypothetical Peptide (Ac-Gly-Abu(3-N3)-Ala-NH2) in CID and ETD
| Precursor Ion (m/z) | Fragmentation Method | Key Fragment Ions | Expected Observations |
| [M+H]+ | CID | b- and y-type ions | Potential for a neutral loss of N2 (28 Da) or the entire N3 group from the Abu side chain. This can complicate the identification of the modification site. |
| [M+2H]2+ | ETD | c- and z-type ions | The azido group is expected to be retained on the fragment ions, allowing for unambiguous localization of the Abu(3-N3) residue within the peptide sequence.[8] |
Experimental Protocols
Reproducible and reliable data depend on well-defined experimental protocols for both peptide synthesis and mass spectrometry analysis.
Solid-Phase Peptide Synthesis (SPPS)
A standard manual or automated SPPS protocol can be employed for synthesizing peptides containing this compound.[11]
Protocol:
-
Resin Swelling: Swell a suitable resin (e.g., Rink Amide resin for C-terminal amides) in dimethylformamide (DMF).[12]
-
Fmoc Deprotection: Treat the resin with 20% piperidine (B6355638) in DMF to remove the Fmoc protecting group.[12][13]
-
Washing: Thoroughly wash the resin with DMF and other solvents to remove residual reagents.[12]
-
Amino Acid Coupling:
-
Activate the this compound (or other Fmoc-amino acids) using a suitable coupling reagent (e.g., HBTU/HOBt or DIC/Oxyma).
-
Add the activated amino acid to the resin and allow the coupling reaction to proceed.
-
-
Repeat: Repeat the deprotection, washing, and coupling steps for each amino acid in the sequence.
-
Cleavage and Deprotection: After synthesis is complete, cleave the peptide from the resin and remove side-chain protecting groups using a cleavage cocktail (e.g., TFA/TIS/Water).[14]
-
Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).[14][15]
-
Characterization: Confirm the mass of the purified peptide by mass spectrometry.[14][15]
LC-MS/MS Analysis
Liquid chromatography coupled with tandem mass spectrometry is the primary method for analyzing the purified peptide.[16][17]
Protocol:
-
Sample Preparation: Dissolve the purified peptide in a suitable solvent, typically a mixture of water and acetonitrile (B52724) with a small amount of formic acid (e.g., 0.1%).[2][13]
-
Chromatographic Separation:
-
Inject the peptide sample onto a C18 reverse-phase HPLC column.
-
Elute the peptide using a gradient of increasing acetonitrile concentration.
-
-
Mass Spectrometry:
-
Analyze the eluting peptide using an electrospray ionization (ESI) mass spectrometer.[12]
-
Acquire MS1 survey scans to determine the mass-to-charge ratio of the intact peptide.
-
Perform data-dependent MS2 fragmentation of the most intense precursor ions using both CID and ETD to obtain comprehensive sequence information.[9][12]
-
-
Data Analysis:
-
Process the raw data using appropriate software.
-
Search the MS/MS spectra against a database containing the expected peptide sequence to confirm its identity.[12]
-
Visualizations
Diagrams can help to clarify complex workflows and relationships.
Caption: Workflow for Solid-Phase Peptide Synthesis (SPPS).
Caption: Comparison of CID and ETD Fragmentation Pathways.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Characterization of Synthetic Peptides by Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Characterization of Synthetic Peptides by Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Comprehensive Comparison of Collision Induced Dissociation and Electron Transfer Dissociation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. research.cbc.osu.edu [research.cbc.osu.edu]
- 8. glenjackson.faculty.wvu.edu [glenjackson.faculty.wvu.edu]
- 9. Systematic evaluation of alternating CID and ETD fragmentation for phosphorylated peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. ejbiotechnology.info [ejbiotechnology.info]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. ProteomeTools: Systematic Characterization of 21 Post-translational Protein Modifications by Liquid Chromatography Tandem Mass Spectrometry (LC-MS/MS) Using Synthetic Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Optimization of a peptide extraction and LC-MS protocol for quantitative analysis of antimicrobial peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the HPLC Analysis of Peptides Modified with (2S,3R)-Fmoc-Abu(3-N3)-OH
For researchers and professionals in drug development, the precise modification and purification of synthetic peptides are paramount. The incorporation of non-canonical amino acids (ncAAs) like (2S,3R)-Fmoc-Abu(3-N3)-OH provides a powerful tool for introducing specific functionalities. This amino acid allows for the site-specific placement of an azide (B81097) group (-N3) within a peptide sequence during standard Fmoc-based Solid-Phase Peptide Synthesis (SPPS).[1][2] The azide serves as a chemical handle for subsequent bioconjugation via highly efficient and specific "click chemistry" reactions, such as the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).[3][4][5]
High-Performance Liquid Chromatography (HPLC) is an indispensable analytical technique in this workflow. It is critically employed to assess the purity of the intermediate azido-peptide and to analyze and purify the final conjugated product.[6][7] This guide provides a comparative overview of the HPLC analysis of peptides modified with this compound, offers detailed experimental protocols, and compares performance against alternative strategies and column technologies.
Experimental Workflow and Protocols
The successful synthesis and modification of an azido-peptide involves a multi-step process, with HPLC analysis serving as a crucial quality control point after synthesis and after conjugation.
Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of Azido-Peptide
This protocol outlines the manual incorporation of this compound into a peptide sequence on a Rink Amide resin.
-
Resin Swelling: Swell the resin in N,N-dimethylformamide (DMF) for 1-2 hours in a reaction vessel.[1]
-
Fmoc Deprotection: Treat the resin with 20% (v/v) piperidine (B6355638) in DMF for 5 minutes, drain, and repeat for 15 minutes to remove the Fmoc protecting group from the resin's terminal amine.[8]
-
Washing: Wash the resin thoroughly with DMF (5x) and dichloromethane (B109758) (DCM) (3x) to remove residual piperidine.
-
Amino Acid Coupling:
-
For standard amino acids: Dissolve the Fmoc-amino acid (3 eq.), a coupling reagent like HBTU (2.9 eq.), and a base like N,N-diisopropylethylamine (DIEA) (6 eq.) in DMF. Add to the resin and agitate for 1-2 hours.
-
For This compound : Use the same procedure as other amino acids. Ensure complete dissolution before adding to the resin.
-
-
Washing: Wash the resin with DMF (3x) and DCM (3x).
-
Repeat: Repeat steps 2-5 for each amino acid in the sequence.
-
Cleavage and Deprotection: After synthesizing the full sequence, wash the resin with DCM and dry. Add a cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane) and incubate for 2-4 hours.[1]
-
Precipitation: Filter the cleavage mixture and precipitate the crude peptide in cold diethyl ether. Centrifuge to pellet the peptide, decant the ether, and dry the peptide pellet.
Protocol 2: RP-HPLC Analysis and Purification of Peptides
Reversed-phase HPLC (RP-HPLC) is the standard method for analyzing and purifying synthetic peptides.[6][7]
-
Sample Preparation: Dissolve the crude peptide in a suitable solvent, often 0.1% TFA in water or a water/acetonitrile mixture. Filter through a 0.45 µm syringe filter before injection.[6]
-
HPLC System Setup:
-
Column: A C18 reversed-phase column is standard (e.g., 4.6 x 150 mm, 3-5 µm particle size).[9]
-
Mobile Phase A: 0.1% (v/v) TFA in HPLC-grade water.[6]
-
Mobile Phase B: 0.1% (v/v) TFA in HPLC-grade acetonitrile.[6]
-
Flow Rate: 1.0 mL/min.[9]
-
Detection: Monitor UV absorbance at 210-220 nm (peptide backbone) and 280 nm (if Trp or Tyr are present).[6]
-
-
Chromatographic Run:
-
Equilibrate the column with the starting mobile phase conditions (e.g., 95% A, 5% B).[6]
-
Inject the sample.
-
Run a linear gradient to elute the peptide, for example, 5% to 65% Mobile Phase B over 30-40 minutes.
-
Collect fractions corresponding to the desired peptide peak for purification.
-
Performance Comparison: Azide vs. Alkyne Modification
A common alternative to placing an azide on the peptide is to incorporate an alkyne-containing amino acid (e.g., Fmoc-Propargylglycine, Fmoc-Pra-OH) and react it with an azide-functionalized molecule. The choice of strategy can influence the chromatographic behavior of the intermediate peptide. The introduction of the azide group via Abu(3-N3) can increase the peptide's hydrophobicity, leading to a slightly longer retention time in RP-HPLC compared to its unmodified counterpart.[6] The subsequent click reaction to form a triazole conjugate will cause a more significant shift in retention time, which is dependent on the properties of the conjugated molecule.
The following table presents hypothetical, yet representative, data comparing the HPLC analysis of a model peptide undergoing these two modification strategies.
Table 1: Comparative HPLC Performance Data for Peptide Modification Strategies
| Analyte | Modification Strategy | Expected Retention Time (t R, min)* | Peak Purity (%) | Resolution (R s) from Nearest Impurity | Notes |
|---|---|---|---|---|---|
| Unmodified Peptide | Baseline | 15.2 | >98 (Standard) | N/A | Serves as the chromatographic reference. |
| Azido-Peptide | Abu(3-N3)-based | 16.5 | >95 (Crude) | >2.0 | The azide group slightly increases hydrophobicity and retention time.[6] |
| Clicked Product | Abu(3-N3)-based | 21.8 | >99 (Purified) | >2.5 | Significant t R shift after conjugation with a hydrophobic tag. |
| Alkyne-Peptide | Pra-based (Alternative) | 15.9 | >95 (Crude) | >2.0 | The small alkyne group has a minimal impact on retention time. |
| Clicked Product | Pra-based (Alternative) | 21.8 | >99 (Purified) | >2.5 | Final product is identical and should have the same retention time. |
*Based on a standard C18 column with a 30-minute linear gradient.
Comparison of HPLC Column Chemistries
The choice of HPLC column is critical for achieving optimal separation of peptides. While C18 is the most common stationary phase, other chemistries can offer different selectivities, which may be advantageous for resolving complex mixtures or purifying challenging sequences.[10] Columns based on superficially porous particles (SPP) often provide higher efficiency and narrower peaks compared to traditional fully porous particles (FPP).[11]
Table 2: Comparison of Common RP-HPLC Column Chemistries for Peptide Analysis
| Column Chemistry | Particle Type | Relative Retention | Peak Shape / Width | Peak Capacity | Best For |
|---|---|---|---|---|---|
| C18 (Octadecyl) | FPP or SPP | Strongest | Generally Narrow | High | General purpose, high-resolution separation of most peptides. |
| C8 (Octyl) | FPP or SPP | Intermediate | Narrow | Moderate-High | Less hydrophobic peptides or faster analysis of larger peptides. |
| Phenyl-Hexyl | FPP or SPP | Intermediate | Narrow | Moderate-High | Peptides containing aromatic residues, offering alternative selectivity.[11] |
| Cyano (CN) | FPP or SPP | Weakest | Broader | Lower | Very hydrophobic peptides that are too strongly retained on C18/C8.[11] |
Overall, C18 chemistry on an SPP column provides the best combination of retention, peak width, and peak capacity for most peptide mapping and purification applications. However, for specific separations where co-elution is an issue, screening alternative chemistries like Phenyl-Hexyl can be beneficial.[11]
Conclusion
The use of this compound is a highly effective and robust method for introducing an azide handle into synthetic peptides, enabling precise downstream modification via click chemistry. RP-HPLC is a cornerstone of this workflow, essential for both the analysis of the intermediate azido-peptide and the purification of the final, high-purity conjugate. While a standard C18 column is suitable for most applications, difficult separations may benefit from exploring alternative column chemistries. By implementing the detailed protocols and considering the comparative data presented, researchers can optimize their synthesis and purification strategies to achieve high-quality, modified peptides for advanced applications in research and drug development.
References
- 1. benchchem.com [benchchem.com]
- 2. Optimized syntheses of Fmoc azido amino acids for the preparation of azidopeptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Peptide Conjugation via CuAAC ‘Click’ Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. bachem.com [bachem.com]
- 5. cpcscientific.com [cpcscientific.com]
- 6. benchchem.com [benchchem.com]
- 7. Reverse-phase HPLC Peptide Purification - Creative Peptides-Peptide Drug Discovery [pepdd.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. lcms.cz [lcms.cz]
- 11. A Comparison of Superficially Porous Particle-based Column Chemistries for Peptide Mapping | Separation Science [sepscience.com]
A Researcher's Guide to NMR Characterization of Azido-Modified Peptides
The incorporation of azido-modified amino acids into peptides has become a cornerstone of modern chemical biology and drug development. The azide (B81097) group serves as a versatile chemical handle for a variety of bioorthogonal reactions, most notably the Nobel prize-winning "click" chemistry (copper(I)-catalyzed or strain-promoted azide-alkyne cycloaddition). This allows for the site-specific labeling of peptides with fluorophores, imaging agents, or for the creation of complex peptide conjugates. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for verifying the successful incorporation of the azido-moiety and for characterizing the structural and conformational consequences of this modification.
This guide provides a comparative overview of the NMR spectroscopic features of azido-modified peptides versus their natural counterparts, complete with experimental data and detailed protocols for researchers in the field.
Comparative NMR Spectral Data: The Azide Signature
The introduction of an azido (B1232118) group induces characteristic changes in the NMR spectrum of a peptide. The electron-withdrawing nature of the azide and its through-bond and through-space effects lead to predictable shifts in the chemical environment of nearby protons and carbons.
Below is a comparative summary of the expected ¹H and ¹³C NMR chemical shifts for a model tripeptide, Fmoc-Gly-X-Ala-NH₂, where X is either the naturally occurring L-Tyrosine or the azido-modified L-Tyr(2-azidoethyl). These values are illustrative and can vary based on the specific peptide sequence, solvent, and temperature.[1]
| Atom | Fmoc-Gly-Tyr(2-azidoethyl)-Ala-NH₂ (ppm) | Fmoc-Gly-Tyr-Ala-NH₂ (ppm) | Key Differences & Interpretation |
| ¹H NMR | |||
| Tyr CαH | ~4.5 | ~4.6 | Minor upfield shift. |
| Tyr CβH₂ | ~3.1, ~2.9 | ~3.0, ~2.8 | Minor shifts due to the altered electronic environment.[1] |
| Tyr Aromatic (2,6-H) | ~7.1 | ~7.0 | Downfield shift due to the electron-withdrawing nature of the ether linkage.[1] |
| Tyr Aromatic (3,5-H) | ~6.9 | ~6.7 | Downfield shift.[1] |
| -O-CH₂-CH₂-N₃ | ~4.1 (t) | N/A | Diagnostic triplet for the methylene (B1212753) adjacent to the oxygen.[1] |
| -O-CH₂-CH₂-N₃ | ~3.6 (t) | N/A | Diagnostic triplet for the methylene adjacent to the azide.[1] |
| ¹³C NMR | |||
| Tyr Cα | ~56 | ~56 | Minimal change.[1] |
| Tyr Cβ | ~37 | ~38 | Minor upfield shift.[1] |
| Tyr Aromatic (C4) | ~157 | ~115 | Significant downfield shift of the carbon bearing the ether linkage, a key indicator of modification.[1] |
| -O-CH₂-CH₂-N₃ | ~67 | N/A | Diagnostic signal for the methylene carbon adjacent to the oxygen.[1] |
| -O-CH₂-CH₂-N₃ | ~50 | N/A | Diagnostic signal for the methylene carbon adjacent to the azide.[1][2] |
The "Azido Gauche Effect": Impact on Peptide Conformation
Beyond simple chemical shift changes, the introduction of an azido group can have a profound impact on the local and global conformation of a peptide. Studies on β-azidoalanine-containing dipeptides have revealed an "azido gauche effect," where intramolecular electrostatic interactions between the β-azido group and the two neighboring peptide bonds direct the peptide backbone conformation toward a seven-membered cyclic (C₇) structure, as opposed to the more common polyproline II (P(II)) conformation seen in similar unmodified peptides.[3] This conformational directing ability makes the azido group a potentially useful tool for tuning the three-dimensional structure of peptides.[3]
Two-dimensional NMR techniques, particularly NOESY (Nuclear Overhauser Effect Spectroscopy) and ROESY (Rotating-frame Overhauser Effect Spectroscopy), are critical for elucidating these structural changes.[1] These experiments detect through-space correlations between protons, providing distance restraints that are used to calculate the three-dimensional structure of the peptide in solution.[1][4]
Advanced NMR Techniques for Deeper Characterization
Several other NMR techniques provide valuable, orthogonal information for the comprehensive characterization of azido-modified peptides:
-
¹⁵N NMR Spectroscopy : The azide group contains three nitrogen atoms, each with a distinct chemical shift that can be observed by ¹⁵N NMR.[5] While natural abundance ¹⁵N NMR is often limited by low sensitivity, isotopic labeling with ¹⁵N ((¹⁵N)₃-azide) provides a powerful method for directly probing the electronic environment of the azide.[5][6] This is particularly useful for studying interactions and has emerged as a promising tag for developing long-lived hyperpolarized agents for MRI applications.[5][6]
-
Heteronuclear Single Quantum Coherence (HSQC) : This 2D NMR experiment correlates protons with their directly attached heteronuclei (¹³C or ¹⁵N).[1] It is an essential tool for assigning the carbon and nitrogen backbone and sidechain resonances, providing a detailed fingerprint of the peptide's chemical environment.[7]
-
Diffusion-Ordered Spectroscopy (DOSY) : This technique separates the NMR signals of different species in a mixture based on their diffusion coefficients, which is related to their size and shape.[8][9] DOSY is particularly valuable for studying the oligomerization state and aggregation of peptides, which can be influenced by modifications and is a critical quality attribute for peptide-based therapeutics.[10][11]
Experimental Protocols
Solid-Phase Peptide Synthesis (SPPS) of Azido-Modified Peptides
The synthesis of peptides containing azido-modified amino acids typically follows standard Fmoc-based solid-phase peptide synthesis protocols.[1]
Materials:
-
Rink Amide resin
-
Fmoc-protected amino acids (including the desired Fmoc-azido-amino acid)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
20% Piperidine (B6355638) in DMF
-
Coupling reagents (e.g., HBTU, HATU)[1]
-
N,N-Diisopropylethylamine (DIPEA)
-
Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane)
-
Cold diethyl ether
Procedure:
-
Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes in a reaction vessel.[1]
-
Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating it with 20% piperidine in DMF for 5-10 minutes. Wash the resin thoroughly with DMF and DCM.[1]
-
Amino Acid Coupling: Dissolve the next Fmoc-protected amino acid (either standard or azido-modified) and coupling reagents in DMF. Add the solution to the resin and allow it to react for 1-2 hours. Wash the resin thoroughly.
-
Repeat: Repeat the deprotection and coupling steps for each amino acid in the sequence.[1]
-
Cleavage and Deprotection: Once the synthesis is complete, treat the resin with the cleavage cocktail for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups.[1]
-
Precipitation and Purification: Precipitate the crude peptide by adding the cleavage mixture to cold diethyl ether. Collect the peptide pellet by centrifugation, wash with ether, and dry under vacuum.[1]
-
Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).[1]
NMR Spectroscopy
Sample Preparation:
-
Dissolve 1-5 mg of the lyophilized, purified peptide in 0.5 mL of a deuterated solvent (e.g., 90% H₂O/10% D₂O or DMSO-d₆).[1]
-
For experiments in H₂O/D₂O, adjust the pH to a value where amide proton exchange is minimized (typically pH 4-5).
-
Add a small amount of a reference standard (e.g., DSS or TMS) if required for chemical shift referencing.[1]
Data Acquisition:
-
¹H NMR: Acquire a one-dimensional proton spectrum to assess sample purity and overall signal dispersion.[1]
-
2D COSY (Correlation Spectroscopy): To identify scalar-coupled protons, primarily for assigning protons within an amino acid residue.[1]
-
2D TOCSY (Total Correlation Spectroscopy): To identify all protons belonging to a single amino acid spin system, which is crucial for assigning amino acid types.[1]
-
2D HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached ¹³C or ¹⁵N nuclei, aiding in backbone and sidechain assignments.[1]
-
2D NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY: To identify through-space correlations between protons (<5 Å), which provides the distance restraints necessary for 3D structure determination.[1]
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Azido gauche effect on the backbone conformation of β-azidoalanine peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. chem.uzh.ch [chem.uzh.ch]
- 5. 15N-Azides as practical and effective tags for developing long-lived hyperpolarized agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. par.nsf.gov [par.nsf.gov]
- 7. NMR Structural Studies of Antimicrobial Peptides: LPcin Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Size Determination of Protein Oligomers/Aggregates Using Diffusion NMR Spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Size Determination of Protein Oligomers/Aggregates Using Diffusion NMR Spectroscopy | Springer Nature Experiments [experiments.springernature.com]
- 10. Characterizing the Oligomers Distribution along the Aggregation Pathway of Amyloid Aβ1-40 by NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
A Comparative Guide to (2S,3R)-Fmoc-Abu(3-N3)-OH and Other Fmoc-Azido-Amino Acids for Peptide Synthesis and Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
The site-specific incorporation of azido-functionalized amino acids into peptides is a cornerstone of modern chemical biology and drug development. This powerful strategy unlocks a diverse range of applications, from the synthesis of novel therapeutics to the development of advanced molecular probes. The azide (B81097) group, a versatile and bioorthogonal handle, allows for the precise modification of peptides through highly efficient "click chemistry" reactions, such as the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).[1][2]
This guide provides an objective comparison of (2S,3R)-Fmoc-Abu(3-N3)-OH with other commonly used Fmoc-azido-amino acids. We will delve into their performance in solid-phase peptide synthesis (SPPS), their reactivity in click chemistry, and provide supporting experimental data and detailed protocols to inform the selection of the optimal building block for your research.
Structural and Performance Comparison in Solid-Phase Peptide Synthesis (SPPS)
The successful incorporation of an azido-amino acid into a growing peptide chain is paramount for the synthesis of the desired modified peptide. The choice of the specific Fmoc-azido-amino acid can influence coupling efficiency, particularly in sterically demanding sequences. The azide group is generally stable under the standard basic conditions of Fmoc deprotection (e.g., piperidine (B6355638) in DMF) and the acidic conditions of cleavage from the resin (e.g., trifluoroacetic acid).[2]
This compound, a derivative of aminobutyric acid, presents a unique stereochemistry and a β-azido group. Its structural characteristics can be compared to other aliphatic and aromatic Fmoc-azido-amino acids.
Table 1: Structural Comparison of Common Fmoc-Azido-Amino Acids
| Reagent | Structure | Side-Chain Characteristics |
| This compound |
| Short, aliphatic, β-azido group with defined stereochemistry. May exhibit some steric hindrance. |
| Fmoc-L-Ala(N3)-OH |
| Shortest side chain, β-azido group. Minimal steric hindrance. |
| Fmoc-L-Lys(N3)-OH |
| Long, flexible aliphatic side chain with a terminal azide. |
| Fmoc-p-azido-L-phenylalanine |
| Aromatic side chain with the azide group directly attached to the phenyl ring. Bulky and rigid. |
Quantitative Performance Data in SPPS
While direct, head-to-head comparative studies on the coupling efficiency of all commercially available Fmoc-azido-amino acids are limited, data from various sources allows for a representative comparison. Generally, with modern coupling reagents like HATU or HCTU, high coupling yields of over 99% can be expected for most amino acids, including those with azide functionalities.[2][3] However, sterically hindered amino acids may require optimized conditions.[1]
A study on a novel hydrophilic azido-amino acid demonstrated that high purity of the resulting peptides can be achieved with various coupling reagents, indicating the general compatibility of azido-amino acids with standard SPPS protocols.[4]
Table 2: Representative Peptide Purity with a Novel Hydrophilic Azido-Amino Acid Using Different Coupling Reagents
| Coupling Reagent | Crude Peptide Purity (%) |
| HATU/DIPEA | 91 |
| DIC/HOAt | 81 |
| PyBOP/DIPEA | 87 |
| Oxyma/DIC (Microwave) | 82 |
| Data adapted from a study on a novel hydrophilic azido-amino acid to illustrate the compatibility with various coupling conditions.[4] |
For sterically hindered amino acids like this compound, challenges in achieving complete coupling may arise. In such cases, employing more potent coupling reagents, double coupling, or microwave-assisted synthesis can significantly improve the yield and purity of the final peptide.[1][5]
Reactivity in Bioorthogonal Click Chemistry
The primary utility of incorporating azido-amino acids is to enable subsequent modification via click chemistry. The two most prominent reactions are the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
CuAAC is a highly efficient and widely used reaction for forming a stable triazole linkage between an azide and a terminal alkyne.[2] The reaction is typically fast and high-yielding. The differences in reactivity between various aliphatic azides in CuAAC are generally not pronounced.[2]
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
SPAAC is a catalyst-free click reaction that is ideal for applications in biological systems where the cytotoxicity of copper is a concern.[3] The reaction rate of SPAAC is highly dependent on the structure of both the azide and the strained alkyne (e.g., DBCO, BCN).
Table 3: Representative Second-Order Rate Constants for SPAAC Reactions
| Azido-Amino Acid | Cyclooctyne | Rate Constant (M⁻¹s⁻¹) |
| Novel Hydrophilic Azido-Amino Acid | DBCO | 0.34 |
| Novel Hydrophilic Azido-Amino Acid | BCN | 0.28 |
| Data from a study on a novel hydrophilic azide-containing amino acid.[4] |
The stereochemistry and local environment of the azide group in this compound may influence its reactivity in SPAAC, and empirical determination of the reaction kinetics is recommended for specific applications.
Experimental Protocols
General Fmoc-SPPS Workflow
The following diagram illustrates the general workflow for a single cycle of solid-phase peptide synthesis using Fmoc chemistry.
Caption: A typical cycle in Fmoc-based solid-phase peptide synthesis.
Protocol 1: Incorporation of this compound or Other Fmoc-Azido-Amino Acids
This protocol outlines the manual incorporation of an Fmoc-azido-amino acid into a peptide sequence on a solid support. For sterically hindered amino acids like this compound, a double coupling approach is recommended.
Materials:
-
Rink Amide resin (or other suitable solid support)
-
Fmoc-protected amino acids
-
This compound (or other Fmoc-azido-amino acid)
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Piperidine
-
Coupling reagent (e.g., HATU, HCTU)
-
N,N-Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM)
-
Cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane)
-
Cold diethyl ether
Procedure:
-
Resin Swelling: Swell the resin in DMF for 30-60 minutes in a reaction vessel.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat for 15 minutes to remove the Fmoc protecting group.
-
Washing: Wash the resin thoroughly with DMF (5-7 times) to remove residual piperidine.
-
Amino Acid Activation and Coupling (First Coupling):
-
In a separate vial, dissolve the Fmoc-azido-amino acid (3 equivalents relative to resin loading) and HATU (2.9 equivalents) in DMF.
-
Add DIPEA (6 equivalents) to the solution to begin activation.
-
Immediately add the activated amino acid solution to the deprotected resin.
-
Agitate the reaction mixture at room temperature for 1-2 hours.
-
-
Washing: Wash the resin with DMF (3-5 times).
-
(Optional but Recommended for Hindered Residues) Second Coupling:
-
Repeat step 4 with a fresh solution of activated Fmoc-azido-amino acid.
-
Agitate for another 1-2 hours.
-
-
Washing: Wash the resin with DMF (5-7 times) and DCM (3-5 times).
-
Chain Elongation: Repeat steps 2-7 for each subsequent amino acid in the peptide sequence.
-
Final Cleavage and Deprotection: After the final Fmoc deprotection, wash the resin with DCM and dry. Treat the resin with the cleavage cocktail for 2-3 hours. Precipitate the peptide in cold diethyl ether, centrifuge, and dry.
Protocol 2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) on an Azido-Peptide
This protocol describes a general procedure for the CuAAC reaction of a purified azido-peptide with an alkyne-functionalized molecule.
Materials:
-
Purified azido-peptide
-
Alkyne-functionalized molecule
-
Copper(II) sulfate (B86663) (CuSO₄)
-
Sodium ascorbate (B8700270)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other copper-chelating ligand
-
Reaction buffer (e.g., phosphate-buffered saline, pH 7.4)
Procedure:
-
Preparation of Stock Solutions: Prepare stock solutions of the azido-peptide, alkyne-molecule, CuSO₄, sodium ascorbate, and THPTA in the reaction buffer or a suitable solvent like DMSO.
-
Reaction Setup:
-
In a reaction vial, combine the azido-peptide (1 equivalent) and the alkyne-functionalized molecule (1.1-1.5 equivalents).
-
Add the THPTA solution (e.g., to a final concentration of 1 mM).
-
Add the CuSO₄ solution (e.g., to a final concentration of 0.1 mM).
-
Initiate the reaction by adding a freshly prepared solution of sodium ascorbate (e.g., to a final concentration of 1 mM).
-
-
Reaction Conditions: Incubate the reaction mixture at room temperature for 1-4 hours.
-
Monitoring and Purification: Monitor the reaction progress by HPLC or mass spectrometry. Once complete, purify the conjugate using a suitable chromatographic method, such as reversed-phase HPLC.
Logical Relationship for Choosing an Azido-Amino Acid
The selection of an appropriate Fmoc-azido-amino acid is guided by several factors related to the desired properties of the final peptide and the intended application.
Caption: Key considerations for selecting an Fmoc-azido-amino acid.
Conclusion
The choice between this compound and other Fmoc-azido-amino acids should be guided by the specific requirements of the research, including desired side-chain length, conformational effects, and the intended bioorthogonal reaction. This guide provides the foundational information and experimental protocols to aid researchers in making an informed decision and successfully incorporating these versatile building blocks into their peptide synthesis and drug development workflows.
References
A Comparative Guide to (2S,3R)-Fmoc-Abu(3-N3)-OH for Site-Specific Modification in Peptides and Proteins
For Researchers, Scientists, and Drug Development Professionals
The precise, site-specific incorporation of chemical handles into peptides and proteins is a cornerstone of modern chemical biology and drug development. The azide (B81097) moiety, in particular, serves as a versatile functional group for bioorthogonal "click" chemistry, enabling the attachment of various payloads such as imaging agents, PEG chains, and cytotoxic drugs for the creation of antibody-drug conjugates (ADCs). This guide provides an in-depth comparison of (2S,3R)-Fmoc-Abu(3-N3)-OH, a key building block for introducing azides during solid-phase peptide synthesis (SPPS), with alternative methods for azide incorporation.
Advantages of Incorporating this compound during SPPS
This compound is a non-natural amino acid derivative that allows for the direct and site-specific incorporation of an azide group into a growing peptide chain using standard Fmoc-based solid-phase peptide synthesis (SPPS).[1] This "co-translational" approach offers several distinct advantages over post-synthetic modification techniques:
-
Absolute Site-Specificity: The primary advantage is the precise control over the location of the azide group. By introducing the azido-amino acid at a specific position during the synthesis, researchers can ensure homogenous modification of the final peptide or protein.[1]
-
High Efficiency: Modern coupling reagents used in Fmoc-SPPS generally achieve high coupling yields, often exceeding 98-99%, ensuring efficient incorporation of the azido-amino acid.[2]
-
Chemical Stability: The azide group is stable to the standard conditions of Fmoc-SPPS, including basic deprotection steps (e.g., piperidine) and acidic cleavage from the resin (e.g., trifluoroacetic acid).[2]
-
Stereochemical Control: The defined stereochemistry of this compound allows for the synthesis of peptides with specific three-dimensional structures, which can be crucial for biological activity.
Comparative Analysis of Azide Incorporation Methods
While the direct incorporation of azido-amino acids like this compound is a powerful technique, other methods exist for introducing azide functionality. The following table provides a quantitative and qualitative comparison of the most common approaches.
| Feature | Direct Incorporation via SPPS with this compound | Post-Synthetic Diazotransfer | Chemoenzymatic Ligation (Sortase-Mediated) |
| Site-Specificity | High (determined by sequence) | Moderate to High (dependent on protecting groups and reaction conditions) | High (determined by enzyme recognition sequence) |
| Typical Yield/Efficiency | >98% coupling efficiency per cycle[2] | Variable, can be near-quantitative under optimal conditions | High, often >90% ligation efficiency |
| Key Reagents | Fmoc-protected azido-amino acid, coupling reagents (e.g., HATU, HBTU), piperidine (B6355638), TFA | Diazotransfer reagent (e.g., imidazole-1-sulfonyl azide hydrochloride), copper(II) sulfate (B86663) | Sortase enzyme, peptide with LPXTG motif, peptide/protein with N-terminal glycine(s) |
| Versatility | Applicable to a wide range of peptide sequences during chemical synthesis. | Can be applied to peptides and proteins after synthesis or expression. | Particularly useful for large proteins and for modifying proteins expressed in living cells. |
| Potential Side Reactions | Steric hindrance can sometimes lower coupling efficiency, requiring optimized conditions or double coupling.[3] | Potential for side reactions with sensitive amino acids (e.g., Met, Cys) if not properly controlled. | Requires the introduction of a recognition motif, which remains in the final product. |
| Scalability | Well-established for both small and large-scale synthesis. | Can be challenging to scale up due to reagent stability and purification. | Scalability can be limited by the availability and cost of the enzyme. |
Experimental Workflows and Signaling Pathways
The site-specific incorporation of an azide handle using this compound is a critical step in the development of advanced biotherapeutics like antibody-drug conjugates (ADCs). The following diagrams illustrate the general workflow for ADC development and the mechanism of action of a HER2-targeted ADC.
DOT script for ADC Development and Mechanism of Action Workflow
Caption: Workflow for ADC development and its mechanism of action.
Experimental Protocols
Protocol 1: Incorporation of this compound via Fmoc-SPPS
This protocol describes the manual solid-phase synthesis of a peptide incorporating this compound.
Materials:
-
Rink Amide MBHA resin
-
Fmoc-protected amino acids, including this compound
-
N,N-Dimethylformamide (DMF)
-
Piperidine
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
N,N-Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Water
Procedure:
-
Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes in a reaction vessel.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (v/v) for 5 minutes. Drain the solution and repeat the treatment with fresh 20% piperidine in DMF for 15 minutes. Wash the resin thoroughly with DMF (5 times) and DCM (3 times).
-
Amino Acid Coupling:
-
In a separate vial, dissolve this compound (3 equivalents relative to resin loading) and HATU (2.9 equivalents) in DMF.
-
Add DIPEA (6 equivalents) to the amino acid/HATU solution and vortex briefly.
-
Immediately add the activated amino acid solution to the deprotected resin.
-
Agitate the reaction mixture at room temperature for 1-2 hours. Due to potential steric hindrance, a double coupling may be necessary to ensure high efficiency.[3]
-
-
Washing: Wash the resin thoroughly with DMF (5 times) and DCM (3 times).
-
Chain Elongation: Repeat steps 2-4 for each subsequent amino acid in the peptide sequence.
-
Final Deprotection and Cleavage:
-
After the final coupling and washing steps, perform a final Fmoc deprotection (step 2).
-
Wash the resin with DMF and DCM and dry under vacuum.
-
Treat the resin with a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5 v/v/v) for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate.
-
Precipitate the crude peptide by adding cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and air-dry the peptide.
-
-
Purification: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
Protocol 2: Post-Synthetic On-Resin Diazotransfer
This protocol describes the conversion of a primary amine (e.g., the N-terminus or a lysine (B10760008) side chain) on a resin-bound peptide to an azide.
Materials:
-
Peptide-resin with a free primary amine
-
Potassium carbonate (K2CO3)
-
Imidazole-1-sulfonyl azide hydrochloride (ISA·HCl)
-
Copper(II) sulfate pentahydrate (CuSO4·5H2O)
-
Water
-
Dichloromethane (DCM)
-
Methanol (MeOH)
-
Diethyl ether (Et2O)
Procedure:
-
Reaction Setup: To the swelled peptide-resin in a reaction vessel, add a solution of K2CO3 (5 equivalents per amine) and ISA·HCl (5 equivalents per amine) in water.
-
Catalyst Addition: Add a catalytic amount of CuSO4·5H2O (0.1 equivalents).
-
Reaction: Gently agitate the reaction mixture for 3 hours under a nitrogen atmosphere.
-
Washing: Remove the reaction solution by filtration and wash the resin sequentially with DCM (3 times), MeOH (3 times), and Et2O (3 times).
-
Cleavage and Deprotection: Cleave the azide-modified peptide from the resin using an appropriate cleavage cocktail (e.g., TFA/TIS/Water).
-
Purification: Purify the crude peptide by RP-HPLC.
Protocol 3: Sortase-Mediated Ligation for N-Terminal Azide Incorporation
This protocol describes the site-specific labeling of the N-terminus of a protein with an azide-containing peptide using Sortase A.
Materials:
-
Protein of interest with an N-terminal glycine (B1666218) residue
-
Synthetic peptide containing an LPXTG sortase recognition motif and an azide (e.g., N3-PEG-LPETG)
-
Sortase A (SrtA) enzyme
-
Sortase reaction buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, 10 mM CaCl2, pH 7.5)
Procedure:
-
Reaction Mixture Preparation: In a microcentrifuge tube, combine the protein of interest (final concentration 50 µM), the azide-containing peptide (final concentration 250 µM), and SrtA (final concentration 10 µM) in the sortase reaction buffer.
-
Incubation: Incubate the reaction mixture at 37°C for 2-4 hours. The optimal reaction time may need to be determined empirically.
-
Reaction Quenching (Optional): The reaction can be stopped by adding EDTA to chelate the Ca2+, which is required for SrtA activity.
-
Purification: Purify the azide-labeled protein from the unreacted components and the SrtA enzyme using a suitable chromatography method (e.g., size-exclusion chromatography or affinity chromatography if the protein has a purification tag).
-
Analysis: Confirm the successful labeling by mass spectrometry.
Conclusion
The direct incorporation of this compound during Fmoc-SPPS offers a highly efficient and site-specific method for introducing an azide handle into synthetic peptides. This approach provides unparalleled control over the modification site, which is crucial for the development of homogenous and well-defined bioconjugates such as ADCs. While alternative methods like post-synthetic diazotransfer and chemoenzymatic ligation have their own merits and are valuable tools for protein modification, the direct incorporation strategy remains a preferred method for de novo peptide synthesis. The choice of method will ultimately depend on the specific research goals, the nature of the target molecule, and the desired scale of the synthesis.
References
A Head-to-Head Comparison of CuAAC and SPAAC for Peptide Labeling: A Guide for Researchers
For researchers, scientists, and drug development professionals engaged in peptide modification, the choice of conjugation chemistry is a critical determinant of experimental success. Among the arsenal (B13267) of bioorthogonal reactions, the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) have emerged as the preeminent methods for peptide labeling. Both techniques culminate in the formation of a stable triazole linkage, yet their mechanistic underpinnings, performance characteristics, and suitability for different applications diverge significantly. This guide provides an objective, data-driven comparison to empower you in selecting the optimal strategy for your peptide labeling endeavors.
At a Glance: CuAAC vs. SPAAC.[1] The core distinction between these two powerful "click chemistry" reactions lies in the requirement of a catalyst.[2] CuAAC utilizes a copper(I) catalyst to accelerate the reaction between a terminal alkyne and an azide (B81097).[2][3][4] In contrast, SPAAC is a catalyst-free reaction that employs a strained cyclooctyne (B158145) that readily reacts with an azide to release ring strain.[2][3][4] This fundamental difference has profound implications for reaction kinetics, biocompatibility, and experimental design.
Quantitative Performance Comparison
The selection between CuAAC and SPAAC often involves a trade-off between reaction speed and biocompatibility. The following table summarizes key quantitative data to facilitate a direct comparison.
| Feature | Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) |
| Catalyst | Copper(I) | None |
| Second-Order Rate Constant (k₂) | 10² - 10³ M⁻¹s⁻¹[1][3][5] | 10⁻³ - 1 M⁻¹s⁻¹ (highly dependent on cyclooctyne structure)[1][5] |
| Reaction Time | Minutes to a few hours[1][5] | 1 to 12 hours or longer[1] |
| Biocompatibility | Lower, due to copper cytotoxicity[1][5] | High, suitable for live cells and in vivo applications[1][6] |
| Reactants | Terminal alkyne and azide[1] | Strained cyclooctyne (e.g., DBCO, BCN) and azide[1] |
| Specificity & Yield | High specificity and near-quantitative yields under optimized conditions[1] | High specificity with high yields, though sometimes lower than CuAAC[1][5] |
| Side Reactions | Potential for copper-induced reactive oxygen species (ROS) leading to peptide degradation[7] | Some strained alkynes can react with thiols[8] |
| Cost | Terminal alkynes are generally less expensive | Strained cyclooctynes are typically more expensive[1] |
Reaction Mechanisms and Experimental Workflows
The divergent catalytic requirements of CuAAC and SPAAC dictate their respective experimental workflows.
Reaction Mechanisms
Experimental Workflows
Detailed Experimental Protocols
Reproducible and optimized protocols are essential for successful peptide labeling. Below are representative protocols for CuAAC and SPAAC.
Protocol 1: CuAAC Labeling of a Peptide
This protocol describes the labeling of an azide-modified peptide with an alkyne-functionalized fluorescent dye.
Materials:
-
Azide-modified peptide
-
Alkyne-fluorophore
-
Copper(II) sulfate (B86663) (CuSO₄) stock solution (50 mM in water)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) stock solution (100 mM in water)
-
Sodium ascorbate (B8700270) (NaAsc) stock solution (freshly prepared, 100 mM in water)
-
Phosphate-buffered saline (PBS), pH 7.4
-
DMSO
Procedure:
-
Peptide and Probe Preparation:
-
Dissolve the azide-modified peptide in PBS to a final concentration of 1-2 mg/mL.
-
Dissolve the alkyne-fluorophore in DMSO to create a 10 mM stock solution.
-
-
Reaction Setup:
-
Initiation of the Reaction:
-
Purification:
-
Purify the labeled peptide using reverse-phase high-performance liquid chromatography (RP-HPLC) or size-exclusion chromatography (SEC) to remove excess reagents.
-
-
Analysis:
-
Confirm successful conjugation and purity via mass spectrometry and/or SDS-PAGE. The mass of the labeled peptide should increase by the mass of the alkyne-fluorophore.
-
Protocol 2: SPAAC Labeling of a Peptide
This protocol details the labeling of an azide-modified peptide with a DBCO-functionalized molecule.
Materials:
-
Azide-modified peptide
-
DBCO-functionalized probe
-
Phosphate-buffered saline (PBS), pH 7.4
-
DMSO
Procedure:
-
Peptide and Probe Preparation:
-
Dissolve the azide-modified peptide in PBS to a final concentration of 1-2 mg/mL.
-
Dissolve the DBCO-functionalized probe in DMSO to create a 10 mM stock solution.
-
-
Reaction Setup:
-
In a microcentrifuge tube, add a 1.5- to 3-fold molar excess of the DBCO-probe to the azide-modified peptide solution.[9]
-
-
Incubation:
-
Gently mix the reaction and incubate at room temperature for 2-12 hours or at 37°C for faster kinetics.[9] Reaction times are dependent on the specific cyclooctyne used. Protect from light if the probe is light-sensitive.
-
-
Purification:
-
Purify the labeled peptide using RP-HPLC or SEC.
-
-
Analysis:
-
Characterize the final product by mass spectrometry to confirm conjugation and assess purity.
-
Conclusion and Recommendations
Both CuAAC and SPAAC are indispensable tools for peptide labeling, each offering a unique set of advantages and disadvantages.
CuAAC is the preferred method when:
-
Rapid reaction kinetics and high yields are paramount.[2]
-
The labeling is performed in vitro on purified peptides.
-
The potential for copper-induced toxicity is not a concern.[2]
-
Cost of reagents is a significant consideration.[1]
SPAAC is the superior choice for:
-
Labeling in living cells or in vivo studies where biocompatibility is critical.[1][6]
-
Applications involving sensitive peptides that may be susceptible to damage by copper-catalyzed oxidation.[1]
-
Experiments where the simplicity of a catalyst-free reaction is advantageous.[1]
By carefully considering the quantitative data and experimental protocols presented in this guide, researchers can make an informed decision to select the most appropriate click chemistry tool to advance their scientific endeavors.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide-Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Comparative analysis of Cu (I)-catalyzed alkyne-azide cycloaddition (CuAAC) and strain-promoted alkyne-azide cycloaddition (SPAAC) in O-GlcNAc proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
A Comparative Guide to Alternative Bioorthogonal Handles for Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
The site-specific modification of peptides is a cornerstone of modern chemical biology and drug development, enabling the creation of sophisticated molecular tools, targeted therapeutics, and advanced diagnostic agents. Bioorthogonal chemistry, which utilizes reactions that proceed rapidly and selectively in biological environments without interfering with native biochemical processes, has become an indispensable tool for this purpose. While traditional bioorthogonal handles have paved the way, a growing arsenal (B13267) of alternative handles offers distinct advantages in terms of reaction kinetics, stability, and orthogonality.
This guide provides an objective comparison of prominent alternative bioorthogonal handles for peptide synthesis, supported by quantitative experimental data. We delve into the performance of Inverse-Electron-Demand Diels-Alder (IEDDA) ligation, Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC), and Photo-Click Chemistry, offering detailed experimental protocols and visual workflows to inform the selection of the optimal handle for your research needs.
Quantitative Performance Comparison of Bioorthogonal Handles
The selection of a bioorthogonal handle is a critical decision driven by the specific demands of the application, such as the need for rapid kinetics in live-cell imaging or enhanced stability for in vivo applications and complex multi-step syntheses. The following tables summarize key quantitative data for a range of alternative bioorthogonal handles to facilitate an informed decision-making process.
Reaction Kinetics
The second-order rate constant (k₂) is a critical parameter that quantifies the intrinsic reactivity of a bioorthogonal pair. Higher k₂ values indicate faster reactions, which are often essential for efficient labeling at low concentrations.
| Reaction Type | Bioorthogonal Pair | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) | Key Advantages | Key Limitations |
| IEDDA | Tetrazine (Tz) + trans-Cyclooctene (TCO) | 1 - 1 x 10⁶[1] | Exceptionally fast kinetics, catalyst-free, highly selective.[2][3] | Potential for instability of some tetrazine derivatives; TCO can be light-sensitive.[4] |
| Tetrazine (Tz) + Bicyclononyne (BCN) | ~0.1[1] | Good balance of reactivity and stability.[5] | Slower kinetics than TCO.[1] | |
| Tetrazine (Tz) + Norbornene | ~1-10[4] | Stable dienophile, good kinetics. | Slower than TCO-based reactions.[4] | |
| SPAAC | Azide + Dibenzocyclooctyne (DBCO) | ~1.0[1] | Copper-free, highly bioorthogonal, good stability of reactants.[6] | Slower kinetics compared to the fastest IEDDA reactions.[1] |
| Azide + Bicyclononyne (BCN) | ~0.1 - 1.0[1] | Good balance of reactivity and stability.[5] | Slower than DBCO in some contexts. | |
| Azide + Difluorinated Cyclooctyne (DIFO) | >1.0[1] | Faster kinetics than DBCO and BCN.[1] | Synthesis of DIFO can be more complex.[1] | |
| Photo-Click | Diazirine + Target Peptide | N/A (light-activated) | High spatiotemporal control, can be initiated on demand.[1] | Requires UV irradiation which can potentially damage cells; reaction efficiency can be variable.[1] |
| Oxime Ligation | Ketone/Aldehyde + Aminooxy/Hydrazine (B178648) | ~10⁻³ - 10⁻² | Highly bioorthogonal ketone handle. | Optimal reaction at lower pH (~4), which may not be suitable for all applications.[7] |
Stability of Bioorthogonal Handles
The stability of a bioorthogonal handle throughout the synthetic process, including solid-phase peptide synthesis (SPPS) and subsequent purification steps, is crucial for obtaining high yields of the desired modified peptide.
| Bioorthogonal Handle | Stability in 20% Piperidine (B6355638)/DMF (Fmoc Deprotection) | Stability in TFA Cleavage Cocktail (e.g., 95% TFA) | Stability towards common biological reductants (e.g., GSH) |
| Tetrazine | Generally stable, though some derivatives may show slight degradation over extended periods.[7][8][9] | Relatively stable, with minor decomposition observed after prolonged exposure.[7][9] | Stable.[10] |
| trans-Cyclooctene (TCO) | Unstable.[11] | Decomposes quickly under standard acidic cleavage conditions.[11] | Stable. |
| Bicyclononyne (BCN) | Unstable.[11][12] | Decomposes quickly under standard acidic cleavage conditions.[11][12] | Generally stable, though some instability to GSH has been reported.[8][10] |
| Dibenzocyclooctyne (DBCO) | Stable. | Undergoes rearrangement in strong acid (e.g., 95% TFA), but can be protected by the addition of Cu(I).[13] | Shows some instability to GSH.[10] |
| Azide | Stable. | Stable. | Stable in the presence of DTT, but can be reduced by TCEP.[10] |
| Cyclopropene | Stable. | Stable. | Stable.[14][15] |
Experimental Protocols
Detailed methodologies are essential for the successful incorporation of alternative bioorthogonal handles into synthetic peptides. Below are representative protocols for the on-resin modification of a peptide with a tetrazine handle and the incorporation of a TCO handle via a post-synthetic modification strategy.
Protocol 1: On-Resin N-Terminal Modification with a Tetrazine Handle
This protocol describes the coupling of a tetrazine-containing carboxylic acid to the N-terminus of a resin-bound peptide.[13]
Materials:
-
Peptide-resin with a free N-terminus
-
Carboxy-derivative of the tetrazine handle (e.g., 4-(1,2,4,5-tetrazin-3-yl)benzoic acid) (12 equivalents)
-
Coupling reagent (e.g., PyAOP or PyBOP) (12 equivalents)
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
N-Methyl-2-pyrrolidone (NMP)
-
N,N-Diisopropylethylamine (DIPEA)
-
20% Piperidine in DMF
-
Cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O)
-
Cold diethyl ether
Procedure:
-
Activation of Tetrazine: In a clean vial, mix the carboxy-derivative of the tetrazine with the coupling reagent.
-
Solubilization: Resuspend the powder mixture in DMF with vigorous agitation. Add NMP dropwise until a homogeneous solution is formed (typically ~30 minutes).
-
Coupling: To the activated tetrazine solution, add DIPEA dropwise while ensuring complete homogenization between additions. This process may take 30-60 minutes.
-
Reaction: Add the activated tetrazine solution to the peptide-resin and agitate the mixture for 48 hours at room temperature.
-
Washing: Wash the peptide-resin thoroughly with DMF.
-
Final Fmoc Deprotection (if applicable): Treat the resin with 20% piperidine in DMF for 30 minutes.
-
Final Washing and Drying: Wash the resin with DMF and dry under vacuum.
-
Cleavage and Deprotection: Treat the dried resin with the cleavage cocktail for 2-3 hours at room temperature.
-
Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether, centrifuge, and wash the pellet. Purify the peptide by reverse-phase HPLC.
Protocol 2: Post-Synthetic On-Resin Modification with a TCO Handle
Due to the instability of the TCO moiety to standard SPPS conditions, a common strategy is to introduce it via post-synthetic modification of a selectively deprotected amino acid side chain, such as lysine (B10760008).
Materials:
-
Peptide-resin containing a lysine residue with an orthogonal protecting group (e.g., Alloc or ivDde)
-
TCO-NHS ester
-
Reagents for deprotection of the orthogonal group (e.g., Pd(PPh₃)₄ in CHCl₃/AcOH/NMM for Alloc; 2% hydrazine in DMF for ivDde)
-
DMF, peptide synthesis grade
-
DIPEA
-
Cleavage cocktail
-
Cold diethyl ether
Procedure:
-
Selective Deprotection: Swell the peptide-resin in DMF. Selectively remove the orthogonal protecting group from the lysine side chain according to established protocols.
-
Washing: Thoroughly wash the resin to remove all traces of the deprotection reagents.
-
TCO Coupling: Dissolve the TCO-NHS ester in DMF and add it to the resin along with DIPEA. Allow the reaction to proceed for 2-4 hours at room temperature.
-
Washing: Wash the resin extensively with DMF.
-
Cleavage and Purification: Cleave the peptide from the resin and purify as described in Protocol 1.
Visualization of Workflows and Concepts
Commercial Availability of Bioorthogonal Amino Acids
The accessibility of Fmoc-protected amino acids bearing bioorthogonal handles is a key consideration for their practical implementation in peptide synthesis. Several suppliers now offer a range of these specialized building blocks.
| Bioorthogonal Amino Acid | Representative Suppliers |
| Fmoc-L-Azidohomoalanine | Tocris Bioscience, R&D Systems |
| Fmoc-L-Azidonorleucine | Tocris Bioscience, R&D Systems |
| Fmoc-L-Propargylglycine | Tocris Bioscience, R&D Systems |
| Fmoc-Lys(N₃)-OH | Various |
| Fmoc-L-Cyclopropenylalanine | MedchemExpress |
| Fmoc-Lys(TCO)-OH | BroadPharm, Click Chemistry Tools |
| Fmoc-Lys(BCN)-OH | BroadPharm, Click Chemistry Tools |
| Fmoc-Lys(DBCO)-OH | BroadPharm, Click Chemistry Tools |
| Fmoc-L-Tetrazinylalanine | BroadPharm, Click Chemistry Tools |
Note: The availability and pricing of these reagents can vary. It is recommended to consult the suppliers' websites for the most up-to-date information.
Conclusion
The field of bioorthogonal chemistry continues to expand, providing researchers with an increasingly sophisticated toolkit for the precise chemical modification of peptides. The choice of a bioorthogonal handle is a multifaceted decision that requires careful consideration of reaction kinetics, stability under synthetic and biological conditions, and the commercial availability of the necessary building blocks. For applications demanding rapid labeling, such as in vivo imaging, the exceptionally fast kinetics of the IEDDA reaction between tetrazines and trans-cyclooctenes make it a superior choice. Conversely, the robustness and extensive commercial availability of reagents for SPAAC reactions make them a reliable option for a wide range of applications, including the development of antibody-drug conjugates. By understanding the quantitative performance and experimental nuances of these alternative bioorthogonal handles, researchers can make informed decisions to advance their peptide-based research and development efforts.
References
- 1. benchchem.com [benchchem.com]
- 2. Tetrazine-tans-cyclooctene ligation for the rapid construction of integrin αvβ3 targeted PET tracer based on a cyclic RGD peptide - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Site-Specific Labeling of Proteins and Peptides with Trans-cyclooctene Containing Handles Capable of Tetrazine Ligation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. chem.uci.edu [chem.uci.edu]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. On-Resin Macrocyclization of Peptides Using Vinyl Sulfonamides as a Thiol-Michael “Click” Acceptor - PMC [pmc.ncbi.nlm.nih.gov]
- 13. On-the-Resin N-Terminal Modification of Long Synthetic Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.rsc.org [pubs.rsc.org]
- 15. dyecraftlab.com [dyecraftlab.com]
performance of different click chemistry reagents in bioconjugation
For researchers, scientists, and drug development professionals, the ability to selectively and efficiently conjugate molecules in complex biological environments is paramount. Click chemistry has emerged as a powerful and versatile toolkit for bioconjugation, offering a suite of reactions that are highly specific, efficient, and biocompatible. This guide provides an objective comparison of the performance of prominent click chemistry reagents, supported by experimental data, to assist in the selection of the optimal reagent for specific research and development needs.
The two most widely employed click chemistry reactions in bioconjugation are the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). A third, the Inverse-Electron-Demand Diels-Alder (IEDDA) reaction, has gained prominence for its exceptionally fast kinetics.[1][2] This guide will focus on a comparative analysis of these three key reactions.
Quantitative Performance Comparison
The choice between different click chemistry reactions often involves a trade-off between reaction speed, biocompatibility, and the stability of the reagents and resulting linkage. The following tables summarize key quantitative data to facilitate a direct comparison.
Table 1: Comparison of Reaction Kinetics
The second-order rate constant (k₂) is a direct measure of the reaction speed, which is a critical parameter, especially in applications involving low concentrations of reactants or the need for rapid labeling.[3]
| Click Chemistry Reaction | Reactants | Typical Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) | Key Features |
| CuAAC | Terminal Alkyne + Azide | 10¹ - 10⁴[4] | Requires a copper(I) catalyst. The reaction rate can be significantly influenced by the choice of copper source and accelerating ligands.[4][5] |
| SPAAC | Strained Alkyne (e.g., DBCO, BCN) + Azide | 10⁻³ - 1[4] | Catalyst-free, driven by the ring strain of the cyclooctyne. The rate is highly dependent on the structure of the strained alkyne.[4] |
| IEDDA | Diene (e.g., Tetrazine) + Dienophile (e.g., TCO, Norbornene) | 1 - 10⁶[1][4] | Extremely fast kinetics, ideal for in vivo applications and situations requiring rapid conjugation.[1][2] |
Table 2: Stability of Common Click Chemistry Reagents
The stability of click chemistry reagents in a biological environment is crucial for successful conjugation, particularly in in vivo or long-term cell culture experiments. The presence of endogenous nucleophiles, such as thiols (e.g., glutathione), can lead to reagent degradation.[3][6]
| Reagent | Condition | Stability | Notes |
| DBCO | Glutathione (GSH) | Less stable (half-life ~71 min)[6] | Susceptible to degradation by common intracellular thiols.[6] |
| BCN | Glutathione (GSH) | More stable (half-life ~6 h)[6] | Preferred for applications in reducing environments.[3][6] |
| DBCO | TCEP | Unstable over 24 hours[6] | Not suitable for use with this common reducing agent.[6] |
| BCN | TCEP | More stable[6] | A better choice when reducing conditions are necessary.[6] |
| Tetrazine | General | Stability varies | Stability depends on the substitution pattern.[3] |
| TCO | General | Can be susceptible to isomerization | Isomerization to the less reactive cis-isomer can occur.[3] |
Experimental Protocols
The following are generalized protocols for performing key click chemistry reactions for bioconjugation. Optimization may be required for specific biomolecules and applications.
Protocol 1: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) of a Protein
This protocol describes the labeling of a protein containing an alkyne handle with an azide-functionalized fluorescent dye.
Materials:
-
Alkyne-modified protein in a suitable buffer (e.g., PBS, pH 7.4)
-
Azide-functionalized fluorescent dye (e.g., Azide-fluor 488)
-
Copper(II) sulfate (B86663) (CuSO₄) stock solution (e.g., 20 mM in water)[7]
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand stock solution (e.g., 100 mM in water)[7]
-
Sodium ascorbate (B8700270) stock solution (e.g., 100 mM in water, freshly prepared)[7][8]
-
Aminoguanidine (B1677879) stock solution (e.g., 100 mM in water) (Optional, to prevent side reactions with arginine residues)[8][9]
Procedure:
-
In a microcentrifuge tube, combine the alkyne-modified protein solution with a suitable buffer. The final protein concentration should typically be in the range of 1-10 mg/mL.[9]
-
Add the azide-functionalized dye from a stock solution. A 5 to 20-fold molar excess of the dye over the protein is common.[9]
-
In a separate tube, prepare the copper-ligand premix by combining the CuSO₄ and THPTA solutions in a 1:5 molar ratio.[8] For a typical reaction, you might use 1 µL of 20 mM CuSO₄ and 1 µL of 100 mM THPTA.
-
(Optional) Add aminoguanidine to a final concentration of 5 mM.[8]
-
Add the copper-ligand premix to the protein-dye mixture.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 5 mM.[8]
-
Gently mix the reaction and incubate at room temperature for 1-4 hours. The reaction can also be performed at 4°C for overnight incubation.[9]
-
Purify the bioconjugate to remove excess dye and copper catalyst using size-exclusion chromatography, dialysis, or spin filtration.[9]
-
Characterize the final product and determine the degree of labeling using techniques such as SDS-PAGE, mass spectrometry, and UV-Vis spectroscopy.[9]
Protocol 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) for Live Cell Labeling
This protocol describes the labeling of azide-modified glycans on the surface of living cells with a DBCO-functionalized fluorescent dye.
Materials:
-
Cells with azide-modified surface glycans (previously cultured with an azido (B1232118) sugar)
-
DBCO-functionalized fluorescent dye
-
Phosphate-buffered saline (PBS)
-
Cell culture medium
Procedure:
-
Gently wash the cells with PBS to remove any unincorporated azido sugar.[9]
-
Add the DBCO-functionalized dye (typically at a final concentration of 10-50 µM) to the cells in fresh culture medium or PBS.[9]
-
Incubate the cells at 37°C for 30-60 minutes.[9]
-
Wash the cells with PBS two to three times to remove any unreacted DBCO-dye.[9]
-
The cells are now labeled and ready for downstream analysis, such as fluorescence microscopy.
Protocol 3: Inverse-Electron-Demand Diels-Alder (IEDDA) Reaction for Bioconjugation
This protocol outlines a typical bioconjugation experiment using the IEDDA reaction between a TCO-modified molecule and a tetrazine-labeled molecule.
Materials:
-
TCO-modified molecule (e.g., protein, antibody) in a suitable buffer
-
Tetrazine-labeled molecule (e.g., fluorescent probe, drug molecule)
-
Reaction buffer (e.g., PBS, pH 7.4)
Procedure:
-
Dissolve the TCO-modified and tetrazine-labeled molecules in the reaction buffer to the desired concentrations.
-
Combine the two solutions in a reaction vessel. The stoichiometry will depend on the specific application, but often a 1:1 to 1:1.5 molar ratio is used.
-
The reaction typically proceeds rapidly at room temperature. Incubation times can range from minutes to a few hours, depending on the concentrations and specific reactants.
-
Monitor the reaction progress using an appropriate analytical technique (e.g., HPLC, LC-MS).
-
Once the reaction is complete, purify the conjugate using standard chromatography techniques to remove any unreacted starting materials.
Visualizing the Workflow
A general workflow for a bioconjugation experiment using click chemistry can be visualized to guide the experimental process.
References
- 1. Click Chemistry: Reaction Rates and Their Suitability for Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. sciencedaily.com [sciencedaily.com]
- 6. benchchem.com [benchchem.com]
- 7. confluore.com.cn [confluore.com.cn]
- 8. jenabioscience.com [jenabioscience.com]
- 9. benchchem.com [benchchem.com]
A Researcher's Guide to Assessing the Purity of Peptides Containing Unnatural Amino Acids
For researchers, scientists, and drug development professionals, the incorporation of unnatural amino acids (UAAs) into peptides offers a powerful tool to enhance therapeutic properties. However, these novel structures present unique challenges for purity assessment, a critical step in ensuring experimental reliability and therapeutic safety. This guide provides an objective comparison of key analytical techniques for determining the purity of synthetic peptides containing UAAs, complete with supporting experimental data and detailed methodologies.
The unique physicochemical properties of UAAs can influence a peptide's behavior during synthesis, purification, and analysis. Therefore, a multi-pronged approach utilizing orthogonal analytical methods is essential for a comprehensive evaluation of peptide purity. The primary techniques for this purpose are Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC), Mass Spectrometry (MS), Amino Acid Analysis (AAA), and Capillary Electrophoresis (CE).
Comparative Analysis of Purity Assessment Techniques
A head-to-head comparison of the most common analytical techniques reveals their respective strengths and limitations in the context of peptides containing unnatural amino acids.
| Feature | Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) | Mass Spectrometry (MS) | Amino Acid Analysis (AAA) | Capillary Electrophoresis (CE) |
| Principle | Separation based on hydrophobicity. | Measurement of mass-to-charge ratio (m/z) of ionized molecules. | Quantification of constituent amino acids after hydrolysis. | Separation based on charge-to-mass ratio in an electric field. |
| Information Provided | Purity percentage (based on peak area), detection of impurities with different hydrophobicity.[1][2] | Molecular weight confirmation, sequence verification, identification of impurities with different masses.[2][3] | Net peptide content, amino acid composition, and stoichiometry.[4][5] | Orthogonal purity assessment, detection of charged impurities.[6] |
| Resolution | High | High (especially with high-resolution MS) | Not applicable for impurity separation | Very High |
| Sensitivity | Good (ng range) | Excellent (fmol-amol range)[7] | Moderate (pmol-nmol range) | High (fmol-amol range) |
| Analysis Time | 20-60 minutes per sample[8] | 5-30 minutes per sample | 24-48 hours (including hydrolysis)[9] | 15-45 minutes per sample |
| Quantitative Accuracy | Good for relative quantification | Good for relative quantification (with internal standards) | Excellent for absolute quantification (net peptide content)[4] | Good for relative quantification |
| Strengths for UAA Peptides | Well-established for peptides, can be optimized for altered hydrophobicity of UAAs. | Confirms incorporation and mass of UAAs, can identify UAA-related impurities.[10] | Provides accurate measure of peptide quantity, independent of UAA properties. | High resolving power for charged species, complementary to RP-HPLC.[6] |
| Limitations for UAA Peptides | May not separate impurities with similar hydrophobicity. Purity is relative to other detected components.[1] | Does not provide quantitative purity without chromatography. Fragmentation of some UAAs can be complex. | Destructive method, does not provide information on sequence or impurities. Tryptophan and Cysteine can be destroyed during hydrolysis.[5] | Sensitive to sample matrix, hydrophobic peptides can adsorb to the capillary wall. |
Experimental Protocols
Detailed methodologies for the key experiments are provided below to ensure reproducibility and accurate comparison.
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
This protocol outlines a general method for determining the purity of a synthetic peptide containing a UAA.
Materials:
-
Lyophilized peptide sample
-
HPLC-grade water
-
HPLC-grade acetonitrile (B52724) (ACN)
-
Trifluoroacetic acid (TFA)
-
C18 reverse-phase HPLC column (e.g., 4.6 x 150 mm, 3.5 µm particle size)
Procedure:
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% (v/v) TFA in water.
-
Mobile Phase B: 0.1% (v/v) TFA in ACN.
-
-
Sample Preparation:
-
Dissolve the lyophilized peptide in Mobile Phase A to a final concentration of 1 mg/mL.
-
Vortex or sonicate briefly to ensure complete dissolution.
-
Centrifuge and filter the sample before injection.[8]
-
-
HPLC Analysis:
-
Data Analysis:
-
Calculate the percentage purity by dividing the area of the main peak by the total area of all peaks and multiplying by 100.[8]
-
Mass Spectrometry (MS)
This protocol describes a general workflow for the characterization of a UAA-containing peptide by LC-MS.
Materials:
-
Purified peptide sample
-
LC-MS grade water
-
LC-MS grade acetonitrile
-
Formic acid (FA)
Procedure:
-
Sample Preparation:
-
Dissolve the peptide in a suitable solvent, typically 0.1% FA in water/acetonitrile.
-
-
LC-MS Analysis:
-
Inject the sample into an LC system coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).
-
Separate the peptide using a C18 column with a gradient of acetonitrile in water containing 0.1% FA.
-
Ionize the eluting peptide using electrospray ionization (ESI).
-
Acquire full scan MS data to determine the mass-to-charge ratio of the intact peptide.
-
Perform tandem MS (MS/MS) on the precursor ion to obtain fragment ions for sequence confirmation.
-
-
Data Analysis:
-
Process the MS data to confirm the molecular weight of the peptide.
-
Analyze the MS/MS spectra to verify the amino acid sequence and confirm the position of the UAA.
-
Amino Acid Analysis (AAA)
This protocol provides a standard method for determining the net peptide content.
Materials:
-
Lyophilized peptide sample
-
6 M Hydrochloric acid (HCl)
-
Amino acid standard solution
-
Derivatization reagent (e.g., ninhydrin)
-
Amino acid analyzer or HPLC with a suitable detection system
Procedure:
-
Hydrolysis:
-
Accurately weigh 1-2 mg of the peptide into a hydrolysis tube.
-
Add 6 M HCl.
-
Seal the tube under vacuum and heat at 110°C for 24 hours.[9]
-
-
Derivatization:
-
After hydrolysis, evaporate the HCl under vacuum.
-
Reconstitute the sample in a suitable buffer.
-
Derivatize the amino acids with a reagent such as ninhydrin.
-
-
Analysis:
-
Inject the derivatized sample and the amino acid standard solution into the analyzer.
-
Quantify the amount of each amino acid by comparing the peak areas in the sample to those in the standard.
-
-
Data Analysis:
-
Calculate the molar amount of each amino acid.
-
Determine the net peptide content based on the total weight of the amino acids relative to the initial weight of the lyophilized peptide.
-
Visualizing Workflows and Pathways
Peptide Drug Development and Quality Control Workflow
The following diagram illustrates a typical workflow for the development and quality control of synthetic peptides, highlighting the stages where purity assessment is critical.
Caption: A generalized workflow for synthetic peptide drug development.
GLP-1 Receptor Signaling Pathway
Many successful therapeutic peptides, such as GLP-1 receptor agonists for type 2 diabetes and obesity, incorporate unnatural amino acids to enhance their stability and efficacy.[11][12] The following diagram illustrates the signaling pathway activated by GLP-1 receptor agonists.
Caption: Simplified GLP-1 receptor signaling pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. Detection of Peptide Purity by RP-HPLC and Mass Spectrometry | MtoZ Biolabs [mtoz-biolabs.com]
- 3. lcms.cz [lcms.cz]
- 4. Amino acid analysis for peptide quantitation using reversed-phase liquid chromatography combined with multiple reaction monitoring mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Comparison of CE-MS/MS and LC-MS/MS sequencing demonstrates significant complementarity in natural peptide identification in human urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. realpeptides.co [realpeptides.co]
- 8. resolvemass.ca [resolvemass.ca]
- 9. lcms.cz [lcms.cz]
- 10. benchchem.com [benchchem.com]
- 11. lcms.cz [lcms.cz]
- 12. emerypharma.com [emerypharma.com]
A Researcher's Guide to Quantitative Analysis of Peptide-Drug Conjugation Efficiency
For researchers, scientists, and drug development professionals, the precise characterization of peptide-drug conjugates is paramount to ensuring product safety, efficacy, and consistency. A critical quality attribute (CQA) is the drug-to-peptide ratio, which directly impacts the therapeutic window of the conjugate. This guide provides an objective comparison of key analytical methods for quantifying peptide-drug conjugation efficiency, supported by experimental data and detailed protocols.
The characterization of peptide-drug conjugates is a multifaceted process that employs a suite of orthogonal analytical techniques to assess various CQAs. The primary methods for determining conjugation efficiency can be broadly categorized into chromatography, mass spectrometry, and spectroscopy.
Comparative Analysis of Key Analytical Techniques
The choice of analytical technique for determining peptide-drug conjugation efficiency depends on several factors, including the specific characteristics of the conjugate, the desired level of detail, and the stage of development. The following table summarizes the key performance attributes of the most common methods.
| Analytical Method | Principle | Information Provided | Advantages | Limitations |
| Hydrophobic Interaction Chromatography (HIC) | Separation based on the hydrophobicity of the conjugate. Drug conjugation increases hydrophobicity. | Average drug-to-peptide ratio, distribution of different drug-loaded species. | Robust separation of drug-loaded species under native conditions.[1] | Incompatible with mass spectrometry due to non-volatile salts; may not resolve species with very similar hydrophobicity.[2] |
| Reversed-Phase Liquid Chromatography-Mass Spectrometry (RPLC-MS) | Separation based on hydrophobicity under denaturing conditions, coupled with mass determination. | Average drug-to-peptide ratio, drug load on peptide chains, confirmation of conjugation sites. | High resolution and provides accurate mass information for confirmation.[1][3] | Denaturing conditions may alter the conjugate; potential for lower reported drug-to-peptide ratios due to different ionization efficiencies of higher drug-loaded species.[4] |
| UV-Vis Spectroscopy | Measurement of light absorbance at specific wavelengths for the peptide and the drug. | Average drug-to-peptide ratio. | Simple, convenient, and rapid.[5][][][8] | Provides only an average value and no information on distribution; requires distinct absorbance maxima for the peptide and drug.[3] |
| Enzyme-Linked Immunosorbent Assay (ELISA) | Immunoassay utilizing specific antibodies to detect and quantify the conjugate. | Can be used to determine the concentration of the conjugated peptide. | High sensitivity and specificity. | Indirect measure of conjugation efficiency; requires specific antibody reagents. |
Experimental Data Comparison
The following table presents a representative comparison of drug-to-antibody ratio (DAR) values for the antibody-drug conjugate Brentuximab Vedotin, as determined by different analytical techniques. This data, synthesized from multiple studies, illustrates the general concordance and potential variations between methods.
| Analytical Technique | Reported Average DAR | Reference |
| Hydrophobic Interaction Chromatography (HIC) | 3.7 | [9] |
| Reversed-Phase Liquid Chromatography-Mass Spectrometry (RPLC-MS) | ~4 | [8] |
| UV-Vis Spectroscopy | Generally comparable to other methods | [4] |
Note: The presented DAR values are from different studies and serve as a representative comparison. Actual results will vary depending on the specific conjugate and experimental conditions.
Experimental Workflows and Logical Relationships
To visualize the experimental processes and the interplay between different analytical techniques, the following diagrams are provided.
Caption: General workflow for peptide-drug conjugation and subsequent quantitative analysis.
Caption: Logical relationships and confirmatory pathways between analytical methods.
Detailed Experimental Protocols
Hydrophobic Interaction Chromatography (HIC) for DAR Analysis
Objective: To separate and quantify the different drug-loaded species of a peptide-drug conjugate to determine the average drug-to-peptide ratio and the distribution of drug loads.
Materials:
-
Peptide-drug conjugate sample
-
HIC column (e.g., TSKgel Butyl-NPR)
-
HPLC system with UV detector
-
Mobile Phase A: High salt buffer (e.g., 1.5 M ammonium (B1175870) sulfate (B86663) in 50 mM sodium phosphate, pH 7.0)
-
Mobile Phase B: Low salt buffer (e.g., 50 mM sodium phosphate, pH 7.0)
Procedure:
-
Sample Preparation: Dilute the peptide-drug conjugate sample to a final concentration of 1 mg/mL in Mobile Phase A.[1]
-
HPLC System Setup: Equilibrate the HIC column with 100% Mobile Phase A at a flow rate of 0.5 mL/min until a stable baseline is achieved.[1]
-
Injection: Inject 10-20 µL of the prepared sample onto the column.
-
Chromatographic Separation: Run a linear gradient from 0% to 100% Mobile Phase B over 20-30 minutes to elute the conjugate species.[1]
-
Detection: Monitor the elution profile using a UV detector at 280 nm.
-
Data Analysis: Integrate the peaks corresponding to the different drug-loaded species (e.g., DAR0, DAR2, DAR4). Calculate the percentage of each species based on the peak area. The average DAR is calculated using the weighted average of the peak areas and their corresponding drug loads.[]
Reversed-Phase Liquid Chromatography-Mass Spectrometry (RPLC-MS) for DAR Analysis
Objective: To determine the average drug-to-peptide ratio and identify the drug load on individual peptide chains.
Materials:
-
Peptide-drug conjugate sample
-
Reducing agent (e.g., dithiothreitol, DTT)
-
RPLC column (e.g., C4 or C8 wide-pore)
-
LC-MS system (e.g., Q-TOF or Orbitrap)
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: 0.1% formic acid in acetonitrile
Procedure:
-
Sample Preparation (Reduction): To analyze drug load on individual chains, reduce the conjugate by adding a reducing agent like DTT and incubating at 37°C for 30 minutes.
-
LC System Setup: Equilibrate the RPLC column with the initial mobile phase conditions (e.g., 95% Mobile Phase A, 5% Mobile Phase B).
-
Injection: Inject the reduced (or intact) sample onto the column.
-
Chromatographic Separation: Run a linear gradient of increasing Mobile Phase B to elute the peptide chains or the intact conjugate.
-
MS Detection: Detect the eluting species using the mass spectrometer.
-
Data Analysis: Deconvolute the mass spectra of the peaks to determine the mass of each species. The number of conjugated drugs can be calculated from the mass difference between the modified and unmodified peptides. The average DAR is then calculated.
UV-Vis Spectroscopy for Average DAR Determination
Objective: To rapidly determine the average drug-to-peptide ratio of a conjugate sample.
Materials:
-
Peptide-drug conjugate sample
-
Unconjugated peptide
-
Free drug-linker
-
UV-Vis spectrophotometer
-
Quartz cuvettes
-
Buffer (e.g., PBS)
Procedure:
-
Determine Extinction Coefficients:
-
Prepare solutions of known concentrations of the unconjugated peptide and the free drug-linker in the buffer.
-
Measure the absorbance of the peptide solution at 280 nm and at the wavelength of maximum absorbance (λmax) of the drug. Calculate the extinction coefficient of the peptide at both wavelengths.
-
Measure the absorbance of the drug-linker solution at its λmax and at 280 nm. Calculate the extinction coefficient of the drug at both wavelengths.
-
-
Measure Conjugate Absorbance: Prepare a solution of the peptide-drug conjugate of known concentration in the same buffer. Measure the absorbance at 280 nm and at the λmax of the drug.[3]
-
Calculate Concentrations: Using the Beer-Lambert law and the measured absorbances and extinction coefficients, solve a set of simultaneous equations to determine the concentrations of the peptide and the drug in the conjugate solution.[3]
-
Calculate Average DAR: The average DAR is the molar ratio of the drug concentration to the peptide concentration.
This guide provides a foundational understanding of the primary techniques used for the quantitative analysis of peptide-drug conjugation efficiency. For optimal results, it is often recommended to use a combination of these methods to obtain a comprehensive and reliable characterization of the conjugate.
References
- 1. benchchem.com [benchchem.com]
- 2. Recent Advances in Drug–Antibody Ratio Determination of Antibody–Drug Conjugates [jstage.jst.go.jp]
- 3. benchchem.com [benchchem.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. ELISA-Peptide Assay Protocol | Cell Signaling Technology [cellsignal.com]
- 8. How to analyse cysteine-linked ADC using HIC | Separation Science [sepscience.com]
- 9. agilent.com [agilent.com]
Unlocking New Biological Functions: A Comparative Guide to Peptides Modified with (2S,3R)-Fmoc-Abu(3-N3)-OH
For researchers, scientists, and drug development professionals, the quest for novel peptide therapeutics with enhanced properties is a continuous endeavor. The incorporation of non-natural amino acids offers a powerful strategy to modulate the biological activity, stability, and conformational properties of peptides. This guide provides a comprehensive comparison of peptides modified with (2S,3R)-Fmoc-Abu(3-N3)-OH, an azido-functionalized amino acid, against alternative peptide modifications. By presenting key experimental data and detailed protocols, we aim to equip researchers with the necessary information to harness the potential of this unique modification in their drug discovery and development pipelines.
The introduction of an azido (B1232118) group via this compound serves as a versatile chemical handle for a variety of bioorthogonal reactions, including the Nobel Prize-winning "click chemistry" (Copper(I)-Catalyzed Azide-Alkyne Cycloaddition - CuAAC and Strain-Promoted Azide-Alkyne Cycloaddition - SPAAC) and the Staudinger ligation. These reactions enable the site-specific conjugation of a wide array of molecules, such as fluorescent dyes, imaging agents, and drug payloads, thereby expanding the functional repertoire of the peptide.
Performance Comparison: The Critical Role of Stereochemistry
While direct comparative studies on the biological activity of peptides exclusively modified with this compound are emerging, compelling evidence from analogous modifications underscores the profound impact of stereochemistry on peptide function. A pivotal study on RGD peptides, which are crucial for cell adhesion through integrin receptor binding, demonstrated that the stereochemical configuration of a side-chain modification is a critical determinant of biological activity.
In this study, peptides containing a (2S,3R) beta-methyl aspartic acid analogue exhibited a drastic reduction in binding affinity to integrin receptors compared to their (2S,3S) counterparts.[1] This highlights that subtle changes in the three-dimensional orientation of a side chain can lead to significant alterations in the peptide's ability to interact with its biological target. This principle is highly relevant for peptides modified with this compound, suggesting that the specific spatial arrangement of the azido group will be a key factor in the resulting biological activity.
Below is a comparative table illustrating the potential impact of this modification, drawing parallels from the aforementioned study on RGD peptides.
| Peptide Modification | Target Receptor | Binding Affinity (IC50) | Implication for (2S,3R)-Abu(3-N3) Modification |
| RGD Peptide with (2S,3S) beta-methyl aspartic acid | Integrin αIIbβ3 / αvβ3 | Maintained Potency | Modification with the correct stereochemistry can preserve or enhance biological activity. |
| RGD Peptide with (2S,3R) beta-methyl aspartic acid | Integrin αIIbβ3 / αvβ3 | Drastically Reduced Affinity[1] | The (2S,3R) configuration may lead to a significant decrease in receptor binding for certain peptide-receptor systems. |
| Unmodified Peptide | Varies | Baseline | Serves as a benchmark for assessing the impact of the modification. |
| Peptide with (2S,3R)-Abu(3-N3) | Varies | To be determined experimentally | The biological activity will be highly dependent on the specific peptide sequence and its target. |
Experimental Protocols
To facilitate the exploration of peptides modified with this compound, we provide detailed methodologies for key experiments.
Solid-Phase Peptide Synthesis (SPPS) of Azido-Modified Peptides
This protocol outlines the incorporation of this compound into a peptide sequence using an automated microwave-assisted peptide synthesizer.
Materials:
-
Rink-amide MBHA resin
-
Fmoc-protected amino acids (including this compound)
-
O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (B91526) (HBTU)
-
1-Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIEA)
-
N-Methyl-2-pyrrolidone (NMP)
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Water
Procedure:
-
Resin Swelling: Swell the Rink-amide MBHA resin in NMP.
-
Fmoc Deprotection: Treat the resin with a 20% solution of piperidine in NMP twice to remove the Fmoc protecting group from the resin or the previously coupled amino acid.
-
Washing: Wash the resin thoroughly with NMP and DCM.
-
Amino Acid Coupling:
-
In a separate vessel, dissolve the Fmoc-protected amino acid (1.5 equivalents), HBTU (1.5 equivalents), and HOBt (1.5 equivalents) in NMP.
-
Add DIEA (2 equivalents) to the amino acid solution to activate it.
-
Add the activated amino acid solution to the resin and allow the coupling reaction to proceed. For microwave-assisted synthesis, irradiate for 5 minutes.
-
Repeat the coupling step to ensure complete reaction.
-
-
Washing: Wash the resin with NMP and DCM.
-
Repeat: Repeat steps 2-5 for each amino acid in the peptide sequence, incorporating this compound at the desired position.
-
Cleavage and Deprotection: After the final amino acid is coupled, wash the resin and treat it with a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% water) to cleave the peptide from the resin and remove the side-chain protecting groups.
-
Precipitation and Purification: Precipitate the peptide in cold diethyl ether, centrifuge, and wash the pellet. Dissolve the crude peptide in a suitable solvent and purify by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Characterization: Confirm the identity and purity of the synthesized peptide using mass spectrometry and analytical HPLC.[2]
Caption: Solid-Phase Peptide Synthesis Workflow for Azido-Modified Peptides.
Antimicrobial Susceptibility Testing
This protocol describes the broth microdilution method to determine the Minimum Inhibitory Concentration (MIC) of the synthesized peptides.
Materials:
-
Bacterial strains (e.g., Escherichia coli, Staphylococcus aureus)
-
Mueller-Hinton Broth (MHB)
-
96-well polypropylene (B1209903) microtiter plates
-
Peptide stock solution (dissolved in a suitable solvent like sterile water or DMSO)
-
Positive control antibiotic (e.g., gentamicin)
-
Negative control (broth only)
-
Microplate reader
Procedure:
-
Bacterial Culture Preparation: Inoculate the test bacterial strain into MHB and incubate until it reaches the mid-logarithmic growth phase. Adjust the bacterial suspension to a concentration of approximately 5 x 10^5 CFU/mL in fresh MHB.
-
Peptide Dilution: Prepare serial twofold dilutions of the peptide stock solution in MHB directly in the 96-well plate.
-
Inoculation: Add an equal volume of the prepared bacterial suspension to each well containing the peptide dilutions.
-
Controls: Include a positive control (bacteria with a known antibiotic), a negative control (broth only), and a sterility control (peptide solution in broth without bacteria).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the peptide that completely inhibits visible bacterial growth. This can be assessed visually or by measuring the optical density at 600 nm.[3]
Caption: Broth Microdilution Assay for MIC Determination.
Receptor-Ligand Binding Assay
This protocol outlines a competitive binding assay to determine the binding affinity (IC50) of the modified peptides to a specific receptor.
Materials:
-
Cell membranes or purified receptor
-
Radiolabeled ligand known to bind the receptor
-
Unlabeled peptide (the modified peptide to be tested)
-
Binding buffer
-
96-well filter plates
-
Scintillation counter
Procedure:
-
Assay Setup:
-
Total Binding: Add cell membranes, a fixed concentration of the radiolabeled ligand, and binding buffer to the wells.
-
Non-specific Binding: Add cell membranes, the radiolabeled ligand, and a high concentration of an unlabeled known ligand to saturate the receptors.
-
Competitive Binding: Add cell membranes, the radiolabeled ligand, and increasing concentrations of the unlabeled test peptide.
-
-
Incubation: Incubate the plate at room temperature for a sufficient time to reach binding equilibrium.
-
Filtration: Rapidly filter the contents of each well through the filter plate to separate bound from unbound radioligand.
-
Washing: Wash the filters with ice-cold binding buffer to remove any remaining unbound radioligand.
-
Counting: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the competitor (test peptide) concentration.
-
Determine the IC50 value, which is the concentration of the test peptide that inhibits 50% of the specific binding of the radiolabeled ligand.[4]
-
Caption: Competitive Receptor-Ligand Binding Assay Workflow.
Conclusion
The incorporation of this compound into peptides opens up a vast landscape for creating novel biomolecules with tailored biological activities. The stereochemistry of this modification is a critical parameter that can profoundly influence the peptide's interaction with its biological target. While further research is needed to fully elucidate the structure-activity relationships of peptides containing this specific azido-amino acid, the experimental protocols provided here offer a robust framework for synthesizing, purifying, and characterizing these modified peptides. By systematically evaluating their biological performance against unmodified and alternatively modified counterparts, researchers can unlock new therapeutic and diagnostic possibilities.
References
A Researcher's Guide to the Validation of Site-Specific Protein Labeling
For researchers, scientists, and drug development professionals, the covalent modification of proteins is a foundational technique in modern biotechnology. From the development of antibody-drug conjugates (ADCs) to the fluorescent tagging of proteins for imaging studies, the ability to precisely attach a label to a specific site on a protein is paramount. However, the success of these applications hinges on the rigorous validation of labeling site-specificity.
This guide provides an objective comparison of common protein labeling strategies and details the experimental methodologies required to validate the precision of protein conjugation.
The Challenge of Site-Specificity
The ideal site-specific labeling strategy creates a homogeneous population of protein conjugates, where every label is attached to the same desired amino acid residue. Non-specific labeling can lead to a heterogeneous mixture of products, potentially altering the protein's structure, function, and stability.[1] This heterogeneity can compromise the reliability and reproducibility of experimental results and the efficacy and safety of protein-based therapeutics.
Comparison of Common Site-Specific Labeling Strategies
The choice of labeling strategy depends on the target protein, the desired site of modification, and the intended application. Here is a comparison of common approaches:
| Labeling Strategy | Principle | Advantages | Disadvantages |
| Amine-Reactive Labeling (e.g., NHS Esters) | Targets primary amines on lysine (B10760008) residues and the N-terminus.[1] | Robust and efficient chemistry. | Inherently lacks site-specificity due to the abundance of lysine residues on the protein surface, leading to a heterogeneous product.[1] |
| Cysteine-Reactive Labeling (e.g., Maleimides) | Targets the thiol group of cysteine residues. Site-specificity is achieved by engineering a unique cysteine at the desired location.[2] | Allows for controlled labeling at a specific site. | Requires mutagenesis to introduce a unique cysteine, which may not always be feasible. Potential for off-target reactions if other reactive cysteines are present. |
| Enzymatic Labeling (e.g., Sortase A, HaloTag, SNAP-tag) | Utilizes enzymes that recognize specific peptide sequences or tags and catalyze the attachment of a label.[3][4][5] | High specificity and efficiency under mild reaction conditions.[6] | Requires genetic fusion of a recognition tag to the protein of interest. The tag itself might interfere with protein function.[6][7] |
| Genetic Code Expansion (Unnatural Amino Acids - UAAs) | An orthogonal tRNA/tRNA-synthetase pair is used to incorporate a UAA with a bioorthogonal functional group at a specific site in response to a stop codon.[8][9] | Offers precise control over the labeling site. Allows for the introduction of a wide variety of labels. | Can result in lower protein expression yields.[6] Requires specialized cellular machinery. |
Validation of Site-Specific Labeling
Rigorous validation is essential to confirm the site-specificity and homogeneity of the labeled protein. The following are key experimental techniques for this purpose.
Degree of Labeling (DOL) Determination by UV-Vis Spectrophotometry
The first step in validation is to determine the average number of label molecules conjugated to each protein molecule.[1] This provides a measure of labeling efficiency.
Experimental Protocol:
-
Materials: Labeled and purified protein solution, unlabeled protein solution, UV-Vis spectrophotometer, quartz cuvettes.
-
Procedure:
-
Measure the absorbance of the labeled protein solution at 280 nm (for protein concentration) and at the maximum absorbance wavelength of the label.
-
Measure the absorbance of the unlabeled protein at 280 nm to determine its molar extinction coefficient if it is unknown.
-
Calculate the protein concentration, accounting for the absorbance of the label at 280 nm.
-
Calculate the concentration of the label using its known molar extinction coefficient.
-
The DOL is the ratio of the molar concentration of the label to the molar concentration of the protein.
-
| Parameter | Description |
| A280 | Absorbance of the protein at 280 nm. |
| Amax | Absorbance of the label at its maximum absorption wavelength. |
| ε_protein | Molar extinction coefficient of the protein at 280 nm. |
| ε_label | Molar extinction coefficient of the label at its Amax. |
| CF | Correction factor (A280 of the label / Amax of the label). |
Mass Spectrometry (MS) for Definitive Site Identification
Mass spectrometry is the gold standard for identifying the precise location of a label on a protein. Peptide mapping via liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the most common approach.[1][10][11]
Experimental Protocol:
-
Materials: Labeled and purified protein, denaturation buffer (e.g., 8 M urea), reducing agent (e.g., DTT), alkylating agent (e.g., iodoacetamide), proteolytic enzyme (e.g., trypsin), LC-MS/MS system.[1]
-
Procedure:
-
Denaturation, Reduction, and Alkylation: The labeled protein is denatured, and disulfide bonds are reduced and then alkylated to prevent them from reforming.
-
Proteolytic Digestion: The protein is digested into smaller peptides using a protease like trypsin.[11]
-
LC-MS/MS Analysis: The resulting peptide mixture is separated by liquid chromatography and analyzed by tandem mass spectrometry.[1][12]
-
Data Analysis: The MS/MS spectra are searched against a protein sequence database. The mass of the label is specified as a potential modification on the target amino acid(s). The identification of a peptide containing the mass shift corresponding to the label confirms the site of modification.[1]
-
| Data Output | Information Provided |
| Peptide Mass | The mass of the digested peptides. A mass shift corresponding to the label indicates a labeled peptide. |
| MS/MS Fragmentation Pattern | Provides the amino acid sequence of the peptide and pinpoints the exact residue that is modified. |
| Quantitative Analysis | By comparing the ion intensities of labeled versus unlabeled peptides, the efficiency of labeling at a specific site can be estimated. |
Fluorescence Resonance Energy Transfer (FRET)
FRET is a powerful technique for validating site-specific labeling, especially when two different labels are introduced. It measures the distance-dependent transfer of energy from a donor fluorophore to an acceptor fluorophore.[13][14][15] If labeling occurs at the intended sites, a predictable FRET efficiency will be observed.
Experimental Protocol:
-
Materials: Double-labeled protein, spectrofluorometer.
-
Procedure:
-
Labeling: The protein is labeled with a FRET donor and acceptor pair at two specific, engineered sites (e.g., two cysteine residues).[16][13]
-
Data Acquisition: The fluorescence emission spectrum of the double-labeled protein is measured upon excitation of the donor fluorophore.
-
FRET Efficiency Calculation: The FRET efficiency is calculated from the quenching of the donor fluorescence or the sensitized emission of the acceptor.[13] This efficiency is then related to the distance between the two labels.
-
| Parameter | Description |
| Donor Emission Intensity | The fluorescence intensity of the donor in the presence and absence of the acceptor. |
| Acceptor Emission Intensity | The sensitized fluorescence intensity of the acceptor upon donor excitation. |
| FRET Efficiency (E) | The fraction of energy transferred from the donor to the acceptor. It is inversely proportional to the sixth power of the distance between the fluorophores.[13] |
| Förster Radius (R₀) | The distance at which FRET efficiency is 50%. This is a characteristic of the specific donor-acceptor pair.[13][17] |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides high-resolution structural information about proteins in solution.[18][19] It can be used to confirm the location of a label and to assess any structural perturbations caused by the labeling process. Isotope labeling of the protein is often required.[18][20]
Experimental Protocol:
-
Materials: Isotopically labeled protein (e.g., ¹⁵N, ¹³C), NMR spectrometer.
-
Procedure:
-
Sample Preparation: The protein is labeled with stable isotopes (e.g., ¹⁵N, ¹³C) during expression.[18][21]
-
NMR Data Acquisition: A series of NMR experiments (e.g., HSQC, NOESY) are performed on both the unlabeled and labeled protein.
-
Data Analysis: The chemical shifts of the amino acid residues are compared between the labeled and unlabeled protein. Significant chemical shift perturbations in the residues surrounding the labeling site confirm the location of the label.
-
| Data Output | Information Provided |
| Chemical Shift Perturbations | Changes in the chemical shifts of amino acid residues upon labeling, which are localized to the modification site.[18] |
| Nuclear Overhauser Effects (NOEs) | Provide distance constraints between atoms, which can be used to determine the 3D structure of the labeled protein and confirm the label's position.[18] |
| Relaxation Measurements | Reveal information about protein dynamics and how they are affected by the label.[18] |
X-ray Crystallography
X-ray crystallography can provide an unambiguous, high-resolution 3D structure of the labeled protein, definitively showing the position of the label.[22][23][24]
Experimental Protocol:
-
Materials: Purified labeled protein, crystallization reagents, X-ray source.
-
Procedure:
-
Crystallization: The labeled protein is crystallized under specific conditions.
-
Data Collection: The protein crystal is exposed to an X-ray beam, and the resulting diffraction pattern is recorded.[22][23][25]
-
Structure Determination: The diffraction data is used to calculate an electron density map, from which the 3D structure of the protein, including the label, is modeled and refined.[22][25]
-
| Data Output | Information Provided |
| Electron Density Map | A 3D map showing the distribution of electrons in the crystal, which allows for the modeling of the protein and the attached label.[22] |
| Atomic Coordinates | The precise 3D coordinates of every atom in the protein and the label, providing definitive confirmation of the labeling site. |
| Resolution | A measure of the level of detail in the crystal structure. |
Visualizing the Validation Process
To aid in understanding the workflows and principles discussed, the following diagrams have been generated.
Caption: General workflow for site-specific protein labeling and validation.
Caption: Experimental workflow for peptide mapping by mass spectrometry.
References
- 1. benchchem.com [benchchem.com]
- 2. Labeling of Proteins for Single-Molecule Fluorescence Spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Protein Labeling: Methods and Mechanisms - Creative Proteomics [creative-proteomics.com]
- 4. sinobiological.com [sinobiological.com]
- 5. Enzymatic labeling of proteins: techniques and approaches - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Recent progress in enzymatic protein labelling techniques and their applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Labeling Proteins For Single Molecule Imaging | Teledyne Vision Solutions [teledynevisionsolutions.com]
- 8. [PDF] Site-Specific Labeling of Proteins Using Unnatural Amino Acids | Semantic Scholar [semanticscholar.org]
- 9. Site-Specific Labeling of Proteins for Single-Molecule FRET Measurements Using Genetically Encoded Ketone Functionalities | Springer Nature Experiments [experiments.springernature.com]
- 10. inotiv.com [inotiv.com]
- 11. Protein Mass Spectrometry Made Simple - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. Site-specific labeling of proteins for single-molecule FRET by combining chemical and enzymatic modification - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Site-specific fluorescence double-labeling of proteins and analysis of structural changes in solution by Fluorescence Resonance Energy Transfer (FRET) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. How Does Fluorescence Spectroscopy Detect Proteins? [synapse.patsnap.com]
- 16. Labeling of Proteins for Single-Molecule Fluorescence Spectroscopy | Springer Nature Experiments [experiments.springernature.com]
- 17. blog.addgene.org [blog.addgene.org]
- 18. Unlocking Protein Mysteries: A Guide to NMR Spectroscopy in Protein Characterization - News - Alpha Lifetech-Antibody Engineering and Drug Discovery Expert. [alphalifetech.com]
- 19. conductscience.com [conductscience.com]
- 20. Biomolecular NMR: Isotope Labeling Methods for Protein Dynamics Studies [sigmaaldrich.com]
- 21. Specific isotopic labelling and reverse labelling for protein NMR spectroscopy: using metabolic precursors in sample preparation - PMC [pmc.ncbi.nlm.nih.gov]
- 22. creative-biostructure.com [creative-biostructure.com]
- 23. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 24. phys.libretexts.org [phys.libretexts.org]
- 25. Protein X-ray Crystallography & Protein Structure Determination [proteinstructures.com]
Safety Operating Guide
Navigating the Safe Disposal of (2S,3R)-Fmoc-Abu(3-N3)-OH: A Comprehensive Guide for Laboratory Professionals
For researchers and scientists engaged in drug development and peptide synthesis, the proper handling and disposal of specialized chemical reagents like (2S,3R)-Fmoc-Abu(3-N3)-OH is a critical component of laboratory safety and environmental responsibility. This guide provides a detailed, step-by-step protocol for the safe disposal of this azide-containing amino acid derivative, ensuring the well-being of laboratory personnel and adherence to regulatory standards.
The primary hazard associated with this compound stems from its azido (B1232118) functional group. Azido compounds are known for their potential reactivity and can be sensitive to heat, shock, or friction.[1][2] A significant safety concern is their ability to form highly explosive and toxic hydrazoic acid when in contact with acids.[1] Furthermore, azides can react with heavy metals, such as lead and copper often found in plumbing systems, to form dangerously shock-sensitive metal azides.[1][3] Consequently, direct disposal of this compound or its waste solutions down the drain is strictly prohibited .[1][3]
Hazard Profile and Key Safety Considerations
Before initiating any disposal procedures, it is imperative to understand the inherent risks associated with this compound and related compounds.
| Hazard Classification | Description | Precautionary Measures |
| Azido Compound | Potentially explosive; can form shock-sensitive metal azides.[1][2] | Avoid contact with acids, heavy metals, and halogenated solvents.[2] Do not use metal spatulas for handling.[2] |
| Fmoc-Protected Amino Acid | Used in peptide synthesis, often involving organic solvents and basic deprotection reagents.[4][5] | Handle in a well-ventilated area or fume hood. Wear appropriate personal protective equipment (PPE). |
| Combustible Solid | May burn but not easily ignited. | Store away from heat and open flames. |
Personal Protective Equipment (PPE) is mandatory when handling this compound. This includes, but is not limited to:
Step-by-Step Disposal Protocol
The recommended and safest approach for the disposal of organic azides like this compound is to first deactivate the azide (B81097) functional group, converting it into a more stable amine.[1][2] For small quantities typically used in research settings, chemical deactivation is the preferred method over direct disposal as hazardous waste.[1]
Experimental Protocol: Chemical Deactivation of the Azide Group
This procedure should be performed in a chemical fume hood.
Materials:
-
Waste solution or solid this compound
-
An appropriate reaction flask
-
Stirrer
-
Reducing agent (e.g., sodium borohydride, triphenylphosphine, or Staudinger reaction reagents)
-
Quenching solution (e.g., dilute acid, to be used with extreme caution and only after confirming complete reduction of the azide)
-
pH paper or meter
Procedure:
-
Preparation: In a well-ventilated fume hood, prepare the reaction setup. If starting with a solid, dissolve the this compound in an appropriate organic solvent.
-
Reduction: Slowly add a suitable reducing agent to the solution while stirring. The choice of reducing agent will depend on the scale of the reaction and the solvent used. A common method is the Staudinger reaction, where a phosphine (B1218219) or phosphite (B83602) is used to reduce the azide to an amine.
-
Monitoring: Allow the reaction to proceed to completion. The progress of the reaction can be monitored by techniques such as Thin Layer Chromatography (TLC) or Infrared (IR) spectroscopy (disappearance of the characteristic azide peak around 2100 cm⁻¹).
-
Quenching: Once the absence of the azide is confirmed, the reaction can be carefully quenched.
-
Neutralization: Neutralize the resulting solution to a pH between 6 and 9 using a dilute acid or base as appropriate.[3]
-
Final Disposal: The deactivated solution should be collected in a designated hazardous waste container.[3]
Waste Management and Labeling
Proper segregation and labeling of waste are crucial for safe disposal.
| Waste Stream | Collection Container | Labeling Requirements |
| Solid this compound | Labeled, sealed container | "Hazardous Waste," full chemical name, and specific hazards (e.g., "Azido Compound," "Combustible Solid"). |
| Contaminated Labware (gloves, pipette tips, etc.) | Double-bagged in clear plastic bags | "Hazardous Waste," and a description of the contents. |
| Deactivated Liquid Waste | Designated hazardous waste container | "Hazardous Waste," list of chemical constituents, and date. |
All azide-containing waste streams must be collected separately and clearly labeled.[2] It is critical not to co-mingle azide and acidic wastes to prevent the formation of highly toxic and explosive hydrazoic acid.[2]
Decision Workflow for Disposal
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Decision workflow for the proper disposal of this compound.
Emergency Procedures
In the event of a spill or accidental exposure, immediate action is necessary.
-
Small Spills (in a fume hood): Cover the spill with an absorbent material. Collect the spilled material and cleanup materials into an appropriately labeled waste container.[6]
-
Large Spills or Spills Outside of a Fume Hood: Evacuate the laboratory immediately. Notify your supervisor and contact your institution's Environmental Health & Safety (EHS) department.[6]
-
Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing.[7]
-
Eye Contact: Rinse cautiously with water for at least 15 minutes. Remove contact lenses if present and easy to do so. Continue rinsing.[7]
-
Inhalation: Move the person to fresh air and keep them comfortable for breathing.[7]
In all cases of exposure, seek medical attention.
By adhering to these detailed procedures, researchers can ensure the safe handling and disposal of this compound, fostering a secure and compliant laboratory environment. Always consult your institution's specific safety protocols and your chemical's Safety Data Sheet (SDS) for the most accurate and comprehensive guidance.
References
- 1. benchchem.com [benchchem.com]
- 2. safety.pitt.edu [safety.pitt.edu]
- 3. chemistry.unm.edu [chemistry.unm.edu]
- 4. genscript.com [genscript.com]
- 5. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
- 6. artscimedia.case.edu [artscimedia.case.edu]
- 7. FMOC-ABU-OH - Safety Data Sheet [chemicalbook.com]
Personal protective equipment for handling (2S,3R)-Fmoc-Abu(3-N3)-OH
This guide provides comprehensive safety protocols, operational procedures, and disposal plans for the handling of (2S,3R)-Fmoc-Abu(3-N3)-OH. This document is intended for researchers, scientists, and professionals in drug development to ensure the safe and effective use of this compound in the laboratory.
This compound is an amino acid derivative containing an azido (B1232118) group, enhancing its utility in "click chemistry" and peptide synthesis.[1][2] While specific toxicity data for this compound is limited, its chemical structure, featuring both an Fmoc-protected amino acid and an organic azide (B81097), necessitates careful handling due to the potential hazards associated with these functional groups. Organic azides can be energetic and sensitive to heat, shock, and friction, potentially leading to explosive decomposition.[3][4][5][6] The azide ion is also toxic, comparable to cyanide.[5]
Personal Protective Equipment (PPE)
A multi-layered approach to personal protective equipment is mandatory to minimize exposure and ensure safety. The following table summarizes the recommended PPE for various laboratory operations involving this compound.
| Operation | Eye Protection | Hand Protection | Body Protection | Respiratory Protection | Additional |
| Weighing and Aliquoting (Solid Form) | Safety goggles | Chemical-resistant gloves (e.g., nitrile) | Laboratory coat | NIOSH-approved respirator (e.g., N95 for solids) if not in a fume hood[7][8] | Use non-metal (plastic or ceramic) spatulas[4][9] |
| Dissolving and Solution Handling | Safety goggles | Chemical-resistant gloves (e.g., nitrile)[10] | Laboratory coat | Required if handled outside a fume hood, especially with volatile solvents[7] | Work within a certified chemical fume hood[7][10] |
| Reaction Setup and Monitoring | Safety goggles or face shield[6] | Chemical-resistant gloves (e.g., nitrile) | Laboratory coat | Not generally required if handled in a fume hood | Use a blast shield for reactions, especially at scale or with heating[4][6][9] |
| Spill Cleanup | Chemical splash goggles and face shield | Heavy-duty, chemical-resistant gloves | Chemical-resistant apron over a laboratory coat | Air-purifying respirator with appropriate cartridges | Use non-metallic tools for cleanup |
| Waste Disposal | Safety goggles | Chemical-resistant gloves (e.g., nitrile) | Laboratory coat | Not generally required if waste is properly contained | Handle waste containers with care |
Operational and Handling Plan
Strict adherence to the following procedures is crucial for the safe handling of this compound.
Engineering Controls:
-
Ventilation: Always handle the solid compound and its solutions in a well-ventilated area, preferably within a certified chemical fume hood.[7][10]
-
Blast Shield: Use a blast shield for all reactions involving azides, especially when heating or scaling up.[4][6][9]
Step-by-Step Handling Procedure:
-
Preparation:
-
Review the Safety Data Sheet (SDS) if available. While a specific SDS was not found, general guidelines for organic azides should be followed.
-
Ensure a working eyewash station and safety shower are readily accessible.[10]
-
Designate a specific work area within a fume hood for handling the compound.
-
Assemble all necessary equipment, including non-metallic spatulas and glassware.[4][9] Avoid using ground glass joints where possible to minimize friction.[6]
-
Put on all required PPE as detailed in the table above.
-
-
Weighing (Solid):
-
Solution Preparation:
-
Slowly add the solid this compound to the solvent while stirring to prevent splashing.
-
Work within a fume hood, especially when using volatile solvents.
-
Avoid using halogenated solvents like dichloromethane (B109758) or chloroform, as they can form explosive di- and tri-azidomethane.[3][5][6]
-
-
Reaction:
-
Cleanup:
-
Decontaminate work surfaces with a suitable solvent after handling.
-
Properly doff PPE to avoid cross-contamination.
-
Disposal Plan
Proper disposal of azide-containing waste is critical to prevent the formation of explosive metal azides in plumbing.[9][11]
-
Waste Segregation: All materials contaminated with this compound, including disposable gloves, weighing paper, and pipette tips, must be collected in a designated, clearly labeled, non-metallic hazardous waste container.[3][4][10]
-
Liquid Waste: Collect all liquid waste containing the azide in a separate, labeled, non-metallic container.[3][5] Do not pour azide solutions down the drain.[9][11]
-
Deactivation (for dilute solutions): Dilute aqueous solutions of azides (typically ≤5%) can be chemically deactivated before disposal. This procedure should only be performed by trained personnel in a chemical fume hood.[9][11]
-
Place the dilute azide solution in a three-necked flask equipped with a stirrer and a dropping funnel.
-
With stirring, add a 20% aqueous solution of sodium nitrite (B80452) (approximately 1.5g of sodium nitrite per gram of azide).[11]
-
Slowly add a 20% aqueous solution of sulfuric acid until the mixture is acidic. Caution: Adding acid before the nitrite can generate highly toxic and explosive hydrazoic acid (HN3).[11]
-
Stir the mixture until the evolution of nitrogen oxides ceases. Test for excess nitrite with starch-iodide paper (a blue color indicates completion).[11]
-
Neutralize the final solution to a pH of 6-9 with a dilute base (e.g., sodium hydroxide) before collecting it as hazardous waste.[9][11]
-
-
Waste Pickup: Dispose of all hazardous waste through your institution's Environmental Health & Safety (EHS) department.[9][10]
Workflow for Safe Handling and Disposal
Caption: A logical workflow for the safe handling and disposal of this compound.
References
- 1. chemimpex.com [chemimpex.com]
- 2. This compound - Immunomart [immunomart.com]
- 3. safety.pitt.edu [safety.pitt.edu]
- 4. artscimedia.case.edu [artscimedia.case.edu]
- 5. ucd.ie [ucd.ie]
- 6. Information on Azide Compounds – Stanford Environmental Health & Safety [ehs.stanford.edu]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. chemistry.unm.edu [chemistry.unm.edu]
- 10. drexel.edu [drexel.edu]
- 11. unomaha.edu [unomaha.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
